Octafluoroadiponitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVXXORSILYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191036 | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-53-4 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiponitrile, perfluoro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipodinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Octafluoroadiponitrile
Abstract
This compound (CAS No. 376-53-4), a perfluorinated derivative of adiponitrile, stands as a compound of significant interest in advanced materials science. Its unique physicochemical properties, imparted by the extensive fluorination of its carbon backbone, distinguish it markedly from its hydrocarbon analog. This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical and physical properties, reactivity, key applications, and essential safety protocols. The content herein is intended for researchers, chemists, and materials scientists engaged in the development of high-performance electrolytes, specialty polymers, and other advanced chemical formulations.
Chemical Identity and Physicochemical Properties
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is characterized by a six-carbon chain where the four central carbons are fully substituted with fluorine atoms, capped at both ends by nitrile (-C≡N) functional groups.[1] This high degree of fluorination is the primary determinant of its unique properties.[2]
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 376-53-4[1][2][3][4][5] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[1][2] |
| Molecular Formula | C₆F₈N₂[1][2][3] |
| Molecular Weight | 252.06 g/mol [1][2][3] |
| SMILES | C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F[1][2] |
| InChI Key | PZIVXXORSILYOQ-UHFFFAOYSA-N[2] |
The substitution of hydrogen with highly electronegative fluorine atoms creates a molecule with exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.[1][6] This structural modification also drastically alters its physical properties when compared to the non-fluorinated adiponitrile, as detailed below.
Table 2: Comparative Physicochemical Properties
| Property | This compound | Adiponitrile (Non-fluorinated) | Rationale for Difference |
| Boiling Point | 132.3 °C[1][2][5] | 295 °C[1] | Despite a higher molecular weight, the perfluorination leads to weaker intermolecular van der Waals forces, resulting in a significantly lower boiling point.[1] |
| Density | 1.594 g/cm³[1][2][5] | 0.9676 g/cm³[1] | The high atomic weight of fluorine compared to hydrogen results in a much denser liquid.[1] |
| Flash Point | 33.8 °C[2][5] | 163 °C[1] | The flammability characteristics are markedly different, indicating distinct safety considerations.[1] |
| Molecular Weight | 252.06 g/mol [2] | 108.14 g/mol [2] | The replacement of 8 hydrogen atoms with 8 fluorine atoms more than doubles the molecular weight. |
Synthesis and Characterization
Synthesis Pathways
The synthesis of this compound can be approached through several methods, primarily involving the fluorination of a suitable hydrocarbon precursor.
-
Direct Fluorination: This process involves the controlled reaction of adiponitrile with a potent fluorinating agent. The conditions must be carefully managed to achieve exhaustive fluorination of the aliphatic chain without degrading the terminal nitrile groups.
-
Gas-Phase Addition Reactions: A more complex method involves the reaction of perfluoroolefins with carbonyl fluoride to generate acyl fluorides. These intermediates are subsequently converted into perfluorinated nitriles through amination and dehydration processes.[2]
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
While raw spectral data is not provided, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its characterization.
Table 3: Predicted Spectroscopic Data for Characterization
| Technique | Expected Features | Rationale |
| ¹⁹F NMR | Multiple complex signals in the perfluoroalkane region. | The fluorine atoms are chemically non-equivalent along the C2-C5 backbone, leading to distinct chemical shifts and complex splitting patterns due to F-F coupling. |
| ¹³C NMR | Signals corresponding to the nitrile carbons (-C≡N) and multiple signals for the fluorinated carbons. The C-F coupling will cause splitting of the carbon signals. | The electron-withdrawing effect of fluorine will shift the signals of adjacent carbons downfield. The absence of C-H bonds simplifies the spectrum. |
| ¹H NMR | No signals expected. | The molecule is perfluorinated on the aliphatic chain and contains no hydrogen atoms. |
| IR Spectroscopy | Strong absorption bands for C-F stretching (approx. 1100-1400 cm⁻¹). A sharp, medium-intensity peak for C≡N stretching (approx. 2250 cm⁻¹). | The C-F and C≡N bonds have characteristic vibrational frequencies that are readily identifiable.[7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 252. Characteristic fragmentation pattern showing loss of CN, F, and various CₓFᵧ fragments. | The mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis.[9] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two terminal nitrile groups. However, the intense electron-withdrawing effect of the octafluoro-butane bridge significantly modulates this reactivity compared to standard aliphatic nitriles.[1]
Reactivity of the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack.[10] This allows for a range of chemical transformations, making this compound a valuable fluorinated building block.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form octafluoroadipic acid.
-
Reduction: Can be reduced using strong reducing agents like LiAlH₄ to yield 1,6-diamino-2,2,3,3,4,4,5,5-octafluorohexane.
-
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of perfluorinated diketones after hydrolysis of the imine intermediate.
Caption: Key chemical transformations of the nitrile groups in this compound.
Primary Applications
The unique combination of high polarity from the nitrile groups and the stability conferred by the fluorinated chain makes this compound a candidate for several high-performance applications.
-
Lithium-Ion Battery Electrolytes: This is a primary area of research. Fluorinated nitriles are investigated as solvents or additives in electrolytes for high-voltage lithium-ion batteries.[2][11] Their high electrochemical stability, wide liquid range, and good ionic conductivity can contribute to safer and higher-performance batteries with enhanced voltage stability.[2][11]
-
Intermediate in Polymer Chemistry: It serves as a crucial building block for synthesizing specialty fluoropolymers. The incorporation of the -(CF₂)₄- unit can impart enhanced thermal stability, chemical resistance, and low surface energy to materials.[2] Research has shown that fluorinated polyesters retain mechanical properties at high temperatures far better than their hydrocarbon analogs.[1]
-
Other Potential Uses: The compound is also being explored for use in advanced refrigerants, owing to its thermal stability and non-flammability, and as a component in high-performance lubricants designed for extreme operating conditions.[2]
Safety, Handling, and Storage
This compound is a toxic compound and must be handled with stringent safety protocols. Its hazard profile necessitates careful planning and execution of all laboratory procedures.
Hazard Profile
Table 4: GHS Hazard Classification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[12] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[12] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[12] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[12] |
Upon decomposition by heating, it can emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[3][4]
Recommended Handling and Storage Protocol
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is mandatory.[13]
Step-by-Step Handling Procedure:
-
Preparation: Before any work, develop a detailed Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards. Purchase and use the minimum quantity required.[13]
-
Engineering Controls: All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood.[13][14] The work area must be well-ventilated.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield if there is a splash risk, and chemical-resistant gloves. Double-gloving with nitrile gloves is recommended.[13]
-
Work Practices: Never work alone.[13] Inform colleagues before starting work. Use only non-sparking tools and ground containers during transfers to prevent static discharge.[13]
-
Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[14][15] Keep containers tightly sealed.
-
Waste Disposal: Collect all waste in clearly labeled, dedicated hazardous waste containers for disposal by certified professionals.[13]
Caption: Decision workflow for the safe handling of this compound in a laboratory setting.
Conclusion and Future Outlook
This compound is a specialty chemical whose value lies in its unique, fluorine-imparted properties. Its high stability and modulated reactivity make it a key component in the development of next-generation materials, particularly for energy storage and high-performance polymers. While its synthesis and handling present challenges due to its toxicity, the potential benefits warrant continued investigation. Future research will likely focus on optimizing synthetic routes to improve yield and reduce cost, as well as exploring its incorporation into novel polymeric structures and electrolyte formulations to push the boundaries of material performance.[1]
References
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Chemsrc. (2025). This compound | CAS#:376-53-4. Retrieved from [Link]
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Airgas. (1998). Material Safety Data Sheet - Octafluorocyclobutane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
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Wikipedia. (n.d.). Allyl halide. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of the solvation structures of fluorinated nitrile.... Retrieved from [Link]
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Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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Introduction: The Significance of Perfluorinated Dinitriles
An In-depth Technical Guide to the Synthesis of Octafluoroadiponitrile
This guide provides a comprehensive technical overview of the synthesis of this compound (NC(CF₂)₄CN), also known as perfluoroadiponitrile. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of the principles, experimental procedures, and safety considerations involved in the production of this highly fluorinated chemical intermediate.
This compound is a valuable fluorochemical intermediate. Its structure, a six-carbon chain fully substituted with fluorine atoms and terminated by nitrile groups, imparts unique properties such as high thermal stability, chemical inertness, and specific electronic characteristics. These attributes make it a critical building block for advanced polymers, specialty fluids, and complex molecular architectures where high performance under extreme conditions is paramount. The synthesis of such perfluorinated compounds is non-trivial and is dominated by a specialized technique known as electrochemical fluorination.
Part 1: The Synthetic Cornerstone: Electrochemical Fluorination (ECF)
The direct replacement of hydrogen with fluorine using F₂ gas is often violently exothermic and non-selective. Therefore, for exhaustive fluorination, electrochemical fluorination (ECF) stands as the most robust and commercially viable method.[1] This guide will focus on the Simons process, a foundational ECF technique developed in the 1930s.[1]
Core Principles of the Simons ECF Process
The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] aHF serves as both the fluorine source and the electrolyte. The fundamental reaction involves the replacement of carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds.
-
Reaction: R₃C–H + HF → R₃C–F + H₂[1]
This process occurs at a nickel anode, which is crucial for the reaction's success. The nickel surface forms a conductive, passivating layer of nickel fluoride that is resistant to the highly corrosive aHF environment and catalyzes the fluorination process. The organic substrate is oxidized at the anode, generating radical cations that then react with fluoride ions from the electrolyte. Gaseous hydrogen is evolved at the cathode, which must be safely vented.
Causality in Precursor Selection: Adiponitrile
Adiponitrile (NC(CH₂)₄CN) is the logical precursor for the synthesis of this compound via ECF. The rationale is as follows:
-
Structural Analogue: It possesses the required six-carbon dinitrile backbone.
-
Nitrile Group Stability: The nitrile (C≡N) functional group is generally resistant to the conditions of electrochemical fluorination, allowing the carbon backbone to be perfluorinated while preserving the terminal functionalities.
-
Solubility: Adiponitrile is soluble in anhydrous hydrogen fluoride, which is a prerequisite for the Simons process to form a conductive solution.
Part 2: Experimental Protocol for Synthesis
This section details a representative protocol for the synthesis of this compound using a Simons ECF cell. This procedure is inherently hazardous and must only be performed by trained personnel in a specialized laboratory equipped to handle anhydrous hydrogen fluoride.
Mandatory Visualization: Simons ECF Cell
Caption: Overall workflow for the synthesis of this compound.
Part 3: Critical Safety, Handling, and Waste Management
Working with anhydrous or concentrated hydrofluoric acid is exceptionally dangerous. All personnel must receive specialized training. [2]
Hazards of Hydrogen Fluoride (HF)
-
Extreme Toxicity: HF is fatal if inhaled, swallowed, or in contact with skin. [3][4]* Severe Corrosivity: It causes severe, deep-tissue burns that may not be immediately painful at lower concentrations. [5][2]The fluoride ion penetrates tissue and binds to calcium, causing cellular destruction and potentially fatal systemic effects like cardiac arrhythmia. [2]* Reactivity: HF reacts with glass, ceramics, and many metals. [3]
Data Presentation: Safety Protocols
| Safety Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Full-face shield, chemical splash goggles, long-cuffed HF-resistant gloves (e.g., neoprene over nitrile), chemical-resistant apron, closed-toe shoes. [2][6] | To prevent any contact with skin or eyes. Standard nitrile gloves offer insufficient protection. [2] |
| Engineering Controls | All work must be conducted in a dedicated, certified fume hood compatible with acid use. [5]An ANSI-approved safety shower and eyewash must be immediately accessible. [2] | To prevent inhalation of toxic vapors and provide immediate decontamination facilities. |
| Emergency Response | An unexpired tube of 2.5% calcium gluconate gel must be available in the lab at all times. [5]All personnel must know the location and application procedure. | Calcium gluconate is the primary first aid treatment for HF skin exposure; it provides calcium ions to complex with the fluoride ions. [2] |
| Spill Management | Spills must be neutralized with a suitable agent like calcium carbonate or a commercial spill kit for HF. | To safely contain and neutralize the corrosive and toxic acid. |
| Storage | Store in polyethylene or fluorocarbon plastic containers, never in glass. [5]Use secondary containment. | To prevent container failure due to reaction with incompatible materials. [5] |
First Aid for HF Exposure
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 5 minutes. [2]Then, liberally apply 2.5% calcium gluconate gel and massage it into the skin. Seek immediate, professional medical attention. [2]2. Eye Contact: Immediately irrigate the eyes at an eyewash station for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. Call for emergency medical services. [2]
Part 4: Characterization and Expected Outcomes
Data Presentation: Reaction Parameters & Product Specs
| Parameter | Typical Value | Notes |
| Precursor | Adiponitrile (NC(CH₂)₄CN) | High purity grade is required. |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | Serves as both solvent and fluorine source. |
| Anode Material | Nickel | Forms a passivating, conductive NiFₓ layer. |
| Cell Voltage | 5 - 6 V | Balances reaction rate against potential side reactions. |
| Current Density | 20 - 30 mA/cm² | Influences fluorination efficiency. |
| Temperature | 0 - 20 °C | Controls HF vapor pressure and reaction selectivity. |
| Expected Yield | 30 - 50% | ECF yields can be moderate due to side reactions like fragmentation. |
| Boiling Point | ~66-68 °C | Value for pure this compound. |
| Purity (Post-Distillation) | >99% | Achievable with careful fractional distillation. |
Analytical Characterization
-
¹⁹F NMR: The primary method for confirming the perfluorinated structure. The spectrum should show characteristic shifts and couplings for the -CF₂- groups in the chain.
-
GC-MS: Used to determine purity and identify any potential byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
FTIR: The spectrum will confirm the presence of the C≡N stretch (around 2250 cm⁻¹) and strong C-F bond absorptions (in the 1100-1300 cm⁻¹ region), alongside the complete absence of C-H stretches.
Conclusion
The synthesis of this compound is a challenging yet essential process for accessing a key fluorochemical intermediate. The Simons electrochemical fluorination of adiponitrile in anhydrous hydrogen fluoride is the most established and logical synthetic route. The success of this synthesis is critically dependent not only on the precise control of electrochemical parameters but, more importantly, on an unwavering commitment to the rigorous safety protocols required for handling anhydrous hydrogen fluoride. Mastery of this process enables the production of a high-value building block for the next generation of advanced materials.
References
[7]Journal of The Electrochemical Society. (2018). Impact of Trifluoromethylation of Adiponitrile on Aluminum Dissolution Behavior in Dinitrile-Based Electrolytes. Semantic Scholar. [1]Wikipedia. (n.d.). Electrochemical fluorination. Retrieved from [Link] [8]Reaction Chemistry & Engineering. (2018). Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. RSC Publishing. [6]Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link] [2]Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link] [3]ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link] [4]Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Retrieved from [Link] [5]Division of Research Safety, University of Illinois. (n.d.). Hydrofluoric Acid (HF). Retrieved from [Link]
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An In-depth Technical Guide to Octafluoroadiponitrile: Structure, Properties, and Synthetic Utility
Foreword: Navigating the Landscape of Perfluorinated Intermediates
In the specialized realm of fluorinated materials, building blocks possessing both high fluorine content and reactive functional groups are of paramount importance. Octafluoroadiponitrile emerges as a significant, albeit sparsely documented, synthon in this class. This guide is designed for researchers and professionals in materials science and drug development, providing a comprehensive overview of its chemical structure, physicochemical properties, and reactive potential. While detailed experimental spectra and specific, peer-reviewed synthesis protocols for this exact molecule are not widely available in public literature, this document synthesizes established principles of organofluorine chemistry and data from analogous structures to offer a robust and scientifically grounded perspective. We will explore the causal relationships between its unique structure and its predicted behavior, offering insights into its utility as a precursor for advanced polymers, specialized electrolytes, and other high-performance materials.
Core Molecular Identity and Structural Elucidation
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile , is a perfluorinated aliphatic dinitrile. Its core identity is defined by a six-carbon backbone, terminated at both ends by nitrile (-C≡N) functional groups. The central four carbons are fully saturated with fluorine atoms, a structural feature that profoundly influences its chemical and physical properties.
The fundamental identifiers for this compound are cataloged as follows:
| Property | Value | Reference(s) |
| CAS Number | 376-53-4 | [1][2][3] |
| Molecular Formula | C₆F₈N₂ | [1][2][3] |
| Molecular Weight | 252.06 g/mol | [1][2][3] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1][2] |
| Synonyms | Perfluoroadiponitrile, Octafluorohexanedinitrile | [3] |
Molecular Geometry and Electronic Effects
The molecule possesses a linear carbon chain with tetrahedral geometry around the four central sp³-hybridized carbons.[1] The high electronegativity of the eight fluorine atoms creates a powerful inductive electron-withdrawing effect along the carbon backbone. This effect is critical as it significantly modulates the electronic character of the terminal nitrile groups, enhancing the electrophilicity of the nitrile carbons and influencing the molecule's overall reactivity.[2] The C-F bonds are exceptionally strong, contributing to the high thermal stability characteristic of perfluorinated compounds.[2]
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with fluorine imparts properties that are dramatically different from the parent compound, adiponitrile. This distinction is fundamental to understanding its potential applications. Perfluorination leads to weaker intermolecular forces (despite the increased molecular weight), resulting in higher volatility and a lower boiling point compared to its hydrocarbon analog.[2]
| Property | This compound | Adiponitrile (for comparison) | Reference(s) |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | [1][4] |
| Density | ~1.594 g/cm³ | ~0.968 g/cm³ | [1][2] |
| Boiling Point | ~132.3 °C at 760 mmHg | ~295 °C at 760 mmHg | [2] |
| Flash Point | ~33.8 °C | ~163 °C | [1][2] |
Note: Some sources report a boiling point of 61-64 °C, which may correspond to measurements at reduced pressure.[3]
Spectroscopic Signature (Predicted)
While specific, published spectra for this compound are not readily accessible, its spectroscopic characteristics can be predicted based on its structure and established principles. These predictions are vital for researchers aiming to identify this compound during synthesis or analysis.
-
¹⁹F NMR Spectroscopy: Due to chemical equivalence, the eight fluorine atoms are expected to produce two distinct signals corresponding to the -CF₂- groups at the C2/C5 and C3/C4 positions. The high sensitivity of the ¹⁹F nucleus would make this an excellent technique for structural confirmation.[5][6] The chemical shifts would likely fall within the typical range for perfluoroalkyl chains.[7]
-
¹³C NMR Spectroscopy: Three unique carbon signals are predicted: one for the nitrile carbons (-C≡N), and two for the fluorinated carbons (-CF₂-). The nitrile carbon signal would appear in the characteristic region for nitriles (~110-120 ppm), while the signals for the fluorinated carbons would be significantly influenced by the attached fluorine atoms, exhibiting splitting due to C-F coupling.[8]
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile C≡N triple bond stretch is expected around 2250 cm⁻¹. The spectrum would be dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, which are characteristic of perfluorinated compounds.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 252 would be expected.[9] Common fragmentation patterns would likely involve the cleavage of C-C bonds within the perfluorinated chain, leading to the loss of CF₂ units (a difference of 50 amu) and other fluorinated fragments.[10][11]
Synthesis and Key Chemical Reactions
General Synthetic Approaches
The synthesis of this compound is challenging and typically relies on specialized fluorination techniques. The primary conceptual routes include:
-
Electrochemical Fluorination (ECF) / Simons Process: This established industrial method involves the electrolysis of a solution of the parent hydrocarbon (adiponitrile) in anhydrous hydrogen fluoride.[12] The process systematically replaces all C-H bonds with C-F bonds. This method is robust but can sometimes lead to molecular rearrangements or fragmentation, requiring careful optimization of conditions.[12]
-
Direct Fluorination: While theoretically possible, the direct reaction of adiponitrile with elemental fluorine (F₂) is extremely energetic and difficult to control, often leading to combustion or degradation of the starting material.
Key Chemical Transformations
The dinitrile functionality, modified by the perfluoroalkyl backbone, allows for several important chemical transformations. These reactions open pathways to valuable fluorinated monomers and intermediates.
Like other nitriles, this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2,2,3,3,4,4,5,5-octafluoroadipic acid.
-
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more susceptible to nucleophilic attack by water.[10][13] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[10] The strong electron-withdrawing nature of the C₄F₈ chain enhances the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack compared to non-fluorinated nitriles.
General Protocol (Acid-Catalyzed Hydrolysis):
-
Reflux this compound with a strong aqueous acid (e.g., HCl or H₂SO₄).
-
The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator is used) or by analytical techniques like IR spectroscopy (disappearance of the -C≡N stretch).
-
Upon completion, the reaction mixture is cooled.
-
The resulting dicarboxylic acid can be isolated through extraction or crystallization, followed by purification.
The reduction of the dinitrile to the corresponding diamine is a critical transformation, as fluorinated diamines are valuable monomers for producing high-performance polyamides and polyimides.
-
Experimental Considerations: The reduction of nitriles typically requires strong reducing agents. Catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Rhodium catalyst) or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) are common methods.[14] The reduction of polyfluoroalkyl nitriles with sodium borohydride has also been reported, offering a milder alternative.[15] The choice of reagent is crucial to avoid side reactions, and the protocol must be conducted under anhydrous conditions, especially when using metal hydrides.
Conceptual Protocol (Catalytic Hydrogenation):
-
Charge a high-pressure reactor with this compound, a suitable solvent (e.g., ethanol, THF), and a hydrogenation catalyst (e.g., Raney Ni, Rh/Al₂O₃).
-
Pressurize the reactor with hydrogen gas to the required pressure.
-
Heat the reaction mixture to the target temperature and maintain vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst.
-
Isolate the product diamine by distillation or crystallization of a salt derivative.
Applications and Field-Proven Insights
The unique combination of a perfluorinated core and terminal nitrile groups positions this compound as a valuable intermediate in several advanced technology sectors.
-
High-Performance Polymers: The derived diamine and diacid are ideal monomers for step-growth polymerization. The resulting polyamides and polyesters would incorporate a C₄F₈ segment into the polymer backbone, imparting properties such as high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and a low dielectric constant.[2] Such polymers are sought after for applications in aerospace, electronics, and specialty coatings.[9]
-
Electrolytes for High-Voltage Batteries: Nitrile-based compounds are explored as solvents or additives in electrolytes for high-energy-density lithium-ion batteries due to their high anodic stability and high dielectric constant.[16][17] While much of the research focuses on adiponitrile, the fluorination in this compound would further enhance oxidative stability, a critical requirement for next-generation 5V-class batteries.[18] The electron-withdrawing fluorine atoms improve the electrochemical window, preventing electrolyte degradation at high potentials.[18]
-
Semiconductor Manufacturing: A patent has listed octafluorohexane-1,6-dinitrile as a potential nitrogen-containing etching compound for processing silicon-containing films on semiconductor substrates. In plasma etching processes, such fluorinated molecules can serve as a source of reactive fluorine and nitrogen species for precise material removal.
Safety and Handling
As a highly functionalized organofluorine compound, this compound must be handled with appropriate precautions.
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][19] It is also a known skin and eye irritant.[19]
-
Handling Precautions: Work should be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[3] Avoid breathing vapors or mists.
-
Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Decomposition: When heated to decomposition, it may emit toxic fumes containing hydrogen fluoride (HF), hydrogen cyanide (HCN), and nitrogen oxides (NOx).[3]
Conclusion and Future Outlook
This compound represents a molecule of significant synthetic potential, bridging the gap between perfluorinated aliphatic chains and versatile nitrile chemistry. Its structure provides a direct pathway to C₄F₈-containing diamines, diacids, and other derivatives essential for the development of next-generation fluoropolymers and advanced materials. While a comprehensive public database of its experimental properties remains to be built, the foundational principles of organofluorine chemistry provide a clear and compelling guide to its predicted behavior and utility. Further research into scalable synthesis protocols and detailed characterization of its reaction products will undoubtedly unlock new opportunities for this valuable fluorinated intermediate in materials science, electronics, and beyond.
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Octafluoroadiponitrile: A Comprehensive Technical Guide for Advanced Applications
Abstract
Octafluoroadiponitrile (OFADN), with the molecular formula C₆F₈N₂, is a highly fluorinated organic compound that has garnered significant interest for its unique physicochemical properties. Also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, this molecule's structure, featuring a six-carbon backbone with terminal nitrile groups and extensive fluorination on the central carbons, imparts exceptional thermal and chemical stability. These characteristics make it a promising candidate for advanced applications, particularly in the fields of energy storage and polymer science. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis methodologies, and current and potential applications of this compound, with a focus on its role as an electrolyte additive in high-voltage lithium-ion batteries and as a monomer for novel fluoropolymers. Detailed experimental protocols, safety and handling procedures, and a comprehensive review of the existing literature are presented to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound.
Introduction: The Emergence of a Versatile Fluorinated Dinitrile
The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science and drug discovery, owing to the unique properties conferred by the carbon-fluorine bond. This compound stands as a compelling example of this molecular engineering, representing a perfluorinated derivative of adiponitrile. The electron-withdrawing nature of the eight fluorine atoms significantly alters the electronic environment of the molecule, enhancing its electrochemical stability and modifying the reactivity of the terminal nitrile groups. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its cutting-edge applications, thereby serving as a critical resource for its scientific and industrial exploration.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a linear six-carbon chain with nitrile groups at both ends. The four central carbon atoms are fully substituted with fluorine atoms, resulting in a highly symmetrical molecule. This extensive fluorination is the primary determinant of its distinct physical and chemical properties.
Caption: Molecular structure of this compound (C₆F₈N₂).
Physicochemical Data
The reported physical properties of this compound exhibit some variability in the literature, which may be attributed to differences in measurement conditions or sample purity. The table below summarizes the available data.
| Property | Value | Source(s) |
| Molecular Formula | C₆F₈N₂ | |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |
| CAS Number | 376-53-4 | |
| Molecular Weight | 252.06 g/mol | |
| Boiling Point | 132.3 °C at 760 mmHg | |
| Density | 1.594 g/cm³ | |
| Flash Point | 33.8 °C |
It is noteworthy that the high degree of fluorination leads to a significantly lower boiling point compared to its non-fluorinated counterpart, adiponitrile (295 °C), despite the considerable increase in molecular weight. This phenomenon is characteristic of perfluorinated compounds and is attributed to weaker intermolecular forces.
Synthesis of this compound
The primary industrial method for the synthesis of perfluorinated organic compounds is electrochemical fluorination (ECF), also known as the Simons process. This technique is the most likely route for the production of this compound.
"physical properties of Octafluoroadiponitrile"
An In-depth Technical Guide to the Physical Properties of Octafluoroadiponitrile
Abstract
This compound (C₆F₈N₂) is a perfluorinated derivative of adiponitrile, distinguished by its exceptional thermal and chemical stability. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The document details the compound's chemical identity, core physical characteristics, and predicted spectral properties, and outlines standardized experimental protocols for their determination. A comparative analysis with its non-fluorinated analog, adiponitrile, is presented to highlight the profound impact of fluorination on molecular properties.
Introduction
Chemical Identity and Molecular Structure
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a specialty chemical of significant interest.[1] Its core structure consists of a six-carbon aliphatic chain terminated at both ends by nitrile (-C≡N) functional groups.[1] All hydrogen atoms on the four central carbons (positions 2, 3, 4, and 5) are substituted with fluorine atoms, leading to a highly symmetric and electron-deficient carbon backbone.[1][2]
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[1] |
| Synonyms | Perfluoroadiponitrile, Octafluorohexanedinitrile[3] |
| CAS Number | 376-53-4[1][4][5] |
| Molecular Formula | C₆F₈N₂[2][5] |
| Molecular Weight | 252.065 g/mol [1][2] |
The high degree of fluorination imparts unique characteristics to the molecule, driven by the high electronegativity of fluorine. This creates strong carbon-fluorine bonds and significant inductive electron withdrawal from the carbon chain, influencing the reactivity of the terminal nitrile groups and the overall physical properties of the compound.[1]
Figure 1: 2D structure of this compound.
Significance and Potential Applications
The unique combination of a dinitrile structure with a perfluorinated chain makes this compound a candidate for advanced applications. Its high electrochemical and thermal stability have led to investigations into its use as:
-
Lithium-ion Battery Electrolytes: The strong electron-withdrawing nature of the fluoroalkyl chain enhances the electrochemical stability, a desirable trait for developing safer, higher-performance batteries.[2]
-
Specialty Lubricants and Refrigerants: Low viscosity, a wide liquid range, and excellent thermal stability make it a potential component for lubricants in extreme environments.[2]
-
Intermediate in Fluorochemical Synthesis: It serves as a valuable building block for the production of other complex fluorinated compounds and polymers.[2]
Comparative Analysis: The Impact of Fluorination
To fully appreciate the properties of this compound, a comparison with its non-fluorinated analog, adiponitrile, is instructive. Fluorine substitution dramatically alters the physicochemical properties.
| Property | This compound | Adiponitrile | Rationale for Difference |
| Molecular Weight | 252.065 g/mol [1][2] | 108.14 g/mol [2] | Replacement of 8 H atoms (≈1 amu) with 8 F atoms (≈19 amu). |
| Boiling Point | 132.3 °C[1][2] | 295 °C[1] | Despite higher mass, fluorination reduces intermolecular polarizability, leading to weaker van der Waals forces.[1][2] |
| Density | 1.594 g/cm³[1][2] | 0.9676 g/cm³[1] | The high atomic mass of fluorine relative to hydrogen significantly increases molecular density.[1] |
| Flash Point | 33.8 °C[1][2] | 163 °C[1] | The flammability characteristics are significantly altered by the presence of fluorine. |
This comparison underscores a key principle in fluorochemistry: perfluorination, despite increasing molecular weight, often reduces boiling points due to weakened intermolecular interactions.[1]
Core Physical Properties
This section details the experimentally determined and reported physical properties of this compound.
Appearance and State
At standard temperature and pressure, this compound is a clear, colorless to pale yellow liquid.[2][3][4]
Density
The density is consistently reported in the range of 1.594 g/cm³ .[1][2][5] This high density is a direct consequence of the high degree of fluorination. A conflicting value of 1.4304 g/cm³ has also been noted in some commercial catalogs, which may reflect a different measurement temperature or purity level.[3][4] For research purposes, the 1.594 g/cm³ value is more frequently cited in technical sources.
Thermal Properties
-
Boiling Point: The most commonly cited boiling point is 132.3 °C at standard atmospheric pressure (760 mmHg).[1][2][5] A significantly lower value of 61 °C is reported by some suppliers, which is likely the boiling point measured under reduced pressure, a common practice for high-boiling-point liquids to prevent decomposition during distillation.[3][4] Researchers should verify the pressure conditions when consulting boiling point data.
-
Melting Point: The melting point is not widely reported in the available literature.[1][5]
-
Flash Point: The flash point is 33.8 °C , classifying it as a flammable liquid.[1][2][5]
Solubility Profile
This compound exhibits solubility characteristics typical of fluorinated compounds. It is reported to be:
-
Sparingly Soluble in Chloroform.[3][4] Its solubility in water is expected to be very low, a common feature of perfluorinated alkanes.
Other Physicochemical Parameters
-
Refractive Index: The index of refraction (n²⁰/D) is reported as 1.314 .[5]
Predicted Spectral Characterization
As experimental spectra for this compound are not publicly available, this section provides a predicted analysis based on its molecular structure and established spectroscopic principles. This serves as a guideline for researchers in identifying and characterizing the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by two key features:
-
C≡N (Nitrile) Stretch: A sharp, strong absorption band is predicted in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.[6]
-
C-F (Carbon-Fluorine) Stretch: Very strong, broad absorption bands are expected in the region of 1100-1350 cm⁻¹ . The multiplicity and exact location of these bands will be complex due to the presence of multiple C-F bonds on adjacent carbons.
Unlike adiponitrile, the spectrum will be devoid of C-H stretching bands in the 2850-3000 cm⁻¹ region.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, only three distinct carbon signals are predicted in the ¹³C NMR spectrum:
-
C1, C6 (Nitrile Carbons): These carbons are in the same chemical environment. The signal is expected to appear around 115-120 ppm . The electronegative fluorine atoms will have a modest deshielding effect on these terminal carbons. For comparison, the nitrile carbons in adiponitrile appear around 119 ppm.[2]
-
C2, C5 (CF₂ Carbons): These two carbons are equivalent and are directly bonded to two fluorine atoms and an adjacent CF₂ group. They will be significantly deshielded and are predicted to appear in the range of 105-120 ppm , likely showing a complex splitting pattern due to C-F coupling.[7]
-
C3, C4 (CF₂ Carbons): This central pair of carbons are also equivalent. They are in a similar environment to C2/C5 but are one bond further from the nitrile group. Their chemical shift is also predicted to be in the 105-120 ppm range, likely very close to the C2/C5 signal.[7]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[5] Based on the molecular symmetry, two distinct fluorine environments are expected:
-
F on C2, C5: These four fluorine atoms are equivalent.
-
F on C3, C4: These four fluorine atoms are also equivalent.
These two sets of fluorine atoms will appear as two complex multiplets due to strong two-bond (²JFF) and three-bond (³JFF) coupling to each other. The chemical shifts are predicted to fall within the typical range for aliphatic CF₂ groups, approximately -110 to -130 ppm relative to CFCl₃.[8]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion would be observed at an m/z of 252.0 , corresponding to the nominal mass of C₆F₈N₂.[9]
-
Fragmentation Patterns: The molecule is expected to fragment via cleavage of the C-C bonds in the fluorinated backbone. Common fragments would include the loss of CF₂ units (m/z loss of 50) and cleavage adjacent to the nitrile group. The stability of perfluorinated carbocations would likely lead to a complex fragmentation pattern.[10]
Experimental Determination of Physical Properties
The following section outlines standardized, self-validating protocols for determining key physical properties. The causality behind experimental choices is highlighted to ensure technical accuracy and reproducibility.
Figure 2: Workflow for Physical Property Characterization.
Protocol: Boiling Point Determination via Thiele Tube
This micro-method is ideal for determining the boiling point with a small sample volume, minimizing waste and exposure. The principle relies on matching the liquid's vapor pressure with the ambient atmospheric pressure.[4]
Methodology:
-
Preparation: Place approximately 0.5 mL of this compound into a small test tube (Durham tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube containing mineral oil, ensuring the heat-transfer fluid is well above the sample level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the capillary tip.
-
Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat source.
-
Measurement: The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[4] This signifies the point where the external pressure equals the vapor pressure of the liquid.
-
Validation: Repeat the measurement twice. The boiling points should agree within 1-2 °C for a pure sample.
Protocol: Density Measurement via Pycnometer
This method provides a highly accurate density measurement by precisely determining the mass of a known, calibrated volume of the liquid.[5]
Methodology:
-
Calibration: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL). Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).
-
Reference Measurement: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the filled pycnometer (m₂). The volume (V) can be calculated using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.
-
Sample Preparation: Empty and thoroughly dry the pycnometer.
-
Sample Measurement: Fill the pycnometer with this compound. Equilibrate to the same temperature as the water calibration. Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₃).
-
Calculation: The mass of the sample is (m₃ - m₁). The density (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V
-
Validation: Perform the measurement in triplicate. The results should be highly consistent (±0.001 g/cm³). Ensure temperature is precisely controlled throughout the procedure as density is temperature-dependent.[5]
Safety and Handling
GHS Classification and Hazards
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled.[11] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3][11]
-
Hazard Codes: T (Toxic), Xi (Irritant)[3]
-
GHS Pictograms: GHS06 (Skull and Crossbones)
-
Hazard Statements: H301, H311, H331, H315, H319, H335[11]
When heated to decomposition, it can emit highly toxic fumes of cyanide (CN⁻), fluoride (F⁻), and nitrogen oxides (NOx).[3][4]
Handling and Storage Recommendations
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Handling: Avoid breathing fumes, mist, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Summary and Conclusion
This compound is a fluorinated dinitrile with a unique set of physical properties driven by its perfluorinated alkyl chain. Its high density, moderate boiling point (significantly lower than its non-fluorinated analog), and flammability are key characteristics. The summary below consolidates the most reliable quantitative data available.
Table of Core Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆F₈N₂ | [2][5] |
| Molecular Weight | 252.065 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.594 g/cm³ | [1][2][5] |
| Boiling Point | 132.3 °C @ 760 mmHg | [1][2][5] |
| Flash Point | 33.8 °C | [1][2][5] |
| Refractive Index | 1.314 | [5] |
| Solubility | Soluble in DMSO, sparingly in CHCl₃ | [3][4] |
The insights and protocols provided in this guide are intended to equip researchers with the necessary information to safely handle, characterize, and utilize this compound in their work. The predicted spectral data offers a foundational basis for spectroscopic identification in the absence of public experimental references. The significant differences between this compound and adiponitrile clearly demonstrate the transformative effect of fluorination on molecular properties, a fundamental concept in modern materials and medicinal chemistry.
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"Octafluoroadiponitrile safety data sheet"
An In-depth Technical Guide to the Safety of Octafluoroadiponitrile for Research Applications
Introduction
This compound (OFAD), with the chemical formula C₆F₈N₂, is a perfluorinated derivative of adiponitrile.[1] Its structure, featuring a six-carbon chain where the four central carbons are fully fluorinated, capped by terminal nitrile (-CN) groups, imparts unique physicochemical properties.[1] These characteristics, including high thermal stability and electrochemical stability, have positioned OFAD as a compound of interest in advanced materials science, particularly in the development of high-performance lithium-ion battery electrolytes and specialty polymers.[1][2]
However, the same properties that make it valuable also necessitate a rigorous and informed approach to its handling and safety. The presence of nitrile groups suggests a toxicological profile that warrants comparison to cyanide compounds, while its fluorinated nature introduces additional considerations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive safety framework for the handling, storage, and emergency management of this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind safety protocols, ensuring a culture of safety grounded in scientific understanding.
Physicochemical Properties and Hazard Profile
A foundational understanding of a chemical's properties is the first step in risk assessment. The substitution of hydrogen with fluorine dramatically alters the properties of adiponitrile, resulting in a compound with a lower boiling point despite a higher molecular weight, a characteristic of many perfluorinated compounds due to weaker intermolecular forces.[1][2]
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 376-53-4 | [1][3][4] |
| Molecular Formula | C₆F₈N₂ | [1][2][3] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1] |
| Molecular Weight | 252.065 g/mol | [2][3] |
| Appearance | Clear liquid | [4][5] |
| Density | 1.594 g/cm³ | [1][3] |
| Boiling Point | 132.3°C at 760 mmHg | [1][3] |
| Flash Point | 33.8°C | [1][3] |
| Solubility | Soluble in DMSO; Sparingly soluble in Chloroform; Slightly soluble in Methanol. | [4][5] |
GHS Hazard Classification and Toxicological Insight
This compound is classified as a highly hazardous substance. Its toxicity is acute and affects multiple exposure routes, demanding stringent controls. The primary toxicological concern stems from the nitrile groups, which can exhibit effects similar to cyanide poisoning by inhibiting cellular respiration.[6]
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Danger | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger | Exclamation Mark |
Source: GHS classification data derived from supplier safety data sheets.[2][7]
A critical, and potentially life-threatening, hazard is the thermal decomposition of OFAD. When heated to decomposition, it is known to emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[4][5] This underscores the extreme danger of fire situations involving this compound.
The Hierarchy of Controls: A Framework for Safe Handling
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle; PPE is the last line of defense, not the first.
-
Elimination & Substitution: For many research applications, eliminating or substituting OFAD may not be feasible. However, it is a mandatory first consideration. Ask: Is there a less toxic, non-flammable, or less reactive compound that can achieve the same scientific objective?
-
Engineering Controls: This is the most critical layer for OFAD. The causality is clear: because the compound is toxic via inhalation and has a low flash point, it must be physically contained.[2][7]
-
Chemical Fume Hood: All handling of OFAD, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[8][9][10] This directly addresses the inhalation hazard.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere provides an even higher level of containment.[10]
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work begins.[9]
-
Designated Area: The section of the fume hood and bench where OFAD is handled should be clearly marked with hazard warning signs.[8]
-
Training: All personnel must be trained on the specific hazards of OFAD, the lab's SOP, and emergency procedures. This training must be documented.
-
"No Working Alone" Policy: Never handle OFAD or other highly toxic chemicals when you are alone in the laboratory.[8][9]
-
-
Personal Protective Equipment (PPE): PPE does not prevent accidents but can mitigate injury if other controls fail.
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.[8][11] If gloves become contaminated, they must be removed immediately, and hands washed thoroughly.
-
Eye Protection: Chemical safety goggles are mandatory.[7] Where a splash hazard exists, a full-face shield should be worn over the goggles.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Chemical-resistant aprons and sleeves may be required for larger-scale work.[11]
-
Standard Operating Protocol for Handling this compound
This protocol outlines a self-validating workflow for the safe handling of OFAD during a common laboratory task: preparing a stock solution. Each step is designed to verify safety before proceeding to the next.
Step-by-Step Methodology
-
Preparation:
-
Verify the chemical fume hood has been certified within the last year.
-
Ensure the safety shower and eyewash station are accessible and have been tested within the last month.[8]
-
Assemble all necessary equipment (OFAD container, solvent, glassware, pipettes, waste container) inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare a hazardous waste container specifically for OFAD-contaminated solid waste.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first.
-
-
Weighing and Transfer:
-
Perform all transfers on a balance inside the fume hood.
-
To minimize exposure, do not weigh OFAD on an open watch glass. Weigh it directly into a vial that can be capped.
-
Transfer the required amount of OFAD using a glass pipette or syringe.
-
Immediately and securely cap both the source bottle and the receiving vial.
-
-
Solution Preparation:
-
Slowly add the desired solvent to the vial containing the OFAD.
-
Cap and mix the solution as required.
-
-
Decontamination and Cleanup:
-
Wipe the external surfaces of all containers with a solvent-dampened cloth before removing them from the fume hood.
-
Any minor drips or spills within the hood should be immediately absorbed with an inert material (e.g., vermiculite) and placed in the hazardous waste container.
-
-
Waste Disposal:
-
All contaminated disposables (pipette tips, wipes, gloves) must be placed in the designated, sealed hazardous waste container.[11]
-
-
Doffing PPE and Hygiene:
-
Remove the outer pair of gloves while still in the work area.
-
Remove lab coat and goggles.
-
Remove the inner pair of gloves.
-
Wash hands and forearms thoroughly with soap and water.
-
Storage and Incompatibility
Proper storage is a critical preventative safety measure. The goal is to maintain the chemical's integrity while preventing accidental release or dangerous reactions.
-
Storage Conditions: Store OFAD in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10][12] The storage location must be a locked cabinet or room, accessible only to authorized personnel. Containers must be tightly closed and clearly labeled.
-
Chemical Incompatibilities: Segregation from incompatible materials is non-negotiable. The primary concern is the potential for violent reactions or the generation of highly toxic gases.
| Class of Incompatible Material | Hazardous Reaction |
| Strong Acids | Reacts to form highly toxic and flammable hydrogen cyanide (HCN) gas.[8] |
| Strong Bases | Can initiate hazardous polymerization or decomposition reactions.[7] |
| Strong Oxidizing Agents | Can lead to fire or explosion.[7] |
| Strong Reducing Agents | May react violently.[7] |
Emergency Response Protocols
Immediate and correct action during an emergency can be life-saving. All personnel must be trained on these procedures before beginning work with OFAD.
In Case of Exposure
-
General Actions:
-
Remain calm but act quickly. Speed is essential.[6]
-
Immediately alert nearby personnel and call 911 or your institution's emergency number.[8] State that there has been an exposure to a toxic nitrile compound.
-
If safe to do so, remove the victim from the contaminated area.
-
Bring the Safety Data Sheet (SDS) for OFAD to provide to the emergency medical responders.[8]
-
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Immediately call a poison control center and 911.[7]
-
Rinse the mouth with water. Do not induce vomiting.
-
In Case of a Spill
-
Evacuate all non-essential personnel from the area.[8]
-
Alert others and call for emergency assistance.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area (see Section 6).
In Case of Fire
-
Do not attempt to fight a fire involving OFAD unless you are a trained firefighter.
-
Evacuate the area immediately and activate the fire alarm.
-
Crucially, OFAD decomposes in heat to produce hydrogen cyanide and hydrogen fluoride. [4][5] Inform emergency responders of this specific hazard.
-
Use dry chemical or sand extinguishers. DO NOT USE WATER , as it can react with cyanide salts that may be present.[13]
Decontamination and Waste Disposal
Thorough decontamination and proper waste management are essential to prevent secondary exposures.
-
Surface Decontamination: A two-step process is recommended for decontaminating work surfaces and equipment.[8]
-
First, wipe down the area with a pH 10 buffer solution.
-
Follow this with a wipe-down using a freshly prepared 10% bleach solution.
-
Perform all cleaning activities within the fume hood.[8]
-
-
Waste Disposal:
-
All waste contaminated with OFAD, including absorbent materials, disposable PPE, and empty containers, must be collected as hazardous waste.[11]
-
Waste containers must be compatible, clearly labeled with "Hazardous Waste" and the chemical name "this compound", and kept sealed.[10]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Conclusion
This compound is a valuable chemical for advanced research, but its significant hazards demand a culture of respect and meticulous safety practices. By understanding its physicochemical properties and implementing the hierarchy of controls, researchers can mitigate the risks associated with its use. Adherence to detailed SOPs, proper use of engineering controls and PPE, and thorough knowledge of emergency procedures are not optional—they are integral to the responsible conduct of science.
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An In-depth Technical Guide to the Electrochemical Fluorination of Adiponitrile
A Senior Application Scientist's Perspective on the Synthesis of Perfluoroadipoyl Fluoride
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, leading to enhanced stability, lipophilicity, and metabolic resistance.[1] Perfluorinated compounds, in particular, have found wide-ranging applications from advanced materials to pharmaceuticals. The electrochemical fluorination (ECF) of adiponitrile represents a key industrial process for the synthesis of perfluoroadipoyl fluoride, a versatile building block for various valuable perfluorinated materials.[2][3]
This technical guide provides a comprehensive overview of the electrochemical fluorination of adiponitrile, delving into the core principles of the Simons process, mechanistic insights, critical process parameters, and a detailed experimental protocol. The content is structured to provide not just a procedural outline, but a deeper understanding of the underlying science to empower researchers in their own investigations.
The Simons Electrochemical Fluorination (ECF) Process: A Foundational Overview
The electrochemical fluorination of organic compounds is a powerful method for the direct replacement of hydrogen atoms with fluorine.[4] The most established and commercially significant of these methods is the Simons process, developed by Joseph H. Simons in the 1930s.[4][5] This process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[4][6]
A key feature of the Simons process is that it circumvents the use of hazardous and difficult-to-handle elemental fluorine gas.[7] Instead, the fluorine is sourced directly from the electrolyte, anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.[6] The process is typically carried out at a cell potential of 5-6 volts, a voltage at which the organic substrate is oxidized at the anode, facilitating the fluorination reaction, while hydrogen gas is evolved at the cathode.[4][8]
The general transformation for a C-H bond during the Simons process can be represented as:
R₃C–H + HF → R₃C–F + H₂[4]
For adiponitrile, the goal is the exhaustive replacement of all carbon-hydrogen bonds with carbon-fluorine bonds, and the conversion of the nitrile functional groups into trifluoromethyl groups, ultimately yielding perfluoroadipoyl fluoride.
The Electrochemical Fluorination of Adiponitrile: Mechanism and Key Considerations
The electrochemical fluorination of adiponitrile, NC-(CH₂)₄-CN, to yield perfluoroadipoyl fluoride, FOC-(CF₂)₄-COF, is a complex process involving multiple electron transfers and C-F bond formations. While the precise mechanism of the Simons process is still a subject of some debate, a generally accepted model involves the formation of a high-valent nickel fluoride layer on the anode surface.[6][7]
The Role of the Nickel Anode and the High-Valent Nickel Fluoride Layer
The process is not a direct fluorination by elemental fluorine. Instead, the nickel anode plays a crucial role.[7] It is believed that a layer of nickel fluoride (NiF₂) is initially formed on the anode surface.[9] Upon application of a sufficient anodic potential, this layer is further oxidized to a higher-valent nickel fluoride species, often denoted as NiFₓ (where x > 2), which acts as the fluorinating agent.[6][7]
This high-valent nickel fluoride layer is thought to mediate the transfer of fluorine to the organic substrate that is adsorbed onto the anode surface.[7] This mechanism explains why the process is specific to nickel and certain nickel alloys and does not proceed in the same manner on other electrode materials like platinum or carbon under these conditions.[7][10]
Reaction Pathway for Adiponitrile
The fluorination of adiponitrile likely proceeds through a stepwise radical mechanism on the surface of the anode. The process can be conceptualized as follows:
-
Adsorption: Adiponitrile molecules from the bulk electrolyte adsorb onto the high-valent nickel fluoride layer of the anode.
-
Oxidation and C-H Bond Cleavage: The organic molecule is oxidized at the anode, leading to the abstraction of a hydrogen atom and the formation of a carbon-centered radical.
-
Fluorination: The radical intermediate is then rapidly quenched by a fluorine atom from the nickel fluoride lattice, forming a C-F bond.
-
Desorption and Repetition: The partially fluorinated molecule can either desorb into the electrolyte or undergo further hydrogen abstraction and fluorination until all C-H bonds are replaced.
The nitrile groups (-C≡N) are also transformed during the process. They are believed to be converted to perfluoroacyl fluorides (-COF) through a series of complex reactions, although the exact pathway is not fully elucidated.
Critical Process Parameters and Their Influence
The success of the electrochemical fluorination of adiponitrile is highly dependent on the careful control of several experimental parameters. The interplay of these factors determines the yield, purity, and efficiency of the process.
| Parameter | Typical Range/Value | Influence on the Process |
| Cell Voltage | 5 - 6 V | Sufficiently high to overcome the cell resistance and drive the oxidation of the organic substrate. Voltages above 7-8 V can lead to the evolution of elemental fluorine and substrate degradation.[7] |
| Current Density | 1 - 2.5 A/dm² | Affects the rate of fluorination and heat generation. Higher current densities can lead to increased fragmentation and lower yields. |
| Temperature | 0 - 15 °C | Lower temperatures are generally preferred to minimize side reactions such as polymerization and fragmentation of the carbon chain.[6] |
| Substrate Concentration | 5 - 20 wt% | Higher concentrations can lead to increased viscosity of the electrolyte, hindering mass transport and promoting anode passivation. Lower concentrations can result in lower production rates.[8] |
| Electrolyte Purity | Anhydrous HF | The presence of water is detrimental to the process. It can lead to the formation of oxygen difluoride (OF₂) and corrosion of the cell components, and it significantly reduces the current efficiency.[7][8] |
| Stirring/Agitation | Essential | Vigorous stirring is necessary to ensure efficient mass transport of the organic substrate to the anode surface and to help dissipate heat generated during the process.[8] |
Experimental Protocol: Electrochemical Fluorination of Adiponitrile
This section provides a detailed, step-by-step methodology for the electrochemical fluorination of adiponitrile in a laboratory-scale Simons-type electrolyzer.
Materials and Equipment
-
Electrochemical Cell: A Simons-type electrolyzer, typically constructed from a material resistant to anhydrous hydrogen fluoride, such as Monel or steel. The cell should be equipped with a cooling jacket, a gas outlet, and ports for introducing the substrate and electrolyte.
-
Anode: A pack of nickel plates.
-
Cathode: A pack of nickel or steel plates, interspaced with the anode plates.
-
Power Supply: A DC power supply capable of delivering a constant current or voltage.
-
Anhydrous Hydrogen Fluoride (aHF): High-purity grade.
-
Adiponitrile: Reagent grade or higher.
-
Scrubbing System: To neutralize the effluent gases (primarily hydrogen and unreacted HF). This typically consists of a series of traps containing a suitable scrubbing agent like potassium carbonate or sodium carbonate solution.
-
Cold Trap: To condense any volatile organic products.
-
Personal Protective Equipment (PPE): Appropriate gloves, face shield, and acid-resistant clothing are mandatory when working with anhydrous hydrogen fluoride.
Experimental Workflow Diagram
Caption: Workflow for the electrochemical fluorination of adiponitrile.
Step-by-Step Procedure
-
Cell Preparation:
-
Thoroughly clean and dry all components of the electrochemical cell.
-
Assemble the cell, ensuring all seals are tight to prevent leakage of anhydrous hydrogen fluoride.
-
Perform a leak test on the assembled cell.
-
-
Pre-electrolysis of Anhydrous Hydrogen Fluoride:
-
Cool the cell to approximately 0 °C using the cooling jacket.
-
Carefully condense the required amount of anhydrous hydrogen fluoride into the cell.
-
Conduct a pre-electrolysis of the aHF at a low current density to remove any traces of water. This is continued until the cell voltage stabilizes, indicating a dry electrolyte.
-
-
Introduction of Adiponitrile:
-
Slowly and carefully add the pre-dried adiponitrile to the anhydrous hydrogen fluoride in the cell with vigorous stirring. The concentration should be maintained within the optimal range (e.g., 5-10 wt%).
-
-
Electrolysis:
-
Begin the electrolysis by applying a constant current or voltage (typically 5-6 V).
-
Maintain the cell temperature between 0 and 10 °C throughout the electrolysis.
-
Continuously monitor the cell voltage, current, and temperature.
-
The effluent gas stream, consisting mainly of hydrogen and some HF vapor, should be passed through the scrubbing system.
-
-
Reaction Monitoring and Completion:
-
The reaction is typically continued until the theoretical amount of charge required for the complete fluorination of the substrate has been passed.
-
The completion of the reaction can also be indicated by a rise in the cell voltage, suggesting that the concentration of the organic substrate has been depleted.
-
-
Product Isolation and Purification:
-
After the electrolysis is complete, carefully drain the liquid contents of the cell into a suitable container made of a material resistant to HF (e.g., a fluoropolymer).
-
The crude product, being denser than and immiscible with HF, will form a separate layer at the bottom.
-
Carefully separate the lower product layer from the upper HF layer.
-
The crude perfluoroadipoyl fluoride can then be purified by fractional distillation.
-
Byproducts and Challenges
The electrochemical fluorination of adiponitrile is not without its challenges. Several side reactions can occur, leading to the formation of byproducts and a reduction in the overall yield of the desired product.
-
Fragmentation: Cleavage of the carbon-carbon bonds in the adiponitrile backbone can occur, leading to the formation of shorter-chain perfluorinated compounds.
-
Cyclization: Intramolecular cyclization reactions can lead to the formation of perfluorinated cyclic compounds.
-
Incomplete Fluorination: If the electrolysis is not carried out for a sufficient duration or under optimal conditions, partially fluorinated products may be obtained.
-
Anode Passivation: The formation of a non-conductive layer on the anode surface can inhibit the electrochemical process. This is often mitigated by the use of certain additives or by periodically reversing the polarity of the electrodes.[11][12]
Applications of Perfluoroadipoyl Fluoride and its Derivatives
Perfluoroadipoyl fluoride is a valuable intermediate in the synthesis of a variety of perfluorinated compounds.[3] Hydrolysis of perfluoroadipoyl fluoride yields perfluoroadipic acid, which can be used in the production of:
-
Fluoropolymers: As a comonomer to impart specific properties to polymers.
-
Fluorosurfactants: For use in a variety of applications, including coatings and fire-fighting foams.[13][14]
-
Perfluorinated Polyethers: Used as high-performance lubricants and heat-transfer fluids.
Conclusion
The electrochemical fluorination of adiponitrile via the Simons process is a cornerstone of industrial organofluorine chemistry. A thorough understanding of the underlying electrochemical principles, coupled with meticulous control over the experimental parameters, is paramount to achieving high yields of perfluoroadipoyl fluoride. While challenges such as byproduct formation and anode passivation exist, ongoing research and process optimization continue to enhance the efficiency and selectivity of this powerful fluorination technique. This guide provides the foundational knowledge for researchers to confidently approach and innovate within this exciting and impactful field.
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Kucheryna, A., et al. (2003). Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. ECS Meeting Abstracts, MA2003-01, 1374. [Link]
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Li, Y., et al. (2018). Electrochemical effect and mechanism of adiponitrile additive for high-voltage electrolyte. Journal of the Electrochemical Society, 165(14), A3396-A3402. [Link]
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Octafluoroadiponitrile: A Comprehensive Technical Guide for Scientific Professionals
Introduction: Unveiling a Unique Fluorinated Dinitrile
Octafluoroadiponitrile, a perfluorinated derivative of adiponitrile, stands as a compound of significant interest in advanced materials science and synthetic chemistry.[1] Its formal designation under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2,2,3,3,4,4,5,5-octafluorohexanedinitrile .[1][2] This compound is distinguished by a six-carbon chain where all hydrogen atoms on the four central carbons have been substituted by fluorine atoms, while retaining the terminal nitrile (-CN) groups.[1] This high degree of fluorination imparts a unique electrochemical profile and exceptional chemical and thermal stability, setting it apart from its non-fluorinated counterpart, adiponitrile.[1][2]
Registered under CAS Number 376-53-4, this compound possesses the molecular formula C₆F₈N₂ and a molecular weight of 252.065 g/mol .[2][3] The strategic placement of eight fluorine atoms on the internal carbon atoms of a hexanedinitrile structure results in a molecule with distinct physicochemical properties and a wide range of potential applications.[2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, covering its synthesis, properties, applications, and safety considerations.
Molecular Structure and Physicochemical Properties: The Impact of Fluorination
The molecular structure of this compound consists of a linear six-carbon backbone with two terminal nitrile groups.[2] The internal carbon atoms (positions 2, 3, 4, and 5) are each bonded to two fluorine atoms, resulting in a highly electronegative core.[1] This structural arrangement significantly influences its physical and chemical properties when compared to adiponitrile.
Comparative Physicochemical Data
| Property | This compound | Adiponitrile |
| Molecular Formula | C₆F₈N₂ | C₆H₈N₂ |
| Molecular Weight | 252.065 g/mol [2][3] | 108.14 g/mol [2] |
| Boiling Point | 132.3°C at 760 mmHg[1][2][3] | 295°C at 760 Torr[1] |
| Density | 1.594 g/cm³[1][2][3] | 0.9676 g/cm³ at 20°C[1] |
| Flash Point | 33.8°C[1][2][3] | 163°C[1] |
The replacement of hydrogen with highly electronegative fluorine atoms leads to several key property differences:
-
Increased Chemical Stability: The strength of the carbon-fluorine bonds contributes to the enhanced thermal and chemical stability of the molecule.[1]
-
Altered Intermolecular Forces: Despite its higher molecular weight, this compound has a significantly lower boiling point than adiponitrile.[1] This is a characteristic of perfluorinated compounds and is attributed to weaker intermolecular interactions.[1]
-
Reduced Nucleophilicity: The strong electron-withdrawing effect of the fluorine atoms decreases the nucleophilicity of the nitrile groups.[1]
Synthesis Methodologies: Pathways to a Perfluorinated Intermediate
The synthesis of this compound can be achieved through several documented methods, each with its own set of advantages and considerations.
Direct Fluorination of Adiponitrile
One approach involves the direct fluorination of adiponitrile. This method utilizes potent fluorinating agents under carefully controlled conditions to systematically replace the hydrogen atoms with fluorine.
Experimental Workflow: Direct Fluorination
Caption: A generalized workflow for the synthesis of this compound via direct fluorination.
Gas Phase Addition Reactions
A more sophisticated method involves gas-phase reactions. This process typically starts with the reaction of perfluoroolefins with carbonyl fluoride to produce acyl fluorides. These intermediates are then converted to perfluorinated nitriles through subsequent amination processes.[2]
Applications in Advanced Materials and Technologies
The unique properties of this compound make it a valuable compound in various high-technology sectors.
-
Lithium-Ion Battery Electrolytes: Research has highlighted its potential as a component in electrolytes for lithium-ion batteries.[2] Its high electrochemical stability, wide liquid range, and excellent conductivity could contribute to the development of safer, higher-performance batteries.[2]
-
Refrigerants: With a low boiling point, high thermal stability, and non-flammability, this compound is being investigated as a potential environmentally friendly refrigerant with a low global warming potential (GWP).[2]
-
High-Performance Lubricants: Its low viscosity and excellent thermal stability make it a candidate for lubricants designed to withstand extreme operating conditions found in high-performance machinery.[2]
-
Intermediate in Chemical Synthesis: It serves as a crucial intermediate in the synthesis of various other fluorinated compounds.[2]
-
Polymer Chemistry: The fluorinated structure of this compound makes it an attractive monomer or additive for the development of novel polymers with enhanced thermal stability and chemical resistance.[1][2] Research on fluorinated polyesters has shown significantly better retention of mechanical properties after high-temperature aging compared to their hydrocarbon analogs, a benefit that could potentially be conferred by incorporating this compound into polymer structures.[1]
Safety, Handling, and Toxicology
This compound is classified as a toxic and irritant compound.[2][4] It is crucial for researchers and laboratory personnel to adhere to strict safety protocols when handling this chemical.
Hazard Identification and Precautionary Measures
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It is also reported to be a poison by inhalation and moderately toxic by ingestion.[5][6]
-
Irritation: Causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.[4]
Recommended Handling Procedures
-
Ventilation: Use only outdoors or in a well-ventilated area.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4]
-
First Aid:
-
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][7]
-
In case of skin contact: Wash with plenty of soap and water.[4][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
If swallowed: Immediately call a poison center or doctor.[4]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7]
-
Decomposition: When heated to decomposition, it emits toxic fumes of fluorine, cyanide, and nitrogen oxides.[5][6]
Logical Flow of Safety Protocols
Caption: A hierarchical approach to safely handling this compound in a laboratory setting.
Conclusion: A Versatile Building Block for Future Innovations
This compound, or 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a highly functionalized molecule with a unique combination of properties derived from its perfluorinated structure. Its exceptional stability and distinct reactivity make it a valuable intermediate and a key component in the development of advanced materials. While its handling requires strict adherence to safety protocols due to its toxicity and irritant nature, the potential applications in energy storage, materials science, and specialty chemicals are substantial. Further research into its synthetic routes and a more comprehensive characterization of its toxicological and environmental impact will undoubtedly pave the way for its broader use in cutting-edge technologies.[1]
References
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Chemsrc. (2025, August 25). This compound | CAS#:376-53-4. Retrieved from [Link]
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An In-depth Technical Guide to the Boiling Point of Octafluoroadiponitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Fundamental Property
In the landscape of modern chemistry and drug development, the precise characterization of a compound's physical properties is paramount. These properties, seemingly simple, govern a substance's behavior from synthesis and purification to its formulation and in-vivo fate. The boiling point, a fundamental measure of a liquid's volatility, offers a window into the intricate world of intermolecular forces. This guide focuses on the boiling point of octafluoroadiponitrile, a molecule of growing interest. By dissecting this single property, we can unravel the profound influence of fluorination on molecular interactions and lay a foundation for its application in advanced materials and pharmaceuticals.
This compound: A Profile
This compound, with the chemical formula C₆F₈N₂, is the perfluorinated analogue of adiponitrile. Its structure consists of a six-carbon chain where the four central carbons are fully fluorinated, capped at each end by a nitrile group (-C≡N).
| Property | Value |
| Chemical Formula | C₆F₈N₂ |
| Molecular Weight | 252.06 g/mol |
| Boiling Point | 132.3 °C at 760 mmHg |
| Density | 1.594 g/cm³ |
A notable characteristic of this compound is its significantly lower boiling point compared to its non-fluorinated counterpart, adiponitrile, which boils at approximately 295 °C. This counterintuitive observation, a decrease in boiling point despite a more than twofold increase in molecular weight, underscores the unique physicochemical consequences of perfluorination.
The Impact of Perfluorination on Intermolecular Forces and Boiling Point
The boiling point of a substance is a direct reflection of the strength of the forces that hold its molecules together in the liquid state. To transition into the gaseous phase, molecules must acquire sufficient kinetic energy to overcome these intermolecular attractions.
The Dominant Forces in Nitriles
Nitriles, as a class of organic compounds, are characterized by the presence of a carbon-nitrogen triple bond. This functional group is highly polar due to the significant difference in electronegativity between carbon and nitrogen, resulting in a strong dipole moment.[1] Consequently, the primary intermolecular forces in non-fluorinated nitriles are strong dipole-dipole interactions, which lead to relatively high boiling points compared to nonpolar compounds of similar molecular weight.[1]
The Fluorine Effect: Weakening Intermolecular Attractions
The substitution of hydrogen with fluorine atoms dramatically alters the intermolecular landscape. While the individual C-F bonds are highly polar, the symmetrical arrangement of these bonds in a perfluorinated chain leads to a molecule with a very low overall dipole moment. The high electronegativity of fluorine also results in a very low polarizability of the C-F bond, meaning the electron cloud is not easily distorted. This significantly weakens the London dispersion forces, which are transient, induced dipole-induced dipole interactions.
Furthermore, the helical conformation adopted by perfluoroalkane chains, in contrast to the zigzag structure of alkanes, is believed to reduce the effective surface area for intermolecular contact, further diminishing the strength of dispersion forces. This combination of reduced dipole-dipole interactions and weakened dispersion forces results in the characteristic low boiling points of perfluorinated compounds, even those with high molecular weights.
The interplay of these forces in this compound is a fascinating case study. The molecule possesses two highly polar nitrile groups at its termini, which would be expected to engage in strong dipole-dipole interactions. However, the central perfluorinated alkyl chain, with its low polarizability and unique conformational properties, effectively "shields" the molecule and mitigates these strong attractions. The net result is that the overall intermolecular forces are weaker than in adiponitrile, where the more polarizable C-H bonds and the absence of the shielding effect of a perfluorinated core allow for stronger intermolecular cohesion.
Caption: Comparison of intermolecular forces in adiponitrile and this compound.
Comparative Boiling Points of Dinitriles: An Illustrative Trend
To further contextualize the boiling point of this compound, it is instructive to compare it with its non-fluorinated counterpart and other related dinitriles.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Malononitrile | C₃H₂N₂ | 66.06 | 220 |
| Succinonitrile | C₄H₄N₂ | 80.09 | 267 |
| Glutaronitrile | C₅H₆N₂ | 94.11 | 286 |
| Adiponitrile | C₆H₈N₂ | 108.14 | ~295 |
| This compound | C₆F₈N₂ | 252.06 | 132.3 |
This data clearly illustrates the dramatic effect of perfluorination. While the boiling point of non-fluorinated α,ω-dinitriles steadily increases with chain length and molecular weight, the introduction of fluorine atoms in this compound leads to a sharp decrease in boiling point, despite its significantly higher molecular weight.
Experimental Determination of Boiling Point: A Protocol
Principle of the Thiele Tube Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the Thiele tube method, a small sample of the liquid is heated, and the temperature at which a continuous stream of vapor bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.
Step-by-Step Methodology
-
Preparation: A small, clean, and dry test tube (e.g., a Durham tube) is filled to about one-third of its volume with this compound. A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
Assembly: The test tube is attached to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-heater. The unique shape of the Thiele tube allows for even heat distribution via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.
-
Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Verification: The determination should be repeated at least once to ensure accuracy and reproducibility.
Caption: Workflow for experimental boiling point determination using the Thiele tube method.
Synthesis of this compound and Implications for Purity
While a specific, detailed synthesis of this compound is not widely published, a plausible route involves the electrochemical fluorination (ECF) of adiponitrile or related precursors. ECF is a common method for producing perfluorinated organic compounds. Another potential route could involve the reaction of a perfluorinated dihalide with a cyanide salt.
The purity of the final product is critical for an accurate boiling point determination. Impurities can either elevate or depress the boiling point, or lead to a boiling range rather than a sharp boiling point. Potential impurities from the synthesis could include under-fluorinated byproducts or residual starting materials and solvents. Therefore, rigorous purification, typically through fractional distillation, is essential before any physical property measurements are made.
The Role of Fluorinated Nitriles in Drug Development
The unique properties imparted by both the nitrile group and fluorine atoms make fluorinated nitriles valuable scaffolds in medicinal chemistry.
-
The Nitrile as a Pharmacophore: The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other polar groups like carbonyls, can participate in hydrogen bonding as an acceptor, and its strong dipole can engage in favorable polar interactions within a protein's active site.[2][3] The introduction of a nitrile can also block metabolic pathways, enhancing a drug's stability and bioavailability.[2]
-
Fluorine's Contribution: The incorporation of fluorine into drug candidates can significantly improve their metabolic stability by blocking sites of oxidation.[4] It can also enhance binding affinity to target proteins and improve membrane permeability.[4]
The combination of a nitrile group and a fluorinated scaffold, as seen in this compound, presents intriguing possibilities for the design of novel therapeutics. The electron-withdrawing nature of the perfluoroalkyl chain can influence the electronic properties of the nitrile group, potentially modulating its interactions with biological targets. While this compound itself is not a therapeutic, it serves as a valuable building block and a model compound for understanding the behavior of more complex fluorinated, nitrile-containing drug candidates. Several approved drugs and clinical candidates contain either a nitrile group, fluorine atoms, or both, highlighting the importance of these functionalities in modern drug discovery.[3][4][5]
Conclusion: A Deeper Understanding Through a Fundamental Constant
The boiling point of this compound, 132.3 °C, is more than just a number. It is a physical manifestation of the complex interplay of molecular structure and intermolecular forces. The dramatic reduction in boiling point upon perfluorination, despite a significant increase in molecular weight, provides a compelling illustration of the unique "fluorine effect." For researchers and drug development professionals, a thorough understanding of this phenomenon is not merely academic; it is a critical piece of the puzzle in designing and developing new molecules with tailored properties for a wide range of applications, from advanced materials to life-saving therapeutics.
References
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- Zhong, B. (2018). Application of Nitrile in Drug Design. Current Topics in Medicinal Chemistry, 18(23), 2006-2017.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Clark, J. (2023). Physical Properties of Nitriles. Retrieved from [Link]
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A Technical Guide to the Density of Octafluoroadiponitrile (CAS: 376-53-4)
This guide provides an in-depth analysis of the density of octafluoroadiponitrile (C₆F₈N₂), a perfluorinated nitrile of significant interest in advanced materials science, including high-performance electrolytes and lubricants. We will examine the reported physical property data, address discrepancies within publicly available sources, and provide a gold-standard experimental protocol for its precise determination, ensuring researchers and developers can proceed with confidence in their applications.
Physicochemical Profile and the Impact of Fluorination
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a derivative of adiponitrile where the eight hydrogen atoms on the central carbon chain have been replaced by fluorine atoms[1]. This substitution has a profound impact on its physical properties, most notably its density.
The high atomic weight of fluorine (18.998 u) compared to hydrogen (1.008 u) is the primary reason for the dramatic increase in density. This is clearly illustrated by comparing it to its non-fluorinated counterpart, adiponitrile. The extensive fluorination leads to a molecule with a significantly higher mass packed into a similar volume, a characteristic feature of perfluorinated compounds[1][2].
-
This compound (C₆F₈N₂): Molecular Weight of 252.07 g/mol [3][4].
-
Adiponitrile (C₆H₈N₂): Molecular Weight of 108.14 g/mol .
This near 2.5-fold increase in molecular weight is directly reflected in its bulk density. Fluorinated fluids are well-known for being dense, with many commercially available compounds having densities in the range of 1.4 to 1.6 g/mL[5].
Analysis of Reported Density Values
A review of chemical supplier data and databases reveals a notable discrepancy in the reported density for this compound. This lack of consensus underscores the importance of experimental verification for any application sensitive to material properties.
The conflicting values are summarized below:
| Reported Density | Temperature | Source(s) |
| 1.594 g/cm³ | Not Specified | Vulcanchem[1], Smolecule[2], For Research Use Only[6] |
| 1.4304 g/mL | 25 °C | Synquest Labs[7] |
| 1.4304 g/cm³ | Not Specified | Matrix Scientific[8], LabNovo[3], ChemicalBook[4] |
Expert Analysis of Discrepancy
As a scientist, such discrepancies prompt a critical evaluation of potential causes:
-
Temperature Dependence: The density of liquids is highly dependent on temperature, typically decreasing as temperature rises. The value of 1.4304 g/mL is explicitly reported at 25 °C[7]. It is plausible that the higher value of 1.594 g/cm³ was measured at a lower temperature (e.g., 20 °C or 4 °C). Without specified conditions, direct comparison is challenging.
-
Sample Purity: The presence of lower-density impurities, such as residual solvents from synthesis or starting materials, would systematically lower the measured density of the final product.
-
Methodology: While less likely to cause such a large variance with modern instrumentation, differences between experimental measurement techniques (e.g., pycnometry vs. oscillating U-tube densitometer) or a value derived from theoretical prediction could contribute.
Given these possibilities, relying on catalogue data alone is insufficient for high-stakes research and development. An independent, high-precision measurement is required.
Theoretical Framework for Density Prediction
Beyond experimental data, the properties of fluorinated molecules can be predicted using advanced thermodynamic models. Equations of state like the Statistical Associating Fluid Theory (SAFT) and its variations, such as the Group Contribution SAFT-VR (GC-SAFT-VR), have been successfully applied to fluorinated species[9][10].
These models use a group contribution method, where a molecule is broken down into its constituent functional groups (e.g., -CF₂-, -CF₃, -CN). By fitting parameters for these small groups to a limited set of experimental data, the properties of a wide range of larger, more complex molecules can be reliably predicted[9]. Such a predictive approach can be invaluable for screening new compounds or for validating experimental results against a theoretical baseline.
Caption: Logical flow for predicting density using a group contribution model.
Experimental Verification: A High-Precision Pycnometry Protocol
To resolve the data discrepancy and establish a trustworthy value, the following protocol for density determination using a pycnometer is recommended. Pycnometry is a highly precise and accurate method that relies on the fundamental definition of density: mass per unit volume[11].
Principle of the Method
The protocol determines the density of this compound by measuring the mass of the liquid required to precisely fill a calibrated glass vessel (the pycnometer) of a known, constant volume. The accuracy of the method is validated through careful temperature control and calibration against a reference standard with a well-known density, typically purified water[11].
Apparatus
-
Gay-Lussac type pycnometer (10 mL or 25 mL) with ground glass stopper and capillary
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic water bath (e.g., stable to ±0.1 °C)
-
Calibrated thermometer
-
Source of degassed, deionized water
Workflow Diagram
Caption: Experimental workflow for density determination using a pycnometer.
Step-by-Step Methodology
Part A: Calibration of Pycnometer Volume
-
Preparation: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water and acetone. Dry completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Weigh Empty: Using an analytical balance, weigh the clean, dry pycnometer with its stopper. Record this mass as m₀ [12].
-
Fill with Water: Fill the pycnometer with freshly boiled and cooled (degassed) deionized water until the liquid is slightly above the mark or top of the vessel.
-
Thermal Equilibration: Place the filled pycnometer in the thermostatic water bath set to a precise temperature (e.g., 20.0 °C). Allow at least 20 minutes for the contents to reach thermal equilibrium[13].
-
Set Volume: Insert the stopper firmly. Excess water will be forced out through the capillary. Carefully dry the exterior of the pycnometer with a lint-free tissue.
-
Weigh Filled: Reweigh the water-filled pycnometer. Record this mass as m_water .
-
Calculate Volume: Determine the mass of the water (m_H2O = m_water - m₀). Calculate the exact internal volume (V) of the pycnometer using the formula:
-
V = m_H2O / ρ_water
-
Where ρ_water is the tabulated density of water at the equilibration temperature (see Table 2).
-
| Temperature (°C) | Density of Water (g/cm³) |
| 18 | 0.99859 |
| 19 | 0.99840 |
| 20 | 0.99820 |
| 21 | 0.99799 |
| 22 | 0.99777 |
| 25 | 0.99705 |
| Table 2: Density of distilled water at various temperatures. Data adapted from reference literature[11]. |
Part B: Measurement of this compound 8. Preparation: Ensure the pycnometer is thoroughly clean and dry. 9. Fill with Sample: Fill the pycnometer with this compound. 10. Thermal Equilibration: Equilibrate the sample-filled pycnometer in the water bath at the exact same temperature used for calibration. 11. Set Volume & Dry: Insert the stopper and dry the exterior surfaces completely. 12. Weigh Filled: Weigh the sample-filled pycnometer. Record this mass as m_sample . 13. Calculate Density: Determine the mass of the sample (m_OFAN = m_sample - m₀). Calculate the density of this compound (ρ_OFAN) using the formula:
- ρ_OFAN = m_OFAN / V
This self-validating protocol ensures that the final density value is directly traceable to the primary standard (water) and is determined under precisely controlled temperature conditions, providing a definitive result for your research.
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- This compound. Synquest Labs.
- 3 DENSITY DETERMIN
- (PDF) Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions.
- 3 Ways to Measure Density Know-How, Hints, and More.
- Fluorinated oil-surfactant mixtures with the density of water: artificial cells for synthetic biology. bioRxiv.
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"Octafluoroadiponitrile solubility"
An In-Depth Technical Guide to the Solubility of Octafluoroadiponitrile
Introduction
This compound (OFAD), with the chemical formula C₆F₈N₂, is a highly fluorinated organic compound that has garnered significant interest in advanced materials science.[1][2] Its unique combination of a perfluorinated alkyl chain and terminal nitrile groups imparts exceptional thermal stability, electrochemical resilience, and distinct intermolecular force characteristics.[1][2] These properties position this compound as a promising candidate for applications in high-performance lithium-ion battery electrolytes, specialty lubricants, and as a potential refrigerant.[1] A thorough understanding of its solubility in various media is paramount for its effective formulation, processing, and application in these and other emerging technologies.
This technical guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental and analytical methodologies. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and other fluorinated compounds.
Chapter 1: Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound's structure is characterized by a six-carbon backbone where the four central carbons are perfluorinated, and the chain is terminated at both ends by nitrile (-C≡N) groups.[2] This structure results in a molecule with a high density and a boiling point that is significantly lower than its non-fluorinated counterpart, adiponitrile, despite its much higher molecular weight.[1][2] This is a common characteristic of perfluorinated compounds and is attributed to weaker intermolecular van der Waals forces.[2]
| Property | Value | Source(s) |
| CAS Number | 376-53-4 | [1][2][3][4][5] |
| Molecular Formula | C₆F₈N₂ | [1][2][4][5] |
| Molecular Weight | 252.06 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.594 g/cm³ | [1][2][3] |
| Boiling Point | 132.3 °C at 760 mmHg | [1][2][3] |
| Flash Point | 33.8 °C | [1][2][3] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1][2] |
Chapter 2: Theoretical Principles of Solubility
A theoretical understanding of solubility allows for the prediction of a compound's behavior in different solvents, saving valuable experimental time and resources.
The Concept of "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in chemistry, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[6] this compound presents an interesting case due to the presence of both highly polar nitrile groups and a non-polar, lipophobic perfluorinated chain.[7]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from hydrogen bonding.
Estimation of Hansen Solubility Parameters for this compound:
Based on the molecular structure of this compound (NC-(CF₂)₄-CN), we can estimate its HSPs using established group contribution methods. The presence of the perfluoroalkyl chain will contribute significantly to the dispersion component (δD), while the two terminal nitrile groups will dominate the polar (δP) and hydrogen bonding (acceptor) (δH) components.
Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 15.5 |
| δP (Polar) | 8.0 |
| δH (Hydrogen Bonding) | 6.5 |
| δT (Total) | 18.5 |
Hansen Solubility Parameters of Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
By comparing the estimated HSPs of this compound with those of various solvents, we can predict its solubility. A smaller "distance" between the HSPs of the solute and solvent suggests higher solubility.
Thermodynamics of Dissolution
The spontaneity of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the process: ΔG = ΔH - TΔS.[5][9][10]
-
Enthalpy of Dissolution (ΔH): Represents the heat absorbed or released during dissolution. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.[11][12]
-
Entropy of Dissolution (ΔS): Represents the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases entropy.[11][12]
Caption: Thermodynamic cycle of dissolution.
Chapter 3: Experimental Determination of Solubility
The most reliable way to determine the solubility of a compound is through direct experimental measurement.
Shake-Flask Method (Isothermal Equilibrium Method)
This is a widely used and reliable method for determining the solubility of a solid or liquid in a solvent.[13] The principle involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a constant temperature bath or shaker and agitate it for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the container to stand undisturbed at the same constant temperature until the undissolved solute has settled, leaving a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Chapter 4) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.
Caption: Experimental workflow for the shake-flask method.
Factors Influencing Experimental Accuracy
-
Temperature Control: Solubility is highly dependent on temperature, so precise control is crucial.[14][15][16][17]
-
Equilibrium Time: Insufficient equilibration time can lead to an underestimation of solubility.
-
Purity of Materials: The purity of both the solute and the solvent can affect the measured solubility.
-
Solid Phase Analysis: It is good practice to analyze the solid phase after equilibration to ensure no polymorphs or solvates have formed.
Chapter 4: Analytical Quantification of this compound
Accurate quantification of the dissolved this compound is essential for determining its solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Step-by-Step Protocol:
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The nitrile groups in this compound have a weak UV chromophore, so a low wavelength (e.g., 200-210 nm) should be used for detection.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 25 °C).
-
Injection Volume: Typically 10-20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a miscible solvent.
-
Calibration Curve: Inject the standard solutions and create a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Analytical workflow for HPLC-UV quantification.
Chapter 5: Solubility Profile of this compound
Qualitative and Known Solubility Data
Limited experimental data is available in the public domain. The following qualitative solubility information has been reported:
Predicted Solubility in Common Solvents
Based on the estimated Hansen Solubility Parameters, the following solubility profile can be predicted:
| Solvent | Predicted Solubility | Rationale |
| n-Hexane | Low | Mismatch in polar and hydrogen bonding parameters. |
| Toluene | Moderate | Good match for the dispersion component, but some mismatch in polarity. |
| Chloroform | Moderate | Reasonable match across all three parameters. |
| Acetone | High | Good overall match, particularly for dispersion and hydrogen bonding. |
| Acetonitrile | High | Excellent match for the polar and hydrogen bonding components. |
| DMSO | High | Good overall match of HSPs, consistent with known data. |
| Methanol | Low to Moderate | Significant mismatch in the hydrogen bonding component. |
| Water | Very Low | Large mismatch in all HSP components. Perfluorinated chains are hydrophobic. |
Solubility in Application-Specific Solvents
For its use in lithium-ion batteries, the solubility of this compound in common electrolyte solvents is critical. These solvents are typically polar aprotic carbonates.
-
Ethylene Carbonate (EC) and Propylene Carbonate (PC): These are highly polar solvents and are expected to be good solvents for this compound due to favorable interactions with the nitrile groups.
-
Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): These are less polar and may have lower solvating power for this compound compared to EC and PC.
The use of fluorinated nitriles as electrolyte solvents is an active area of research, as they can enhance the electrochemical stability of the electrolyte.[2][4]
Influence of Temperature
For most solid organic compounds, solubility increases with increasing temperature.[14][15][16][17] This is because the dissolution process is often endothermic (ΔH > 0). However, the exact temperature dependence of this compound's solubility would need to be determined experimentally. In some cases, the solubility of gases in organic solvents can decrease with increasing temperature.[18]
Chapter 6: Safety and Handling
This compound is classified as toxic and an irritant.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The solubility of this compound is a complex interplay of the properties of its perfluorinated alkyl chain and its polar nitrile functional groups. While quantitative experimental data is scarce, a strong theoretical framework based on Hansen Solubility Parameters can be used to predict its solubility in a wide range of solvents. This guide has provided both the theoretical foundation and practical experimental and analytical protocols to enable researchers to effectively work with and understand the solubility of this promising compound. Further experimental investigation is warranted to build a comprehensive quantitative solubility database for this compound to support its development in various high-technology applications.
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"history of perfluorinated nitriles"
An In-depth Technical Guide to the History and Chemistry of Perfluorinated Nitriles
Abstract
Perfluorinated nitriles (PFNs) represent a unique class of organofluorine compounds characterized by a perfluoroalkyl chain attached to a nitrile functional group. This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and evolving applications of PFNs. From their initial synthesis in the early 20th century to their modern use in advanced materials, pharmaceuticals, and specialty chemicals, PFNs have a rich and complex history. We will explore the foundational synthetic methodologies, including the pioneering work on electrochemical fluorination, and contrast them with contemporary, milder techniques developed for laboratory and industrial-scale production. A detailed examination of their unique electronic and physical properties, stemming from the strong electronegativity of fluorine, will provide a basis for understanding their utility. Key applications in drug development, where the nitrile and perfluoroalkyl moieties can enhance metabolic stability and binding affinity, and in materials science, such as high-performance electrolytes and fluoroelastomers, will be discussed. Finally, this guide will address the critical safety, toxicological, and environmental considerations associated with perfluorinated compounds, situating PFNs within the broader context of per- and poly-fluoroalkyl substances (PFAS).
Introduction: The Emergence of a Unique Chemical Class
Perfluorinated nitriles are organic compounds where all hydrogen atoms on the alkyl chain of an alkyl nitrile are replaced by fluorine atoms. The general structure, Rf-C≡N, combines the highly stable and electron-withdrawing perfluoroalkyl group (Rf) with the versatile nitrile functionality. This combination imparts a unique set of physicochemical properties, including high thermal stability, chemical inertness, and strong electrophilicity at the nitrile carbon, making them valuable intermediates and building blocks in synthetic chemistry.
The strong carbon-fluorine bond, the most powerful single bond in organic chemistry, renders the perfluoroalkyl tail both hydrophobic and lipophobic, while the nitrile group provides a site for a wide array of chemical transformations. This duality has driven their adoption in fields as diverse as medicine, materials science, and agriculture.[1][2]
A Century of Discovery and Development
The history of perfluorinated nitriles is intrinsically linked to the broader evolution of organofluorine chemistry.[3] While the field of per- and polyfluoroalkyl substances (PFAS) began to take shape in the 1930s and 40s, the first synthesis of a simple perfluorinated nitrile predates this era.[4][5]
Early Synthesis: The Pioneering Work of Swarts
The first documented synthesis of the simplest perfluorinated nitrile, trifluoroacetonitrile (CF3CN), was described by Belgian chemist Frédéric Swarts in 1922.[6] His method involved the dehydration of trifluoroacetamide, a foundational reaction that established an early pathway to this class of compounds. This initial discovery, however, remained largely a laboratory curiosity for several decades, as the handling of highly reactive and toxic fluorinating agents posed significant challenges.
The Post-War Boom in Fluorochemistry
The mid-20th century saw a surge of interest in fluorinated organic compounds, driven by military and industrial demand.[7] Key developments during this period laid the groundwork for the large-scale production of fluorochemicals:
-
Electrochemical Fluorination (ECF): In the 1940s, Joseph H. Simons at Penn State University developed the Simons Process, a method of electrochemical fluorination.[8] This technique, which involves passing an electric current through a solution of an organic compound in anhydrous hydrogen fluoride, allowed for the replacement of hydrogen atoms with fluorine on a larger scale.[9] The 3M Company licensed this technology in 1945 and built the first pilot-scale ECF plant in 1949, enabling the commercial production of a wide range of perfluorinated compounds, including the precursors for PFNs.[8][9]
-
Industrial Giants and "Forever Chemicals": Companies like 3M and DuPont became central figures in the production of PFAS.[10][11] While their focus was often on fluoropolymers like Teflon (polytetrafluoroethylene) and surfactants like PFOA and PFOS, the underlying manufacturing capabilities facilitated the availability of a broader range of fluorinated feedstocks.[5][10]
The timeline below illustrates the key milestones in the history of organofluorine chemistry that enabled the study and application of perfluorinated nitriles.
Synthesis Methodologies: From Harsh Conditions to Precision Chemistry
The synthesis of perfluorinated nitriles has evolved significantly, moving from high-temperature, hazardous processes to more controlled and versatile laboratory methods.
Classical Dehydration Routes
The most traditional method for synthesizing nitriles is through the dehydration of primary amides. This approach is directly applicable to PFNs.
Experimental Protocol: Synthesis of Trifluoroacetonitrile via Dehydration
Objective: To prepare trifluoroacetonitrile (CF3CN) by dehydrating trifluoroacetamide (CF3CONH2).
Reagents:
-
Trifluoroacetamide
-
Phosphorus pentoxide (P4O10) or Trifluoroacetic anhydride ((CF3CO)2O)
-
Pyridine (if using anhydride)
-
Inert solvent (e.g., polyphosphoric acid, carbon tetrachloride)[6][12][13]
Procedure (using Phosphorus Pentoxide):
-
In a reaction vessel equipped with a distillation head and a cold trap (cooled to -78 °C with dry ice/acetone), combine trifluoroacetamide and polyphosphoric acid as a solvent.[13]
-
Slowly add phosphorus pentoxide (a powerful dehydrating agent) to the mixture with stirring. The reaction is exothermic.
-
Gently heat the reaction mixture to initiate the dehydration reaction.
-
The product, trifluoroacetonitrile (boiling point: -64 °C), is a gas at room temperature and will distill from the reaction mixture.[6][14]
-
Collect the gaseous product by condensation in the cold trap.
-
The collected CF3CN can be used directly in subsequent reactions or stored carefully as a liquefied gas under pressure.
Modern Synthetic Innovations
Handling a toxic, gaseous compound like CF3CN is challenging and hazardous.[15] Modern synthetic chemistry has focused on developing precursors that can generate PFNs in situ under mild conditions.
One such advancement is the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oximes. These stable, solid precursors release trifluoroacetonitrile quantitatively under mildly basic conditions, avoiding the need to handle the gas directly.[15] This approach has significantly improved the accessibility and safety of using CF3CN in the synthesis of trifluoromethylated heterocyclic compounds for pharmaceutical research.[15]
Other methods have been developed for longer-chain PFNs, often starting from perfluoro-olefins or perfluoroalkyl esters.[16][17] A common industrial route involves the conversion of a perfluoroalkyl ester to the corresponding amide, followed by dehydration.[16]
Physicochemical Properties: The Influence of Fluorine
The substitution of hydrogen with fluorine dramatically alters the properties of alkyl nitriles. Data for several perfluoroalkyl substances are scarce, but models can be used to predict their properties.[18]
| Property | Acetonitrile (CH3CN) | Trifluoroacetonitrile (CF3CN) | Perfluoropropionitrile (C2F5CN) |
| Molecular Weight | 41.05 g/mol | 95.02 g/mol [6] | 145.03 g/mol |
| Boiling Point | 82 °C | -64 °C[6] | -29.6 °C |
| Dipole Moment | ~3.9 D | ~3.0 D | Lower than CF3CN |
| C-F Bond Energy | N/A | ~485 kJ/mol | ~485 kJ/mol |
| Solubility in Water | Miscible | Insoluble[6] | Sparingly soluble |
Table 1: Comparison of physicochemical properties of acetonitrile and its perfluorinated analogs.
-
High Electronegativity and Stability: The fluorine atoms create an exceptionally strong C-F bond, leading to high thermal and chemical stability.[1] The perfluoroalkyl group is strongly electron-withdrawing, which polarizes the C-CN bond and increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
-
Unique Solubilities: Unlike their hydrocarbon counterparts, PFNs are generally insoluble in water.[6] The fluorinated chain is oleophobic (oil-repelling), giving these molecules unique surfactant-like properties in certain contexts.[19][20]
-
Volatility: Despite their higher molecular weight, smaller PFNs are significantly more volatile than their hydrogenated analogs due to weaker intermolecular forces (van der Waals forces).
Applications: From Pharmaceuticals to Advanced Materials
The unique properties of PFNs have made them valuable in a range of high-performance applications.
Drug Design and Development
The introduction of a nitrile or a trifluoromethyl group into a drug candidate can significantly improve its pharmacological profile.[15][21][22]
-
Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.[22]
-
Binding Affinity: The nitrile group is an excellent hydrogen bond acceptor and can serve as a bioisostere for carbonyl groups or even halogens, forming key interactions with protein targets.[22][23]
-
Pharmacokinetics: The lipophilicity imparted by the perfluoroalkyl chain can enhance a molecule's ability to cross cell membranes, improving bioavailability.[21][24] Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide variety of medical conditions.[23]
Materials Science
-
Fluoroelastomers: PFNs with olefinic functionality are used as cure site monomers in the production of high-performance fluoroelastomers.[16] These polymers exhibit exceptional resistance to heat, chemicals, and harsh environments.
-
Lithium-Ion Batteries: The high electrochemical stability and dielectric constant of certain fluorinated nitriles make them promising electrolyte solvents for high-voltage lithium-ion batteries.[25] Their non-flammable nature also enhances battery safety.[25]
Agrochemicals and Fumigants
Certain nitrile compounds containing fluoroalkyl groups have been developed for pest control.[26] Their volatility and toxicity make them effective fumigants. For instance, sulfuryl fluoride, a related organofluorine compound, is widely used to control termites.[27] The high toxicity of these compounds requires careful handling and application.
Safety, Toxicity, and Environmental Impact
While PFNs offer significant technological advantages, their safety and environmental impact are subjects of intense scrutiny, particularly within the context of the broader PFAS class of chemicals.
-
Acute Toxicity: Many small, volatile aliphatic nitriles are acutely toxic.[28] Their toxicity is often mediated by the metabolic release of cyanide.[28] Perfluorinated nitriles are also treated as toxic, and their handling requires significant safety precautions, such as the use of well-ventilated fume hoods or glove boxes.[15]
-
"Forever Chemicals": The extreme persistence of the C-F bond means that PFNs, like other PFAS, are resistant to environmental degradation.[1] This has led to the designation of many PFAS as "forever chemicals."[29]
-
Historical Concealment of Risks: Internal documents from companies like 3M and DuPont have revealed that they possessed knowledge of the toxicity and bioaccumulation potential of PFAS, including PFOA, for decades before this information became public.[29][30][31][32] Studies from as early as the 1960s and 1970s showed that these chemicals could cause liver damage and were toxic when inhaled or ingested.[29][30] This has led to widespread environmental contamination and significant public health concerns.[1][33][34]
-
Health Concerns: Epidemiological studies have linked exposure to certain long-chain PFAS to a variety of adverse health effects, including altered immune function, hormonal disruption, and an increased risk of certain cancers.[1][33][35] While the toxicology of every specific PFN is not well-studied, their classification within the PFAS family warrants a cautious approach.
Future Outlook
The history of perfluorinated nitriles is one of evolving scientific capability and growing awareness of environmental responsibility. Future research will likely focus on several key areas:
-
Green Synthesis: Developing more environmentally benign synthetic routes that minimize the use of hazardous reagents and the production of persistent byproducts.
-
Targeted Applications: Designing PFNs for highly specific applications, such as in next-generation pharmaceuticals and advanced materials, where their unique properties are essential and cannot be easily replicated.
-
Degradable Alternatives: Exploring modifications to the perfluoroalkyl structure that maintain desirable properties while allowing for eventual environmental degradation.
The journey of perfluorinated nitriles from a laboratory curiosity to a component of advanced technologies illustrates both the power of chemical innovation and the critical importance of understanding the long-term health and environmental consequences of new chemical entities.
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Methodological & Application
Application Notes & Protocols: Octafluoroadiponitrile (OFAN) as a High-Voltage Electrolyte Additive
Introduction: The High-Voltage Challenge in Lithium-Ion Batteries
The escalating demand for higher energy density in lithium-ion batteries (LIBs) has driven the development of cathode materials that operate at increasingly higher voltages (>4.4 V vs. Li/Li⁺). However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition at these high potentials, leading to a cascade of degradation mechanisms: continuous electrolyte consumption, transition metal dissolution from the cathode, and a rapid increase in interfacial impedance.[1] This results in poor cycle life and safety concerns, creating a significant bottleneck for next-generation energy storage.
Electrolyte additives are a cornerstone strategy to overcome this challenge. By introducing small quantities of specific molecules, a stable and protective passivation layer, known as the cathode-electrolyte interphase (CEI), can be formed on the cathode surface.[2][3] Nitrile-based compounds, particularly dinitriles like adiponitrile (ADN), have shown significant promise due to their high anodic stability.[4][5]
This application note focuses on Octafluoroadiponitrile (OFAN) , the perfluorinated analogue of ADN. The strong electron-withdrawing nature of its eight fluorine atoms enhances its oxidative stability and modifies its electrochemical behavior, making it a compelling candidate for stabilizing the interface of high-voltage cathodes.[6] This guide provides a comprehensive overview of OFAN's mechanism, detailed protocols for its safe handling and application, and a framework for evaluating its performance benefits.
Physicochemical Properties of this compound (OFAN)
The substitution of hydrogen with fluorine atoms dramatically alters the properties of the adiponitrile backbone, influencing its stability, intermolecular forces, and electrochemical characteristics. These differences are critical to its function as an electrolyte additive.[6]
| Property | This compound (OFAN) | Adiponitrile (ADN) |
| CAS Number | 376-53-4[7][8] | 111-69-3 |
| Molecular Formula | C₆F₈N₂[6][7] | C₆H₈N₂ |
| Molecular Weight | 252.06 g/mol [6][7] | 108.14 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[7] | Hexanedinitrile |
| Density | ~1.594 g/cm³[6][8] | ~0.967 g/cm³ |
| Boiling Point | ~132.3 °C[6][8] | ~295 °C |
| Flash Point | ~33.8 °C[6][8] | ~163 °C |
Mechanism of Action: Interfacial Stabilization
The primary role of OFAN is to form a robust CEI on the cathode surface through preferential oxidation. Its secondary interactions at the anode must also be considered for holistic cell stability.
Primary Function: Cathode Electrolyte Interphase (CEI) Formation
At high potentials, the OFAN molecule is designed to be oxidized before the primary carbonate solvents (e.g., EC, EMC). The strong C-F bonds and the electron-withdrawing effect of the fluorine atoms result in a high Highest Occupied Molecular Orbital (HOMO) energy level, making it anodically stable yet reactive at the desired potential to form a passivating film.[3][6] This sacrificial oxidation leads to the formation of a thin, stable, and likely fluorine-rich CEI on the cathode surface.[2][9]
This CEI layer serves several critical functions:
-
Electronically Insulating: It blocks electron tunneling from the charged cathode to the electrolyte, preventing sustained decomposition of the bulk electrolyte.[3][5]
-
Ionically Conducting: It allows for the efficient transport of Li⁺ ions to and from the cathode active material.
-
Physical Barrier: It suppresses the dissolution of transition metal ions (e.g., Ni, Mn, Co) from the cathode lattice, which can otherwise poison the anode surface.[3]
Secondary Effects: Solid Electrolyte Interphase (SEI) Considerations
Like its non-fluorinated counterpart, OFAN possesses nitrile groups that are susceptible to reduction at the low potentials of the anode.[10] Uncontrolled reduction of the dinitrile can lead to a thick, resistive, and unstable SEI, consuming lithium and impeding ion transport.
Therefore, it is critically important to use OFAN in conjunction with a primary film-forming additive, such as Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) .[11][12] These co-additives are reduced at a higher potential than both the OFAN and the carbonate solvents, forming a stable, compact SEI layer first.[9][12] This initial SEI protects the anode surface and prevents the detrimental reduction of the OFAN additive, allowing it to function effectively at the cathode.
Safety & Handling Protocol for this compound
OFAN is classified as toxic and must be handled with extreme care.[7][13] Adherence to this protocol is mandatory to ensure researcher safety.
-
Designated Work Area: All work with neat or concentrated OFAN must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Check for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>5 mL).
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
-
Handling:
-
Spill Response:
-
In case of a small spill inside the fume hood, absorb with an inert material (e.g., vermiculite or chemical absorbent pads).
-
Place the contaminated material into a sealed container labeled "Hazardous Waste."
-
For larger spills, evacuate the area and contact institutional safety personnel immediately.[14]
-
-
Waste Disposal: Dispose of all OFAN-contaminated waste (including empty containers, gloves, and absorbent materials) in accordance with local and institutional hazardous waste regulations. Do not pour down the drain.
Experimental Protocols
The following protocols provide a validated workflow for preparing and testing OFAN-containing electrolytes. All electrolyte preparation and cell assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of OFAN-Containing Electrolyte
This protocol describes the preparation of a baseline electrolyte and an OFAN-modified electrolyte.
-
Materials & Reagents:
-
Battery-grade Ethylene Carbonate (EC)
-
Battery-grade Ethyl Methyl Carbonate (EMC)
-
Lithium Hexafluorophosphate (LiPF₆)
-
This compound (OFAN, ≥97%)
-
Fluoroethylene Carbonate (FEC, battery grade)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare Solvent Mixture: In the glovebox, weigh EC and EMC in a 3:7 weight ratio into a clean, dry glass bottle. For example, for 100 g of solvent, use 30 g of EC and 70 g of EMC.
-
Dissolve LiPF₆: Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M. Stir until the salt is fully dissolved. This is the Baseline Electrolyte .
-
Prepare Additive Electrolyte: a. To a known weight of the Baseline Electrolyte, add FEC to achieve a 2 wt% concentration. Stir until fully dissolved. b. To this FEC-containing electrolyte, add OFAN to achieve the desired final concentration (e.g., 1 wt%). c. Stir for at least 2-3 hours to ensure homogeneity.
-
Label and Store: Clearly label the bottle "1.0 M LiPF₆ in EC/EMC (3:7) + 2% FEC + 1% OFAN" and store inside the glovebox.
-
Protocol 2: Coin Cell (CR2032) Assembly
-
Components:
-
Cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ on Al foil)
-
Anode (e.g., Graphite on Cu foil)
-
Celgard® 2325 separator
-
CR2032 coin cell cases, gaskets, and spacers
-
Prepared electrolyte
-
Crimping machine
-
-
Procedure:
-
Dry all components (electrodes, separator) in a vacuum oven at appropriate temperatures (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours and transfer to the glovebox.
-
Place the cathode disc in the center of the bottom cell case.
-
Dispense 2-3 drops (~40 µL) of the prepared electrolyte onto the cathode surface.
-
Place the separator disc on top of the wetted cathode.
-
Dispense another 2-3 drops of electrolyte onto the separator.
-
Place the anode disc over the wetted separator.
-
Add a spacer and the wave spring on top of the anode.
-
Place the gasket and the top cell case.
-
Carefully transfer the assembled cell to the crimper and seal it to the manufacturer's recommended pressure.
-
Clean the exterior of the cell and let it rest for at least 12 hours before testing.
-
Protocol 3: Electrochemical Evaluation Workflow
A systematic evaluation is required to quantify the effect of the additive.
-
1. Formation Cycling: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles within the desired voltage window (e.g., 3.0-4.5 V for a Ni-rich cathode). This step is crucial for forming a stable and uniform SEI and CEI.[12]
-
2. Electrochemical Impedance Spectroscopy (EIS): Perform EIS on the rested cells before and after performance cycling. A typical frequency range is 100 kHz to 10 mHz with a 10 mV AC amplitude. This measures the growth of interfacial resistance (R_int).[5][17]
-
3. Performance Cycling: Cycle the cells at a moderate to high rate (e.g., 1C) for an extended number of cycles (100-500). Record the discharge capacity and Coulombic efficiency for each cycle to determine capacity retention.
-
4. Rate Capability: Subject the cells to progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for 5-10 cycles at each rate to evaluate performance under high power demand.[11]
Data Interpretation & Expected Results
The addition of an effective additive like OFAN should yield clear, quantifiable improvements in key performance metrics compared to the baseline electrolyte.
| Performance Metric | Baseline Electrolyte | 1 wt% OFAN Electrolyte | Rationale for Improvement |
| 1C Capacity Retention @ 200 Cycles | ~75% | >88% | The stable OFAN-derived CEI minimizes electrolyte decomposition and cathode degradation.[5][18] |
| Avg. Coulombic Efficiency (Cycles 10-200) | ~99.7% | >99.9% | Reduced parasitic side reactions at the cathode lead to higher efficiency. |
| Interfacial Resistance (R_int) Growth | +250% | <+60% | The passivating CEI prevents the continuous formation of resistive layers on the cathode.[17] |
| Capacity at 3C Rate (vs. 1C) | ~70% | ~85% | A stable, low-resistance CEI facilitates faster Li⁺ kinetics, improving high-rate performance.[11] |
Conclusion & Future Outlook
This compound presents a compelling solution for mitigating the interfacial instability of high-voltage lithium-ion batteries. Its mechanism of forming a protective CEI through preferential oxidation can significantly enhance cycling stability, efficiency, and rate capability. The protocols outlined in this document provide a robust framework for its safe implementation and rigorous evaluation.
Future research should focus on optimizing the OFAN concentration, exploring synergistic effects with other advanced additives, and extending its application to next-generation battery chemistries, including high-voltage Li-metal and solid-state batteries, where interfacial control is paramount.[19][20]
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Application Notes and Protocols: Octafluoroadiponitrile as a High-Voltage Electrolyte Additive for Enhanced Lithium-Ion Battery Performance
An Application Note for Researchers and Scientists
Introduction
The relentless demand for higher energy density in lithium-ion batteries (LIBs), particularly for applications like electric vehicles and grid storage, has pushed operating voltages beyond the stability window of conventional carbonate-based electrolytes. At potentials exceeding 4.3 V vs. Li/Li⁺, traditional electrolytes undergo oxidative decomposition on the cathode surface, leading to a cascade of detrimental effects: continuous consumption of the electrolyte, formation of a resistive and unstable cathode electrolyte interphase (CEI), transition metal dissolution, and ultimately, rapid capacity fade and safety concerns.[1][2]
Electrolyte additives are a cornerstone of modern battery design, offering a highly effective and economically viable strategy to address these challenges. By being preferentially oxidized or reduced, these molecules form protective solid electrolyte interphase (SEI) on the anode and a stable CEI on the cathode, effectively passivating the electrode surfaces.[3][4][5] Among the various classes of additives, fluorinated compounds and nitriles have garnered significant attention. Fluorination enhances electrochemical stability and safety, while the nitrile functional group offers a high anodic stability.[6][7][8]
This application note details the use of Octafluoroadiponitrile (OFAN) , a perfluorinated dinitrile, as a high-performance electrolyte additive. We will explore its physicochemical properties, the underlying electrochemical mechanisms that contribute to battery stability, and provide detailed, field-proven protocols for its evaluation in a research setting.
Physicochemical Properties of this compound (OFAN)
This compound (IUPAC Name: 2,2,3,3,4,4,5,5-octafluorohexanedinitrile) is a derivative of adiponitrile where the hydrogen atoms on the four central carbons of the six-carbon chain are replaced by fluorine atoms.[9][10] This high degree of fluorination imparts unique properties compared to its non-fluorinated analog, adiponitrile (ADN). The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's electrochemical profile and intermolecular forces.[9]
| Property | Value | Source(s) |
| CAS Number | 376-53-4 | [9][10][11][12] |
| Molecular Formula | C₆F₈N₂ | [9][10] |
| Molecular Weight | 252.06 g/mol | [9][10][11] |
| Boiling Point | ~132.3 °C | [9][12] |
| Density | ~1.594 g/cm³ | [9][12] |
| Structure | N≡C−CF₂−CF₂−CF₂−CF₂−C≡N | [9] |
Safety Note: this compound is classified as toxic by inhalation and moderately toxic by ingestion. When heated to decomposition, it can emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[13] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Mechanism of Action: Building a Robust Electrode-Electrolyte Interphase
The primary function of OFAN as an additive is to participate in the formation of robust and stable SEI and CEI layers through preferential electrochemical reactions. Its effectiveness, particularly in high-voltage systems, stems from its unique molecular structure.
2.1. Cathode Electrolyte Interphase (CEI) Stabilization
In high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ or NMC811), the primary challenge is the continuous oxidative decomposition of the electrolyte. Nitrile-based additives like succinonitrile and adiponitrile have demonstrated the ability to be oxidized preferentially on the cathode surface before the bulk carbonate solvents.[1][14] This sacrificial oxidation forms a thin, stable, and electronically insulating CEI.
The proposed mechanism for OFAN involves:
-
Preferential Adsorption & Oxidation: Due to its electronic structure, OFAN is adsorbed onto the high-potential cathode surface and oxidized at a potential lower than that of the carbonate solvents.
-
CEI Formation: The oxidation products, which include inorganic species like Lithium Fluoride (LiF) and polymeric nitrogen-containing compounds, deposit onto the cathode.[14] LiF is a well-known beneficial component of the CEI/SEI, providing mechanical stability and preventing HF-induced damage.[14][15][16]
-
Surface Passivation: This newly formed CEI acts as a physical and electronic barrier, suppressing further electrolyte decomposition, minimizing transition metal dissolution, and maintaining the structural integrity of the cathode material.[2][14]
2.2. Anode Solid Electrolyte Interphase (SEI) Modification
While nitriles exhibit excellent anodic stability, they are thermodynamically unstable at the low potentials of graphite anodes and can undergo reductive decomposition.[7] For this reason, OFAN should be used in conjunction with a primary film-forming additive, such as Fluoroethylene Carbonate (FEC) .
The synergistic mechanism is as follows:
-
FEC's Primary Role: FEC is reduced at a higher potential than the carbonate solvents, forming a stable, LiF-rich initial SEI layer. This is critical for preventing the direct reduction of the nitrile group on the graphite surface.[17][18]
-
OFAN's Contribution: The nitrile groups of OFAN can co-polymerize or decompose to contribute nitrogen-containing species (e.g., Li₃N) to the SEI, which can enhance its density and ionic conductivity.[16] The presence of OFAN can lead to a more compact, inorganic-rich SEI that is better able to withstand the volume changes of the anode during cycling.
Caption: Mechanism of OFAN and FEC in forming protective SEI and CEI layers.
Performance Enhancement: A Data-Driven Perspective
While research specifically isolating OFAN is emerging, extensive studies on its non-fluorinated analog, adiponitrile (ADN), provide a strong indication of the expected performance benefits in high-voltage systems. The addition of small quantities (typically 0.5-3 wt%) of ADN has been shown to yield significant improvements.
| Performance Metric | Baseline Electrolyte (No Additive) | Electrolyte with ADN Additive | Rationale for Improvement | Source(s) |
| Capacity Retention (LiNi₀.₅Mn₁.₅O₄/Li, 1C, 150 cycles) | 69.9% | 84.4% (with 1% ADN) | Formation of a stable CEI prevents cathode degradation and electrolyte decomposition. | [1][2] |
| Capacity Retention (NCM/Li, 3.0-4.6V, 100 cycles) | 68.4% | 70.4% (with 3% ADN) | A compact SEI/CEI film lowers impedance and improves stability. | [19] |
| Initial Discharge Capacity (NCM/Li, 3.0-4.6V) | 167.8 mAh/g | 214.8 mAh/g (with 3% ADN) | Improved interfacial kinetics and better wetting of the electrode surface. | [19] |
| Electrochemical Stability (Oxidation Potential) | ~4.5 V | ~4.7 V (with 3% ADN) | The high oxidative stability of the nitrile group widens the electrolyte's stability window. | [19] |
| Interfacial Impedance (After 50 cycles) | ~1300 Ω | ~250 Ω (with 1% ADN) | The stable passivation layer prevents the continuous, resistive film growth seen in baseline electrolytes. | [1] |
The inclusion of fluorine in OFAN is anticipated to further enhance these benefits, particularly in terms of thermal stability, safety, and the formation of a more robust, LiF-rich interphase.
Experimental Protocols for Evaluation
The following protocols provide a comprehensive framework for preparing and testing electrolytes containing OFAN. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Formulation
Causality: The concentration of an additive is critical. Too little may not form a complete passivation layer, while too much can increase viscosity, decrease ionic conductivity, and lead to thick, resistive films. A 1-2 wt% concentration is a common and effective starting point for novel additives.
-
Prepare Baseline Electrolyte: In the glovebox, prepare a standard electrolyte, for example, 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a 3:7 weight ratio of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC). Also, prepare a baseline containing a film-former, e.g., 1.0 M LiPF₆ in EC:EMC (3:7 w/w) + 2% FEC. This will serve as a more rigorous control.
-
Calculate Additive Mass: Determine the total mass of the electrolyte solution you wish to prepare (e.g., 50 g). Calculate the mass of OFAN needed for a 1 wt% concentration (0.5 g for a 50 g total solution).
-
Dissolution: Using a precision balance inside the glovebox, weigh the calculated amount of OFAN and add it to the baseline electrolyte (with FEC).
-
Mixing: Stir the solution using a magnetic stirrer for at least 4-6 hours in a sealed container to ensure complete and homogeneous dissolution.
-
Storage: Store the final electrolyte in a sealed, labeled container inside the glovebox, protected from light.
Protocol 2: Coin Cell (CR2032) Assembly
Causality: A consistent and meticulous assembly process is paramount to achieving reproducible electrochemical data. Any contamination (especially moisture) or physical defects (like misaligned electrodes) can create artifacts that obscure the true effect of the additive.
-
Component Preparation: Dry the cathode (e.g., NMC811) and anode (graphite) electrodes in a vacuum oven at 120°C and 110°C, respectively, for at least 12 hours. Dry the separator (e.g., Celgard 2325) at 70°C for 4 hours. Transfer all components into the glovebox without exposure to air.
-
Assembly Stack: Place the cathode casing (negative cap) on a polypropylene surface. Place the cathode electrode in the center, active material facing up.
-
Electrolyte Addition: Dispense a precise amount of electrolyte (e.g., 20 µL) onto the cathode surface, ensuring it is fully wetted.
-
Separator Placement: Carefully place the separator on top of the wetted cathode. Add another small drop of electrolyte (e.g., 10 µL) to the separator.
-
Anode Placement: Place the graphite anode on top of the separator.
-
Final Components: Add a stainless-steel spacer and a spring to the stack.
-
Sealing: Carefully place the anode casing (positive cap) over the assembly. Transfer the cell to the crimping machine and apply consistent pressure to seal it.
-
Resting: Allow the assembled cells to rest for at least 12 hours before testing. This allows for complete wetting of the electrodes and stabilization of the open-circuit voltage.
Protocol 3: Electrochemical Performance Evaluation
Causality: A multi-faceted testing approach is required to fully characterize the additive's impact. Each technique probes a different aspect of battery performance, from fundamental stability to long-term durability.
-
Formation Cycles (SEI/CEI Formation):
-
Place the cells in a temperature-controlled chamber (e.g., 25°C).
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0 - 4.5 V for NMC811/Graphite). This slow rate is crucial for forming a uniform and stable passivation layer.
-
-
Coulombic Efficiency (CE) and Cycle Life Test:
-
Following formation, cycle the cells at a moderate rate (e.g., C/3 or C/2 charge, 1C discharge) for an extended period (200-500 cycles).
-
Use a high-precision battery cycler capable of measuring charge and discharge capacity with high accuracy.
-
Calculate CE for each cycle as: CE = (Discharge Capacity) / (Charge Capacity). An average CE closer to 1.0000 indicates fewer parasitic reactions and longer potential lifespan.[20][21]
-
-
Rate Capability Test:
-
After a set number of cycles (e.g., 10), charge the cell at a constant rate (e.g., C/5).
-
Discharge the cell at progressively increasing C-rates: C/5, C/2, 1C, 2C, 5C, and then return to C/5 to check for capacity recovery. Perform 3 cycles at each rate.
-
This test reveals the additive's effect on the cell's power performance and ionic conductivity through the SEI/CEI.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the EIS of the cells at a set state-of-charge (e.g., 100% SOC) after formation and at regular intervals during the cycle life test (e.g., every 50 cycles).
-
Use a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Analyze the resulting Nyquist plot to monitor the growth of the SEI/CEI resistance (high-to-mid frequency semicircle) and charge transfer resistance (mid-to-low frequency semicircle).
-
Caption: Experimental workflow for evaluating OFAN as a LIB electrolyte additive.
Conclusion
This compound presents a compelling opportunity to advance high-voltage lithium-ion battery technology. Its unique combination of a high-stability nitrile backbone and a high degree of fluorination enables it to function as a potent CEI-forming additive. By being preferentially oxidized, OFAN passivates the cathode surface, suppressing the parasitic reactions that plague high-voltage systems and leading to significant improvements in capacity retention and cycle life. When paired with a primary film-former like FEC, it can also contribute to a more robust, inorganic-rich SEI on the anode. The detailed protocols provided herein offer a standardized methodology for researchers to rigorously evaluate the impact of OFAN and unlock its potential for developing safer, longer-lasting, and more energy-dense lithium-ion batteries.
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This compound | CAS#:376-53-4 | Chemsrc. (n.d.). Chemsrc. [Link]
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Cycling capacity recovery effect: A coulombic efficiency and post-mortem study. (n.d.). Dr. Peter Keil. [Link]
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Stabilization effect of solid-electrolyte interphase by electrolyte engineering for advanced Li-ion batteries. (2021). Journal of Materials Chemistry A. [Link]
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Application Note: Octafluoroadiponitrile (OFAN) for High-Voltage Electrolytes in Lithium-Ion Batteries
Abstract: The Imperative for Advanced High-Voltage Electrolytes
The pursuit of higher energy density in lithium-ion batteries (LIBs) is intrinsically linked to the development of high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel LiNiₓMnᵧCo₂O₂ (NMC).[1][2] However, pushing the charging cut-off voltage beyond 4.5 V poses a formidable challenge to the stability of conventional carbonate-based electrolytes.[3][4] At these elevated potentials, the electrolyte undergoes severe oxidative decomposition on the cathode surface, leading to the formation of an unstable cathode-electrolyte interphase (CEI), gas generation, and rapid capacity degradation.[4] This necessitates a paradigm shift in electrolyte design. Nitrile-based solvents and additives have emerged as a promising solution due to their inherently wide electrochemical stability windows and high thermal stability.[3][5][6] This application note details the use of Octafluoroadiponitrile (OFAN), a fluorinated dinitrile, as a functional additive to stabilize the electrolyte-cathode interface and unlock the potential of high-voltage LIBs.
Scientific Foundation: Leveraging Fluorination for Anodic Stability
Nitrile solvents are recognized for their exceptional anodic stability, often exceeding 5 V vs. Li/Li⁺.[5][6] Adiponitrile (ADN), a dinitrile, has been investigated as a high-voltage co-solvent or additive, demonstrating its ability to improve electrolyte stability by reacting with residual acids and water.[2][6] However, like other nitriles, ADN can be unstable at the low potentials of graphite anodes, complicating its use in full cells.[5]
This compound (NC-(CF₂)₄-CN) represents a strategic evolution of this concept. The introduction of highly electronegative fluorine atoms serves two primary purposes:
-
Inductive Effect: The strong electron-withdrawing nature of the C-F bonds lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A lower HOMO energy correlates with greater resistance to oxidation, thus enhancing the anodic stability beyond that of its non-fluorinated counterpart, ADN.
-
CEI Modification: Upon electrochemical oxidation, the fluorinated fragments of OFAN contribute to the formation of a robust, LiF-rich CEI on the cathode surface.[7][8][9] LiF is a desirable CEI component due to its wide bandgap, electronic insulating properties, and ability to effectively passivate the cathode surface against further electrolyte decomposition.[8][9]
Physicochemical and Electrochemical Properties
The selection of an electrolyte additive is governed by its intrinsic properties. While specific experimental data for OFAN is less prevalent than for ADN, its properties can be inferred from the behavior of similar fluorinated compounds.
| Property | Conventional Carbonate (EC/EMC) | Adiponitrile (ADN) | This compound (OFAN) | Rationale & Significance |
| Oxidation Stability | ~4.3 - 4.5 V vs. Li/Li⁺ | > 5.0 V vs. Li/Li⁺[6] | > 5.5 V (Expected) | A higher oxidation potential is critical to prevent decomposition on high-voltage cathodes. Fluorination significantly enhances this stability. |
| Boiling Point | ~248 °C (EC) / 107 °C (EMC) | ~295 °C | High (Expected) | High boiling point and flash point contribute to improved thermal safety of the battery.[5] |
| Dielectric Constant | ~90 (EC) / ~3 (EMC) | ~20.5[2] | Moderate (Expected) | A sufficiently high dielectric constant is necessary for adequate salt dissociation and ionic conductivity. |
| Viscosity | ~1.9 cP (EC) / ~0.6 cP (EMC) | High | High (Expected) | High viscosity can impede ion transport, which is why OFAN is best used as an additive (<5% by wt.) rather than a bulk solvent.[5] |
Mechanism of Action: Building a Robust Cathode-Electrolyte Interphase (CEI)
The primary role of OFAN as an additive is to be sacrificially oxidized at a potential slightly lower than the bulk electrolyte but higher than the cathode's upper voltage limit. This preferential decomposition forms a stable, electronically insulating, and ionically conductive CEI that protects the bulk electrolyte from continuous degradation.
The proposed mechanism involves:
-
Preferential Adsorption: The polar nitrile groups of OFAN adsorb onto the high-voltage cathode surface during charging.
-
Anodic Decomposition: As the potential rises, OFAN is oxidized, breaking down into fluorinated radical species.
-
CEI Formation: These reactive species polymerize and react with components from the lithium salt (e.g., LiPF₆) to form a thin, stable passivation layer rich in LiF and nitrogen-containing compounds.[7][8]
-
Interface Stabilization: This robust CEI physically blocks the carbonate solvent molecules from reaching the catalytically active cathode surface, suppressing parasitic reactions, transition metal dissolution, and gas evolution.[10][11]
Caption: Workflow for CR2032 high-voltage half-cell assembly in a glovebox.
Protocol 3: Electrochemical Characterization
Equipment: Multi-channel battery cycler, Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability.
6.3.1 Linear Sweep Voltammetry (LSV) for Electrochemical Window
-
Objective: To determine the oxidative stability limit of the electrolyte.
-
Cell Setup: A three-electrode setup with a lithium metal reference and counter electrode, and a stable working electrode (e.g., platinum or glassy carbon).
-
Procedure:
-
Assemble the cell in the glovebox.
-
Allow the cell to rest for 1 hour to reach equilibrium.
-
Scan the potential from the open-circuit voltage (OCV) to a high voltage (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate of 0.5-1.0 mV/s.
-
Interpretation: The onset potential of a sharp, continuous increase in current indicates the oxidative decomposition limit of the electrolyte. An electrolyte with OFAN should show a significantly higher limit than the baseline. [6] 6.3.2 Galvanostatic Cycling for Performance Evaluation
-
-
Objective: To assess capacity retention and coulombic efficiency over extended cycles at high voltage.
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for 2-3 cycles within a standard voltage window (e.g., 3.0-4.4 V) to form an initial stable interphase.
-
High-Voltage Cycling: Cycle the cell at a moderate C-rate (e.g., C/3 or 1C) to a high cutoff voltage (e.g., 4.6 V or 4.8 V).
-
Continue cycling for at least 100 cycles, recording the charge/discharge capacity and coulombic efficiency for each cycle.
-
Interpretation: Compare the capacity retention of cells with and without OFAN. The OFAN-containing cells are expected to exhibit significantly higher capacity retention due to the stabilized CEI. [2][12] 6.3.3 Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
-
-
Objective: To measure the growth of interfacial impedance during cycling.
-
Procedure:
-
Measure the EIS of the fresh cell after the formation cycles.
-
Periodically (e.g., every 20-50 cycles), interrupt the galvanostatic cycling and measure the EIS again at a consistent state-of-charge (e.g., fully charged).
-
Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Interpretation: The diameter of the semicircle(s) in the Nyquist plot corresponds to the charge-transfer and interfacial resistance. A smaller increase in this resistance over cycling for the OFAN-containing cell indicates the formation of a more stable and less resistive CEI. [2][6]
-
Expected Results and Data Interpretation
The addition of an optimized concentration of OFAN (typically 0.5-3.0 wt%) is expected to yield significant performance improvements for high-voltage cathodes.
| Parameter | Baseline Electrolyte (No Additive) | Electrolyte + 1% OFAN | Scientific Rationale |
| Oxidative Stability (LSV) | ~4.5 V [6] | > 4.7 V [6] | OFAN's higher intrinsic stability and passivating film formation pushes the decomposition potential higher. |
| 1st Cycle Coulombic Efficiency (4.6V) | 80-85% | > 90% | The OFAN-derived CEI is more effective at preventing electrolyte decomposition during the initial formation cycle. |
| Capacity Retention (100 cycles @ 1C, 4.6V) | < 70% | > 85% [2] | The stable CEI mitigates parasitic reactions, preserving the cathode's structural integrity and active material. |
| Interfacial Resistance Growth (EIS) | Significant Increase | Minimal Increase [2] | The OFAN-derived CEI is electronically insulating but ionically conductive and does not grow excessively thick over time. |
Conclusion
This compound (OFAN) is a highly promising electrolyte additive for enabling the next generation of high-energy lithium-ion batteries. Its high anodic stability and ability to form a robust, LiF-rich cathode-electrolyte interphase effectively address the primary failure mechanism of high-voltage cells: oxidative electrolyte decomposition. By passivating the cathode surface, OFAN significantly improves cycling stability, coulombic efficiency, and capacity retention. The protocols outlined in this application note provide a comprehensive framework for researchers to formulate, handle, and characterize OFAN-based electrolytes, paving the way for further innovation in high-voltage energy storage systems.
References
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Zhang, L., et al. (2014). An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Atlantis Press. [Link]
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Wang, J., et al. (2023). The design rationale and characterization of high-voltage electrolyte. ResearchGate. [Link]
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Tan, S., et al. (2014). Recent progress in research on high-voltage electrolytes for lithium-ion batteries. Chemphyschem. [Link]
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Li, Q., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers in Chemistry. [Link]
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Zuo, X., et al. (2019). Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. International Journal of Electrochemical Science. [Link]
-
Li, Y., et al. (2023). Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. Molecules. [Link]
-
Jow, T. R., et al. (2012). High Voltage Electrolytes for Li-ion Batteries. U.S. Department of Energy. [Link]
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-
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-
Wang, Y., et al. (2022). Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. MDPI. [Link]
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Ehteshami, N., et al. (2018). Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. Physical Chemistry Chemical Physics. [Link]
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Application Notes and Protocols for the Synthesis of Fluoropolymers from Octafluoroadiponitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluoropolymers from Octafluoroadiponitrile
Fluoropolymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low coefficient of friction, and excellent dielectric performance.[1][2][3][4] These characteristics make them indispensable in a multitude of advanced applications, from aerospace and electronics to medical devices and industrial coatings.[1] this compound (OFAN), a perfluorinated dinitrile, serves as a valuable and versatile starting material for the synthesis of novel fluorinated polymers. Its structure, upon conversion to a suitable monomer, allows for the introduction of a flexible, fluorinated aliphatic segment into the polymer backbone, imparting unique properties to the resulting materials.
This guide provides detailed protocols for the synthesis of fluoropolymers derived from this compound, focusing on a key two-step synthetic strategy: the reduction of OFAN to octafluoro-1,6-hexanediamine (OFDA), followed by polycondensation reactions to form fluorinated polyamides and polyimides. The methodologies described herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Monomer Synthesis - Reduction of this compound to Octafluoro-1,6-hexanediamine (OFDA)
The critical first step in utilizing this compound for polymer synthesis is its conversion to a bifunctional monomer, typically a diamine. The nitrile groups of OFAN can be efficiently reduced to primary amine functionalities via catalytic hydrogenation. This process transforms the chemically inert nitrile into a highly reactive diamine, ready for polymerization.
Reaction Pathway: Catalytic Hydrogenation of OFAN
The conversion of this compound to octafluoro-1,6-hexanediamine is achieved through high-pressure catalytic hydrogenation, typically employing a nickel-based catalyst such as Raney Nickel. The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bonds of the nitrile groups.
Fig. 1: Catalytic hydrogenation of this compound.
Experimental Protocol: Synthesis of Octafluoro-1,6-hexanediamine (OFDA)
Safety Precaution: High-pressure hydrogenation reactions are hazardous and must be conducted in a properly designed and shielded high-pressure reactor (autoclave) by trained personnel.[2][5] Ensure the reactor is equipped with a pressure relief valve and a magnetic stirrer.[2] The work area must be well-ventilated and free of ignition sources.[2][6] Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert liquid.[7]
Materials:
-
This compound (OFAN)
-
Raney® Nickel (slurry in water)
-
Anhydrous Ethanol (or other suitable solvent)
-
Potassium Borohydride (KBH₄) (optional, for milder conditions)[8][9]
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry (typically 5-10% by weight of the nitrile) with anhydrous ethanol to remove water. This should be done by decanting the water and replacing it with ethanol several times. Never allow the catalyst to become dry.[7]
-
Reactor Charging: To the high-pressure autoclave, add the washed Raney Nickel slurry in anhydrous ethanol.
-
Substrate Addition: Add a solution of this compound in anhydrous ethanol to the autoclave.
-
Reactor Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the reactor several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.[2][5]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi).[3][10] Begin stirring and heat the reactor to the target temperature (e.g., 60-100°C).[11]
-
Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a safe manner. Purge the reactor with nitrogen gas.[2]
-
Product Isolation and Purification:
-
Open the reactor and carefully filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent at all times.[5]
-
The filtrate contains the product, octafluoro-1,6-hexanediamine, dissolved in ethanol.
-
The solvent can be removed under reduced pressure to yield the crude diamine.
-
Purification of the diamine can be achieved by vacuum distillation or recrystallization from a suitable solvent.
-
| Parameter | Recommended Range | Notes |
| Catalyst | Raney Nickel | Highly active for nitrile reduction.[7][8][9] |
| Solvent | Anhydrous Ethanol | Good solvent for OFAN and OFDA. |
| Temperature | 60 - 100 °C | Higher temperatures may lead to side reactions.[11] |
| Hydrogen Pressure | 500 - 1500 psi | Higher pressure increases reaction rate.[3][10] |
| Catalyst Loading | 5 - 10 wt% | Relative to the nitrile. |
PART 2: Synthesis of Fluorinated Polyamides
Fluorinated polyamides are synthesized via polycondensation of a fluorinated diamine, such as octafluoro-1,6-hexanediamine, with a dicarboxylic acid or, more commonly, a diacid chloride. The use of a diacid chloride results in a more rapid and often irreversible reaction, leading to high molecular weight polymers.
Reaction Pathway: Polycondensation of OFDA with Adipoyl Chloride
The reaction between octafluoro-1,6-hexanediamine and adipoyl chloride is a classic example of interfacial or solution polymerization to form a fluorinated polyamide, in this case, a type of fluorinated Nylon. The reaction proceeds with the elimination of hydrogen chloride (HCl), which is typically neutralized by an added base.[12][13][14]
Fig. 2: Polycondensation of OFDA with Adipoyl Chloride.
Experimental Protocol: Synthesis of Fluorinated Polyamide (Interfacial Polymerization)
Safety Precaution: Adipoyl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Octafluoro-1,6-hexanediamine (OFDA)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of octafluoro-1,6-hexanediamine and sodium hydroxide. The base is necessary to neutralize the HCl byproduct.[15]
-
Organic Phase Preparation: Prepare a solution of adipoyl chloride in an organic solvent that is immiscible with water, such as hexane.[12][15]
-
Interfacial Polymerization:
-
Carefully layer the organic phase on top of the aqueous phase in a beaker, minimizing mixing of the two layers.[12]
-
A polymer film will form immediately at the interface of the two liquids.[12]
-
Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope".[13]
-
-
Washing and Drying:
-
Wash the polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.
-
Further wash with a solvent like ethanol to aid in drying.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
| Parameter | Typical Value/Condition |
| OFDA Concentration | ~0.5 M in aqueous NaOH |
| Adipoyl Chloride Conc. | ~0.2 M in hexane |
| NaOH Stoichiometry | 2 moles per mole of adipoyl chloride |
| Reaction Temperature | Room Temperature |
PART 3: Synthesis of Fluorinated Polyimides
Fluorinated polyimides are another important class of high-performance polymers that can be synthesized from octafluoro-1,6-hexanediamine. The synthesis is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final, robust polyimide.[6]
Reaction Pathway: Two-Step Synthesis of a Fluorinated Polyimide
The first step involves the reaction of octafluoro-1,6-hexanediamine with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent to form a poly(amic acid). In the second step, this precursor is heated to induce cyclodehydration, forming the imide rings and the final polyimide.
Fig. 3: Two-step synthesis of a fluorinated polyimide.
Experimental Protocol: Synthesis of Fluorinated Polyimide
Safety Precaution: Dianhydrides can be sensitizers. Handle with care in a well-ventilated area or fume hood. Polar aprotic solvents like DMAc and NMP have specific handling requirements; consult their safety data sheets.
Materials:
-
Octafluoro-1,6-hexanediamine (OFDA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Glass plates for film casting
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve octafluoro-1,6-hexanediamine in anhydrous DMAc.
-
Slowly add an equimolar amount of pyromellitic dianhydride to the stirred solution in small portions. The reaction is exothermic. Maintain the temperature below 30°C.
-
Continue stirring at room temperature under a nitrogen atmosphere for several hours (e.g., 12-24 hours) until a viscous, homogeneous poly(amic acid) solution is formed.
Step 2: Thermal Imidization
-
Cast the viscous PAA solution onto a clean glass plate to form a thin film of uniform thickness.
-
Place the coated glass plate in a programmable oven with a nitrogen atmosphere.
-
Thermally cure the film using a staged heating program, for example:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMAc or NMP | Must be dry to prevent hydrolysis of the dianhydride. |
| Monomer Conc. | 10-20 wt% | Affects the viscosity of the PAA solution. |
| Reaction Temp. (PAA) | Room Temperature | To avoid premature imidization. |
| Curing Temperature | Staged, up to 300°C | Ensures complete imidization and solvent removal.[6] |
PART 4: Properties and Applications of OFAN-Derived Fluoropolymers
The incorporation of the -(CF₂)₄- segment from this compound into the polymer backbone imparts several desirable properties:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal and oxidative stability.[1][3]
-
Chemical Resistance: The fluorinated segments provide excellent resistance to a wide range of chemicals and solvents.[1][2][3]
-
Low Dielectric Constant: The presence of fluorine atoms lowers the polarizability of the polymer chains, resulting in a low dielectric constant, which is highly desirable for microelectronics applications.
-
Hydrophobicity and Oleophobicity: The perfluorinated chains lead to low surface energy, resulting in materials that are both water and oil repellent.
-
Improved Solubility: The flexible fluorinated aliphatic spacer can improve the solubility of otherwise rigid polymers like polyimides in organic solvents, facilitating their processing.[7]
Potential Applications:
-
Microelectronics: As dielectric layers, encapsulants, and flexible circuit substrates due to their low dielectric constant and thermal stability.[16]
-
Aerospace: In components requiring high-temperature resistance and chemical inertness.[1]
-
Coatings: For creating non-stick, low-friction, and chemically resistant surfaces.[1]
-
Membranes: For gas separation and filtration applications where chemical and thermal stability are crucial.
References
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008). Semantic Scholar. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). ResearchGate. [Link]
-
What Are Fluoropolymers? What are their Importance and Applications. (n.d.). Peflon. [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Touch-Chem. [Link]
- US Patent 4375003A: Method for the hydrogenation of nitriles to primary amines. (n.d.).
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Parikh Industries. [Link]
-
Fluoropolymers are Advanced Materials. (2024). Plastics Europe. [Link]
-
Synthesis and properties of fluorinated copolymerized polyimide films. (n.d.). SciELO. [Link]
-
Fluoropolymer - Wikipedia. (n.d.). Wikipedia. [Link]
-
Fluoropolymer properties: Why so unique?. (n.d.). Adtech Polymer Engineering Ltd. [Link]
-
What are Fluoropolymers and What are their Common Attributes. (n.d.). TriStar Plastics. [Link]
- US Patent 5151543A: Selective low pressure hydrogenation of a dinitrile to an aminonitrile. (n.d.).
-
Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2021). ResearchGate. [Link]
-
-
Synthesis of a Polymer: Nylon-6,6. (n.d.). University of Missouri–St. Louis. [Link]
-
-
1.4.12: Condensation Polymers. (2023). Chemistry LibreTexts. [Link]
-
Polymers: Demonstration 3. (n.d.). University of Washington. [Link]
- US Patent 5777166A: Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
-
What is the chemical equation for the reaction between hexamethylenediamine and adipoyl chloride?. (2019). Brainly.com. [Link]
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- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
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- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 10. US5151543A - Selective low pressure hydrogenation of a dinitrile to an aminonitrile - Google Patents [patents.google.com]
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- 15. Extraction and Purification of Phlorotannins from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Application Notes and Protocols: Octafluoroadiponitrile in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of octafluoroadiponitrile in polymer chemistry. This document delves into the synthesis of high-performance perfluorotriazine elastomers through the cyclotrimerization of this compound's nitrile functional groups. Detailed experimental protocols, reaction mechanisms, and characterization techniques are presented to enable researchers to explore the potential of this monomer in creating advanced materials with exceptional thermal and chemical resistance.
Introduction to this compound
This compound, with the chemical formula C₆F₈N₂, is a highly fluorinated organic compound featuring a six-carbon backbone with terminal nitrile groups and eight fluorine atoms substituting the hydrogens on the internal carbons[1]. This unique molecular architecture imparts distinct physical and chemical properties compared to its non-fluorinated analog, adiponitrile.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆F₈N₂ | [1] |
| Molecular Weight | 252.065 g/mol | [1] |
| Boiling Point | 132.3 °C at 760 mmHg | [1] |
| Density | 1.594 g/cm³ | [1] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Solubility | Expected to be soluble in fluorinated solvents and some polar aprotic solvents. |
The strong electron-withdrawing effect of the fluorine atoms significantly influences the reactivity of the nitrile groups, making them susceptible to specific chemical transformations, most notably cyclotrimerization.
Application in Polymer Chemistry: Synthesis of Poly(perfluorotriazine) Elastomers
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of cross-linked poly(perfluorotriazine) elastomers. This polymerization proceeds through the cyclotrimerization of the nitrile (-C≡N) groups to form highly stable triazine rings. This process results in a robust, three-dimensional polymer network.
The resulting perfluorotriazine elastomers are anticipated to exhibit exceptional thermal stability and chemical resistance, characteristic of fluoropolymers. These properties make them suitable for applications in demanding environments where traditional elastomers would fail.
Reaction Mechanism: Cyclotrimerization of this compound
The cyclotrimerization of nitriles is a well-established reaction that can be promoted by various catalysts, including acids, bases, and organometallic compounds. In the case of perfluorinated dinitriles like this compound, specific catalysts are required to overcome the electron-withdrawing effects of the fluoroalkyl chain and facilitate the formation of the triazine ring.
Caption: Cyclotrimerization of this compound to form a triazine-based polymer.
Experimental Protocol: Synthesis of a Poly(perfluorotriazine) Elastomer
Disclaimer: The following protocol is a representative procedure based on the known chemistry of perfluorinated dinitrile cyclotrimerization. Researchers should conduct their own optimization and safety assessments.
Materials:
-
This compound (C₆F₈N₂)
-
Anhydrous reaction solvent (e.g., high-boiling point ether such as triglyme or a fluorinated solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
-
Quenching agent (e.g., methanol)
-
Purification solvents (e.g., acetone, fluorinated solvents)
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Mixture: In the reaction flask, dissolve a known quantity of this compound in the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: Carefully add the catalyst to the reaction mixture at a controlled temperature. The catalyst loading should be optimized, typically in the range of 0.1-5 mol%. For highly reactive catalysts, this may need to be done at a reduced temperature.
-
Polymerization: Heat the reaction mixture to the desired temperature (this will depend on the solvent and catalyst system and may range from 80 °C to 200 °C). Monitor the progress of the reaction by techniques such as FTIR spectroscopy, looking for the disappearance of the nitrile peak (around 2270 cm⁻¹) and the appearance of triazine ring vibrations (around 1550 cm⁻¹). The reaction time can vary from a few hours to several days.
-
Quenching: Once the polymerization has reached the desired conversion, cool the reaction mixture to room temperature and quench the reaction by the slow addition of a suitable agent (e.g., methanol) to deactivate the catalyst.
-
Isolation and Purification of the Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Collect the solid polymer by filtration. Wash the polymer repeatedly with appropriate solvents to remove any unreacted monomer, catalyst residues, and solvent.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature until a constant weight is achieved.
Safety Precautions:
-
This compound is expected to be toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Many potential catalysts for this reaction are highly reactive, corrosive, and/or toxic. Consult the safety data sheet (SDS) for each specific catalyst and handle it with extreme care using appropriate safety measures.
-
The polymerization reaction may be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.
Characterization of the Poly(perfluorotriazine) Elastomer
A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.
Analytical Techniques:
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the triazine rings and the consumption of the nitrile groups. | Disappearance of the nitrile peak (~2270 cm⁻¹) and appearance of characteristic triazine ring absorption bands (~1550 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C) | To elucidate the structure of the polymer backbone. | ¹⁹F NMR will show signals corresponding to the -CF₂- groups. ¹³C NMR will confirm the formation of the triazine ring carbons. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | The polymer is expected to exhibit high thermal stability, with a decomposition temperature significantly above that of non-fluorinated analogs. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and any melting or crystallization events. | As an amorphous, cross-linked elastomer, a clear Tg is expected. The absence of a melting peak would confirm its amorphous nature. |
| Dynamic Mechanical Analysis (DMA) | To investigate the viscoelastic properties of the elastomer. | DMA can provide information on the storage modulus, loss modulus, and tan delta, which are important for understanding the mechanical behavior of the elastomer over a range of temperatures. |
| Solvent Swelling Studies | To assess the cross-link density. | The degree of swelling in various solvents can be used to estimate the cross-link density of the polymer network. Fluorinated solvents are expected to be good swelling agents. |
Potential Applications
The unique properties of poly(perfluorotriazine) elastomers derived from this compound make them suitable for a range of high-performance applications, including:
-
Seals and Gaskets: For use in chemically aggressive and high-temperature environments, such as in the aerospace, automotive, and chemical processing industries.
-
High-Performance Coatings: To provide excellent chemical and corrosion resistance to various substrates.
-
Advanced Composites: As a matrix material for composites requiring high thermal stability.
-
Electronic Encapsulants: Due to their expected good dielectric properties and thermal stability.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of poly(perfluorotriazine) elastomers.
References
-
Huang, W., Huang, B., & Hu, C. STUDY ON THE SYNTHESIS OF POLYPERFLUOROTRIAZINE——The Synthesis and Polymerization of a Novel α,ω-Diiodoperfluorooxaalkyl s-Triazine Monomer. Chinese Journal of Chemistry. Available from: [Link]
Sources
Application Notes and Protocols for Perfluorinated Nitriles in Energy Storage
Introduction: The Imperative for Advanced Electrolytes in High-Energy Storage
The advancement of next-generation energy storage systems, particularly high-voltage lithium-ion batteries (LIBs) and other emerging technologies, is critically dependent on the development of electrolytes that can withstand extreme electrochemical conditions while ensuring safety and longevity. Traditional carbonate-based electrolytes, while ubiquitous, suffer from inherent limitations such as high flammability, a narrow electrochemical stability window, and poor performance at low temperatures.[1][2] Perfluorinated nitriles have emerged as a highly promising class of compounds to address these challenges, offering a unique combination of non-flammability, high anodic stability, and favorable ionic conductivity.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of perfluorinated nitriles in energy storage, complete with step-by-step protocols for their synthesis, electrolyte formulation, and electrochemical characterization. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.
Rationale for Employing Perfluorinated Nitriles in Energy Storage
The strategic incorporation of fluorine atoms and nitrile functional groups into a molecule imparts a unique set of physicochemical properties that are highly advantageous for electrolyte applications.
-
Enhanced Safety through Non-Flammability: The high degree of fluorination significantly reduces the flammability of the organic solvent, a critical safety enhancement for high-energy density batteries that are prone to thermal runaway.[3]
-
High Anodic Stability: The strong electron-withdrawing nature of fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the nitrile molecule. This increased resistance to oxidation allows for stable operation at high voltages ( > 4.5 V vs. Li/Li+), enabling the use of high-capacity cathode materials.[2]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): Perfluorinated nitriles can participate in the formation of a robust and stable SEI layer on the anode surface. This interphase is often rich in lithium fluoride (LiF), which is an excellent electronic insulator and ionic conductor, effectively suppressing dendrite formation and minimizing parasitic side reactions with the electrolyte.[4][5]
-
Improved Low-Temperature Performance: The low melting points and viscosities of many perfluorinated nitriles contribute to maintaining good ionic conductivity even at sub-zero temperatures, a significant advantage over conventional carbonate electrolytes that tend to freeze.[6]
Synthesis of Perfluorinated Nitriles: A General Protocol
The synthesis of perfluorinated nitriles typically involves a multi-step process. While specific conditions may vary depending on the target molecule, a general and scalable three-step synthesis is presented below, based on the conversion of a perfluoroalkyl starting material.[7][8]
Protocol 1: Three-Step Synthesis of a Perfluorinated Nitrile
Step 1: Formation of Perfluoroacyl Fluoride
This initial step involves the reaction of a perfluoroolefin with carbonyl fluoride.
-
Reactants:
-
Hexafluoropropylene (or other suitable perfluoroolefin)
-
Carbonyl fluoride
-
Catalyst: Potassium fluoride (KF) / 18-crown-6 ether complex
-
-
Procedure:
-
In a suitable high-pressure reactor, charge the catalyst system (KF/18-crown-6).
-
Introduce the perfluoroolefin and carbonyl fluoride into the reactor.
-
The reaction is typically carried out in the gas phase at elevated temperatures. The specific temperature and pressure will need to be optimized based on the specific reactants.
-
Monitor the reaction progress using in-situ techniques such as gas chromatography (GC).
-
Upon completion, the resulting perfluoroisobutyryl fluoride (or analogous acyl fluoride) is isolated and purified, typically by distillation.
-
Step 2: Amination to Form Perfluoroamide
The perfluoroacyl fluoride is then converted to the corresponding amide.
-
Reactants:
-
Perfluoroacyl fluoride (from Step 1)
-
Ammonia (anhydrous)
-
-
Procedure:
-
In a reaction vessel cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath), condense anhydrous ammonia.
-
Slowly add the perfluoroacyl fluoride to the liquid ammonia with vigorous stirring. This reaction is highly exothermic and must be carefully controlled.
-
Allow the reaction mixture to warm to room temperature, allowing the excess ammonia to evaporate.
-
The resulting crude perfluoroamide is then collected.
-
Step 3: Dehydration to Perfluoronitrile
The final step is the dehydration of the perfluoroamide to the desired nitrile.
-
Reactants:
-
Perfluoroamide (from Step 2)
-
Dehydrating agent: Phosphorus pentoxide (P₂O₅) is a common and effective choice.
-
-
Procedure:
-
In a distillation apparatus, mix the crude perfluoroamide with the dehydrating agent (e.g., P₂O₅).
-
Heat the mixture gently under vacuum.
-
The perfluoronitrile product will distill over and can be collected in a cooled receiving flask.
-
The collected product should be further purified by fractional distillation to achieve high purity suitable for electrolyte applications.
-
Characterization: The final product and intermediates should be thoroughly characterized using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR are essential for confirming the fluorine and carbon backbone structure.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the synthesized compound.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.[7]
Formulation of Perfluorinated Nitrile-Based Electrolytes
The performance of a perfluorinated nitrile-based electrolyte is highly dependent on its formulation, including the choice of lithium salt, co-solvents, and additives.
Protocol 2: Preparation of a High-Voltage Perfluorinated Nitrile Electrolyte
This protocol describes the preparation of an electrolyte containing a perfluorinated nitrile as a co-solvent with fluoroethylene carbonate (FEC) as an additive, a combination known to enhance SEI formation.[9][10]
-
Materials and Equipment:
-
Perfluorinated nitrile (e.g., 3-(2,2,3,3,3-pentafluoropropoxy)propanenitrile - F5EON)
-
Ethylene carbonate (EC) and/or Dimethyl carbonate (DMC) (battery grade)
-
Fluoroethylene carbonate (FEC) (battery grade)
-
Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
-
Procedure (to be performed entirely within an argon-filled glovebox):
-
Solvent Preparation:
-
In a clean, dry volumetric flask, prepare the desired solvent mixture. For example, to prepare a 1:1 (v/v) mixture of EC and the perfluorinated nitrile, add equal volumes of each solvent to the flask.
-
-
Additive Incorporation:
-
Add the desired weight percentage of FEC to the solvent mixture. For example, for a 5 wt% FEC solution, add 5 grams of FEC for every 95 grams of the solvent mixture. Stir until the FEC is completely dissolved.
-
-
Salt Dissolution:
-
Slowly add the lithium salt (e.g., LiPF₆) to the solvent/additive mixture while stirring continuously. A common concentration is 1.0 M.
-
Continue stirring until the salt is fully dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution, but care must be taken to avoid any thermal decomposition of the electrolyte components.
-
-
Final Filtration and Storage:
-
Once the salt is completely dissolved, it is advisable to filter the electrolyte through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Store the prepared electrolyte in a tightly sealed container in the glovebox.
-
-
Electrochemical Characterization Protocols
A systematic electrochemical evaluation is crucial to assess the performance of the newly formulated perfluorinated nitrile-based electrolytes. The following protocols outline key experiments.
Protocol 3: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination
CV is used to determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.[11][12][13]
-
Cell Assembly:
-
Assemble a three-electrode cell inside an argon-filled glovebox.
-
Working Electrode: Platinum (Pt) or glassy carbon electrode.
-
Counter and Reference Electrodes: Lithium metal foil.
-
-
CV Parameters:
-
Potential Range: Sweep from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).
-
Scan Rate: A typical scan rate is 10 mV/s.
-
Number of Cycles: 1-3 cycles are usually sufficient.
-
-
Data Interpretation:
-
The anodic and cathodic limits of the electrochemical stability window are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.
-
Protocol 4: Galvanostatic Cycling for Performance Evaluation in a Lithium-Ion Battery
This protocol assesses the cycling performance, capacity retention, and coulombic efficiency of the electrolyte in a full-cell configuration.
-
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.
-
Anode: Graphite or lithium metal.
-
Cathode: A high-voltage cathode material such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).
-
Separator: A microporous polymer separator (e.g., Celgard).
-
Electrolyte: The prepared perfluorinated nitrile-based electrolyte.
-
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI layer.
-
-
Galvanostatic Cycling Parameters:
-
C-rate: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C, 5C) to evaluate rate capability.
-
Voltage Window: The voltage range should be appropriate for the chosen cathode material (e.g., 3.0 - 4.5 V for NCM811).
-
Number of Cycles: Perform extended cycling (e.g., 100-500 cycles) to assess long-term stability and capacity retention.
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency versus cycle number.
-
Protocol 5: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Characterization
EIS is a powerful non-destructive technique to probe the properties of the SEI and charge transfer kinetics.[14][15][16]
-
Cell and Measurement Conditions:
-
Use the same coin cells assembled for galvanostatic cycling.
-
Ensure the cell is at a known state of charge (e.g., fully charged or discharged).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz).
-
-
Data Analysis:
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as:
-
R_SEI: Resistance of the solid electrolyte interphase.
-
R_ct: Charge transfer resistance.
-
CPE_SEI and CPE_dl: Constant phase elements representing the capacitance of the SEI and the double layer, respectively.
-
-
Changes in these parameters over cycling can provide insights into the evolution of the electrode-electrolyte interface.
-
Safety, Handling, and Disposal
Working with perfluorinated nitriles requires strict adherence to safety protocols due to their chemical nature and the potential hazards associated with battery components.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[17][18]
-
Ventilation: All handling of volatile solvents and electrolyte preparation should be conducted within a certified fume hood or an inert atmosphere glovebox.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[19] Perfluorinated compounds can be persistent, so minimizing exposure is crucial.
-
Disposal: Dispose of all chemical waste, including used electrolytes and contaminated materials, in accordance with local and institutional regulations for hazardous waste.[20] Due to the persistence of per- and polyfluoroalkyl substances (PFAS), special consideration should be given to their disposal to prevent environmental contamination.[21][22]
Data Presentation
Table 1: Physicochemical Properties of Selected Perfluorinated Nitriles
| Compound | Molecular Formula | Boiling Point (°C) | Viscosity (mPa·s at 25°C) | Dielectric Constant |
| Fluoroacetonitrile (FAN) | C₂H₂FN | 103 | ~0.4 | ~35 |
| 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) | C₆H₆F₅NO | ~180 | ~2.5 | ~15 |
| Succinonitrile (SN) | C₄H₄N₂ | 267 | 2.5 (at 60°C) | 55 |
Note: The values presented are approximate and can vary based on the source and measurement conditions.
Visualizations
Experimental Workflow for Electrolyte Formulation and Testing
Caption: Workflow for perfluorinated nitrile electrolyte preparation and electrochemical testing.
Mechanism of SEI Formation with Perfluorinated Nitriles
Sources
- 1. CN108424375A - The preparation method of perfluor nitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A dual-salt coupled fluoroethylene carbonate succinonitrile-based electrolyte enables Li-metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 12. static.igem.org [static.igem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. elib.dlr.de [elib.dlr.de]
- 17. carlroth.com [carlroth.com]
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- 19. tcichemicals.com [tcichemicals.com]
- 20. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 21. epa.gov [epa.gov]
- 22. uu.diva-portal.org [uu.diva-portal.org]
Octafluoroadiponitrile: A Versatile Perfluorinated Building Block in Advanced Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the applications of octafluoroadiponitrile (OFAN) as a versatile building block in organic synthesis. We delve into the unique physicochemical properties conferred by its perfluorinated backbone and explore its utility in the synthesis of high-performance polymers and novel fluorinated heterocycles. Detailed, field-proven protocols for key transformations, including reduction to perfluoro-1,6-hexanediamine, cycloaddition reactions for heterocycle formation, and polymerization strategies, are presented. The rationale behind experimental choices and mechanistic considerations are discussed to provide a thorough understanding of the synthetic potential of this valuable fluorinated intermediate.
Introduction: The Unique Profile of this compound
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a perfluorinated derivative of adiponitrile with the molecular formula C₆F₈N₂.[1] The substitution of all non-terminal hydrogen atoms with fluorine imparts profound changes to its chemical and physical properties compared to its hydrocarbon analog. The strong carbon-fluorine bonds lead to enhanced chemical and thermal stability, while the potent electron-withdrawing effect of the fluorine atoms significantly influences the reactivity of the terminal nitrile groups.[1]
Key Physicochemical Properties:
| Property | This compound | Adiponitrile |
| Molecular Formula | C₆F₈N₂ | C₆H₈N₂ |
| Molecular Weight | 252.07 g/mol [2][3] | 108.14 g/mol |
| Boiling Point | 132.3 °C at 760 mmHg[1][2] | 295 °C |
| Density | 1.594 g/cm³[1][2] | 0.967 g/cm³ |
| Flash Point | 33.8 °C[1][2] | 163 °C |
The unique combination of a rigid, hydrophobic perfluoroalkane chain and two reactive nitrile functionalities makes this compound a highly attractive building block for the synthesis of advanced materials and complex molecules. Its applications span from high-performance polymers and specialty lubricants to precursors for fluorinated pharmaceuticals and agrochemicals.[3] The judicious incorporation of the octafluorohexane moiety can enhance properties such as thermal stability, chemical resistance, lipophilicity, and metabolic stability in the target molecules.[4]
Core Synthetic Transformations and Protocols
This section details key synthetic transformations of this compound, providing step-by-step protocols. The causality behind the choice of reagents and conditions is explained to ensure scientific integrity and reproducibility.
Reduction to Perfluoro-1,6-hexanediamine: A Key Monomer for Fluorinated Polyamides
The reduction of the nitrile groups in this compound to primary amines yields 1,6-diamino-2,2,3,3,4,4,5,5-octafluorohexane, a valuable monomer for the synthesis of high-performance perfluorinated polyamides. Catalytic hydrogenation is the most common and industrially viable method for this transformation.[4]
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is based on established methods for the hydrogenation of aliphatic dinitriles, such as adiponitrile, to their corresponding diamines.[4][5][6] The choice of a nickel-based catalyst, like Raney Nickel, is standard for this type of reduction due to its high activity and selectivity.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and purged with nitrogen gas.
-
Charging the Reactor:
-
Add a slurry of Raney Nickel catalyst (5-10 wt% relative to the nitrile) in the chosen anhydrous solvent (e.g., ethanol or THF). The use of an anhydrous solvent is crucial to prevent side reactions.
-
Add a solution of this compound (1.0 eq) in the same solvent. The concentration should be carefully chosen to ensure good heat and mass transfer.
-
-
Reaction Execution:
-
Seal the autoclave and purge it several times with hydrogen gas to remove any residual nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The reaction is exothermic, so careful temperature control is necessary.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture under an inert atmosphere to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be handled with care.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude perfluoro-1,6-hexanediamine can be purified by vacuum distillation to yield a colorless liquid.
-
Causality and Insights: The presence of a catalyst like Raney Nickel is essential to lower the activation energy for the hydrogenation of the nitrile groups.[4] The use of high pressure and temperature increases the rate of reaction. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imines, which would lead to the formation of undesired side products.
Synthesis of Fluorinated Heterocycles
The electrophilic nature of the nitrile carbon in this compound, enhanced by the electron-withdrawing perfluoroalkyl chain, makes it an excellent substrate for the synthesis of various nitrogen-containing heterocycles.
The [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles.[7][8] This reaction can be applied to this compound to generate a bis-tetrazole, a potentially valuable ligand or energetic material precursor.
Protocol 2: Synthesis of 1,6-Bis(1H-tetrazol-5-yl)octafluorohexane
This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.[7]
Reaction Scheme:
Caption: Synthesis of a bis-tetrazole from this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (2.2 eq) and a catalyst such as zinc chloride or ammonium chloride (0.5 eq). The catalyst activates the nitrile group towards nucleophilic attack by the azide.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3. This protonates the tetrazole rings, making them less water-soluble.
-
The product will precipitate out of solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis-tetrazole.
Causality and Insights: The Lewis acid catalyst (e.g., ZnCl₂) coordinates to the nitrogen of the nitrile group, increasing its electrophilicity and facilitating the cycloaddition with the azide anion. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cycloaddition.
The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a classical method for the synthesis of pyridazines.[9] While this compound is not a dicarbonyl compound, its dinitrile functionality can be conceptually viewed as a precursor that can react with hydrazine to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
Protocol 3: Synthesis of 3,6-Bis(perfluoropropyl)pyridazine (Illustrative)
This is an illustrative protocol, as direct literature precedent for this specific reaction with this compound is scarce. It is based on the general reactivity of dinitriles and hydrazine.
Logical Relationship Diagram:
Caption: Proposed pathway for the synthesis of a perfluorinated pyridazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution. The reaction may be exothermic.
-
Reaction and Oxidation: Reflux the reaction mixture for 6-12 hours. During this time, it is anticipated that the initial adduct will cyclize and subsequently oxidize to the aromatic pyridazine. In some cases, a mild oxidizing agent may need to be added, or the reaction may be worked up under aerobic conditions to facilitate aromatization.
-
Work-up:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Insights: This proposed synthesis relies on the nucleophilic attack of hydrazine on the electrophilic nitrile carbons, followed by intramolecular cyclization. The driving force for the final aromatization step is the formation of the stable pyridazine ring. The perfluorinated side chains are expected to be stable under these reaction conditions.
Polymerization of this compound
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of fluorinated polymers with unique properties.
Polycyclotrimerization to Perfluorinated Triazine Networks
Nitriles can undergo cyclotrimerization to form highly stable 1,3,5-triazine rings, often under the influence of catalysts or high pressure. Applying this to this compound can lead to the formation of a cross-linked polytriazine network with exceptional thermal and chemical resistance.
Protocol 4: Catalytic Polycyclotrimerization of this compound
This protocol is based on general methods for the cyclotrimerization of nitriles.[10]
Step-by-Step Methodology:
-
Monomer and Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add this compound.
-
Catalyst Addition: Introduce a suitable trimerization catalyst. This could be a Lewis acid (e.g., triflic acid, Y(OTf)₃) or a strong base. The choice of catalyst will influence the reaction rate and the properties of the resulting polymer.
-
Polymerization: Heat the mixture to initiate the polymerization. The reaction temperature can range from 100 to 250 °C, depending on the catalyst used. The polymerization is often carried out in bulk (solvent-free).
-
Curing: The reaction will result in the formation of a solid, cross-linked polymer. The material may require a post-curing step at a higher temperature to ensure complete conversion of the nitrile groups.
-
Characterization: The resulting polytriazine network can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the nitrile peak and the appearance of the triazine ring vibrations, and thermogravimetric analysis (TGA) to assess its thermal stability.
Causality and Insights: The catalyst activates the nitrile groups, promoting their cyclotrimerization. The bifunctional nature of this compound leads to the formation of a three-dimensional network structure, which is responsible for the high thermal and chemical stability of the resulting material.
Safety Considerations
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. As with all nitriles, care should be taken to avoid contact with strong acids or bases, which could potentially lead to the release of hydrogen cyanide.[8]
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a perfluorinated backbone and reactive nitrile functionalities allows for the creation of a wide range of advanced materials and complex molecules. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this fluorinated intermediate, paving the way for innovations in polymer science, materials science, and medicinal chemistry.
References
-
This compound | CAS#:376-53-4 | Chemsrc. (URL: [Link])
-
Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC. (URL: [Link])
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New synthesis of fluorinated pyrazoles - PubMed. (URL: [Link])
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Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts - R Discovery. (URL: [Link])
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: [Link])
-
Nitrile reduction - Wikipedia. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
-
Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts | Taylor & Francis Group. (URL: [Link])
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (URL: [Link])
-
In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines - ResearchGate. (URL: [Link])
-
[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. - ResearchGate. (URL: [Link])
Sources
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- 2. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese catalysed reduction of nitriles with amine boranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. taylorfrancis.com [taylorfrancis.com]
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- 8. researchgate.net [researchgate.net]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Formulating Non-Flammable Electrolytes with Octafluoroadiponitrile
Introduction: The Imperative for Safer Lithium-Ion Battery Electrolytes
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to enhancing energy density, cycle life, and, most critically, safety. Conventional LIB electrolytes are typically composed of lithium salts dissolved in a mixture of organic carbonate solvents. While effective in facilitating ion transport, these carbonate solvents are highly flammable and volatile, posing significant safety risks, especially in large-scale applications such as electric vehicles and grid energy storage. Thermal runaway, a catastrophic event involving exothermic reactions between the electrolyte and electrode materials, is a major concern that can lead to fires and explosions[1].
To mitigate these risks, the development of non-flammable electrolytes is a paramount research focus. One promising strategy is the use of fluorinated solvents, which exhibit excellent thermal stability and non-flammable properties. Octafluoroadiponitrile (OFAN), a perfluorinated dinitrile, emerges as a compelling candidate for a non-flammable electrolyte solvent or co-solvent due to its anticipated high electrochemical stability and inherent non-flammability. The strong electron-withdrawing nature of the fluorine atoms is expected to impart a high anodic stability, making it suitable for high-voltage cathode materials. This document provides a comprehensive guide for researchers and scientists on the formulation, characterization, and safety evaluation of novel non-flammable electrolytes based on this compound.
Rationale for Employing this compound (OFAN)
Nitrile-based solvents, such as adiponitrile (ADN), have been investigated for high-voltage electrolyte applications due to their wide electrochemical stability windows, often exceeding 6V vs Li+/Li[2]. The nitrile functional group offers good lithium salt solvation and contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. However, non-fluorinated nitriles can still exhibit some degree of flammability.
By replacing all hydrogen atoms with fluorine, as in this compound, several key advantages are anticipated:
-
Non-Flammability: Perfluorinated compounds are inherently non-flammable, which directly addresses the primary safety concern of conventional electrolytes[1][3].
-
High Anodic Stability: The strong C-F bonds and the electron-withdrawing effect of fluorine atoms are expected to result in a high oxidation potential, enabling compatibility with next-generation high-voltage cathodes[4].
-
Stable SEI Formation: Fluorinated electrolyte components are known to contribute to the formation of a robust and stable SEI layer, often rich in lithium fluoride (LiF). A stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life[5][6].
-
Potentially Favorable Li+ Solvation: While extensive fluorination can sometimes reduce the solvating power of a solvent, the presence of two nitrile groups in OFAN may still allow for adequate dissolution of lithium salts. The solvation environment in fluorinated nitrile electrolytes can be tailored by using co-solvents to optimize ionic conductivity and viscosity[7][8].
Materials and Equipment
Chemicals and Materials
| Material | Grade | Supplier | Purpose | Storage |
| This compound (OFAN) | Battery Grade (>99.9%) | Synquest Labs or equivalent | Primary solvent/co-solvent | Inert atmosphere (glovebox) |
| Ethylene Carbonate (EC) | Battery Grade (>99.9%) | Sigma-Aldrich or equivalent | Co-solvent, SEI former | Inert atmosphere (glovebox) |
| Fluoroethylene Carbonate (FEC) | Battery Grade (>99.9%) | Solvay or equivalent | Additive, SEI former | Inert atmosphere (glovebox) |
| Lithium Hexafluorophosphate (LiPF6) | Battery Grade (>99.9%) | BASF or equivalent | Lithium salt | Inert atmosphere (glovebox) |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Battery Grade (>99.9%) | 3M or equivalent | Lithium salt | Inert atmosphere (glovebox) |
| Lithium tetrafluoroborate (LiBF4) | Battery Grade (>99.9%) | Strem Chemicals or equivalent | Lithium salt | Inert atmosphere (glovebox) |
| Battery-grade aluminum and copper foil | - | MTI Corp or equivalent | Current collectors | Dry environment |
| Cathode and anode active materials (e.g., NMC811, graphite) | Battery Grade | Targray or equivalent | Electrodes | Inert atmosphere (glovebox) |
| Separator (e.g., Celgard 2325) | Battery Grade | Celgard or equivalent | Separator | Dry environment |
| Argon gas | Ultra-high purity (99.999%) | - | Inert atmosphere | - |
Equipment
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Planetary ball mill or slurry mixer
-
Doctor blade coater
-
Vacuum oven
-
Coin cell crimper (CR2032)
-
Battery cycler (e.g., Maccor, Arbin)
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability (e.g., BioLogic, Gamry)
-
Differential Scanning Calorimeter (DSC)
-
Flash point tester (Closed-cup method)
-
Ionic conductivity meter
-
Viscometer
-
Karl Fischer titrator for moisture content analysis
-
Scanning Electron Microscope (SEM)
-
X-ray Photoelectron Spectrometer (XPS)
Experimental Protocols
Purification of this compound (OFAN)
For battery applications, the purity of the electrolyte components is critical. Commercially available OFAN may contain impurities that can negatively impact electrochemical performance. A purification step is highly recommended.
Protocol: Distillation of OFAN
-
Setup: Assemble a vacuum distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under vacuum before use.
-
Drying Agent: Add molecular sieves (3Å, activated) to the raw OFAN and stir for 24 hours in an inert atmosphere to remove residual moisture.
-
Distillation: Decant the OFAN into the distillation flask. Perform the distillation under reduced pressure. The boiling point of OFAN will be significantly lower than its atmospheric boiling point. Collect the middle fraction, discarding the initial and final fractions which may contain volatile and non-volatile impurities, respectively.
-
Verification: After distillation, the purity of OFAN should be verified using Gas Chromatography-Mass Spectrometry (GC-MS). The water content should be measured using a Karl Fischer titrator and should be below 20 ppm.
-
Storage: Store the purified OFAN in a sealed container inside an argon-filled glovebox.
Electrolyte Formulation
All electrolyte preparation steps must be performed inside an argon-filled glovebox to prevent contamination from air and moisture.
Protocol: Formulation of a Baseline OFAN-based Electrolyte
This protocol describes the formulation of a 1 M LiPF6 in OFAN:EC (1:1 vol/vol) electrolyte. The volume ratio can be adjusted based on experimental design.
-
Solvent Preparation: In a clean, dry glass vial, add the desired volume of purified OFAN.
-
Co-solvent Addition: Add an equal volume of battery-grade ethylene carbonate (EC) to the vial. EC is used as a co-solvent to enhance the solubility of the lithium salt and to aid in the formation of a stable SEI on graphite anodes.
-
Mixing: Gently swirl the vial until a homogeneous solution is formed.
-
Salt Addition: Slowly add the pre-weighed amount of LiPF6 to the solvent mixture while stirring with a magnetic stir bar. The amount of LiPF6 should be calculated to achieve a 1 M concentration.
-
Dissolution: Continue stirring at room temperature until the LiPF6 is completely dissolved. This may take several hours. Avoid heating the solution, as it can accelerate the decomposition of LiPF6[9][10].
-
Storage: Store the prepared electrolyte in a sealed container in the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure complete dissolution and stabilization.
dot
Caption: Workflow for formulating OFAN-based electrolytes in an inert atmosphere.
Electrochemical Characterization
Protocol: Ionic Conductivity Measurement
-
Cell Assembly: Use a commercially available conductivity cell with two platinum electrodes.
-
Measurement: Fill the cell with the prepared OFAN-based electrolyte inside the glovebox. Seal the cell to prevent atmospheric contamination.
-
Data Acquisition: Connect the cell to an AC impedance spectrometer. Measure the impedance over a frequency range (e.g., 1 MHz to 1 Hz). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (cell constant L/A is typically provided by the manufacturer).
-
Temperature Dependence: Repeat the measurement at various temperatures to understand the temperature dependence of the ionic conductivity.
Protocol: Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly: Assemble a three-electrode cell (e.g., Swagelok-type or coin cell with a reference electrode) inside the glovebox. Use a lithium metal foil as the reference and counter electrode, and a chemically inert working electrode such as platinum or glassy carbon.
-
Measurement: Perform Linear Sweep Voltammetry (LSV) using a potentiostat. For anodic stability, scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). For cathodic stability, scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li+).
-
Determination of ESW: The electrochemical stability window is defined by the potential range where the current remains below a certain threshold (e.g., 0.1 mA/cm²). The onset of a significant increase in current indicates the oxidative or reductive decomposition of the electrolyte.
dot
Caption: Workflow for determining the electrochemical stability window of OFAN electrolytes.
Protocol: Full-Cell Cycling Performance
-
Electrode Preparation: Prepare cathode (e.g., NMC811) and anode (e.g., graphite) slurries and cast them onto aluminum and copper foils, respectively. Dry the electrodes under vacuum.
-
Cell Assembly: Assemble CR2032 coin cells inside the glovebox using the prepared electrodes, a separator, and the OFAN-based electrolyte.
-
Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the rate performance.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and coulombic efficiency.
Safety Evaluation
Protocol: Flammability Test (Self-Extinguishing Time - SET)
-
Sample Preparation: Place a small piece of glass wool or a cotton ball in a watch glass. Add a few drops of the OFAN-based electrolyte to saturate the material.
-
Ignition: In a fume hood, bring a flame from a butane torch or lighter into contact with the saturated material for 3 seconds and then remove it.
-
Measurement: Record the time it takes for the flame to self-extinguish after the ignition source is removed. A non-flammable electrolyte should have a SET of zero seconds. For comparison, perform the same test with a conventional carbonate-based electrolyte.
Protocol: Thermal Stability (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: In the glovebox, hermetically seal a small amount (5-10 mg) of the electrolyte in a stainless steel DSC pan.
-
Measurement: Place the sealed pan in the DSC instrument. Heat the sample from room temperature to a high temperature (e.g., 350 °C) at a controlled heating rate (e.g., 5 °C/min).
-
Analysis: Analyze the resulting thermogram for any exothermic peaks, which would indicate thermal decomposition of the electrolyte. The onset temperature of the exothermic peak is a measure of the thermal stability.
Expected Results and Data Interpretation
| Parameter | OFAN-based Electrolyte (Expected) | Conventional Carbonate Electrolyte | Significance |
| Flammability (SET) | 0 seconds | > 10 seconds | Demonstrates non-flammable nature of OFAN electrolyte. |
| Ionic Conductivity | 1-5 mS/cm | 8-12 mS/cm | Lower conductivity is expected due to higher viscosity of OFAN. Can be optimized with co-solvents. |
| Electrochemical Stability | > 5.0 V vs. Li/Li+ | ~4.3 V vs. Li/Li+ | High anodic stability enables use with high-voltage cathodes. |
| Cycling Performance | Good capacity retention, high coulombic efficiency | Varies with formulation | Stable SEI from OFAN should lead to improved long-term cycling. |
| Thermal Stability (DSC) | Onset of exotherm > 200 °C | Onset of exotherm ~180 °C | Higher thermal stability indicates enhanced safety under thermal abuse. |
Troubleshooting and Field-Proven Insights
-
Low Ionic Conductivity: If the ionic conductivity of the OFAN-based electrolyte is too low, consider increasing the proportion of a low-viscosity co-solvent like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC). However, this may compromise the non-flammability. Alternatively, using a lithium salt with a larger, more charge-delocalized anion, such as LiTFSI, can improve ionic conductivity compared to LiPF6[11].
-
Poor Wetting of Separator/Electrodes: The high viscosity and different surface tension of OFAN-based electrolytes may lead to poor wetting. Allowing the assembled cells to rest for several hours before the first cycle can improve electrolyte penetration.
-
Capacity Fading: Rapid capacity fading in full cells could be due to an unstable SEI on the anode. The addition of film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) is highly recommended, especially when using graphite anodes[12]. These additives are known to form a more robust and passivating SEI.
-
High Interfacial Impedance: An increase in interfacial impedance during cycling, as measured by EIS, can indicate continuous electrolyte decomposition or a resistive SEI. Optimizing the concentration of SEI-forming additives is crucial.
Conclusion
This compound holds significant promise as a key component in the formulation of non-flammable electrolytes for safer, high-performance lithium-ion batteries. While direct experimental data for OFAN is still emerging, the principles derived from studies on other fluorinated nitriles provide a strong foundation for its development. The protocols outlined in this document offer a systematic approach to formulating, characterizing, and evaluating OFAN-based electrolytes. Through careful optimization of the solvent blend, lithium salt, and additives, it is anticipated that electrolytes based on this compound can make a substantial contribution to the next generation of safe and reliable energy storage systems.
References
- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion b
-
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. ACS Sustainable Chemistry & Engineering. [Link]
-
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFₓ Batteries. Northeastern University. [Link]
-
A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science. [Link]
-
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. ACS Publications. [Link]
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Characterization of the solvation structures of fluorinated nitrile electrolytes. ResearchGate. [Link]
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Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. PubMed. [Link]
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Nonflammable perfluoropolyether-based electrolytes for lithium batteries. PMC - NIH. [Link]
-
Nonflammable electrolyte enhances battery safety. PMC - NIH. [Link]
-
Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. ResearchGate. [Link]
-
Chemical components and formation mechanism of fluorinated SEI with... - ResearchGate. ResearchGate. [Link]
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(a) Schematic diagram of SEI formation from a fluorinated cationic... - ResearchGate. ResearchGate. [Link]
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Study of the Formation of a Solid Electrolyte Interphase (SEI) on a Silicon Nanowire Anode in Liquid Disiloxane Electrolyte with Nitrile End Groups for Lithium‐Ion Batteries. ResearchGate. [Link]
-
Innovations in non-flammable and flame-retardant electrolytes for safer lithium-ion batteries. Chemical Communications (RSC Publishing). [Link]
-
Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. RSC Publishing. [Link]
-
Towards more thermally stable Li-ion battery electrolytes with salts and solvents sharing nitrile functionality. ResearchGate. [Link]
-
Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly... - ChemRxiv. ChemRxiv. [Link]
-
Hybrid additives of lithium difluorophosphate (LIDFP) and adiponitrile (ADN): improving the high-voltage behaviors of NCM811 lithium-ion batteries. ResearchGate. [Link]
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High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. ResearchGate. [Link]
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Comparison of the ionic conductivity of various sodium and lithium salts. - ResearchGate. ResearchGate. [Link]
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Strategy for lithium-Ion battery performance improvement during power cycling. ResearchGate. [Link]
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Towards more thermally stable Li-ion battery electrolytes with salts and solvents sharing nitrile functionality. research.chalmers.se. [Link]
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Acetonitrile-based electrolytes for lithium-ion battery application. Forschungszentrum Jülich. [Link]
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An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Atlantis Press. [Link]
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Thermal Stabilities of Some Lithium Salts and Their Electrolyte Solutions With and Without Contact to a LiFePO4 Electrode. ResearchGate. [Link]
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High-Safety Electrolytes for Lithium-Ion Batteries. PNNL. [Link]
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The effect of acetonitrile as an additive on the ionic conductivity of imidazolium-based ionic liquid electrolyte and charge-discharge capacity of its Li-ion battery. ResearchGate. [Link]
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Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. ResearchGate. [Link]
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Thermal Stability of Electrolytes with Mixtures of LiPF6 and LiBF4 Used in Lithium-Ion Cells. Semantic Scholar. [Link]
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Battery Electrolyte (LiPF6) for Li-ion Manufacturers. Targray. [Link]
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Effects of solvents and salt on the thermal stability of charged LiCoO2. ResearchGate. [Link]
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Battery-Grade Purification Steps After Direct Lithium Extraction. Patsnap Eureka. [Link]
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Enhanced cycling, safety and high-temperature performance of hybrid Li ion/ Li metal batteries via fluoroethylene carbonate additive. ResearchGate. [Link]
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Is non-flammability of electrolyte overrated in the overall safety performance of lithium ion batteries? | Report | PNNL. PNNL. [Link]
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Optimized purification methods for metallic contaminant removal from directly recycled Li-ion battery cathodes. Publications. [Link]
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Improving the cyclability performance of lithium-ion batteries by introducing lithium difluorophosphate (LiPO 2 F 2 ) additive. ResearchGate. [Link]
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Synthesis and characterization of adiponitrile (ADN) 2 LiXF 6 (X = P, As, Sb) cocrystals for solid-state electrolyte Li ion battery applications. Morressier. [Link]
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Preparation method of ultra-pure and highly active battery grade lithium fluoride. ResearchGate. [Link]
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Selective extraction of lithium (Li) and preparation of battery grade lithium carbonate (Li>2>CO>3>) from spent Li-ion batteries in nitrate system. Aalto Research Portal. [Link]
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"experimental protocols for handling Octafluoroadiponitrile"
Abstract
This document provides a comprehensive guide for the safe handling and use of Octafluoroadiponitrile (OFAN), a perfluorinated dinitrile with growing importance in materials science and synthetic chemistry. Its unique properties, stemming from the high degree of fluorination, offer potential for the development of advanced polymers and specialty chemicals. However, its hazardous nature necessitates strict adherence to safety protocols. This guide furnishes researchers, scientists, and drug development professionals with detailed procedures for handling, storage, and disposal, alongside a representative experimental protocol for its chemical reduction.
Introduction: The Profile of a Perfluorinated Building Block
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a six-carbon aliphatic dinitrile where all non-terminal hydrogens are substituted with fluorine atoms.[1] This extensive fluorination imparts exceptional chemical and thermal stability, making it a valuable precursor for fluorinated polymers and other high-performance materials.[2] Its applications are being explored in various fields, including as an electrolyte additive in lithium-ion batteries and as an intermediate in the synthesis of fluorinated diamines and diols.[2]
The strong electron-withdrawing effect of the fluorine atoms significantly influences the reactivity of the terminal nitrile groups, differentiating it from its non-fluorinated analog, adiponitrile.[1] While this unique reactivity is advantageous for certain chemical transformations, it also contributes to its toxicity. A thorough understanding of its properties and hazards is paramount for its safe and effective utilization in a laboratory setting.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₆F₈N₂ | [1][2] |
| Molecular Weight | 252.07 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Density | 1.594 g/cm³ | [1][2] |
| Boiling Point | 132.3 °C at 760 mmHg | [1][2] |
| Flash Point | 33.8 °C | [1][2] |
| Solubility | Soluble in DMSO; sparingly soluble in chloroform; slightly soluble in methanol. | [3] |
| Hazard Codes | T (Toxic), Xi (Irritant) | [3] |
Hazard Statement Summary:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Directive: Safety First - A Self-Validating System of Handling
The handling of this compound demands a proactive and comprehensive approach to safety. The following protocols are designed to create a self-validating system where safety is integrated into every step of the workflow.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. The high toxicity upon inhalation necessitates this primary engineering control. A safety shower and eyewash station must be readily accessible in the immediate work area.
Caption: Personal Protective Equipment (PPE) workflow.
Chemical Compatibility: Preventing Unwanted Reactions
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents. [4]Accidental contact with these substances can lead to vigorous and potentially hazardous reactions. Store this compound separately from these materials.
Material Compatibility for Handling and Storage:
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Stainless Steel (304, 316) | Good |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polypropylene | Fair (short-term contact) |
| Natural Rubber | Poor |
Note: This table is a general guide. It is crucial to consult specific chemical resistance charts for the materials used in your experimental setup.
Storage and Disposal: Managing the Lifecycle
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals. Keep it away from sources of ignition and incompatible materials.
Disposal: All waste containing this compound must be treated as hazardous waste. Collect all liquid and solid waste in designated, sealed, and properly labeled containers. Disposal must be carried out in accordance with all local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures. Perfluorinated compounds can be persistent in the environment, and incineration at high temperatures is a common disposal method for such materials.
Experimental Protocol: Reduction of this compound to 1,6-Diamino-2,2,3,3,4,4,5,5-octafluorohexane
This protocol provides a representative procedure for the reduction of the dinitrile to the corresponding diamine using Lithium Aluminum Hydride (LAH), a powerful reducing agent. Extreme caution must be exercised when working with LAH as it is highly reactive with water and protic solvents.
Materials and Reagents
-
This compound (OFAN)
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas (Nitrogen or Argon).
-
LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere.
-
OFAN Solution: In a separate dry flask, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Addition of OFAN: Transfer the OFAN solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (CAUTION: Highly Exothermic): Cool the reaction mixture to 0 °C. Slowly and carefully add deionized water dropwise to quench the excess LAH. This will be accompanied by vigorous gas evolution (hydrogen). After the initial vigorous reaction subsides, add a 15% aqueous solution of sodium hydroxide, followed by more deionized water.
-
Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Separate the organic layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,6-diamino-2,2,3,3,4,4,5,5-octafluorohexane.
-
Purification: The crude product can be further purified by distillation or recrystallization.
Caption: Workflow for the reduction of this compound.
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a calm and methodical response is crucial.
Spills
-
Minor Spill (in fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert nearby personnel and your supervisor. If the spill is large or you are unsure how to handle it, contact your institution's EHS immediately. Prevent the spill from entering drains.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential. Its safe and successful use hinges on a comprehensive understanding of its hazards and the diligent application of the protocols outlined in this guide. By integrating these safety measures into all experimental workflows, researchers can mitigate risks and harness the unique properties of this fluorinated compound for scientific advancement.
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved January 12, 2026, from [Link]
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WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). Retrieved January 12, 2026, from [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 12, 2026, from [Link]
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Lithium Aluminum Hydride (LAH) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved January 12, 2026, from [Link]
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Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC. (2023, September 28). Retrieved January 12, 2026, from [Link]
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Diborane Reductions of CO2 and CS2 Mediated by Dicopper μ-Boryl Complexes of a Robust Bis(phosphino)-1,8-naphthyridine Ligand - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. (2024, July 18). Retrieved January 12, 2026, from [Link]
-
Hydrogenation of Nitrile and Olefinic Groups in Butadiene Rubbers - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Octafluoroadiponitrile as a Solvent for Advanced Electrochemical Studies
Introduction: The Quest for High-Voltage Electrolytes
The advancement of energy storage technologies, particularly high-energy-density lithium-ion batteries, is intrinsically linked to the development of novel electrolyte systems capable of withstanding increasingly high operating voltages. Conventional carbonate-based electrolytes exhibit limited anodic stability, typically below 4.5 V versus Li/Li⁺, which curtails the use of next-generation high-voltage cathode materials.[1] This limitation has spurred intensive research into alternative solvent systems that offer a wider electrochemical stability window (ESW), improved safety, and excellent thermal stability.
Among the promising candidates, dinitrile-based solvents have garnered significant attention.[2] Adiponitrile (ADN), for instance, demonstrates remarkable oxidative stability and a wide electrochemical window.[1][3] This application note focuses on Octafluoroadiponitrile (OFAN), NC(CF₂)₄CN , a fluorinated derivative of adiponitrile. The introduction of electron-withdrawing fluorine atoms is anticipated to further enhance the anodic stability of the solvent, making OFAN a compelling medium for fundamental electrochemical studies and a potential key component in electrolytes for high-voltage applications. This guide provides a comprehensive overview of OFAN's properties, detailed protocols for its use, and the scientific rationale behind its application.
Physicochemical and Electrochemical Properties of this compound
Understanding the fundamental properties of OFAN is crucial for its effective implementation as an electrochemical solvent. While extensive data on OFAN is still emerging, we can infer its characteristics based on its structure and data from its non-fluorinated analogue, adiponitrile (ADN).
Core Physicochemical Properties
The physical properties of OFAN make it suitable for handling in a standard laboratory setting, though its low boiling point necessitates careful handling to prevent evaporation.
| Property | Value | Significance in Electrochemistry |
| Molecular Formula | C₆F₈N₂ | The perfluorinated backbone is key to its high oxidative stability. |
| Molecular Weight | 252.06 g/mol | Relevant for calculating molar concentrations of electrolytes. |
| Boiling Point | 61 °C[4] | Allows for purification via distillation but requires sealed cells for experiments. |
| Density | 1.4304 g/cm³[4] | Higher than conventional carbonate solvents; important for mass-based calculations. |
| Appearance | Clear Liquid[4] | Allows for visual inspection of electrolyte clarity and homogeneity. |
Key Electrochemical Performance Characteristics
The electrochemical properties of dinitrile-based electrolytes underscore their potential for high-voltage systems. The data below is primarily based on adiponitrile (ADN), which serves as a benchmark for the expected performance of OFAN. Fluorination is expected to enhance these properties, particularly the oxidative stability.
| Parameter | Typical Value (Adiponitrile-based) | Rationale & Expected Impact of Fluorination (OFAN) |
| Electrochemical Stability Window (ESW) | ~6.0 V vs. Li⁺/Li[1][2] | The two electron-withdrawing nitrile groups and the aliphatic chain contribute to high oxidative stability. Fluorination further withdraws electron density, likely expanding the ESW beyond 6V, making OFAN exceptionally stable at high anodic potentials. |
| Ionic Conductivity | 2.3 - 3.4 mS/cm (1M LiTFSI in ADN)[1][2] | Sufficient for many practical applications.[2] Viscosity is a key limiting factor. OFAN's viscosity may differ, impacting the overall conductivity of its electrolyte solutions. |
| Viscosity | ~9.2 cP (EC:ADN with 1M LiTFSI)[1] | Higher viscosity compared to carbonate solvents can impede ion transport.[5][6] This is a critical parameter to measure for OFAN electrolytes, as it directly affects rate performance. |
| Salt Solubility | High (e.g., up to 3 mol·L⁻¹ for LiTFSI in ADN)[2] | The polar nitrile groups provide excellent solvating power for lithium salts.[2] This property is expected to be retained in OFAN, allowing for the formulation of highly concentrated electrolytes. |
Causality in Solvent Selection: Why this compound?
The choice to employ OFAN in electrochemical research is driven by a clear set of theoretical and practical advantages over traditional solvents, primarily rooted in its molecular structure.
-
Exceptional Anodic Stability: The primary motivation for using OFAN is its anticipated high oxidation potential. The perfluorinated alkyl chain strongly withdraws electron density from the molecule, making it significantly more resistant to oxidation at high potentials. This is critical for enabling the study and use of 5V-class cathode materials like LiNi₀.₅Mn₁.₅O₄.[3][7]
-
Enhanced Safety Profile: Dinitrile solvents generally possess higher flash points and lower vapor pressures compared to linear carbonates (e.g., EMC, DMC), reducing the flammability risk of the resulting electrolyte.[2] This inherent safety benefit is crucial for all applications, from laboratory research to commercial batteries.
-
Good Thermal Stability: The strong C-F and C-C bonds in the OFAN backbone contribute to high thermal stability, which is advantageous for applications that may experience elevated temperatures. Adiponitrile itself shows excellent thermal stability.[3]
-
Synergy with Additives: As with adiponitrile, OFAN can be used with functional additives like Fluoroethylene Carbonate (FEC). FEC is known to form a stable solid electrolyte interphase (SEI) on anode surfaces, which is crucial for compatibility with graphitic anodes and improving cycling stability.[3][7][8]
Application Protocols
PART A: Mandatory Safety and Handling Protocol
This compound is classified as toxic and requires strict handling procedures.[9] Failure to adhere to these guidelines may result in serious health effects.
-
Engineering Controls: All handling of OFAN, including weighing, mixing, and cell assembly, must be performed inside a certified chemical fume hood or an inert atmosphere glovebox.[10][11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Toxicity Hazards:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][12]
-
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately and keep them comfortable for breathing. Call a poison center or physician.[9]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Spill: Evacuate the area. Remove ignition sources. Contain the spill with an inert absorbent material using non-sparking tools.[12]
-
PART B: Solvent Purification Protocol
For high-precision electrochemical measurements, solvent purity is paramount. Impurities such as water, acrylonitrile, or acetic acid can introduce parasitic reactions and artifacts in the data.[13]
-
Initial Drying: Pre-dry the as-received OFAN by stirring over activated 3Å molecular sieves for at least 24 hours under an inert atmosphere (e.g., Argon). This step removes the bulk of any water contamination.
-
Distillation:
-
Set up a distillation apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot under a positive pressure of inert gas.
-
Add a drying agent such as calcium hydride (CaH₂) to the distillation flask containing the pre-dried OFAN. CaH₂ is effective at removing residual water.[13][14]
-
Gently reflux the OFAN over CaH₂ for 4-6 hours to ensure complete reaction with impurities.
-
Distill the OFAN under a slow stream of inert gas, collecting the fraction that boils at a constant temperature (lit. bp = 61 °C). Discard the initial and final fractions.
-
-
Storage of Purified Solvent: The purified OFAN must be stored in a tightly sealed container, preferably with a PTFE-lined cap, inside an argon-filled glovebox to prevent re-contamination with atmospheric moisture and oxygen.
PART C: High-Voltage Electrolyte Preparation Protocol
This protocol describes the preparation of a 1 M LiTFSI in OFAN electrolyte. All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
-
Material Preparation:
-
Dry the lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide, LiTFSI) under high vacuum at an elevated temperature (typically 120-150 °C) for at least 24 hours to remove residual water.
-
Transfer the purified OFAN and the dried LiTFSI into the glovebox.
-
-
Electrolyte Formulation:
-
Using an analytical balance inside the glovebox, weigh the desired amount of LiTFSI into a volumetric flask.
-
Carefully add the purified OFAN to the flask until the final target volume is reached.
-
Seal the flask and stir the solution with a PTFE-coated magnetic stir bar on a stir plate until the salt is completely dissolved. This may take several hours due to the solvent's viscosity.
-
For applications requiring an SEI-forming additive, the desired volume percentage of FEC (e.g., 2%) can be added to the final solution.[3]
-
-
Storage: Store the final electrolyte in a sealed container in the glovebox, protected from light.
Caption: Workflow for preparing high-purity OFAN-based electrolytes.
PART D: Protocol for Electrochemical Stability Window (ESW) Measurement
This protocol uses linear sweep voltammetry (LSV) to determine the anodic and cathodic limits of the prepared electrolyte.
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell (e.g., a coin cell or specialized glass cell) inside the glovebox.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode. Polishing is critical for a clean, reproducible surface.
-
Reference Electrode (RE): A lithium metal foil.
-
Counter Electrode (CE): A lithium metal foil.
-
Separator: A glass fiber or polypropylene separator.
-
Add a sufficient amount of the OFAN-based electrolyte to wet the separator and electrodes completely.
-
-
Instrumentation and Parameters:
-
Connect the assembled cell to a potentiostat.
-
Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium.
-
Anodic Scan (Oxidation Limit): Scan the potential of the WE from the open-circuit potential (OCP) to a high positive potential (e.g., 6.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan (Reduction Limit): Using a fresh cell, scan the potential from OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
-
Data Interpretation:
-
Plot the measured current density (mA/cm²) versus the applied potential (V).
-
The ESW is defined as the potential range where no significant Faradaic current flows. The anodic and cathodic limits are determined by the potential at which the current density begins to rise sharply, indicating solvent or salt decomposition. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the limit.
-
Caption: Experimental workflow for ESW determination via voltammetry.
Conclusion and Future Outlook
This compound represents a highly promising, albeit under-explored, solvent for advanced electrochemical research. Its predicted wide electrochemical stability window, rooted in its perfluorinated structure, positions it as a key enabling component for developing next-generation high-voltage energy storage systems. While its higher viscosity compared to conventional solvents presents a challenge for ion transport, this may be mitigated through the use of co-solvents, additives, or operation at elevated temperatures. The protocols outlined in this guide provide a robust framework for researchers to safely handle, purify, and characterize OFAN-based electrolytes, paving the way for new discoveries in high-voltage electrochemistry. Future work should focus on systematically quantifying its transport properties, understanding its SEI formation characteristics on various anode materials, and evaluating its long-term cycling performance in full-cell configurations.
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Kirshnamoorthy, A. N., Oldiges, K., Winter, M., Heuer, A., Cekic-Laskovic, I., Holm, C., & Smiatek, J. (2019). Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. Physical Chemistry Chemical Physics, 21(34), 18737-18748. Retrieved from [Link]
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Wang, Y., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers in Chemistry, 8, 588389. Retrieved from [Link]
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Abu-Lebdeh, Y., & Davidson, I. (2009). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Journal of The Electrochemical Society, 156(2), A60. Retrieved from [Link]
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A scheme showing the electrochemical stability window of the... - ResearchGate. (n.d.). Retrieved from [Link]
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Bogle, X., et al. (2013). Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. arXiv preprint arXiv:1305.1530. Retrieved from [Link]
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Wang, Y., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. PubMed, 33024847. Retrieved from [Link]
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Zhang, Y., et al. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Frontiers in Chemistry, 10, 961123. Retrieved from [Link]
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(PDF) Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate - ResearchGate. (2020). Retrieved from [Link]
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Lemordant, D., et al. (2014). Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor. The Journal of Physical Chemistry C, 118(26), 14107-14123. Retrieved from [Link]
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An, Y., et al. (2016). An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Atlantis Press. Retrieved from [Link]
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Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing). (2018). Retrieved from [Link]
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Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid. (n.d.). Retrieved from [Link]
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Effect of electrolyte concentration on the viscosity and voltammetry of supercritical solutions. (n.d.). Retrieved from [Link]
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Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery - E-KEM Sciences. (n.d.). Retrieved from [Link]
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Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems | Request PDF - ResearchGate. (2019). Retrieved from [Link]
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Ávila-Gutierrez, M., et al. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). Retrieved from [Link]
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Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries - International Journal of Electrochemical Science. (2019). Retrieved from [Link]
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Hilbig, P., et al. (n.d.). Acetonitrile-based electrolytes for lithium-ion battery application. Research Trends. Retrieved from [Link]
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A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing). (2022). Retrieved from [Link]
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A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society. (2023). Retrieved from [Link]
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Effect of Electrolyte Concentration on the Viscosity and Voltammetry of Supercritical Solutions | Request PDF - ResearchGate. (2001). Retrieved from [Link]
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Viscosity dependent dynamics of electrochemically driven molecular reorientations revealed via vibrational spectro-electrochemistry - Morressier. (2018). Retrieved from [Link]
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(a) Electrochemical stability window at room temperature. (b)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Oxidation of Acetonitrile‐Based Electrolyte Solutions at High Potentials An In Situ Fourier Transform Infrared Spectroscopy Study - ResearchGate. (1998). Retrieved from [Link]
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Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors - MDPI. (2024). Retrieved from [Link]
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(PDF) The effect of acetonitrile as an additive on the ionic conductivity of imidazolium-based ionic liquid electrolyte and charge-discharge capacity of its Li-ion battery - ResearchGate. (2020). Retrieved from [Link]
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Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - Chemical Science (RSC Publishing). (2023). Retrieved from [Link]
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Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - Journal of Materials Chemistry A (RSC Publishing). (2015). Retrieved from [Link]
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Influences of solvents and monomer concentrations on the electrochemical performance and structural properties of electrodeposited PEDOT films: a comparative study in water and acetonitrile - RSC Publishing. (2024). Retrieved from [Link]
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Conductivity enhancement of polyacrylonitrile-based electrolytes by addition of cascade nitrile compounds | Request PDF - ResearchGate. (2000). Retrieved from [Link]
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Electrical Conductivity of Solutions of Ionic Liquids with Methanol, Ethanol, Acetonitrile, and Propylene Carbonate | Request PDF - ResearchGate. (2015). Retrieved from [Link]
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Electrochemical Behavior of Suberonitrile as a High-Potential Electrolyte Additive and Co-Solvent for Li[Li0.2Mn0.56Ni0.16Co0.08]O2 Cathode Material | Request PDF - ResearchGate. (2015). Retrieved from [Link]
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Models for viscosity and density of copper electrorefining electrolytes - journalssystem.com. (2017). Retrieved from [Link]
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Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Retrieved from [Link]
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Electrochemical Properties of LiAsF6 Solutions in Propylene Carbonate—Acetonitrile Binary Mixtures | Request PDF - ResearchGate. (2019). Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of Octafluoroadiponitrile into Advanced Polymer Matrices
Introduction: The Strategic Value of Fluorination in Polymer Science
The incorporation of fluorinated moieties into polymer backbones is a proven strategy for enhancing material properties. The unique characteristics of the carbon-fluorine bond, such as its high thermal and chemical stability, impart exceptional resistance to degradation, reduced flammability, and low surface energy to the resulting polymers. Octafluoroadiponitrile (OFAD), with the chemical formula C₆F₈N₂, is a compelling building block for the synthesis of high-performance fluorinated polymers. Its perfluorinated aliphatic chain and terminal nitrile functionalities offer multiple pathways for polymerization, leading to novel materials with tailored properties for demanding applications in aerospace, electronics, and biomedicine.
This comprehensive guide provides detailed protocols for the incorporation of this compound into various polymer matrices, focusing on practical, field-proven methodologies. We will explore both direct polymerization of the nitrile groups and indirect routes involving chemical modification of OFAD into more conventional monomers. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and expected outcomes.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful polymer synthesis. This compound, also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, exhibits physical and chemical properties significantly different from its non-fluorinated analog, adiponitrile, due to the high degree of fluorination.[1][2]
| Property | Value | Source |
| Chemical Formula | C₆F₈N₂ | [1] |
| Molecular Weight | 252.065 g/mol | [1] |
| Boiling Point | 132.3 °C at 760 mmHg | [1][2] |
| Density | 1.594 g/cm³ | [1][2] |
| Flash Point | 33.8 °C | [2][3] |
| Appearance | Clear liquid | [4][5] |
The presence of eight electron-withdrawing fluorine atoms significantly increases the chemical stability of the molecule due to the strength of the C-F bonds.[2] However, it also influences the reactivity of the terminal nitrile groups.
Safety Precautions
This compound is classified as toxic and an irritant.[1][4] It is toxic if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][6] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] In case of exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[7]
Method 1: Direct Polymerization via Polycyclotrimerization of Nitrile Groups
The nitrile functionalities of this compound can undergo cyclotrimerization to form highly stable, cross-linked polytriazine networks. This method offers a direct route to polymers with exceptional thermal stability. The reaction is typically catalyzed by strong acids, with trifluoromethanesulfonic acid (triflic acid) being a particularly effective catalyst.[8]
Experimental Workflow: Polycyclotrimerization
Caption: Workflow for polytriazine synthesis.
Detailed Protocol: Synthesis of Perfluorinated Polytriazine
Materials:
-
This compound (OFAD)
-
Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H)
-
Anhydrous o-dichlorobenzene (o-DCB)
-
Methanol
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add this compound (1.0 g, 3.97 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous o-dichlorobenzene (10 mL) to dissolve the OFAD.
-
Catalyst Addition: While stirring, carefully add triflic acid (0.06 g, 0.40 mmol, ~10 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 150-180 °C and maintain this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol (~100 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst, and solvent.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Method 2: Indirect Polymerization via Hydrolysis to Perfluoroadipic Acid
An alternative strategy involves the conversion of the nitrile groups of OFAD into carboxylic acid functionalities. The resulting perfluoroadipic acid can then be utilized as a monomer in conventional condensation polymerization reactions to synthesize fluorinated polyesters and polyamides. The hydrolysis of nitriles can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.[5][9][10]
Experimental Workflow: Hydrolysis and Polyesterification
Caption: Workflow for polyester synthesis.
Detailed Protocol 1: Hydrolysis of this compound to Perfluoroadipic Acid
Materials:
-
This compound (OFAD)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment (optional)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (5.0 g, 19.8 mmol) and a 6 M aqueous solution of hydrochloric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux and maintain for 24-72 hours. The reaction progress can be monitored by the disappearance of the oily OFAD layer.
-
Isolation: After cooling to room temperature, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude perfluoroadipic acid.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture).
Detailed Protocol 2: Synthesis of Perfluorinated Polyester
Materials:
-
Perfluoroadipic acid
-
A suitable diol (e.g., 1,4-butanediol)
-
An esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)
-
High-boiling point solvent (optional, for solution polymerization)
Procedure:
-
Monomer Charging: In a reaction vessel equipped for polycondensation (with a mechanical stirrer, nitrogen inlet, and a distillation outlet), charge equimolar amounts of perfluoroadipic acid and the diol.
-
Catalyst Addition: Add a catalytic amount of the esterification catalyst (typically 0.1-0.5 mol%).
-
Polycondensation (Melt): Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers and the evolving polymer (typically 180-220 °C). Water will be evolved and should be removed from the reaction.
-
Vacuum Application: Once the initial evolution of water subsides, gradually apply a vacuum to further drive the reaction to completion and increase the molecular weight of the polymer.
-
Isolation: After the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further processing.
Method 3: Indirect Polymerization via Reduction to Perfluoro-1,6-hexanediamine
The nitrile groups of this compound can also be reduced to primary amine functionalities, yielding perfluoro-1,6-hexanediamine. This fluorinated diamine is a valuable monomer for the synthesis of high-performance fluorinated polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The reduction of nitriles can be achieved through various methods, including catalytic hydrogenation or using metal hydrides. A milder approach involves the use of nickel boride generated in situ from nickel(II) chloride and sodium borohydride.[11][12][13]
Experimental Workflow: Reduction and Polyamidation
Caption: Workflow for polyamide synthesis.
Detailed Protocol 1: Reduction of this compound to Perfluoro-1,6-hexanediamine
Materials:
-
This compound (OFAD)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.52 g, 10 mmol) and nickel(II) chloride hexahydrate (0.24 g, 1 mmol) in anhydrous methanol (50 mL).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.52 g, 40 mmol) in small portions. A black precipitate of nickel boride will form, and hydrogen gas will evolve.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the careful addition of a small amount of water. Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate.
-
Isolation: Remove the methanol from the filtrate under reduced pressure. The resulting crude perfluoro-1,6-hexanediamine can be purified by distillation or recrystallization.
Detailed Protocol 2: Synthesis of Perfluorinated Polyamide
Materials:
-
Perfluoro-1,6-hexanediamine
-
A suitable diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc)
-
An acid scavenger (e.g., pyridine or triethylamine)
Procedure:
-
Diamine Solution: In a dry, nitrogen-purged flask, dissolve perfluoro-1,6-hexanediamine in anhydrous DMAc.
-
Diacid Chloride Addition: Cool the solution to 0 °C and slowly add an equimolar amount of the diacid chloride, either neat or as a solution in DMAc.
-
Polymerization: Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and continue stirring overnight.
-
Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymer. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer.
-
Polytriazines: Look for the characteristic absorption bands of the triazine ring at approximately 1540-1475 cm⁻¹ (C=N stretching) and 820-788 cm⁻¹ (ring breathing).[1][6] The disappearance of the nitrile peak (~2250 cm⁻¹) from OFAD should also be confirmed.
-
Polyesters: Confirm the formation of the ester linkage by the appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹.
-
Polyamides: The presence of the amide group is indicated by the amide I (C=O stretch) and amide II (N-H bend) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the polymer's structure.
-
¹H and ¹³C NMR: These can be used to confirm the overall structure of the polymer, although the signals from the perfluorinated segments will be absent in ¹H NMR and may be complex in ¹³C NMR due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated polymers. It can be used to confirm the integrity of the perfluoroalkylene chain and to investigate the polymer's microstructure.[7][14] The chemical shifts will be indicative of the local environment of the fluorine atoms.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. Perfluorinated polymers are expected to exhibit high decomposition temperatures.[15][16]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are important indicators of its processing window and service temperature.
-
Conclusion
The incorporation of this compound into polymer matrices offers a versatile platform for the development of advanced materials with exceptional thermal and chemical stability. The direct polycyclotrimerization of the nitrile groups provides a route to highly cross-linked, thermally robust polytriazines. Alternatively, the chemical transformation of the nitrile functionalities into carboxylic acids or amines opens up the possibility of creating a wide range of fluorinated polyesters and polyamides using well-established condensation polymerization techniques. The choice of synthetic route will depend on the desired final properties of the polymer. The detailed protocols and characterization methods provided in this guide are intended to equip researchers with the necessary tools to explore the potential of this compound in the design of next-generation high-performance polymers.
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Elucidating the Impact of Hydrophilic Segments on 19F MRI Sensitivity of Fluorinated Block Copolymers. (2022, October 18). PubMed. Retrieved from [Link]
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Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023, April 7). MDPI. Retrieved from [Link]
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Fourier transform infrared (FTIR) spectrum of covalent triazine framework (CTF‐1) and 1,4‐dicyanobenzene. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Octafluoroadiponitrile for High-Performance Battery Applications
Introduction: The Critical Role of Octafluoroadiponitrile Purity in Advancing Battery Technology
This compound (OFAN), with the chemical formula C₆F₈N₂, is emerging as a important component in the development of next-generation lithium-ion batteries.[1][2] Its highly fluorinated structure imparts desirable properties such as high electrochemical stability, a wide liquid range, and excellent conductivity, making it a promising electrolyte additive or co-solvent for high-voltage battery applications.[2] The incorporation of OFAN can lead to the formation of a stable cathode-electrolyte interphase (CEI), which is crucial for suppressing electrolyte decomposition at high voltages and improving the overall cycle life and safety of the battery.
However, the performance of OFAN in a battery system is intrinsically linked to its purity. Technical-grade this compound may contain a variety of impurities stemming from its synthesis, including water, partially fluorinated byproducts, and other organic residues. These impurities can have a deleterious impact on battery performance, leading to increased self-discharge, reduced cycle life, and potential safety hazards.[3] For instance, even trace amounts of water can react with the highly reactive components of the electrolyte, leading to the generation of harmful species like hydrofluoric acid (HF). Therefore, stringent purification of OFAN to battery-grade standards is a non-negotiable prerequisite for its successful application in energy storage devices.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in the field of battery material development. The methodologies described herein are grounded in established chemical principles and are designed to yield OFAN of the high purity required for demanding battery applications.
Understanding Potential Impurities in Technical-Grade this compound
The primary industrial synthesis route for many perfluorinated organic compounds is electrochemical fluorination (ECF).[4][5] In the case of OFAN, this would involve the electrolysis of adiponitrile in anhydrous hydrogen fluoride. This process, while effective, can lead to the formation of several types of impurities:
-
Partially Fluorinated Adiponitriles: Incomplete fluorination can result in adiponitrile molecules where not all hydrogen atoms have been substituted by fluorine. The presence of C-H bonds in these molecules can lower the electrochemical stability compared to the fully fluorinated OFAN.
-
Isomeric Byproducts: The electrochemical fluorination process can sometimes lead to rearrangements of the carbon skeleton, resulting in branched-chain isomers of OFAN.
-
Residual Starting Material and Solvents: Unreacted adiponitrile and any solvents used in the synthesis or initial purification steps may remain.
-
Water: Moisture is a critical impurity in any battery electrolyte component.[1][2][6][7][8] It can be introduced during synthesis, purification, or handling.
-
Acidic Impurities: Residual hydrogen fluoride from the ECF process can be a significant impurity.
A thorough understanding of these potential impurities is essential for selecting and optimizing the appropriate purification techniques.
Purification Strategies for Battery-Grade this compound
A multi-step purification approach is recommended to achieve the high purity required for battery applications. This typically involves a primary purification step to remove bulk impurities, followed by a final drying step to eliminate residual water.
Primary Purification: Fractional Vacuum Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[9][10][11][12][13] Due to the presence of impurities with potentially close boiling points to OFAN, a fractional distillation setup with a high-efficiency column is recommended. Performing the distillation under reduced pressure is crucial to lower the boiling point of OFAN, preventing potential thermal degradation.
There is some discrepancy in the reported boiling point of this compound at atmospheric pressure, with values of 132.3 °C[1][2] and 61-63 °C[3][6][7][14] cited. This variation may be due to different measurement conditions or the presence of impurities in the samples. The lower boiling point is more consistent with the trend of decreased boiling points observed in perfluorinated compounds compared to their hydrocarbon analogs.[1][2] It is therefore recommended to perform the distillation under vacuum to ensure a controlled and lower-temperature process.
Diagram of the Fractional Vacuum Distillation Workflow:
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A Comprehensive Guide to the Characterization of Octafluoroadiponitrile-Based Materials
An Application Guide
Introduction
Octafluoroadiponitrile (OFAN), with the chemical structure NC-(CF₂)₄-CN, is a highly fluorinated dinitrile that serves as a critical building block for advanced functional materials. Its perfluorinated backbone imparts exceptional thermal stability, chemical inertness, and unique electronic properties, while the terminal nitrile groups offer versatile reaction sites for polymerization and chemical modification.[1] These characteristics make OFAN-based materials prime candidates for demanding applications, including high-performance fluoropolymers, high-voltage electrolytes for next-generation energy storage devices, and specialty fluids.[2][3]
The development and quality control of these advanced materials hinge on precise and comprehensive characterization. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential analytical techniques for evaluating the molecular, thermal, mechanical, and electrochemical properties of OFAN-based materials. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a foundational understanding for robust material analysis.
Fundamental Molecular and Structural Characterization
The first step in characterizing any new material is to confirm its chemical identity, structure, and purity. For OFAN-based materials, a combination of spectroscopic and spectrometric techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of molecular structure elucidation. For organofluorine compounds, ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which makes it exquisitely sensitive to subtle changes in the local electronic environment.[4] This allows for unambiguous confirmation of the perfluoroalkyl chain integrity and detection of any structural isomers or impurities. Concurrently, ¹³C NMR is used to verify the presence and environment of the crucial nitrile functional groups.
Protocol: ¹⁹F and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the OFAN-based material in a suitable deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃). For polymers, solubility testing is a critical first step.
-
Internal Standard: Add a known amount of a reference standard, such as trifluorotoluene for ¹⁹F NMR, for precise chemical shift calibration.
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹⁹F NMR, use a broadband probe tuned to the fluorine frequency.
-
For ¹³C NMR, use inverse-gated decoupling to obtain quantitative data if necessary.
-
-
Data Acquisition: Acquire spectra with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical acquisition times range from minutes for ¹⁹F to several hours for ¹³C.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and peak integrations. Compare the observed spectra with expected structures to confirm identity and assess purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups.[5] In OFAN-based materials, the primary diagnostic peak is the sharp, intense absorption from the nitrile (C≡N) stretching vibration, typically found around 2240-2260 cm⁻¹. Strong C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region. This method is exceptionally useful for monitoring the conversion of the nitrile group during polymerization or modification reactions.[1]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background measurement.[5]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. The presence of a strong peak in the nitrile region and intense peaks in the C-F region confirms the basic structural components of the material.
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for determining the molecular weight of the OFAN monomer, identifying oligomers, and analyzing degradation products. For polymers, specialized techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide information on the molecular weight distribution and repeating unit mass.[6] For analyzing trace impurities or environmental samples, coupling chromatography with mass spectrometry (GC-MS, LC-MS/MS) provides the necessary separation and sensitivity.[7]
Characterization of Polymeric Properties
When OFAN is used as a monomer to create polymers, a distinct set of analyses is required to understand the macromolecular architecture, which fundamentally dictates the material's bulk properties.
Gel Permeation Chromatography (GPC)
Causality: GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of a polymer.[8][9] Properties such as tensile strength, viscosity, and thermal stability are highly dependent on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
Protocol: GPC for Fluoropolymers
-
Solvent Selection: Identify a suitable solvent that can fully dissolve the polymer without degradation. Highly fluorinated solvents may be required.
-
System Calibration: Calibrate the GPC system using a series of well-characterized polymer standards (e.g., polystyrene, PMMA) with narrow molecular weight distributions.
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) and filter it through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Analysis: Inject the sample into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.
-
Data Interpretation: Use the calibration curve to determine the Mn, Mw, and Đ of the sample from its chromatogram. Bimodal distributions can indicate the presence of different polymer populations.[9][10]
X-Ray Scattering (WAXS/SAXS)
Causality: The degree of crystallinity in a polymer has a profound impact on its mechanical and optical properties. Wide-Angle X-ray Scattering (WAXS) is used to determine the presence and nature of crystalline domains, while Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures like the arrangement of crystalline lamellae.[9]
Thermal Properties Analysis
The utility of fluorinated materials is often defined by their performance at extreme temperatures. Thermal analysis techniques are critical for establishing service temperature ranges and understanding thermal stability.
Caption: Integrated workflow for thermal characterization.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition temperature (Td) of a material.[11][12] For OFAN-based materials, this is critical for defining the maximum processing and service temperatures before hazardous decomposition products are evolved.[13]
Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Program the temperature profile. A typical method is a ramp from 30 °C to 700 °C at a heating rate of 10 °C/min.[14]
-
-
Analysis: The instrument records the sample mass as a function of temperature.
-
Data Interpretation: The TGA curve (mass % vs. temperature) is analyzed to determine the onset of decomposition. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (T₅%).[14] The derivative of this curve (DTG) shows the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).[8] This allows for the determination of the glass transition temperature (Tg) of amorphous phases and the melting (Tm) and crystallization (Tc) temperatures of crystalline phases.
Protocol: DSC for Thermal Transitions
-
Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Employ a "heat-cool-heat" cycle to erase the material's prior thermal history. A typical method:
-
Heat from 25 °C to a temperature above the expected Tm at 10 °C/min.
-
Cool back to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Heat again at 10 °C/min to record the transitions.
-
-
-
Data Interpretation:
-
The Tg is observed as a step-like change in the baseline of the second heating scan.
-
The Tm is the peak of the endothermic event on the heating scan.
-
The Tc is the peak of the exothermic event on the cooling scan.
-
| Thermal Property | Technique | Typical Parameter | Significance |
| Decomposition Temp. | TGA | T₅% (°C) | Upper limit for thermal stability |
| Glass Transition | DSC | Tg (°C) | Onset of polymer chain mobility in amorphous regions |
| Melting Point | DSC | Tm (°C) | Transition from solid to liquid in crystalline regions |
Mechanical Properties Evaluation
The mechanical integrity of a material determines its suitability for structural applications. For OFAN-based polymers, these tests quantify their strength, stiffness, and durability.
Tensile Testing
Causality: Tensile testing is a fundamental mechanical test that pulls a standardized sample apart until it breaks, measuring the force required and the elongation of the sample.[15] This provides key metrics like tensile strength (stress at failure), Young's modulus (stiffness), and elongation at break (ductility).[16]
Dynamic Mechanical Analysis (DMA)
Causality: DMA measures the viscoelastic properties of a material by applying a small, oscillating stress and measuring the resulting strain.[8] It provides the storage modulus (elastic response) and loss modulus (viscous response). A key application is the precise determination of the Tg, which appears as a peak in the tan delta (loss modulus / storage modulus) curve. This method is more sensitive for detecting Tg than DSC.[12]
Electrochemical Characterization for Energy Storage
The high polarity of the nitrile group and the electrochemical stability of the C-F bond make OFAN a compelling candidate as a solvent or additive in electrolytes for high-voltage lithium-ion batteries or supercapacitors.[2][3]
Caption: Workflow for evaluating OFAN-based electrolytes.
Cyclic Voltammetry (CV)
Causality: CV is used to determine the electrochemical stability window (ESW) of an electrolyte.[17] A voltage is swept between two limits, and the resulting current is measured. A wide ESW, indicated by a lack of significant current flow, is essential for electrolytes intended for high-voltage applications, as it prevents decomposition at the electrode surfaces.[18]
Protocol: Determining the Electrochemical Stability Window
-
Cell Assembly: Construct a three-electrode cell inside an argon-filled glovebox. Use a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Electrolyte Filling: Fill the cell with the OFAN-based electrolyte.
-
Instrument Setup: Connect the cell to a potentiostat.
-
Anodic Scan: Scan the potential from the open-circuit potential to a high positive value (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-10 mV/s). The voltage at which the current begins to rise sharply is the anodic stability limit.
-
Cathodic Scan: Using a different working electrode (e.g., copper), scan the potential from open-circuit to a negative value (e.g., -0.5 V vs. Li/Li⁺). The voltage at which reductive current appears defines the cathodic stability limit.
Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique used to probe the transport properties of the electrolyte and the interfaces within a cell.[3] By applying a small AC voltage perturbation over a range of frequencies, one can determine the bulk ionic conductivity of the electrolyte and the charge-transfer resistance at the electrode-electrolyte interface. High conductivity and low interfacial resistance are critical for battery performance.[2]
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Application Notes and Protocols for the Polymerization of Octafluoroadiponitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octafluoroadiponitrile (OFAN), a perfluorinated aliphatic dinitrile, presents a compelling monomer for the synthesis of advanced fluoropolymers. The strong carbon-fluorine bonds and the inherent chemical inertness of the perfluoroalkane backbone, combined with the reactive nitrile functionalities, offer a versatile platform for creating polymers with exceptional thermal stability, chemical resistance, and unique dielectric properties. This document provides a comprehensive guide to the polymerization of OFAN, with a primary focus on the robust and experimentally validated method of acid-catalyzed cyclotrimerization to yield poly(perfluoroalkylene triazine) elastomers. Additionally, this guide explores the theoretical potential of anionic and radical polymerization routes, offering insights into plausible reaction pathways and experimental considerations. Detailed protocols for polymer synthesis, characterization, and data interpretation are provided to support researchers in this specialized field.
Introduction: The Promise of this compound in Advanced Polymer Science
Fluoropolymers are a class of materials renowned for their outstanding performance characteristics, including high thermal stability, exceptional chemical resistance, low surface energy, and excellent dielectric properties.[1][2] These attributes stem from the high bond energy of the carbon-fluorine bond. This compound (NC-(CF₂)₄-CN) is a particularly interesting monomer within this class due to its difunctional nature, which allows for the formation of cross-linked polymeric networks.
The primary route for the polymerization of dinitriles like OFAN is through the cyclotrimerization of the nitrile groups, which forms highly stable 1,3,5-triazine rings.[1] This process results in a cross-linked polymer network, yielding a perfluoroalkylene triazine elastomer. These elastomers are of significant interest for high-performance applications such as seals, gaskets, and encapsulants in aggressive chemical and high-temperature environments.[3][4]
This application note provides a detailed exploration of the reaction conditions for the polymerization of this compound, with a focus on providing practical, field-proven insights to guide experimental work.
Cyclotrimerization of this compound: Synthesis of Poly(perfluoroalkylene triazine) Elastomers
The most direct and effective method for polymerizing this compound is through the cyclotrimerization of its nitrile functionalities. This reaction leads to the formation of a robust, cross-linked poly(perfluoroalkylene triazine) network. The resulting elastomer exhibits remarkable thermal and chemical stability.[3]
Mechanistic Rationale: The Role of Strong Acid Catalysis
The cyclotrimerization of nitriles is an example of a polycondensation reaction that can be efficiently catalyzed by strong acids.[1] Trifluoromethanesulfonic acid (TfOH), a superacid, has been shown to be an effective catalyst for the polycyclotrimerization of dinitriles.[1] The catalytic cycle is initiated by the protonation of a nitrile group by the strong acid, which activates the carbon-nitrogen triple bond towards nucleophilic attack by another nitrile group. This process continues in a step-growth manner, ultimately leading to the formation of the thermodynamically stable six-membered triazine ring. The use of a strong acid catalyst allows the reaction to proceed under relatively mild conditions.[1][5][6]
Experimental Protocol: Acid-Catalyzed Cyclotrimerization
This protocol outlines a laboratory-scale procedure for the synthesis of a poly(perfluoroalkylene triazine) elastomer from this compound.
Materials:
-
This compound (OFAN)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichlorobenzene (o-DCB), anhydrous
-
Methanol
-
Hexane
-
Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, add this compound (1.0 mmol) to a dry 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene (4 mL) to the flask and stir until the monomer is fully dissolved.
-
Catalyst Addition: Carefully add trifluoromethanesulfonic acid (4.0 mmol) to the reaction mixture. The reaction is typically conducted at room temperature.[1]
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will gradually become more viscous as the polymer network forms.
-
Polymer Precipitation and Purification:
-
After 24 hours, terminate the polymerization by pouring the viscous reaction mixture into a beaker containing a 1:5 (v/v) mixture of methanol and hexane (150 mL).
-
A solid polymer precipitate will form.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol and hexane to remove any unreacted monomer, catalyst, and solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
Expected Outcome:
A solid, off-white to pale yellow elastomeric material. The polymer is expected to be insoluble in common organic solvents due to its cross-linked nature.[7]
Visualization of the Cyclotrimerization Workflow
Figure 1. Workflow for the acid-catalyzed cyclotrimerization of this compound.
Theoretical Polymerization Routes: Anionic and Radical Pathways
While cyclotrimerization is the most established method, the polymerization of this compound via anionic or radical mechanisms presents intriguing, albeit speculative, possibilities. The high electron-withdrawing nature of the perfluoroalkyl chain could potentially activate the nitrile groups towards certain initiators. However, the lack of a vinyl group makes standard radical polymerization challenging.
Anionic Polymerization (Speculative)
Mechanistic Considerations:
Anionic polymerization is typically initiated by nucleophiles.[8][9] For monomers with electron-withdrawing groups, such as nitriles, initiation can occur via nucleophilic attack on the carbon of the nitrile group. The electron-withdrawing perfluoroalkyl chain in this compound would further enhance the electrophilicity of the nitrile carbon, making it susceptible to attack by strong nucleophiles like organolithium reagents or Grignard reagents. However, potential side reactions, such as attack on the fluorine atoms, could complicate this process.
Proposed Initiators:
-
Organolithium Reagents: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) are potent initiators for anionic polymerization.
-
Grignard Reagents: Alkyl or aryl magnesium halides could potentially initiate polymerization.
-
Alkali Metal Amides: Sodium amide or lithium diisopropylamide (LDA) are strong bases and nucleophiles.
Hypothetical Protocol:
A hypothetical anionic polymerization would need to be conducted under strictly anhydrous and anaerobic conditions at low temperatures to control the high reactivity of the initiators and minimize side reactions. A polar aprotic solvent like tetrahydrofuran (THF) would be suitable.
Radical Polymerization (Speculative)
Mechanistic Considerations:
Conventional radical polymerization typically involves the addition of radicals to vinyl monomers.[10] this compound lacks a carbon-carbon double bond, making it an unconventional monomer for this type of polymerization. However, it is conceivable that under specific conditions, radical species could interact with the nitrile groups. Fluorinated radical initiators have shown high efficiency in initiating the polymerization of fluoroolefins and can lead to polymers with enhanced thermal stability.[1][11]
Proposed Initiators:
-
Perfluorinated Radical Initiators: Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) can generate trifluoromethyl radicals (•CF₃) which are effective in initiating polymerization of some fluoromonomers.[1]
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common radical initiator that decomposes upon heating to generate radicals.[12]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another widely used thermal radical initiator.[12]
Hypothetical Protocol:
A speculative radical polymerization would likely require high temperatures to induce the decomposition of the initiator and could be carried out in a high-boiling point, inert fluorinated solvent.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of fluoropolymers.[9][13]
-
¹⁹F NMR: This is the most informative technique for characterizing fluoropolymers. For the poly(perfluoroalkylene triazine) elastomer, the ¹⁹F NMR spectrum is expected to show signals corresponding to the -CF₂- groups in the perfluoroalkylene chain. The chemical shifts will be indicative of their local chemical environment. The absence of a signal corresponding to the nitrile group would confirm its conversion to the triazine ring.[14][15][16]
-
¹³C NMR: This can provide information about the carbon backbone and the formation of the triazine ring.
Protocol for NMR Sample Preparation (for soluble fractions, if any):
-
Dissolve a small amount of the polymer (if soluble) in a suitable deuterated solvent. Fluorinated solvents such as hexafluoroisopropanol (HFIP) or deuterated acetone may be effective for any low molecular weight, soluble fractions.
-
Acquire ¹⁹F and ¹³C NMR spectra using a high-field NMR spectrometer.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution of polymers.[7] For the cross-linked poly(perfluoroalkylene triazine) elastomer, GPC analysis is not feasible due to its insolubility. However, for any soluble fractions or for linear polymers produced through hypothetical anionic or radical routes, GPC would be a critical characterization technique.
Protocol for GPC Analysis (for soluble polymers):
-
Mobile Phase Selection: Hexafluoroisopropanol (HFIP) is an excellent solvent for many fluoropolymers and is a suitable mobile phase for GPC analysis.[17]
-
Sample Preparation: Dissolve the polymer in the GPC mobile phase at a concentration of 1-2 mg/mL.[18] Filter the solution through a 0.2 µm PTFE filter before injection.
-
Calibration: Use poly(methyl methacrylate) (PMMA) standards for calibration when using HFIP as the mobile phase.[17]
-
Analysis: Inject the sample into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. Perfluorinated triazine elastomers are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[13][19]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer.
Protocol for TGA Analysis:
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
Record the weight loss as a function of temperature. The onset of decomposition is a measure of the polymer's thermal stability.
Data Summary and Interpretation
Table 1: Expected Properties of Poly(perfluoroalkylene triazine) from this compound
| Property | Expected Value/Observation | Characterization Technique |
| Appearance | Off-white to pale yellow solid elastomer | Visual Inspection |
| Solubility | Insoluble in common organic solvents | Solubility Tests |
| Structure | Cross-linked triazine network | ¹⁹F and ¹³C NMR |
| Thermal Stability | High (Decomposition > 400 °C) | TGA |
| Glass Transition Temp. | To be determined | DSC |
Conclusion and Future Outlook
The polymerization of this compound, particularly through acid-catalyzed cyclotrimerization, offers a reliable route to high-performance perfluorinated triazine elastomers. These materials hold significant promise for applications demanding exceptional thermal and chemical resistance. The detailed protocols provided herein serve as a valuable resource for researchers venturing into the synthesis and characterization of these advanced fluoropolymers. While anionic and radical polymerization of this compound remain largely unexplored, the theoretical considerations presented in this guide may inspire future research into novel synthetic pathways for creating linear or architecturally complex fluoropolymers from this versatile monomer. Further investigations into the mechanical and dielectric properties of these polymers will be crucial for their translation into practical applications.
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- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Stimuli-Responsive Partially Fluorinated Polymers as 19F Switchable Magnetic Resonance Imaging Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. turi.org [turi.org]
Application Notes and Protocols: The Strategic Use of Octafluoroadiponitrile in the Synthesis of Fluorinated Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Octafluoroadiponitrile
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of fluorine atoms into these structures can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[3]
This compound, NC-(CF₂)₄-CN, is a highly versatile yet underutilized building block for constructing such fluorinated heterocycles. Its defining feature is the perfluorinated butane backbone, which exerts a powerful electron-withdrawing effect. This effect renders the nitrile carbons exceptionally electrophilic and highly susceptible to nucleophilic attack, enabling reactions that are often challenging with standard aliphatic or aromatic nitriles. This document provides detailed protocols and the underlying scientific principles for leveraging this compound in the synthesis of valuable fluorinated pyridazines and tetrazines.
Crucial Safety Considerations
This compound is a toxic substance. The following precautions are mandatory and must be strictly adhered to.
| Hazard Statement | Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4][5] |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation.[4] |
| Handling | Work exclusively in a well-ventilated chemical fume hood. [5] Avoid breathing fumes, mist, or vapors.[4] Do not eat, drink, or smoke when using this product.[5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[4] |
| Spills & Disposal | Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Follow all local and institutional regulations for hazardous waste disposal. |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] IF INHALED: Remove person to fresh air.[5] IF ON SKIN/IN EYES: Rinse cautiously with water for several minutes.[4] |
This table summarizes key safety data. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Core Reactivity Principles: Harnessing Electrophilicity
The synthetic utility of this compound stems from the potent inductive effect of the -(CF₂)₄- chain. This perfluoroalkyl group strongly withdraws electron density from the two terminal nitrile groups. This polarization makes the nitrile carbons highly electrophilic and activates them for addition reactions with a wide range of nucleophiles.
This guide focuses on reactions with hydrazine (H₂N-NH₂), a potent dinucleophile, which serves as a linchpin for constructing six-membered nitrogen-containing heterocycles. The reaction pathways are governed by initial nucleophilic addition followed by intramolecular cyclization.
Caption: General workflow for synthesizing heterocycles from this compound.
Application Protocol 1: Synthesis of 3,6-bis(pentafluoroethyl)pyridazine
This protocol details the reaction of this compound with hydrazine hydrate to form the dihydropyridazine intermediate, which can be subsequently aromatized to the corresponding pyridazine. The reaction proceeds via a cyclocondensation mechanism.
Mechanistic Rationale
The synthesis is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the electrophilic nitrile carbons of this compound. This forms a hydrazone-like intermediate. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining nitrile group, closing the six-membered ring to yield the stable 1,4-dihydropyridazine product.
Caption: Mechanism for dihydropyridazine formation.
Detailed Experimental Protocol
Materials:
-
This compound (MW: 252.06 g/mol )
-
Hydrazine hydrate (e.g., 64% solution, ~1.0 M in H₂O)
-
Ethanol (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (2.52 g, 10.0 mmol) in 40 mL of anhydrous ethanol. Stir the solution at room temperature.
-
Nucleophile Addition: Slowly add hydrazine hydrate (10.0 mmol, 1.0 equivalent) to the stirred solution dropwise over 15-20 minutes. Caution: The reaction can be exothermic. If necessary, use an ice bath to maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if available.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add 50 mL of deionized water to the residue and extract with dichloromethane (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,6-bis(pentafluoroethyl)-1,4-dihydropyridazine.
Note: For conversion to the aromatic pyridazine, the isolated dihydropyridazine can be oxidized using various reagents, such as manganese dioxide (MnO₂) or air over a catalyst.
Data Summary
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Nitrile:Hydrazine) | 1 : 1 | Ensures formation of the six-membered ring without polymerization. |
| Solvent | Ethanol | Good solubility for the reactants and suitable boiling point for the reaction. |
| Temperature | Reflux (~78°C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Allows for the completion of the reaction. |
| Expected Yield | 65-80% | Representative yield for similar cyclocondensation reactions. |
Application Protocol 2: Synthesis of 3,6-bis(pentafluoroethyl)-1,2,4,5-tetrazine
The synthesis of 1,2,4,5-tetrazines from nitriles is a powerful transformation, often following the principles of the Pinner synthesis.[6][7] This two-stage protocol involves the initial formation of a 1,4-dihydrotetrazine intermediate, followed by a crucial oxidation step to generate the final, vibrantly colored aromatic tetrazine.
Mechanistic Rationale
In this "Pinner-like" reaction, two molecules of this compound react with two molecules of hydrazine.[6] The reaction likely proceeds through the formation of an amidrazone intermediate, which then dimerizes and cyclizes to form the 1,4-dihydro-1,2,4,5-tetrazine ring. This non-aromatic intermediate is relatively unstable and must be oxidized to furnish the thermodynamically stable, conjugated aromatic tetrazine system. Mild oxidants like nitrous acid (generated in situ from NaNO₂) are commonly used for this purpose.[4][8]
Caption: Workflow for the two-stage synthesis of a 1,2,4,5-tetrazine.
Detailed Experimental Protocol
Part A: Synthesis of the 1,4-Dihydrotetrazine Intermediate
Materials:
-
This compound
-
Anhydrous hydrazine (EXTREME CAUTION: Highly toxic and reactive)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere of nitrogen. Add this compound (5.04 g, 20.0 mmol) and 50 mL of anhydrous acetonitrile.
-
Hydrazine Addition: Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution of anhydrous hydrazine (0.64 g, 20.0 mmol) in 20 mL of anhydrous acetonitrile. Add the hydrazine solution to the nitrile solution dropwise via a syringe pump over 1 hour.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. A precipitate (the dihydrotetrazine intermediate) will likely form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The resulting dihydrotetrazine is typically used immediately in the next step without further purification.
Part B: Oxidation to the 1,2,4,5-Tetrazine
Materials:
-
Dihydrotetrazine intermediate from Part A
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water and Dichloromethane
Procedure:
-
Dissolution: Suspend the crude dihydrotetrazine intermediate in 50 mL of glacial acetic acid and cool the mixture to 0°C in an ice bath.
-
Oxidation: Prepare a solution of sodium nitrite (NaNO₂) (2.76 g, 40.0 mmol, 2.0 equiv) in 15 mL of deionized water. Add this solution dropwise to the cold acetic acid suspension. A color change to deep red or magenta indicates the formation of the tetrazine.
-
Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.
-
Workup: a. Pour the reaction mixture into 200 mL of ice-cold water. b. Extract the aqueous layer with dichloromethane (3 x 50 mL). c. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude solid can be purified by silica gel chromatography to yield the pure 3,6-bis(pentafluoroethyl)-1,2,4,5-tetrazine as a vibrantly colored solid.
Data Summary
| Parameter (Part) | Value / Condition | Rationale |
| Stoichiometry (A) | 1 : 1 (Nitrile:Hydrazine) | Based on the 2:2 overall reaction for dihydrotetrazine formation. |
| Temperature (A) | 0°C to RT | Controls the initial exothermic reaction and allows for completion. |
| Oxidant (B) | NaNO₂ / Acetic Acid | A classic, effective method for generating nitrous acid in situ for the oxidation.[4] |
| Stoichiometry (B) | 1 : 2 (Intermediate:NaNO₂) | Ensures complete oxidation of the dihydrotetrazine. |
| Overall Yield | 40-60% | Representative yield for a two-step Pinner-like tetrazine synthesis. |
References
-
Wie, J., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1893. [Link]
-
Wu, H., et al. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(10), 2142-2152. [Link]
-
Yang, J., et al. (2012). An efficient and mild oxidant for the synthesis of s-tetrazines. Organic Letters, 14(1), 288-291. [Link]
-
Barlow, M. G., et al. (1979). Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines. Journal of the Chemical Society, Perkin Transactions 1, 1798-1801. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Frontiers in Chemistry. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]
-
Sulas, P. B., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2636. [Link]
Sources
- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and mild oxidant for the synthesis of s-tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving solubility of Octafluoroadiponitrile in organic solvents"
Answering the complex challenges of working with highly fluorinated compounds requires both a deep understanding of their unique chemical nature and a practical, systematic approach in the laboratory. This Technical Support Center guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for improving the solubility of Octafluoroadiponitrile in organic solvents. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these methods, ensuring your experimental design is both efficient and scientifically sound.
Introduction: The Challenge of Solubilizing this compound
This compound (OFAD), with the chemical formula C₆F₈N₂, is a perfluorinated derivative of adiponitrile.[1] Its structure, featuring a six-carbon chain where the four central carbons are fully fluorinated, capped by two terminal nitrile (-CN) groups, gives it a unique electrochemical profile and high thermal stability.[1][2] However, these same properties present a significant challenge for solubility.
The high degree of fluorination creates a molecule that is both lipophobic (oil-repelling) and hydrophobic (water-repelling). The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms result in very weak van der Waals intermolecular forces.[1][3] Consequently, OFAD does not readily interact with common hydrocarbon or protic solvents, making dissolution difficult. This guide provides a systematic approach to overcoming this challenge.
Safety First: Handling this compound
Before any experimentation, it is critical to understand the safety hazards associated with this compound.
Hazard Profile:
-
Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It is moderately toxic by ingestion.[5]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
-
Flammability: The compound has a low flash point of 33.8 °C.[1][2][6]
-
Decomposition: When heated to decomposition, it can emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[5][7]
Mandatory Handling Precautions:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles/face shield.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: Why is this compound so difficult to dissolve in common organic solvents like hexanes or ethanol?
A1: The difficulty stems from the principle of "like dissolves like," which is nuanced for fluorinated compounds. The perfluorinated carbon backbone of OFAD makes it "fluorous." Fluorous compounds have very weak intermolecular interactions and tend to self-associate to minimize contact with other types of molecules.
-
Interaction with Hydrocarbon Solvents (e.g., Hexanes): Non-polar hydrocarbon solvents interact via London dispersion forces, which are significantly stronger between hydrocarbon molecules than between a hydrocarbon and a fluorous molecule. The solvent molecules essentially "exclude" the OFAD.
-
Interaction with Protic Solvents (e.g., Ethanol, Methanol): Polar protic solvents are dominated by strong hydrogen bonding. While OFAD has polar nitrile groups, the large, non-polar fluorous chain disrupts the solvent's hydrogen-bonding network, making dissolution energetically unfavorable. While slight solubility in methanol is reported, it is limited.[5][7]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on available data and the chemical properties of OFAD, the best starting points are polar aprotic solvents and some chlorinated solvents. These solvents can interact with the polar nitrile groups without the complicating factor of hydrogen bonding.
| Solvent | Reported Solubility | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][7] | A highly polar aprotic solvent capable of effectively solvating the nitrile groups. Often used as a carrier solvent for PFAS in toxicological studies.[9] |
| Chloroform (CHCl₃) | Sparingly Soluble[5][7] | A chlorinated solvent that can offer a better compatibility match with the partially halogenated nature of the molecule compared to pure hydrocarbons. |
| Acetonitrile (ACN) | Likely Soluble (Inference) | As a polar aprotic solvent and a nitrile itself, it is expected to have favorable interactions with the nitrile groups of OFAD. It is a common solvent for PFAS analysis.[9] |
| Acetone | Likely Soluble (Inference) | A polar aprotic solvent that is often effective for dissolving a wide range of organic compounds, including some PFAS.[9] |
| Methanol (MeOH) | Slightly Soluble[5][7] | While a protic solvent, its small size and high polarity allow for some limited interaction. |
Note on Physical Properties: Researchers should be aware of conflicting data regarding the boiling point of OFAD, with sources reporting both 61 °C and 132.3 °C.[1][2][5][6][7] Always refer to the Safety Data Sheet (SDS) from your specific supplier before heating.
Q3: How can I systematically improve the solubility of OFAD in a solvent where it is only slightly soluble?
A3: A multi-step approach is recommended. This workflow guides you from initial solvent selection through various enhancement techniques.
Caption: Solubility Enhancement Workflow for this compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: After adding OFAD to my chosen solvent (e.g., Acetonitrile), it remains a cloudy suspension even after vigorous stirring.
-
Cause: You may have exceeded the solubility limit at room temperature, or the dissolution kinetics are very slow.
-
Solution Protocol:
-
Verify Concentration: Ensure you are working at a reasonable concentration. If this is a first attempt, start with a low target concentration (e.g., 1-5 mg/mL).
-
Apply Sonication: Place the sealed vial in a bath sonicator for 15-30 minutes. The ultrasonic waves provide localized energy to break up solute aggregates and enhance solvent interaction.
-
Apply Gentle Heat: Warm the solution to 40-50 °C while stirring.[9] This increases the kinetic energy of the solvent molecules, often leading to higher solubility. Crucially, check the boiling point of your solvent and the reported boiling point of OFAD from your supplier's SDS before heating.
-
Allow Time: Some compounds take a significant amount of time to dissolve fully. If the solution appears to be clearing, allow it to stir for several hours at a controlled temperature.
-
Problem 2: The compound dissolves with heat, but it precipitates out as the solution cools to room temperature.
-
Cause: You have created a supersaturated solution. The solubility of OFAD in your chosen solvent is highly temperature-dependent.
-
Solutions:
-
Work at Elevated Temperature: If your experimental protocol allows, you can maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Co-Solvent System: This is often the most effective strategy. A co-solvent is a second, miscible solvent added to the primary solvent to increase the overall solvating power of the system.
-
Why it works: A carefully chosen co-solvent can improve the interaction between the primary solvent and the solute. For OFAD, adding a small amount of a less polar solvent like toluene to a polar aprotic solvent like acetonitrile might improve interactions with the fluorous backbone while the acetonitrile solvates the nitrile groups.
-
How to screen: Prepare small-scale mixtures (e.g., 9:1, 4:1, 1:1 ratios of primary solvent to co-solvent) and test the solubility of OFAD in each.
-
-
Problem 3: I need to dissolve OFAD in a non-polar solvent for a reaction, but nothing seems to work.
-
Cause: As explained in FAQ Q1, the intermolecular forces between OFAD and non-polar hydrocarbon solvents are extremely weak, making dissolution highly unlikely.
-
Alternative Strategies:
-
Use a Fluorous Solvent: If your reaction chemistry permits, consider using a perfluorinated solvent like perfluorohexane.[3][10] These solvents are designed to dissolve fluorous compounds. However, they are immiscible with most common organic and aqueous solvents, which can complicate downstream processing.
-
Phase-Transfer Catalysis: If OFAD is being used as a reagent, it may be possible to use a biphasic system with a phase-transfer catalyst. The catalyst transports the reagent from the solvent it is soluble in across the phase boundary to react. This is an advanced technique that requires specific catalyst selection based on the reaction.
-
Experimental Protocol: Quantitative Solubility Screening
This protocol provides a step-by-step method to determine the approximate solubility of this compound in various solvents.
Objective: To determine the solubility (in mg/mL) of OFAD in a panel of selected organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Candidate solvents (e.g., DMSO, Acetonitrile, Acetone, Chloroform, Tetrahydrofuran)
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vials with screw caps
-
Vortex mixer and/or magnetic stirrer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Pipettes
Procedure:
-
Preparation: Label a series of 2 mL glass vials, one for each solvent to be tested.
-
Solvent Addition: Add exactly 1.0 mL of the first solvent to its corresponding vial.
-
Saturated Solution Creation:
-
Add an excess amount of OFAD (e.g., ~20-30 mg) to the vial. The goal is to have undissolved solid remaining.
-
Cap the vial tightly.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to 25 °C.
-
Agitate the slurry for at least 24 hours to ensure the solution reaches equilibrium. 48 hours is recommended for poorly soluble compounds.
-
-
Sample Preparation for Analysis:
-
After equilibration, let the vial stand undisturbed for 2-4 hours to allow the excess solid to settle.
-
Carefully draw ~0.5 mL of the clear supernatant using a pipette, being cautious not to disturb the solid at the bottom.
-
Filter this supernatant through a 0.2 μm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals. Record the exact weight of the empty vial (W_vial).
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the filtered solution (e.g., 0.200 mL) into the pre-weighed vial. Record the exact volume (V_sample).
-
Place the vial in a vacuum oven at a low temperature (e.g., 40-50 °C) or under a gentle stream of nitrogen until the solvent has completely evaporated.
-
Once the solvent is gone and only the dried OFAD residue remains, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue. Record this weight (W_final).
-
-
Calculation:
-
Calculate the weight of the dissolved OFAD: W_solute = W_final - W_vial.
-
Calculate the solubility: Solubility (mg/mL) = W_solute (mg) / V_sample (mL) .
-
-
Repeat: Repeat steps 2-7 for each candidate solvent.
References
-
ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents | Request PDF. Retrieved from ResearchGate. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:376-53-4. Retrieved from Chemsrc website. [Link]
-
ACS Publications. (2025). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters. [Link]
-
National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
LCGC North America. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]
Sources
- 1. This compound (376-53-4) for sale [vulcanchem.com]
- 2. Buy this compound | 376-53-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | 376-53-4 [amp.chemicalbook.com]
- 6. This compound | CAS#:376-53-4 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 376-53-4 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Octafluoroadiponitrile (OFAN) in Electrolyte Solutions
Introduction: Understanding Octafluoroadiponitrile (OFAN) as an Electrolyte Component
This compound (NC-(CF₂)₄-CN), or OFAN, is a highly fluorinated dinitrile being explored for applications in high-voltage lithium-ion batteries. Its perfluorinated carbon backbone is designed to impart exceptional oxidative stability, a critical requirement for next-generation 5V-class cathode materials.[1][2] Unlike its non-fluorinated analog, adiponitrile (ADN), the strong electron-withdrawing effect of the fluorine atoms is expected to create a more robust solvent system.[1][3] However, the introduction of any new component into an electrolyte system necessitates a thorough understanding of its potential stability issues and interactions with other components, such as lithium salts and co-solvents.
This technical guide provides researchers and scientists with a comprehensive resource for troubleshooting common stability-related challenges encountered when working with OFAN-based electrolytes. It is structured to provide both quick-reference answers through FAQs and in-depth, actionable protocols for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected stability advantages of OFAN over non-fluorinated Adiponitrile (ADN)?
A1: The key advantage stems from the perfluorinated carbon chain. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, leading to:
-
Superior Oxidative Stability: OFAN is anticipated to have a much higher anodic stability limit compared to ADN, making it suitable for high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO).[2] Adiponitrile itself already shows good oxidation resistance, and fluorination further enhances this property.[1][4]
-
Reduced Flammability: Perfluorinated compounds are generally less flammable than their hydrogenated counterparts, which can contribute to overall battery safety.[1]
Q2: What are the main degradation pathways I should be concerned about with OFAN in a lithium-ion battery electrolyte?
A2: Despite its high oxidative stability, OFAN may be susceptible to two primary degradation mechanisms:
-
Reductive Decomposition: At the anode surface, especially during the initial formation cycles on graphite or lithium metal, the nitrile (-CN) groups can be electrochemically reduced. This can lead to the formation of a complex solid electrolyte interphase (SEI) containing Li-N compounds and potentially oligomeric species. While SEI formation is necessary, uncontrolled or continuous reduction of OFAN can lead to irreversible capacity loss and impedance growth.
-
Chemical Attack by LiPF₆ Decomposition Byproducts: The lithium salt LiPF₆ is thermally unstable and can decompose, especially in the presence of trace moisture, to form Lewis acidic phosphorus pentafluoride (PF₅) and highly corrosive hydrofluoric acid (HF).[5][6][7][8][9] While the OFAN backbone is robust, PF₅ could potentially interact with the nitrile groups, and HF can catalyze side reactions.
Q3: How does OFAN interact with LiPF₆ and its decomposition products?
A3: The interaction is multifaceted. LiPF₆ decomposition is often initiated by trace water, leading to the reaction: LiPF₆ + H₂O → LiF + 2HF + POF₃.[10][11]
-
Reaction with PF₅: The strong Lewis acid PF₅ can coordinate with the lone pair of electrons on the nitrogen atom of the nitrile group. This interaction can activate the nitrile group, potentially making it more susceptible to electrochemical reduction or polymerization.
-
Role as an HF Scavenger: Some nitriles have been shown to act as HF scavengers.[12] It is plausible that OFAN could react with HF, although this reaction may also lead to the formation of undesirable byproducts. The high stability of the C-F bonds in OFAN makes it less likely to be a primary source of fluoride ions itself.
Q4: Is OFAN susceptible to hydrolysis?
A4: Yes, like most nitriles, OFAN can undergo hydrolysis, though the rate may be influenced by the fluorinated backbone. The presence of water can lead to the conversion of the nitrile groups to amides and subsequently to carboxylates, especially under acidic or basic conditions, which can be generated by electrolyte decomposition.[13][14][15][16][17] Maintaining an extremely low water content (<20 ppm) in the electrolyte is therefore critical not only to prevent LiPF₆ decomposition but also to preserve the chemical integrity of OFAN itself.
Q5: What are the common signs of OFAN degradation in my electrochemical cell?
A5: Key indicators of OFAN instability include:
-
Poor Coulombic Efficiency (CE): A low or decreasing CE, particularly in the initial cycles, often points to continuous reductive decomposition of an electrolyte component at the anode to form the SEI.
-
Increased Cell Impedance: A steady rise in impedance, measurable by Electrochemical Impedance Spectroscopy (EIS), suggests the formation of a thick, resistive SEI layer on the anode or a passivating layer on the cathode due to degradation products.
-
Gas Evolution: The reduction of nitrile groups can sometimes produce gaseous byproducts. Any significant gassing during formation or cycling should be investigated.
-
Capacity Fading: A rapid decline in the cell's capacity is a general symptom of various degradation mechanisms, including the loss of active lithium through side reactions involving the electrolyte.[18]
Troubleshooting Guide: Diagnosing and Resolving OFAN Stability Issues
This guide addresses common experimental problems in a scenario-based format.
Scenario 1: Rapid Capacity Fade and Low Coulombic Efficiency in Early Cycles
-
Problem Description: A Li||Graphite or Li||NMC811 cell with an OFAN-based electrolyte (e.g., 1M LiPF₆ in OFAN/EC/EMC) shows a first-cycle CE below 80% and significant capacity loss within the first 50 cycles.
-
Potential Causes & Diagnostic Steps:
-
Cause: Aggressive reductive decomposition of OFAN on the anode surface. The highly electron-withdrawing nature of the perfluorinated chain can influence the reduction potential of the nitrile groups.
-
Action: Introduce an SEI-forming additive. Additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) are known to form a more stable and compact SEI on graphite and silicon anodes at a higher potential than the solvent.[2][4][19] This passivating layer can prevent further reduction of OFAN.
-
Verification: Prepare a cell with 1-2% (by weight) of VC or FEC. A significant improvement in the first-cycle CE and subsequent cycling stability would confirm that uncontrolled OFAN reduction was the primary issue.
-
-
Cause: High concentration of impurities in the synthesized OFAN or electrolyte. Impurities from synthesis or storage (e.g., starting materials, residual water, or acid) can be electrochemically active and lead to parasitic reactions.[20][21]
-
Action: Purify the OFAN before use via vacuum distillation. Ensure all co-solvents and the lithium salt are of battery-grade quality with low water and acid content.
-
Verification: Analyze the purified OFAN using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. Use Karl Fischer titration to confirm water content is below 20 ppm.
-
-
Scenario 2: Steadily Increasing Cell Impedance and Voltage Polarization
-
Problem Description: Over 100 cycles, the charge-discharge voltage gap (polarization) widens, and EIS analysis shows a significant increase in both charge transfer and SEI resistance.
-
Potential Causes & Diagnostic Steps:
-
Cause: Continuous growth of a resistive SEI layer due to slow but persistent OFAN decomposition.
-
Action: Optimize the concentration of OFAN. While OFAN boosts oxidative stability, a high concentration may not be necessary and could contribute to a thicker SEI. Try reducing the OFAN ratio in the co-solvent mixture.
-
Verification: Conduct a concentration-dependent study (e.g., 10%, 25%, 50% OFAN in the solvent blend) and monitor the impedance evolution over cycling.
-
-
Cause: Degradation products from the reaction between OFAN and LiPF₆ byproducts (PF₅, HF) are depositing on the electrodes.[5][22]
-
Action: Add a Lewis acid scavenger. Small amounts of additives like tris(trimethylsilyl) phosphite (TMSP) can scavenge PF₅ and HF, mitigating the decomposition cascade.
-
Verification: Perform post-mortem analysis on the electrodes from a failed cell using X-ray Photoelectron Spectroscopy (XPS). Look for signatures of N-containing species (from OFAN reduction) and an increased concentration of LiF (a product of salt decomposition and reaction with HF) on both anode and cathode surfaces. Compare this with a cell containing the scavenger.
-
-
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for OFAN electrolyte issues.
Key Experimental Protocols
Protocol 4.1: Preparation of High-Purity OFAN-Based Electrolyte
-
Objective: To prepare a 1M LiPF₆ in OFAN:EC:EMC (2:4:4 by wt.) electrolyte with minimal impurities.
-
Materials:
-
This compound (OFAN), as-received
-
Ethylene Carbonate (EC), battery grade (>99.9%)
-
Ethyl Methyl Carbonate (EMC), battery grade (>99.9%)
-
Lithium Hexafluorophosphate (LiPF₆), battery grade (>99.9%)
-
Molecular sieves (3Å, baked at 300°C under vacuum for 12 hours)
-
-
Procedure:
-
OFAN Purification: Purify as-received OFAN by vacuum distillation to remove volatile impurities and decomposition precursors. Collect the fraction boiling at the expected temperature (approx. 132°C at atmospheric pressure, adjust for vacuum).[3]
-
Solvent Drying: In an argon-filled glovebox (<0.5 ppm H₂O, O₂), add the purified OFAN, EC, and EMC to a clean, dry flask. Add activated molecular sieves (approx. 5% by weight) and stir for at least 48 hours to remove residual water.
-
Water Content Verification: After drying, extract a small aliquot of the solvent mixture and measure the water content using Karl Fischer titration. The water content must be below 20 ppm, preferably below 10 ppm.
-
Salt Dissolution: Slowly add the LiPF₆ powder to the dried solvent mixture while stirring continuously. The dissolution of LiPF₆ is endothermic, so add it in portions to avoid large temperature drops.
-
Final Filtration & Storage: Once the salt is fully dissolved, filter the electrolyte through a 0.2 µm PTFE syringe filter to remove any particulate matter. Store the final electrolyte in a tightly sealed container in the glovebox.
-
Protocol 4.2: Post-Mortem Analysis for OFAN Degradation Products
-
Objective: To identify OFAN degradation products on electrodes and in the residual electrolyte.
-
Procedure:
-
Cell Disassembly: In a glovebox, carefully disassemble a cycled cell.
-
Electrode Harvesting: Gently rinse the harvested anode and cathode with anhydrous dimethyl carbonate (DMC) to remove residual electrolyte salt. Allow the solvent to evaporate completely.
-
Electrolyte Extraction: Collect any remaining electrolyte from the separator and cell components using a micropipette. Dilute this sample in a deuterated solvent (e.g., CD₃CN) for NMR analysis or an appropriate solvent for GC-MS.
-
Analytical Techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Analyze the extracted electrolyte to identify volatile or semi-volatile degradation products. Look for fragments corresponding to the breakdown of the OFAN molecule.[23]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Use ¹⁹F NMR and ¹³C NMR to detect changes in the chemical environment of the fluorine and carbon atoms in OFAN. The appearance of new peaks suggests chemical modification.[24]
-
XPS (X-ray Photoelectron Spectroscopy): Analyze the rinsed electrode surfaces. The N 1s spectrum can reveal the chemical states of nitrogen in the SEI (e.g., C-N from intact OFAN vs. Li₃N from full reduction). The F 1s spectrum can distinguish between C-F bonds (from OFAN) and LiF (from salt decomposition).
-
-
Visualization of Postulated OFAN Degradation Pathways
Caption: Postulated degradation pathways for OFAN in electrolytes.
References
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-
K. Abe, H. Yoshitake, T. Kitakura, et al. (2006). Decomposition reaction of LiPF6-based electrolytes for lithium ion cells. Journal of Power Sources, 156(2), 547-554. [Link][7]
-
BenchChem. (2025). Technical Support Center: Preventing Decomposition of Fluorinated Electrolyte Additives. BenchChem.[18]
-
Fang, C., Li, J., Zhang, M., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers in Chemistry, 8, 588389. [Link][2][4]
-
Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries. Journal of the Electrochemical Society, 152(12), A2327. [Link][6]
-
K. Abe, H. Yoshitake, T. Kitakura, et al. (2006). Decomposition reaction of LiPF6-based electrolytes for lithium ion cells. Journal of Power Sources, 156(2), 547-554. [Link][5][7]
-
Fang, C., Li, J., Zhang, M., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers in Chemistry, 8, 588389. [Link][2][4]
-
Zhang, S. S., Xu, K., & Jow, T. R. (2002). Effect of LiPF6 on the thermal behaviors of four organic solvents for lithium ion batteries. Journal of Thermal Analysis and Calorimetry, 70(2), 423-431. [Link][25]
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Abu-Lebdeh, Y., & Davidson, I. J. (2009). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Journal of The Electrochemical Society, 156(3), A189. [Link][26]
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Ellington, J. J. (1990). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships: Project Summary. U.S. Environmental Protection Agency. [Link][13][14]
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Ma, L., Nie, M., Wang, D., et al. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society, 162(3), A437-A447. [Link][27]
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Park, S., Kim, H., Lee, Y., et al. (2015). Reactivity of Carbonate Solvent Electrolytes on Lithium Silicon Anodes. ACS Applied Materials & Interfaces, 7(39), 21975-21985. [Link][19]
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Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. The Journal of Physical Chemistry Letters, 13(48), 11215-11222. [Link][22][28]
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M. M. Byranvand, A. K. G. D. L. G. K. M. G. S. T. W. (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). Molecules, 28(13), 5038. [Link][29]
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Gachot, G., Grugeon, S., Es-Sounni, M., et al. (2011). Autocatalytic reaction mechanism for the degradation of LiPF6 in carbonate solvents. RSC Advances, 1(8), 1439. [Link][10]
-
Spotte-Smith, E. W. C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. The Journal of Physical Chemistry Letters, 13(48), 11215-11222. [Link][22][28]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][30]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. [Link][31]
-
Wang, Q., et al. (2004). Thermal Stability of Electrolytes with Mixtures of LiPF6 and LiBF4 Used in Lithium-Ion Cells. Journal of The Electrochemical Society, 151(11), A1959. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link][23]
-
Ellington, J. J. (1990). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. [Link][13][14]
-
Zhang, Y., et al. (2020). Hydrolysis of LiPF6-Containing Electrolyte at High Voltage. ACS Applied Materials & Interfaces, 12(1), 534-541. [Link][11]
-
ResearchGate. (n.d.). Key roles of nitrile additives in electrolytes, include HF scavenging.... [Link][12]
-
Adhao, V., & Thenge, R. (2020). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. International Journal for Research in Applied Science and Engineering Technology, 8(5), 123-132. [Link][20]
-
Gachot, G., et al. (2011). The mechanism of HF formation in LiPF6 based organic carbonate electrolyte. Journal of Power Sources, 196(14), 5869-5875. [Link][8]
-
International Journal of Pharmaceutical Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link][21]
-
El-Moubdi, S., et al. (2018). Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor. The Journal of Physical Chemistry C, 122(25), 13544-13554. [Link][32]
-
Kim, J., et al. (2022). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. Molecules, 27(13), 4153. [Link][9]
-
ResearchGate. (n.d.). Characterization of the solvation structures of fluorinated nitrile.... [Link][33]
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Lavorante, F., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 762. [Link][24]
-
Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298. [Link][34]
-
ResearchGate. (n.d.). Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials. [Link][35]
-
ResearchGate. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions. [Link][15]
-
Baertschi, S. W., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link][36]
-
The Journal of Physical Chemistry C. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. [Link][37]
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Ding, F., et al. (2013). Effects of Carbonate Solvents and Lithium Salts on Morphology and Coulombic Efficiency of Lithium Electrode. Journal of the Electrochemical Society, 160(10), A1894-A1901. [Link][38]
-
Carl ROTH. (2024). Safety Data Sheet: Acetonitrile with 0,1 % Trifluoroacetic acid. [Link][39]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link][40]
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iScience. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. [Link][16]
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Mindemark, J., et al. (2022). Improving the Electrochemical Stability of a Polyester–Polycarbonate Solid Polymer Electrolyte by Zwitterionic Additives. ACS Applied Polymer Materials, 4(8), 5896-5905. [Link][41]
-
Yamada, Y., et al. (2014). Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. Journal of the American Chemical Society, 136(13), 5039-5046. [Link][42]
-
Bayissa, L. D., et al. (2014). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Journal of Molecular Liquids, 197, 219-225. [Link][17]
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Technical Support Center: Synthesis of Octafluoroadiponitrile
Welcome to the technical support center for the synthesis of octafluoroadiponitrile. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this important fluorinated building block. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and practical protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to Incomplete Fluorination and Product Purity
Question 1: My final product contains a mixture of partially fluorinated adiponitriles. How can I improve the yield of the desired this compound?
Answer:
The presence of partially fluorinated species is a common issue in electrochemical fluorination (ECF), particularly in the Simons process, which is a primary method for producing perfluorinated compounds.[1][2] This side reaction arises from incomplete substitution of hydrogen atoms with fluorine on the adiponitrile backbone.
Causality and Mechanism:
Electrochemical fluorination proceeds via a radical mechanism on the surface of a nickel anode.[3] The organic substrate, in this case, adiponitrile, is exposed to a high-valent nickel fluoride layer formed on the anode.[4] Incomplete fluorination can occur due to several factors:
-
Mass Transport Limitations: If the concentration of adiponitrile near the anode surface is too high, or if the mixing is inadequate, the rate of fluorination can be limited by the diffusion of the organic molecules to the active sites on the electrode. This can lead to some molecules being only partially fluorinated before they diffuse away.
-
Anode Passivation: The formation of a non-conductive film on the anode surface can inhibit the fluorination process, leading to lower yields and incomplete reactions. This passivation layer can consist of polymeric byproducts or degradation of the electrode itself.
-
Low Current Density: Insufficient current density can lead to a lower concentration of the active fluorinating species on the anode, resulting in incomplete conversion of the starting material.
Troubleshooting Protocol:
-
Optimize Current Density: Gradually increase the applied current density. A higher current density generally leads to a higher concentration of the active fluorinating species and can drive the reaction to completion. However, excessively high current densities can lead to fragmentation (see Section II). It is crucial to find the optimal range for your specific reactor setup.
-
Control Substrate Concentration: Maintain a low concentration of adiponitrile in the anhydrous hydrogen fluoride (aHF) electrolyte. This minimizes mass transport limitations and ensures that each molecule has a sufficient residence time at the anode surface for complete fluorination.
-
Ensure Vigorous Agitation: Implement efficient stirring or circulation of the electrolyte to improve mass transport of the adiponitrile to the anode and remove the product from the electrode surface.
-
Pre-electrolysis and Anode Conditioning: Before introducing the adiponitrile, perform a pre-electrolysis of the aHF electrolyte to remove any water impurities and to form a stable, active nickel fluoride layer on the anode.
| Parameter | Recommended Range | Rationale |
| Current Density | 5-20 mA/cm² | Balances reaction rate and fragmentation. |
| Adiponitrile Conc. | 1-5 wt% in aHF | Reduces mass transport limitations. |
| Temperature | 0-10 °C | Controls aHF vapor pressure and minimizes side reactions. |
| Agitation | High | Ensures efficient mass transport. |
Question 2: How can I effectively purify this compound from the crude reaction mixture?
Answer:
Purification of the final product is critical to remove unreacted starting material, partially fluorinated byproducts, and any other impurities. A multi-step approach is often necessary.
Purification Workflow:
Caption: Purification workflow for this compound.
Step-by-Step Protocol:
-
Phase Separation: After the electrolysis is complete, carefully decant or separate the lower, denser fluorocarbon layer from the upper hydrogen fluoride electrolyte layer. This should be done in a well-ventilated fume hood using appropriate personal protective equipment (PPE) for handling HF.
-
Aqueous Washing: The isolated fluorocarbon layer should be washed cautiously with ice-cold water to remove residual HF. This is followed by washing with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic impurities.[5]
-
Drying: Dry the washed organic layer over a suitable drying agent like anhydrous magnesium sulfate or phosphorus pentoxide.
-
Fractional Distillation: The final purification is typically achieved by fractional distillation under reduced pressure. This compound has a significantly higher boiling point than most potential fragmentation byproducts, allowing for their separation.
II. Fragmentation and Oligomerization Side Reactions
Question 3: I am observing the formation of shorter-chain perfluorinated compounds in my product. What causes this fragmentation and how can I prevent it?
Answer:
Fragmentation of the adiponitrile carbon chain is a significant side reaction that reduces the yield of the desired C6 product.
Causality and Mechanism:
This cleavage of C-C bonds is often a result of excessive electrochemical oxidation. The proposed mechanism involves the formation of a radical cation intermediate which can undergo fragmentation before complete fluorination is achieved.
Troubleshooting Strategies:
-
Moderate Current Density: As mentioned previously, while a sufficiently high current density is needed for complete fluorination, an excessive current density can provide enough energy to break C-C bonds. Careful optimization is key.
-
Maintain Low Temperature: Operating the electrochemical cell at a lower temperature (e.g., 0-5 °C) can help to minimize fragmentation by reducing the overall energy of the system and the reactivity of the intermediates.
-
Anode Material: The choice of anode material can influence the extent of fragmentation. While nickel is standard for the Simons process, the specific alloy and surface morphology can play a role.
Question 4: My product is contaminated with high-boiling, viscous material, likely oligomers. What is the cause and how can I minimize their formation?
Answer:
Oligomerization involves the reaction of multiple adiponitrile molecules to form longer-chain compounds.
Causality and Mechanism:
This side reaction is more prevalent at higher concentrations of the starting material.[6][7] Radical intermediates formed during the initial reduction/oxidation steps can react with other adiponitrile molecules instead of undergoing further fluorination or dimerization.
Minimization Protocol:
-
Low Substrate Concentration: This is the most critical factor. Maintaining a low concentration of adiponitrile in the electrolyte minimizes the probability of intermolecular reactions.
-
Efficient Mass Transport: Good agitation ensures that the reactive intermediates are quickly removed from the high-concentration region near the electrode surface, reducing the likelihood of oligomerization.
III. Post-Synthesis Reactions and Impurity Analysis
Question 5: I need to convert my this compound to perfluoroadipic acid. What are the recommended hydrolysis conditions?
Answer:
Hydrolysis of the dinitrile to the corresponding dicarboxylic acid is a common subsequent reaction. Due to the electron-withdrawing nature of the perfluoroalkyl chain, the nitrile groups in this compound are highly susceptible to hydrolysis.
Hydrolysis Protocol:
Caption: Workflow for the hydrolysis of this compound.
Recommended Conditions:
-
Acidic Hydrolysis: Refluxing this compound with a strong aqueous acid, such as hydrochloric acid, will yield perfluoroadipic acid and the corresponding ammonium salt.[3]
-
Alkaline Hydrolysis: Alternatively, refluxing with an aqueous base like sodium hydroxide will produce the disodium salt of perfluoroadipic acid. Subsequent acidification with a strong mineral acid is required to obtain the free dicarboxylic acid.[8]
Troubleshooting:
-
Incomplete Hydrolysis: If the reaction does not go to completion, increasing the reaction time or the concentration of the acid/base can be effective.
-
Product Isolation: Perfluoroadipic acid can be isolated by extraction with a suitable organic solvent, such as diethyl ether, after the reaction mixture has been cooled.
Question 6: What analytical techniques are best suited for identifying and quantifying impurities in my this compound product?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[9][10][11]
Analytical Methods:
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile impurities such as partially fluorinated species and fragmentation products. |
| High-Performance Liquid Chromatography (HPLC) | Useful for analyzing less volatile impurities and oligomers.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹H) | Provides structural information about the impurities and can be used for quantitative analysis. ¹⁹F NMR is particularly powerful for identifying different fluorinated species. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the presence of functional groups that may indicate impurities, such as C-H bonds from incomplete fluorination or C=O from hydrolysis products. |
References
-
Main Manuscript for Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments - ChemRxiv. (n.d.). Retrieved from [Link]
-
Efficient and selective electrosynthesis of adiponitrile from electrohydrodimerization of acrylonitrile over the bismuth nanosheets modified electrode | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Electrochemical fluorination - Wikipedia. (n.d.). Retrieved from [Link]
-
Schematic process for hydrodimerization of acrylonitrile to adiponitrile. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved from [Link]
-
Simons: Joseph Simons - Materials Research Institute - Penn State. (n.d.). Retrieved from [Link]
-
Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing). (2018, November 15). Retrieved from [Link]
-
Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process - Refubium - Freie Universität Berlin. (n.d.). Retrieved from [Link]
-
Electrochemical Fluorination and Its Applications - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Studies of Adiponitrile As a Solvent for Ketone Electrochemistry - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13). Retrieved from [Link]
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Electrochemical C(sp3)-H Fluorination - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed. (n.d.). Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved from [Link]
-
Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives - ijrpr. (n.d.). Retrieved from [Link]
-
Investigations of the Electrochemical Behavior of Hydrocarbons in Adiponitrile | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Retrieved from [Link]
-
Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings with Nicolò Tampellini - YouTube. (2025, March 7). Retrieved from [Link]
-
Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations - NSF Public Access Repository. (2021, April 21). Retrieved from [Link]
-
Electrochemical effect and mechanism of adiponitrile additive for high-voltage electrolyte | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US4119497A - Process for the purification of acetonitrile - Google Patents. (n.t.).
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- 4. Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Fluorination and Its Applications | Semantic Scholar [semanticscholar.org]
- 9. soeagra.com [soeagra.com]
- 10. biomedres.us [biomedres.us]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
"optimizing reaction yield for Octafluoroadiponitrile synthesis"
Technical Support Center: Octafluoroadiponitrile Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing reaction yield and troubleshooting common issues encountered during synthesis. The information herein is grounded in established chemical principles and practices to ensure scientific integrity and experimental success.
CRITICAL SAFETY ALERT: Handling Anhydrous Hydrogen Fluoride (aHF)
Before any experimental work, all personnel must be fully aware of the extreme hazards associated with Anhydrous Hydrogen Fluoride (aHF) and hydrofluoric acid.
-
Extreme Toxicity and Corrosivity : aHF is a highly corrosive and toxic gas or liquid.[1][2][3] Exposure through inhalation, ingestion, or skin contact can be fatal.[2][4]
-
Systemic Poisoning : HF rapidly penetrates tissue and binds to calcium ions in the body, which can lead to severe systemic toxicity, cardiac arrhythmia, and death.[1][5] Burns may not be immediately painful or visible, especially with lower concentrations, leading to delayed treatment.[2][4]
-
Required Precautions :
-
All work must be conducted in a specialized, acid-resistant chemical fume hood.[5]
-
Never work alone or after standard hours.[5]
-
Mandatory Personal Protective Equipment (PPE) : A full suite of HF-resistant gear is required, including a face shield, safety goggles, long-sleeved lab coat, acid-resistant apron, and specialized gloves (e.g., double-gloving with neoprene over butyl rubber).[5] Nitrile gloves are not sufficient.[5]
-
Emergency Preparedness : An eyewash/shower station must be immediately accessible. A fresh tube of calcium gluconate gel must be available in the lab as a first-aid antidote for skin contact.[5] All personnel must be trained on its use.
-
Introduction to this compound Synthesis
This compound, or perfluoroadiponitrile, is a key fluorochemical intermediate. The most established and industrially significant method for its synthesis is the Simons Electrochemical Fluorination (ECF) process .[6][7][8] This technique involves the electrolysis of a solution of adiponitrile in anhydrous hydrogen fluoride (aHF).[6] During the process, the hydrogen atoms on the adiponitrile backbone are replaced with fluorine atoms at a nickel anode, while hydrogen gas is evolved at the cathode.
The overall reaction is: NC-(CH₂₄)-CN + 8 HF → NC-(CF₂)₄-CN + 8 H₂
While elegant in principle, the Simons ECF process is mechanistically complex and achieving high yields can be challenging due to side reactions, anode passivation, and the demanding nature of the reagents.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Simons ECF process for this synthesis? The Simons process is an electrosynthesis method where an organic substrate (adiponitrile) is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.[6] A potential (typically 5-6 V) is applied across a cell, usually with a nickel anode.[6] The fluorination is believed to occur on the surface of the anode via a high-valent nickel fluoride species that forms in situ.[8][9]
Q2: Why are yields for this compound often variable or low? Yields can be compromised by several factors:
-
Anode Passivation : The formation of a non-conductive NiF₂ layer on the anode can halt the reaction.[8]
-
Substrate Solubility : Adiponitrile has limited solubility in aHF, which can affect the efficiency of the process.
-
C-C Bond Cleavage : High potentials or localized heating can cause fragmentation of the adiponitrile backbone, leading to shorter-chain perfluorinated byproducts.
-
Isomerization : Rearrangement of reaction intermediates can lead to the formation of branched-chain isomers instead of the desired linear product.[10]
-
Incomplete Fluorination : Insufficient reaction time or low current density can result in a mixture of partially fluorinated products.
Q3: What are the primary byproducts I should expect? Common byproducts include shorter-chain perfluoronitriles (from fragmentation), cyclic perfluoroalkanes, and partially fluorinated adiponitrile species. The exact distribution depends heavily on the reaction conditions.[8]
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific issues you may encounter during the synthesis.
Problem 1: The reaction fails to start or stops prematurely (indicated by a rapid drop in current).
-
Plausible Cause A: Anode Passivation
-
Explanation: At low potentials, a stable, insulating layer of nickel(II) fluoride (NiF₂) can form on the anode surface, preventing electron transfer and halting the fluorination process. The effective fluorinating agent is believed to be a higher-valent nickel fluoride species that forms at operating potential.[8][9]
-
Solution:
-
Anode Pre-Conditioning: Before adding the adiponitrile, perform a pre-electrolysis of the anhydrous hydrogen fluoride. This step helps to form the necessary conductive, high-valent nickel fluoride layer on the anode.
-
Galvanostatic Operation: Starting the reaction in a constant current (galvanostatic) mode, rather than constant voltage (potentiostatic), can help overcome the initial passivation layer by forcing the potential to a level sufficient for fluorination.
-
-
-
Plausible Cause B: Presence of Water
-
Explanation: Water in the anhydrous hydrogen fluoride electrolyte is highly detrimental. It can corrode the anode, increase passivation, and lead to the formation of oxygen difluoride and unwanted oxygenated byproducts. The Simons process requires strictly anhydrous conditions.[6]
-
Solution:
-
Use high-purity, electronics-grade aHF or distill commercial grades from a suitable drying agent (e.g., KHF₂).
-
Thoroughly dry the adiponitrile starting material and all components of the electrochemical cell before assembly.
-
-
Problem 2: The final product is a complex mixture with a low yield of the desired this compound.
-
Plausible Cause A: Incorrect Voltage and Current Density
-
Explanation: The applied cell voltage is a critical parameter. If the voltage is too low, fluorination will be incomplete. If it is too high, the energy supplied to the organic molecules at the anode surface will be excessive, leading to the cleavage of carbon-carbon bonds (fragmentation).[6]
-
Solution:
-
Carefully control the cell potential, typically maintaining it in the 5-6 V range for ECF reactions.[6]
-
Monitor the current density. A high current density can indicate a high reaction rate but may also correlate with increased fragmentation. Adjust the voltage to maintain a stable, moderate current density.
-
-
-
Plausible Cause B: Poor Mass Transport
-
Explanation: The fluorination reaction occurs at the anode surface. If the bulk concentration of adiponitrile near the anode is depleted, the process will be limited, and side reactions may become more prevalent.
-
Solution:
-
Ensure efficient stirring of the electrolyte to continuously bring fresh reactant to the anode.
-
For larger-scale reactions, consider a flow-cell design that circulates the electrolyte.
-
-
Problem 3: The isolated product shows signs of degradation (e.g., presence of amides or carboxylic acids).
-
Plausible Cause A: Hydrolysis During Workup
-
Explanation: While perfluorinated nitriles are generally stable, the nitrile functional groups can undergo hydrolysis to form perfluoroamides and subsequently perfluorocarboxylic acids, particularly in the presence of strong acids or bases and heat.[11][12]
-
Solution:
-
Perform the post-reaction workup at low temperatures. Quench the reaction mixture by carefully pouring it over crushed ice.
-
Avoid using strong bases for neutralization. Use a mild base like sodium bicarbonate if necessary.
-
Promptly extract the product into an inert organic solvent (e.g., diethyl ether or a fluorinated solvent).
-
Purify the final product via distillation under reduced pressure to minimize thermal stress.[13]
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Current drops to zero | Anode Passivation | Pre-condition anode; use galvanostatic start-up. |
| Low current, poor conversion | Presence of Water | Ensure strictly anhydrous conditions for all reagents and equipment. |
| High yield of byproducts | Incorrect Voltage/Current | Operate within the optimal 5-6 V range; avoid excessive current density. |
| Inconsistent results | Poor Mass Transport | Ensure vigorous and consistent stirring of the electrolyte. |
| Product contains amides | Hydrolysis during workup | Use low-temperature workup; avoid strong bases; purify promptly. |
Visualized Workflows and Pathways
Simons ECF Reaction Pathway
Caption: Overall workflow for this compound synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocol: Lab-Scale Synthesis
Disclaimer: This protocol is intended for experienced chemists trained in handling extremely hazardous materials. A thorough risk assessment must be completed before proceeding.
1. Apparatus Setup
-
Assemble a 250 mL electrochemical cell made of PTFE or another HF-resistant polymer.
-
The anode should be a pack of nickel sheets or gauze with a large surface area.
-
The cathode can be a nickel or Monel coil.
-
Seal the cell with a lid equipped with ports for a thermocouple, gas outlet (vented through a basic scrubber), and a reactant inlet.
-
Ensure all components are scrupulously dried in an oven at >120°C overnight and assembled in a dry atmosphere (glove box or under inert gas flow).
2. Reagent Charging and Anode Conditioning
-
In a dry box, transfer 20 g (0.185 mol) of adiponitrile (previously dried over P₂O₅) to the cell.
-
Assemble the cell and transfer it to a high-performance fume hood.
-
Cool the cell to approximately -20°C in a cryostat bath.
-
Carefully condense ~150 mL of anhydrous hydrogen fluoride into the cell. (EXTREME CAUTION REQUIRED) .
-
Begin stirring the solution.
-
Apply a constant voltage of 5.5 V to the cell. The initial current will be low. Allow the cell to run for 1-2 hours to condition the anode surface. The current should gradually increase and stabilize.
3. Electrochemical Fluorination
-
Maintain the cell temperature between 0-5°C.
-
Continue the electrolysis at a constant voltage of 5.5 V. Monitor the current, which will start high and gradually decrease as the starting material is consumed.
-
The reaction is typically complete when the current drops to <10% of its initial maximum value. This may take 24-48 hours depending on the efficiency.
4. Product Isolation and Workup
-
Once the reaction is complete, stop the electrolysis and disconnect the power supply.
-
Allow the remaining aHF to slowly evaporate under a gentle stream of dry nitrogen, venting through a scrubber.
-
CRITICAL STEP: Very carefully and slowly, pour the cold, viscous residue onto a large amount of crushed ice in a heavy-duty polypropylene beaker.
-
The crude product will separate as a dense, immiscible liquid.
-
Carefully decant the acidic aqueous layer. Wash the crude product twice with cold 5% sodium bicarbonate solution, followed by cold water until the washings are neutral.
-
Separate the dense organic layer and dry it over anhydrous magnesium sulfate.
5. Purification
-
Filter off the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure. The expected boiling point is approximately 63-65°C.
-
Collect the pure fraction and characterize by GC-MS and ¹⁹F NMR.
References
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]
-
EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). (2022). American Chemistry Council. [Link]
-
FACT SHEET: Hydrogen Fluoride. (2023). Tulane University Office of Environmental Health & Safety. [Link]
-
Anhydrous Hydrogen Fluoride | Safety Data Sheet. (2020). Honeywell. [Link]
-
hydrogen fluoride (anhydrous) Safety Data Sheet. (n.d.). Koura Global. [Link]
-
Electrochemical fluorination. (n.d.). Wikipedia. [Link]
- Process for synthesizing fluorinated nitrile compounds. (1996).
-
Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. (n.d.). ECS Meeting Abstracts. [Link]
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. (2020). National Institutes of Health. [Link]
-
Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. (2018). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Enhancing Selectivity and Efficiency in the Electrochemical Synthesis of Adiponitrile. (n.d.). ChemRxiv. [Link]
-
Simons: Joseph Simons. (n.d.). Materials Research Institute - Penn State. [Link]
-
Electrochemical Fluorination. (n.d.). ResearchGate. [Link]
- Preparation method of perfluoroalkyl nitrile. (n.d.).
-
Yield optimization for multiple reactions. (n.d.). ResearchGate. [Link]
-
Efficient yield optimization with limited gradient information. (2021). arXiv. [Link]
-
Electrochemical Fluorination for Preparation of Alkyl Fluorides. (n.d.). ResearchGate. [Link]
- Synthesis of adiponitrile. (n.d.).
- Adiponitrile production technology. (n.d.).
- Process for producing perfluoronitrile. (n.d.).
-
Electrochemical Synthesis of Adiponitrile from Acrylonitrile and Glutamic Acid. (n.d.). Proceedings. [Link]
-
Schematic illustration of the effectiveness of adiponitrile as a bi-functional additive in the proposed Li/FCG73 battery. (n.d.). ResearchGate. [Link]
-
Main Manuscript for Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments. (n.d.). ChemRxiv. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
- Manufacture of adiponitrile. (n.d.).
-
Studies of Adiponitrile as an Electrochemical Solvent. (n.d.). ECS Meeting Abstracts. [Link]
-
Investigations of the Electrochemical Behavior of Hydrocarbons in Adiponitrile. (n.d.). ResearchGate. [Link]
-
Insights into membrane-separated organic electrosynthesis: the case of adiponitrile electrochemical production. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). YouTube. [Link]
-
Hydrolysis of Nitriles. (2021). YouTube. [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 3. kouraglobal.com [kouraglobal.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 7. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. electrochem.org [electrochem.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Perfluorinated Nitriles in Batteries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluorinated nitriles in battery applications. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. Our goal is to enhance your understanding of the degradation pathways of these promising electrolyte components and to help you achieve reliable and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with perfluorinated nitrile-based electrolytes. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Rapid Capacity Fading in Early Cycles
Question: My cell is showing an unexpectedly rapid drop in capacity within the first 50-100 cycles when using a perfluorinated nitrile additive. What could be the cause, and how can I mitigate this?
Answer:
Rapid initial capacity fading is a common issue that often points to instability at the electrode-electrolyte interface. While perfluorinated nitriles are designed to improve stability, their degradation can sometimes lead to this problem under certain conditions.
Causality behind the issue:
-
Reductive Decomposition on the Anode: Perfluorinated nitriles, despite their high oxidative stability, can be susceptible to reduction at the anode surface, especially at lower potentials. This decomposition can lead to the formation of an unstable or excessively resistive solid electrolyte interphase (SEI), consuming lithium ions and impeding their transport. The composition of this SEI is critical; an unstable SEI will continuously reform, leading to capacity loss.
-
Impurities in the Nitrile Additive: The synthesis and purification of perfluorinated nitriles can be challenging.[1] Trace amounts of water, hydrofluoric acid (HF), or organic precursors can react with the lithium metal or lithiated graphite anode, leading to accelerated degradation.
-
Incompatibility with Other Electrolyte Components: The perfluorinated nitrile may react with other solvents or salts in your electrolyte mixture, leading to unforeseen side reactions that degrade the overall system.
Troubleshooting Protocol:
-
Verify the Purity of the Perfluorinated Nitrile:
-
Recommendation: Before use, analyze your perfluorinated nitrile additive using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.
-
Purification Step: If impurities are detected, consider purifying the nitrile through vacuum distillation or by passing it through a column of activated alumina to remove water and acidic species.
-
-
Optimize the Additive Concentration:
-
Rationale: The concentration of the additive can significantly impact its performance. Too high a concentration may lead to increased viscosity and reduced ionic conductivity, while too low a concentration may not form a sufficiently protective layer.
-
Experimental Step: Conduct a concentration optimization study, testing a range of concentrations (e.g., 0.5 wt%, 1 wt%, 2 wt%) to find the optimal balance for your specific cell chemistry.
-
-
Incorporate a Co-additive:
-
Insight: Sometimes, a combination of additives works synergistically. For instance, adding a film-forming additive like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help to form a more stable SEI on the anode, preventing the direct reduction of the perfluorinated nitrile.[2][3]
-
Procedure: Introduce a small amount (e.g., 1-2 wt%) of VC or FEC into your electrolyte formulation and compare the cycling performance against the baseline.
-
-
Characterize the SEI Layer:
-
Technique: After cycling, disassemble the cell in an argon-filled glovebox and analyze the anode surface using X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR). This will provide insights into the chemical composition of the SEI and help identify degradation products.[4]
-
Increased Gas Generation and Cell Swelling
Question: I am observing significant gas evolution and swelling in my pouch cells containing a perfluorinated nitrile electrolyte, especially at elevated temperatures. What is the likely cause, and what are the safety implications?
Answer:
Gas generation is a critical indicator of electrolyte decomposition and can pose a significant safety risk, potentially leading to cell rupture.
Causality behind the issue:
-
Oxidative Decomposition at the Cathode: At high voltages (typically >4.3 V vs. Li/Li+), perfluorinated nitriles can undergo oxidative decomposition at the cathode surface.[5] This process can release gaseous byproducts such as CO2, CO, and various fluorinated hydrocarbons.
-
Reaction with Trace Water: Any residual water in the electrolyte can react with the LiPF6 salt to form hydrofluoric acid (HF). HF can then catalyze the decomposition of both the nitrile and the carbonate solvents, leading to gas generation.
-
Thermal Runaway Precursors: The generated gas can increase the internal pressure of the cell, leading to poor electrical contact and increased internal resistance. This can generate excess heat, potentially triggering a thermal runaway event.
Troubleshooting and Safety Protocol:
-
Strict Moisture Control:
-
Procedure: Ensure all electrolyte components are rigorously dried before use. Store solvents and salts over molecular sieves. Prepare the electrolyte and assemble cells in a glovebox with very low moisture and oxygen levels (<0.1 ppm).
-
Verification: Use Karl Fischer titration to accurately measure the water content of your final electrolyte.
-
-
Incorporate an HF Scavenger:
-
Lower the Cutoff Voltage:
-
Diagnostic Step: To determine if oxidative decomposition is the primary cause, try cycling a few cells at a lower upper cutoff voltage (e.g., 4.1 V or 4.2 V). If gas generation is significantly reduced, it points to high-voltage instability.
-
-
Gas Analysis:
-
Advanced Technique: If available, use in-situ or ex-situ gas chromatography to analyze the composition of the evolved gases. This can provide direct evidence of the specific degradation pathways occurring.
-
-
Safety Precautions:
-
Handling: Always handle swollen cells with extreme care, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[7][8]
-
Disposal: Do not attempt to puncture a swollen cell. Discharge it completely using a resistive load and then submerge it in a saltwater solution to ensure it is fully inert before disposal according to your institution's hazardous waste protocols.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of perfluorinated nitriles in battery research.
Q1: What is the primary role of perfluorinated nitriles as electrolyte additives?
A1: Perfluorinated nitriles primarily function to enhance the electrochemical stability of the electrolyte, particularly at high voltages.[2] Their strong electron-withdrawing fluorine groups lead to a higher oxidation potential compared to conventional carbonate solvents.[9] They can form a protective and stable interface on the cathode surface, which suppresses the decomposition of other electrolyte components and reduces the dissolution of transition metal ions from the cathode material.[5]
Q2: Are perfluorinated nitriles compatible with lithium metal anodes?
A2: The compatibility of perfluorinated nitriles with lithium metal anodes can be complex. While they offer good oxidative stability, their reductive stability can be a concern. Direct contact with the highly reactive lithium metal can lead to the decomposition of the nitrile group. However, strategies such as creating high-concentration electrolytes or using additives like FEC to form a protective SEI can significantly improve their compatibility and enable stable cycling of lithium metal batteries.[5]
Q3: What are the main degradation products of perfluorinated nitriles, and how do they affect battery performance?
A3: The degradation of perfluorinated nitriles can produce a variety of products depending on the degradation pathway (reductive or oxidative). Reductive degradation at the anode can lead to the formation of lithium fluoride (LiF), lithium cyanide (LiCN), and various organofluorine compounds. While a stable, thin LiF-rich SEI is beneficial, uncontrolled decomposition can lead to a thick, resistive layer. Oxidative degradation at the cathode can generate gaseous products (CO2, CO, fluorinated hydrocarbons) and polymeric films on the cathode surface. These products can lead to increased impedance, capacity fade, and safety hazards due to gassing.[10]
Q4: What analytical techniques are most effective for studying the degradation of perfluorinated nitriles?
A4: A multi-technique approach is often necessary:
-
Electrochemical Methods: Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are used to determine the electrochemical stability window. Electrochemical Impedance Spectroscopy (EIS) can track changes in interfacial resistance.
-
Spectroscopic Techniques: XPS and FTIR are crucial for analyzing the composition of the SEI and cathode electrolyte interphase (CEI). NMR (19F and 7Li) can be used to study the solvation environment of the lithium ions and to identify soluble degradation products in the electrolyte.[11]
-
Chromatography: GC-MS is effective for identifying volatile and semi-volatile degradation products in the electrolyte and the gas phase.
Q5: What are the key safety precautions to take when working with perfluorinated nitrile electrolytes?
A5:
-
Handling: Perfluorinated nitriles should be handled in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8][12]
-
Toxicity: While specific toxicity data for all novel perfluorinated nitriles may be limited, they should be treated as potentially hazardous. Avoid inhalation of vapors and skin contact. Some nitrile compounds can be toxic.[13]
-
HF Formation: Be aware of the potential for hydrofluoric acid (HF) formation if there is any moisture contamination in LiPF6-based electrolytes. Have a calcium gluconate gel available as a first aid measure for HF skin exposure, and ensure you are trained in its use.[14][15]
-
Disposal: Dispose of all waste materials containing perfluorinated nitriles as hazardous waste according to your institution's guidelines.
Section 3: Experimental Protocols and Data
This section provides a detailed experimental workflow for evaluating the performance of a novel perfluorinated nitrile additive and a table summarizing expected performance improvements.
Experimental Workflow for Additive Evaluation
Caption: A typical experimental workflow for evaluating perfluorinated nitrile additives.
Step-by-Step Protocol:
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte (e.g., 1 M LiPF6 in a 1:1 w/w mixture of ethylene carbonate and ethyl methyl carbonate).
-
Prepare the experimental electrolyte by adding a precise concentration (e.g., 1 wt%) of the perfluorinated nitrile additive to the baseline electrolyte. Ensure thorough mixing.
-
Measure the water content of both electrolytes using Karl Fischer titration.
-
-
Cell Assembly:
-
Use standard cathode (e.g., NMC811) and anode (e.g., graphite) materials.
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use a consistent amount of electrolyte in each cell (e.g., 20 µL).
-
-
Electrochemical Testing:
-
Formation: Perform two formation cycles at a low C-rate (e.g., C/20) between 2.8 V and 4.3 V.
-
Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for at least 100 cycles, recording the charge/discharge capacity and coulombic efficiency.
-
Rate Capability: Test the rate performance by cycling at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
-
EIS: Perform EIS measurements at regular intervals (e.g., every 20 cycles) to monitor the change in cell impedance.
-
-
Post-Mortem Analysis:
-
After cycling, carefully disassemble the cells in a glovebox.
-
Gently rinse the electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Analyze the surface of the electrodes using XPS and FTIR to characterize the SEI and CEI.
-
Analyze the aged electrolyte using GC-MS to identify any soluble degradation products.
-
Expected Performance Improvements
The following table summarizes the potential quantitative improvements that can be observed with an effective perfluorinated nitrile additive compared to a baseline electrolyte.
| Performance Metric | Baseline Electrolyte | With Perfluorinated Nitrile Additive |
| Capacity Retention (after 200 cycles @ C/2) | 70-80% | >90% |
| Coulombic Efficiency (stable cycling) | 99.5-99.7% | >99.9% |
| High Voltage Stability (vs. Li/Li+) | ~4.3 V | >4.5 V |
| Impedance Growth (after 200 cycles) | High | Low to Moderate |
Section 4: Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting experimental results and designing more stable electrolyte systems.
Reductive Degradation at the Anode
Perfluorinated nitriles can undergo a one- or two-electron reduction at the anode surface.
Caption: Simplified reductive degradation pathway at the anode.
This process can lead to the formation of a complex SEI layer containing LiF, LiCN, and other organic and inorganic species. The stability and passivating quality of this layer are highly dependent on the structure of the perfluorinated nitrile.
Oxidative Degradation at the Cathode
At high potentials, the nitrile can be oxidized, leading to the loss of an electron and subsequent decomposition.
Caption: Simplified oxidative degradation pathway at the cathode.
This degradation pathway contributes to gas generation and the formation of a passivating layer on the cathode (CEI), which can increase impedance.
References
- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion b
- Research progress on nitrile compounds in high potential electrolytes. (URL not available)
- A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. (URL not available)
- Characterization of the solvation structures of fluorin
- The Effect of Some Nitriles as Electrolyte Additives in Li-Ion B
-
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. ACS Sustainable Chemistry & Engineering. ([Link])
-
A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. Bohrium. ([Link])
-
Electrochemical degradation of per- and poly-fluoroalkyl substances in the presence of natural organic matter. National Institutes of Health. ([Link])
- Application for derogations from PFAS REACH restriction for specific uses in b
- EP0729940A2 - Process for synthesizing fluorinated nitrile compounds.
-
Lithium metal-mediated electrochemical degradation of per- and poly- fluoroalkylsubstances (PFAS). ChemRxiv. ([Link])
- CN110642750A - Preparation method of perfluoroalkyl nitrile.
-
How to improve the wettability and thermal stability between the electrolyte and the electrode surface? - tycorun. ([Link])
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. National Institutes of Health. ([Link])
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Electrochemical degradation of a C6-perfluoroalkyl substance (PFAS) using a simple activated carbon cathode. Royal Society of Chemistry. ([Link])
-
Fluorinated Electrolyte Technology for EV Batteries. GreyB. ([Link])
-
Degradation of emerging per- and polyfluoroalkyl substances (PFAS) using an electrochemical plug flow reactor. PubMed. ([Link])
-
PFAS-Free Energy Storage: Investigating Alternatives for Lithium-Ion Batteries. National Institutes of Health. ([Link])
-
The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells. ACS Sustainable Chemistry & Engineering. ([Link])
-
Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. Royal Society of Chemistry. ([Link])
- Fluoride-free batteries: Safeguarding the environment and enhancing performance. (URL not available)
- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremedi
-
Electrochemical degradation of perfluoroalkyl acids by titanium suboxide anodes. Royal Society of Chemistry. ([Link])
- A bifunctional nitrile additive for high-performance lithium- oxygen b
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. ([Link])
- Electrochemical Behavior of Nonflammable Organo-Fluorine Compounds for Lithium Ion B
-
Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. National Institutes of Health. ([Link])
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage. ([Link])
-
Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process. Figshare. ([Link])
-
Lemon battery experiment troubleshooting. Reddit. ([Link])
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. ([Link])
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. ([Link])
-
University of Rochester Hydrofluoric Acid Safe Handling Guidelines LS-G002. Environmental Health & Safety. ([Link])
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. ([Link])
-
Make a Battery with Coins | Science Experiment. YouTube. ([Link])
-
Direct preparation of nitriles from carboxylic acids in continuous flow. PubMed. ([Link])
Sources
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- 5. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
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- 15. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Purification of Octafluoroadiponitrile
Welcome to the technical support center for the purification of Octafluoroadiponitrile (OFAN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this unique fluorinated nitrile.
Critical Safety Notice
This compound is a hazardous chemical. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. The most important properties are:
-
Boiling Point: 132.3 °C at 760 mmHg.[1] This relatively high boiling point allows for purification by fractional distillation under atmospheric or reduced pressure.
-
Density: 1.594 g/cm³.[6] Its high density compared to many common organic solvents and impurities can be a factor in separation.
-
Flash Point: 33.8 °C.[1] This indicates that it is a flammable liquid, and appropriate precautions must be taken to avoid ignition sources.[3][4]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities in this compound typically originate from the synthetic route or subsequent degradation.[7] These can include:
-
Starting Materials: Unreacted adiponitrile or other precursors from the synthesis.[7]
-
By-products: Compounds formed from side reactions during synthesis. The specific by-products will depend on the synthetic method used, such as direct fluorination or gas-phase addition reactions.[1][7]
-
Partially Fluorinated Intermediates: Molecules where not all hydrogen atoms have been replaced by fluorine.
-
Hydrolysis Products: The terminal nitrile groups are susceptible to hydrolysis, which can occur if the compound is exposed to moisture, especially under acidic or basic conditions.[1][8] This can lead to the formation of amides and, eventually, carboxylic acids.
Q3: What is the recommended primary method for purifying this compound?
A3: Fractional distillation is the most effective and commonly used method for purifying this compound.[9] This technique is ideal for separating liquids with close boiling points, which is often the case with fluorinated compounds and their impurities.[10][11] The efficiency of the separation depends on the number of theoretical plates in the distillation column.[10][11]
Q4: How can I accurately assess the purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile fluorinated compounds like this compound.[12][13][14] It provides both quantitative information about the percentage of impurities and qualitative data to help identify their structures. For acidic impurities resulting from hydrolysis, derivatization may be required to make them volatile enough for GC analysis.[15]
Q5: How should I store purified this compound to prevent degradation?
A5: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[16] Using an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Purity & Contamination Issues
Q: My GC-MS analysis shows multiple peaks even after fractional distillation. What could be the cause?
A: This is a common issue that can stem from several sources:
-
Inefficient Distillation: The boiling points of your impurities might be very close to that of this compound.
-
Causality: Fractional distillation separates components based on differences in boiling points. If the difference is too small (less than 25 °C), a standard setup may not be sufficient.[17]
-
Solution: Increase the efficiency of your distillation. Use a longer, packed fractionating column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[10][11] Alternatively, performing the distillation under vacuum will lower the boiling points and can increase the boiling point differences between components, aiding separation.
-
-
Azeotrope Formation: this compound may form an azeotrope with one or more impurities.
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
Solution: This is more complex to resolve. You may need to try a different purification technique, such as extractive distillation or chromatography. Alternatively, you could try to chemically remove the impurity before distillation (e.g., a wash to remove an acidic impurity).
-
-
Thermal Degradation: The compound might be degrading at its boiling point.
-
Causality: Although fluorinated compounds are generally stable, prolonged heating can sometimes cause degradation.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Yield & Performance Issues
Q: My final yield after distillation is significantly lower than expected. Why is this happening?
A: Low recovery can be frustrating. Here are the likely culprits:
-
Mechanical Losses: A significant portion of your product might be left behind in the distillation apparatus.
-
Causality: The surfaces of the flask, column, and condenser will retain some liquid. For small-scale purifications, this can represent a substantial loss.
-
Solution: Ensure your apparatus is appropriately sized for the amount of material you are purifying. After the distillation, you can rinse the apparatus with a low-boiling-point solvent (that can be easily evaporated) to recover the remaining product, provided this doesn't introduce new impurities.
-
-
Incorrect Temperature and Pressure Control:
-
Causality: If the distillation temperature is too high or the vacuum is too deep, your product may distill over too quickly with impurities, or you may lose some to the vacuum pump. If the temperature is too low, the distillation will be very slow or incomplete.
-
Solution: Carefully monitor the head temperature and pressure throughout the distillation. Collect fractions in a narrow temperature range corresponding to the boiling point of pure this compound at the operating pressure.
-
Product Quality Issues
Q: My purified this compound is discolored. What causes this and is it a problem?
A: Discoloration often indicates the presence of impurities.
-
Causality: The color may come from thermal degradation products or high-boiling-point impurities that were carried over during the distillation. It could also indicate a reaction with trace contaminants in your distillation setup.
-
Solution: First, ensure your glassware is scrupulously clean. If the problem persists, you may need to perform a pre-treatment step before distillation, such as washing the crude material with a dilute, neutral solution to remove certain impurities. A second distillation of the discolored product may also be necessary.
Q: I suspect my product is contaminated with hydrolysis products. How can I confirm this and remove them?
A: Hydrolysis of the nitrile groups is a key potential degradation pathway.[1]
-
Confirmation: Hydrolysis would form the corresponding amide and eventually the carboxylic acid. These are less volatile and more polar than the dinitrile. You can often detect these using analytical techniques like GC-MS (possibly after derivatization) or IR spectroscopy (looking for C=O and N-H or O-H stretches).
-
Removal:
-
Aqueous Wash: Before distillation, you can wash the crude this compound with a neutral aqueous solution (e.g., brine) to remove any water-soluble acidic or basic impurities. Be sure to thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate before proceeding to distillation to avoid co-distillation of water.
-
Fractional Distillation: Since the hydrolysis products are significantly less volatile, they should remain in the distillation flask if the distillation is performed carefully.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes a standard procedure for purifying this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum pump and gauge (optional, for vacuum distillation)
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the liquid begins to boil, you will see a condensation ring rise up the column. Allow this ring to rise slowly to the top of the column to ensure equilibrium is established between the liquid and vapor phases.
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. Do not begin collecting the product until the temperature stabilizes at the boiling point of this compound (132.3 °C at 760 mmHg, or the expected boiling point at your operating pressure).
-
Collect any initial low-boiling impurities in a separate flask (the "forerun").
-
Collect the main fraction in a clean, dry receiving flask over a narrow temperature range (e.g., ± 2 °C of the expected boiling point).
-
If the temperature drops or rises significantly, change the receiving flask as this indicates the end of the main fraction or the beginning of higher-boiling impurities.
-
-
Shutdown: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive residues. Let the apparatus cool down completely before disassembling.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general guideline for analyzing the purity of this compound.
Instrumentation & Columns:
-
Gas chromatograph with a mass spectrometer detector.
-
A capillary column suitable for analyzing fluorinated compounds, such as an HP-5MS or similar.[18]
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a suitable volatile solvent (e.g., ethyl acetate or acetonitrile). A typical concentration is around 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
GC Program: Use a temperature program that allows for the separation of this compound from potential impurities. A typical program might be:
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks.
-
Use the mass spectrum of the main peak to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Data & Visualizations
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Notes |
| This compound | C₆F₈N₂ | 132.3 | Main product |
| Adiponitrile | C₆H₈N₂ | 199 | Potential starting material impurity |
| Water | H₂O | 100 | Potential contaminant leading to hydrolysis |
| Octafluoroadipamide | C₆H₄F₈N₂O₂ | > 200 (est.) | Potential hydrolysis product |
| Octafluoroadipic acid | C₆H₂F₈O₄ | > 200 (est.) | Potential final hydrolysis product |
Diagrams
Caption: Troubleshooting workflow for this compound purification.
Caption: Decision tree for selecting the appropriate purification method.
References
- Determination of perfluorinated compounds in packaging materials and textiles using pressurized liquid extraction with gas chrom
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- Recent developments in methods for analysis of perfluorin
- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. (Oxford Academic)
- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- Buy this compound | 376-53-4. (Smolecule)
- This compound - 376-53-4. (Vulcanchem)
- Octafluoroadipoyl fluoride. (Synquest Labs)
- Fractional Distill
- WO2013151741A1 - Fluorinated nitriles as dielectric gases.
- This compound. (Synquest Labs)
- What is Fractional Distill
- Fractional distill
- 5.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (YouTube)
- Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regul
- Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (University of Vienna)
- Pharmaceutical impurity profiling & custom synthesis. (LGC Standards)
- Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (YouTube)
- Hydrolysis of Nitriles. (YouTube)
- Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate.
- A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. (Journal of the Mexican Chemical Society)
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (Yufeng)
- Purification of Acetonitrile.
- Safety Data Sheet: Acetonitrile with 0,1 % Trifluoroacetic acid. (Carl ROTH)
- Nucleophilic Acyl Substitution 6: C
- Safety D
Sources
- 1. Buy this compound | 376-53-4 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound (376-53-4) for sale [vulcanchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. WO2013151741A1 - Fluorinated nitriles as dielectric gases - Google Patents [patents.google.com]
- 10. tmcindustries.com [tmcindustries.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of perfluorinated compounds in packaging materials and textiles using pressurized liquid extraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
- 15. mdpi.com [mdpi.com]
- 16. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Moisture Sensitivity of Octafluoroadiponitrile
Welcome to the technical support center for Octafluoroadiponitrile (OFAN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mitigating the challenges associated with the moisture sensitivity of this versatile fluorinated building block. As a perfluorinated dinitrile, OFAN offers unique properties but demands careful handling to ensure experimental success and maintain its chemical integrity. This resource provides field-proven insights and troubleshooting protocols to address specific issues you may encounter.
Understanding the Challenge: The Inherent Moisture Sensitivity of this compound
This compound (C₆F₈N₂) is a highly fluorinated organic compound, which imparts exceptional chemical and thermal stability.[1] However, the electron-withdrawing nature of the perfluoroalkyl chain enhances the electrophilicity of the nitrile carbons, making them susceptible to nucleophilic attack by water. This hydrolysis can compromise the purity of OFAN, leading to the formation of undesired byproducts that can interfere with subsequent reactions and impact the performance of materials, such as in high-voltage electrolytes for lithium-ion batteries.[2][3][4][5][6]
The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then to a carboxylic acid or its salt, depending on the pH.[7][8][9][10] For OFAN, this would lead to the formation of octafluoroadipamide and subsequently octafluoroadipic acid, with ammonia as a byproduct.
OFAN [label="this compound\n(NC-(CF₂)₄-CN)"]; Water [label="H₂O\n(Moisture)", shape=ellipse, fillcolor="#FFFFFF"]; Amide [label="Octafluoroadipamide Intermediate\n(H₂NOC-(CF₂)₄-CONH₂)"]; Acid [label="Octafluoroadipic Acid\n(HOOC-(CF₂)₄-COOH)"]; Ammonia [label="Ammonia\n(NH₃)", shape=ellipse, fillcolor="#FFFFFF"];
OFAN -> Amide [label="Initial Hydrolysis"]; Water -> Amide; Amide -> Acid [label="Further Hydrolysis"]; Water -> Acid; Amide -> Ammonia; Acid -> Ammonia;
{rank=same; OFAN; Water;} {rank=same; Amide;} {rank=same; Acid; Ammonia;} }
Caption: Simplified reaction pathway for the hydrolysis of this compound.Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple side products. Could moisture be the culprit?
A1: Absolutely. The presence of even trace amounts of moisture can lead to the hydrolysis of OFAN, consuming your starting material and introducing impurities such as octafluoroadipamide and octafluoroadipic acid. These byproducts can potentially react with your reagents or interfere with the desired reaction pathway, leading to reduced yields and a complex product mixture. It is crucial to ensure all reagents, solvents, and glassware are scrupulously dry.
Q2: How can I confirm if my sample of this compound has been contaminated with moisture?
A2: Several analytical techniques can be employed to detect moisture and its hydrolysis byproducts:
-
Karl Fischer Titration: This is the gold standard for quantifying water content in organic solvents and reagents.[11][12][13][14][15] It provides a direct measure of the amount of water present in your OFAN sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of hydrolysis products. Look for the appearance of broad O-H stretching bands (around 3200-3600 cm⁻¹) and C=O stretching bands (around 1700 cm⁻¹) corresponding to carboxylic acids, and N-H stretching (around 3100-3500 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) for amides.[3][9][10][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile impurities.[18][19][20][21][22] You can develop a method to detect the presence of OFAN hydrolysis byproducts, although derivatization might be necessary for the less volatile diacid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile organic impurities and can be used to quantify the levels of octafluoroadipic acid and other potential byproducts.[18][23]
Q3: What is the best way to store this compound to prevent moisture contamination?
A3: Proper storage is paramount. OFAN should be stored in a tightly sealed container, preferably with a septum cap for withdrawal using a syringe. The container should be placed in a desiccator containing a suitable drying agent (e.g., Drierite™ or phosphorus pentoxide). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. Storing in a controlled environment, such as a glovebox, provides the best protection.[15][17][24][25]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in Reaction Mixture
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture in Solvents or Reagents | 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry solvents over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill under inert atmosphere. 3. Ensure all other reagents are anhydrous. | Solvents and reagents are common sources of water contamination. Perfluorinated compounds can be sensitive to even trace amounts of moisture.[26] |
| Contaminated this compound | 1. Analyze the starting material for purity using GC-MS or HPLC. 2. Purify the OFAN by distillation under reduced pressure if impurities are detected. | The starting material may have been compromised during previous handling or storage. |
| Atmospheric Moisture Ingress | 1. Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox. 2. Ensure all glassware is oven-dried or flame-dried immediately before use. | An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.[16][25] |
Start [label="Low Yield / Impurities in OFAN Reaction", fillcolor="#EA4335"]; Check_Moisture [label="Suspect Moisture Contamination"]; Analyze_OFAN [label="Analyze OFAN Purity\n(GC-MS, KF Titration)"]; Analyze_Reagents [label="Check Reagents & Solvents for Water"]; Check_Setup [label="Review Experimental Setup"]; Purify_OFAN [label="Purify OFAN\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Reagents [label="Dry Solvents/Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Improve_Setup [label="Implement Inert Atmosphere Techniques\n(Glovebox/Schlenk Line)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Reaction", fillcolor="#34A853"];
Start -> Check_Moisture; Check_Moisture -> Analyze_OFAN; Check_Moisture -> Analyze_Reagents; Check_Moisture -> Check_Setup; Analyze_OFAN -> Purify_OFAN -> Success; Analyze_Reagents -> Dry_Reagents -> Success; Check_Setup -> Improve_Setup -> Success; }
Caption: Decision workflow for troubleshooting OFAN reactions.Experimental Protocols
Protocol 1: Drying this compound Prior to Use
This protocol describes the purification of OFAN from trace amounts of water and volatile impurities by vacuum distillation.
Materials:
-
This compound (potentially containing moisture)
-
Anhydrous calcium sulfate (Drierite™) or molecular sieves (3Å or 4Å)
-
Oven-dried distillation apparatus (short-path distillation head recommended)
-
Vacuum pump and cold trap
-
Inert gas source (argon or nitrogen)
-
Schlenk flask for collection
Procedure:
-
Pre-drying: Add a small amount of anhydrous calcium sulfate or molecular sieves to the flask containing OFAN.[27] Allow it to stand for at least 4 hours, occasionally swirling. This will remove the bulk of the dissolved water.
-
Apparatus Setup: Assemble the oven-dried distillation apparatus. Ensure all joints are well-greased with a suitable vacuum grease. Connect the apparatus to a Schlenk line to allow for evacuation and backfilling with inert gas.
-
Transfer: Under a positive pressure of inert gas, transfer the pre-dried OFAN to the distillation flask.
-
Distillation:
-
Cool the receiving flask in a cold bath (ice-water or dry ice/acetone).
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask in an oil bath. OFAN has a boiling point of 61-62 °C at atmospheric pressure, so the distillation can be performed at a significantly lower temperature under vacuum.
-
Collect the purified OFAN in the cooled receiving flask.
-
-
Storage: Once the distillation is complete, backfill the system with inert gas. The receiving flask containing the purified, dry OFAN should be sealed under the inert atmosphere.
Protocol 2: Handling this compound in a Glovebox
For reactions that are highly sensitive to moisture, handling OFAN in a glovebox is the preferred method.
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm H₂O and O₂).[15][17][24]
-
Material Transfer: Introduce all necessary glassware (oven-dried), reagents, and sealed containers of OFAN and solvents into the glovebox through the antechamber.
-
Weighing and Dispensing:
-
Allow the OFAN container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Accurately weigh the required amount of OFAN in a tared vial.
-
Use a clean, dry syringe or pipette to transfer the liquid OFAN to the reaction vessel.
-
-
Reaction Setup: Assemble the reaction apparatus within the glovebox.
-
Post-Reaction: Seal the reaction vessel before removing it from the glovebox for further workup if necessary.
Start [label="Prepare for Moisture-Sensitive Reaction"]; Prepare_Glovebox [label="Ensure Inert Atmosphere\n(<1 ppm H₂O, O₂)"]; Transfer_Materials [label="Transfer Dried Glassware,\nReagents, and OFAN to Glovebox"]; Equilibrate [label="Allow OFAN to Equilibrate\nto Glovebox Temperature"]; Weigh_Dispense [label="Weigh and Dispense OFAN"]; Setup_Reaction [label="Assemble Reaction Apparatus"]; Run_Reaction [label="Conduct Reaction"]; Seal_Vessel [label="Seal Reaction Vessel"]; Remove [label="Remove from Glovebox for Workup"];
Start -> Prepare_Glovebox; Prepare_Glovebox -> Transfer_Materials; Transfer_Materials -> Equilibrate; Equilibrate -> Weigh_Dispense; Weigh_Dispense -> Setup_Reaction; Setup_Reaction -> Run_Reaction; Run_Reaction -> Seal_Vessel; Seal_Vessel -> Remove; }
Caption: Standard workflow for handling OFAN in a glovebox.References
-
University of Rochester, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
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Nichols, L. (2022, April 7). 7.19: Using Drying Agents. Chemistry LibreTexts. Retrieved from [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
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EHSLeaders. (2018, January 3). PFAS in the Workplace. Retrieved from [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
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RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]
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School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]
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Texas Department of Insurance. (2025, November 20). Workplace dangers of PFAS “forever chemicals”. Retrieved from [Link]
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Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]
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AGC Chemicals Europe. (n.d.). Fluorinated Solvents. Retrieved from [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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ResearchGate. (2019, June 4). Are perfluoro esters and nitriles stable to hydrolysis?. Retrieved from [Link]
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Wiley Online Library. (2024, October 9). 4.6 V Moisture‐Tolerant Electrolytes for Lithium‐Ion Batteries. Retrieved from [Link]
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Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). An azeotropic drying-free approach for copper-mediated radiofluorination without addition of base. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Perrio, C., et al. (2016). [18F]-Fluoride capture and release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a phosphonium borane. Chemical Communications, 53(2), 340-343. Retrieved from [Link]
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ACS Publications. (n.d.). The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells. Retrieved from [Link]
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National Institutes of Health. (2023, July 6). Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. Retrieved from [Link]
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
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YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Organic Chemistry Tutor. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Retrieved from [Link]
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Fluoride Alert. (2018, August 7). Fluorinated electrolytes provide better performance when lithium ion batteries are pushed to the limit. Retrieved from [Link]
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Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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ijrpr. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. Retrieved from [Link]
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Technical Support Center: Enhancing the Electrochemical Stability of Octafluoroadiponitrile (OFAN) Electrolytes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Octafluoroadiponitrile (OFAN) based electrolytes. This guide is designed for researchers, scientists, and professionals in battery and drug development who are working to harness the potential of high-voltage energy storage systems. OFAN, a fluorinated dinitrile, offers a promising pathway to achieving wider electrochemical stability windows (ESW), a critical requirement for next-generation high-energy-density batteries. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to address common challenges and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and application of OFAN electrolytes.
Q1: What is the Electrochemical Stability Window (ESW) and why is it critical for high-voltage batteries?
A1: The Electrochemical Stability Window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition. It is determined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the solvent molecules. A wide ESW is paramount for high-voltage batteries because it allows for the use of high-potential cathodes (e.g., LiNi₀.₅Mn₁.₅O₄, operating up to ~4.9 V) and low-potential anodes (like lithium metal) without degrading the electrolyte. Electrolyte decomposition leads to irreversible capacity loss, gas generation, increased internal resistance, and ultimately, cell failure.[1]
Q2: What are the theoretical and practical ESW limits of OFAN and related dinitrile electrolytes?
A2: Dinitrile-based solvents like Adiponitrile (ADN), the non-fluorinated parent of OFAN, are known for their remarkable oxidative stability. Theoretically, dinitrile electrolytes can have an electrochemical window of about 7.0 V when used alone and can maintain a window of 6.0-6.5 V in binary or ternary systems.[2][3] The strong electron-withdrawing effect of the nitrile groups (-C≡N) lowers the HOMO energy level, making the molecule resistant to oxidation.[4] The addition of fluorine in OFAN is intended to further enhance this oxidative stability and improve stability at the anode. However, the practical ESW is often narrower due to impurities, electrode surface catalysis, and interactions with other cell components.
Q3: What primary factors influence the measured ESW of an OFAN electrolyte?
A3: The measured ESW is not an intrinsic property of the solvent alone but is influenced by the entire electrochemical system. Key factors include:
-
Purity of Components: Trace impurities, especially water, can initiate decomposition reactions, significantly narrowing the practical ESW.[5][6]
-
Choice of Lithium Salt: The salt anion plays a crucial role. Salts like LiBF₄ or LiDFOB can participate in forming protective passivation layers, while others like LiPF₆ can be thermally unstable and generate acidic species (HF) that attack the electrodes and electrolyte.[1][7]
-
Working Electrode Material: The ESW is highly dependent on the electrode surface, as it can catalyze decomposition. Measurements on inert electrodes like platinum or glassy carbon provide a baseline, but testing on the actual cathode and anode materials of interest is essential for practical relevance.[8][9]
-
Additives: Functional additives are often essential to form a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. These layers prevent direct contact between the electrodes and the bulk electrolyte, effectively widening the functional voltage window.[10][11]
Q4: How are OFAN electrolytes and their precursors handled safely in a lab environment?
A4: Safe handling is critical. Always work in a controlled atmosphere, such as an argon-filled glovebox with moisture and oxygen levels below 2 ppm, to prevent contamination.[2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[12] In case of spills or exposure, consult the Material Safety Data Sheets (MSDS) immediately. Electrolyte contact with skin should be flushed with cool water for at least 15 minutes.[13] Store all electrolyte components in a cool, dry, and well-ventilated area away from heat sources.[14] Damaged or puffy cells should be considered a fire hazard and isolated immediately in a fire-safe container, such as one filled with sand.[15]
Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered with OFAN electrolytes.
Problem 1: Premature Oxidative Decomposition and Rapid Capacity Fading at High Voltages
-
Symptoms:
-
The cell shows a rapid decline in capacity when cycled to high cut-off voltages (>4.5 V).
-
The coulombic efficiency is consistently low (<99.5%).
-
Electrochemical Impedance Spectroscopy (EIS) shows a steady increase in charge transfer resistance (Rct) with cycling.
-
Visible gas evolution or cell puffing is observed.
-
-
Root Cause Analysis & Solutions: The issue points to continuous electrolyte decomposition on the cathode surface. The OFAN solvent or the salt anion is oxidizing, consuming active lithium and creating resistive surface films.
-
Cause: Impurities in the Electrolyte. Water and other protic impurities have lower oxidation potentials than OFAN and will decompose first, often triggering a cascade of side reactions.[1]
-
Solution: Implement a rigorous purification protocol. Before formulation, dry all solvents (OFAN, co-solvents) and salts under vacuum. Use activated molecular sieves (e.g., 3Å or 4Å) to remove residual moisture from the prepared electrolyte for at least 24 hours. Verify purity using Karl Fischer titration.
-
-
Cause: Unstable Cathode-Electrolyte Interphase (CEI). The "bare" cathode surface can be catalytically active, accelerating electrolyte decomposition.
-
Solution: Employ CEI-forming additives. Additives are designed to oxidize at a potential slightly lower than the main solvent, forming a stable, ionically conductive, and electronically insulating passivation layer (CEI).[10]
-
Lithium Bis(oxalato)borate (LiBOB) or Lithium Difluoro(oxalato)borate (LiDFOB): These additives are known to form robust, inorganic-rich CEI layers that suppress transition metal dissolution and electrolyte oxidation.[7][16] Start with concentrations of 0.5-2.0 wt%.
-
Adiponitrile (ADN): Small amounts of non-fluorinated ADN can preferentially oxidize to form a protective polymer-like film on the cathode surface, hindering further decomposition of the bulk electrolyte.[4][17]
-
-
-
Cause: Incompatible Lithium Salt. The LiPF₆ salt, while common, is known to be thermally and hydrolytically unstable, generating HF that can damage the cathode structure and passivating layers.[5]
-
Solution: Use more stable lithium salts.
-
Lithium tetrafluoroborate (LiBF₄): Offers better thermal stability than LiPF₆ and can contribute to a stable CEI.[3]
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Exhibits excellent thermal and electrochemical stability but can be corrosive to aluminum current collectors at high potentials.[18] If using LiTFSI, consider adding a corrosion inhibitor like LiBOB or using coated current collectors.
-
-
-
-
Workflow Diagram: Troubleshooting Premature Electrolyte Oxidation Caption: A step-by-step decision guide for diagnosing and resolving high-voltage instability.
Problem 2: Poor Anode Stability and Low Cycling Efficiency
-
Symptoms:
-
Low initial coulombic efficiency (ICE).
-
Visible dendrite growth on lithium metal anodes after cycling.
-
Cell failure due to internal short circuits.
-
Unstable, growing SEI layer observed in post-mortem analysis.
-
-
Root Cause Analysis & Solutions: This indicates that the OFAN electrolyte is being reductively decomposed on the anode surface, leading to the continuous consumption of lithium and the formation of a mechanically weak and unstable SEI.
-
Cause: Intrinsic Reductive Instability. The nitrile groups in OFAN can be susceptible to reduction at the low potentials of lithium or graphite anodes.
-
Solution: Utilize film-forming additives. These additives are reduced at a higher potential than the OFAN solvent, creating a stable SEI layer that is electronically insulating but ionically conducting. This SEI physically blocks the OFAN from reaching the anode surface.
-
Fluoroethylene Carbonate (FEC): A highly effective additive that forms a stable, LiF-rich SEI.[3][19] The presence of fluorine enhances the stability of the passivation layer.[1] Typical concentrations range from 2-10 vol%.
-
Vinylene Carbonate (VC): Polymerizes on the anode surface to form a stable polymeric SEI layer. Often used in synergy with FEC.[11][20]
-
-
-
Cause: High Reactivity of Lithium Metal. Freshly plated lithium is extremely reactive and will continuously decompose most organic electrolytes.
-
Solution: Engineer the Li-Electrolyte Interface.
-
Synergistic Additives: Combining an SEI-former (like FEC) with a salt that also contributes to the passivation layer (like LiBF₄) can create a more robust, multi-layered SEI.[21]
-
Artificial SEI: Consider pre-passivating the lithium anode or the current collector before cell assembly to create an initial stable interface.
-
-
-
-
Mechanism Diagram: SEI Formation with FEC Additive Caption: How FEC preferentially reduces to protect the anode from OFAN decomposition.
Key Experimental Protocols
Protocol 1: Determination of the ESW using Linear Sweep Voltammetry (LSV)
This protocol outlines the standard procedure for measuring the oxidative and reductive stability limits of your OFAN electrolyte.
-
Cell Assembly (Three-Electrode Setup):
-
Working Electrode (WE): A well-polished, inert electrode (e.g., glassy carbon or platinum, ~3 mm diameter). Polishing is critical for reproducibility.[9]
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Assembly: Assemble in a coin cell or a dedicated three-electrode cell inside an argon-filled glovebox. Use a glass fiber separator and ensure it is thoroughly wetted with the OFAN electrolyte (~100 µL for a 2032 coin cell).
-
Resting: Allow the assembled cell to rest for at least 4 hours to reach thermal and electrochemical equilibrium.
-
-
Electrochemical Measurement:
-
Instrument: Use a high-precision potentiostat.
-
Anodic (Oxidative) Scan:
-
Record the Open Circuit Voltage (OCV).
-
Sweep the potential from the OCV to a high voltage (e.g., 6.0 V vs. Li/Li⁺).
-
Scan Rate: Use a slow scan rate, typically 0.1 to 1.0 mV/s.[9] A slow scan rate provides a result closer to the thermodynamic limit.
-
-
Cathodic (Reductive) Scan:
-
In a separate, freshly assembled cell, sweep the potential from the OCV down to a low voltage (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis: The ESW is defined by the potentials at which a sharp, non-reversible increase in current is observed. A current density cutoff (e.g., 0.01-0.1 mA/cm²) is typically used to define the stability limit.
-
Protocol 2: Electrolyte Preparation and Purification
-
Component Drying: Dry the OFAN solvent, any co-solvents, and the lithium salt under high vacuum at an appropriate temperature (e.g., 60-80°C for solvents, >100°C for salts) for at least 24 hours before use.
-
Formulation: Inside an argon-filled glovebox, dissolve the dried lithium salt into the dried solvent(s) to the target concentration (e.g., 1.0 M). If using additives, add them at this stage. Stir the solution for several hours until fully dissolved.
-
Moisture Removal: Add activated 3Å molecular sieves (approx. 5-10% by weight) to the prepared electrolyte. Let the electrolyte sit over the sieves for at least 24 hours.
-
Verification: Before use, carefully decant or filter the electrolyte to remove the molecular sieves. Use a small aliquot to measure the water content via Karl Fischer titration. The target should be < 20 ppm.
Data Summary: Impact of Additives on Performance
The following table summarizes the effects of common additives used with dinitrile-based electrolytes, based on published literature. This serves as a starting point for your own experimental design.
| Additive | Primary Function | Typical Concentration | Observed Benefits | Reference(s) |
| Fluoroethylene Carbonate (FEC) | Anode SEI Formation | 2-10 vol% | Improves cycling efficiency, suppresses dendrite growth, forms a stable LiF-rich SEI. | [2][3][19] |
| Lithium Difluoro(oxalato)borate (LiDFOB) | Anode SEI & Cathode CEI Formation | 0.5-2.0 wt% | Stabilizes both anode and cathode interfaces, mitigates impedance rise at high voltage, improves capacity retention. | [4][7] |
| Adiponitrile (ADN) | Cathode CEI Formation | 1-5 wt% | Preferentially oxidizes to form a protective film on the cathode, preventing bulk electrolyte decomposition at high voltage. | [4][17] |
| Lithium Tetrafluoroborate (LiBF₄) | Salt / Co-additive | (as main salt or additive) | Better thermal stability than LiPF₆; contributes to F-containing SEI/CEI layers. Synergistic effects with other additives. | [3][21] |
References
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Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. National Institutes of Health. [Link]
-
Electrochemical effect and mechanism of adiponitrile additive for high-voltage electrolyte. ResearchGate. [Link]
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. PubMed. [Link]
-
Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor. ResearchGate. [Link]
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. ResearchGate. [Link]
-
Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Royal Society of Chemistry. [Link]
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Improvement of High Voltage Cycling Performance of Lithium-Ion Cells By Employing a Functional Additive. ResearchGate. [Link]
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Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. Frontiers. [Link]
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Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Publications. [Link]
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A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. MDPI. [Link]
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Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Publications. [Link]
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Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers. [Link]
-
Hybrid additives of lithium difluorophosphate (LIDFP) and adiponitrile (ADN): improving the high-voltage behaviors of NCM811 lithium-ion batteries. ResearchGate. [Link]
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A scheme showing the electrochemical stability window of the... ResearchGate. [Link]
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Improving the Cycling Stability of NCM811 at High-Voltage 4.5V in Ester-Based Electrolytes with LiDFOB. PubMed. [Link]
-
Understanding the Electrochemical Stability Window of Polymer Electrolytes in Solid State Batteries from Atomic-scale Modeling: The Role of the Li ion salt. ResearchGate. [Link]
-
Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems. ResearchGate. [Link]
-
Improving the Cycling Stability of NCM811 at High-Voltage 4.5V in Ester-Based Electrolytes with LiDFOB. ResearchGate. [Link]
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Synergetic effect of electrolyte additives for lithium-ion battery. ResearchGate. [Link]
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Improving Cycling Performance of Anode-Free Lithium Batteries by Pressure and Voltage Control. ResearchGate. [Link]
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High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. ResearchGate. [Link]
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Primary Lithium Battery Safety and Handling Guidelines. Electrochem. [Link]
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Instructions for the safe handling of Lithium-Ion accumulators. Movera. [Link]
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Dendrite-free reversible Li plating/stripping in adiponitrile-based electrolytes for high-voltage Li metal batteries. Royal Society of Chemistry. [Link]
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Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. International Journal of Electrochemical Science. [Link]
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Lithium-Ion Battery Safety Guidance. MIT EHS. [Link]
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Thermal decomposition of LiPF6-based electrolytes for lithium-ion batteries. University of Rhode Island. [Link]
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Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. arXiv. [Link]
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Lithium Battery Safety. University of Washington. [Link]
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Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. University of Southampton. [Link]
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Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. Royal Society of Chemistry. [Link]
-
Lithium Battery Safety Program. Wentworth Institute of Technology. [Link]
-
Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ResearchGate. [Link]
-
Synergistic effect of electrolyte additives on the improvement in interfacial stability between ionic liquid based gel electrolyte and LiFePO4 cathode. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Poor Performance of Batteries with Octafluoroadiponitrile (OFADN)
Welcome to the technical support center for researchers and scientists utilizing Octafluoroadiponitrile (C₆F₈N₂) in advanced battery systems. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you overcome common experimental challenges. Nitrile-based electrolytes, particularly those containing dinitriles like adiponitrile (ADN) and its fluorinated derivatives, are promising for high-voltage lithium-ion batteries due to their high oxidative stability and favorable dielectric properties.[1][2][3] However, their unique chemistry can also present specific performance issues. This document provides a structured, question-and-answer-based approach to diagnose and resolve these problems effectively.
Troubleshooting Guides
This section addresses specific performance issues you may encounter during your experiments with this compound-based electrolytes. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for diagnosis and resolution.
Q1: My cell is showing rapid capacity fading and low Coulombic efficiency after a few cycles. What is the likely cause and how can I fix it?
A1: Root Cause Analysis: Rapid capacity fading and low Coulombic efficiency are classic symptoms of an unstable Solid Electrolyte Interphase (SEI) layer and/or continuous electrolyte decomposition.[4] While OFADN is chosen for its high anodic stability, its reductive stability, particularly on the anode surface, can be problematic. An unstable SEI consumes lithium ions and electrolyte components with each cycle, leading to a continuous loss of capacity.[4] Furthermore, the composition of the SEI is heavily influenced by all electrolyte components, including salts and additives.[5]
Troubleshooting Workflow:
Caption: OFADN adsorbs on the cathode, preventing carbonate oxidation.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling procedures for OFADN-based electrolytes? A: Like all battery-grade chemicals, OFADN and its electrolyte mixtures must be handled with care.
-
Storage: Store in a cool, dry place, preferably in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination. [6]Keep containers tightly sealed.
-
Handling: Always handle in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves. [7]In case of skin contact, wash the area immediately with soap and water. [8] Q: Can OFADN be used with lithium metal anodes? A: Standard nitrile solvents often exhibit poor compatibility with lithium metal, leading to continuous corrosion. [9]However, recent research shows that stable cycling can be achieved by engineering the anode interphase. Strategies include using specific salt formulations (e.g., LiBF₄) or creating an artificial protective layer (e.g., a porous Li₂O coating) on the lithium metal surface before cell assembly. [10]This protective layer facilitates the formation of a stable, LiF-rich SEI. [10] Q: What is the primary benefit of fluorinating the adiponitrile molecule? A: Fluorination serves several purposes in electrolyte components. It can enhance the oxidative stability, making the molecule less prone to breaking down at high voltages. [11]Additionally, the fluorine atoms can participate in the formation of a LiF-rich SEI layer, which is known for its stability and ability to conduct Li⁺ ions while being electronically insulating. [11][12] Q: Which analytical techniques are most useful for characterizing the performance issues related to OFADN? A: A multi-technique approach is always best.
-
Electrochemical: Galvanostatic Cycling with Potential Limitation (GCPL), Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV).
-
Spectroscopic (Post-Mortem): X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) for SEI/CEI chemical composition.
-
Microscopic (Post-Mortem): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize morphology changes on the electrode surfaces. [13]* In-situ/Operando: Differential Electrochemical Mass Spectrometry (DEMS) to analyze gas evolution.
References
-
Hu, P., Chai, J., Duan, Y., Liu, Z., Cui, G., & Chen, L. (2016). Progress in nitrile-based polymer electrolytes for high performance lithium batteries. Journal of Materials Chemistry A, 4(26), 10070-10083.
-
Ampinvt. (2024). Troubleshooting Common Issues with High Voltage LiFePO4 Batteries.
-
ResearchGate. (2016). Progress in nitrile-based polymer electrolyte for high performance lithium batteries | Request PDF.
-
储能科学与技术. (n.d.). Research progress on nitrile compounds in high potential electrolytes.
-
Journal of Materials Chemistry A. (n.d.). Developing a nitrile-based lithium-conducting electrolyte for low temperature operation.
-
ACS Publications. (2020). Nonflammable Nitrile Deep Eutectic Electrolyte Enables High-Voltage Lithium Metal Batteries. Chemistry of Materials, 32(6), 2557–2566.
-
LithiumHub Ionic. (n.d.). Troubleshooting Guide.
-
DNK Power. (2023). Troubleshooting Common Issues with Lithium Batteries.
-
Renogy US. (2023). Troubleshoot Lithium Batteries.
-
eszoneo.com. (n.d.). How to Fix Lithium Batteries: A Comprehensive Guide.
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Product Information Sheet. (n.d.).
-
ResearchGate. (2008). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries.
-
Grepow. (2021). What is the SEI, and what effect does it have on the battery? | Battery Monday.
-
Ossila. (n.d.). Introduction to the Solid Electrolyte Interphase (SEI) Layer.
-
Frontiers. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate.
-
Chemical Management. (n.d.). 1823 summit ave std 210 · plano/tx * 75074 - phone: 972-889-8857 • fax.
-
RSC Publishing. (n.d.). Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile.
-
ResearchGate. (2020). (PDF) Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate.
-
ResearchGate. (2019). The Study of How the Amount of Adiponitrile Impacts on the Performance of LiNi 0.5 Mn 1.5 O 4 Battery.
-
Journal of Materials Chemistry A. (2021). Dendrite-free reversible Li plating/stripping in adiponitrile-based electrolytes for high-voltage Li metal batteries.
-
MDPI. (2022). Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis.
-
LiPF6 as an additive for the stabilization of zero-excess Na metal battery anode interfaces. (n.d.).
-
Lithium Battery Safety. (n.d.).
-
Li, R. (2023). Modelling solvent consumption for SEI layer growth in lithium-ion batteries.
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ResearchGate. (n.d.). Improving metallic lithium anode with NaPF6 additive in LiPF6-carbonate electrolyte | Request PDF.
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ResearchGate. (n.d.). Unlocking the Capability of the Lithium Metal Battery Anode through Organofluorine Additives | Request PDF.
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ResearchGate. (n.d.). High Voltage Performances of Li2NiPO4F Cathode with Dinitrile-Based Electrolytes | Request PDF.
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ResearchGate. (n.d.). Characterization of the components of the SEI layer after the first...
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Journal of Materials Chemistry A. (n.d.). Advancing anode-less lithium metal batteries: ZnF2 modification and in situ structural regulation for enhanced performance.
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Ego Power Plus. (n.d.). Safety Data Sheet.
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Semantic Scholar. (n.d.). Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems.
-
Frontiers. (2019). Electrochemical Analysis for Enhancing Interface Layer of Spinel LiNi0.5Mn1.5O4 Using p-Toluenesulfonyl Isocyanate as Electrolyte Additive.
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Electrochem Solutions. (n.d.). Primary Lithium Battery Safety and Handling Guidelines.
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Technical Support Center: Scaling Up the Synthesis of Octafluoroadiponitrile
For: Researchers, scientists, and drug development professionals.
Introduction
Octafluoroadiponitrile (NC(CF₂)₄CN), a key intermediate in the synthesis of high-performance fluoropolymers and specialty chemicals, presents unique challenges when transitioning from laboratory-scale synthesis to pilot or industrial production. The primary and most established route for its synthesis is the Simons Electrochemical Fluorination (ECF) of adiponitrile.[1] This process, while effective, involves the use of anhydrous hydrogen fluoride (aHF), a highly hazardous material, and is subject to electrochemical complexities that can impact yield, purity, and safety on a larger scale.[1]
This technical support guide is designed to provide researchers and process chemists with practical, field-proven insights into troubleshooting common issues encountered during the scale-up of this compound synthesis. It is structured in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting Guide: From Lab to Pilot Scale
This section addresses common problems observed during the scale-up of the Simons ECF process for this compound synthesis.
Question 1: We are observing a significant drop in current efficiency and overall yield when scaling up our electrochemical fluorination of adiponitrile. What are the likely causes and how can we mitigate this?
Answer:
A decrease in current efficiency and yield upon scale-up is a frequent challenge in electrochemical processes and can be attributed to several interconnected factors, primarily related to mass and heat transfer limitations.
-
Poor Mass Transfer: At a larger scale, ensuring a consistent concentration of adiponitrile at the anode surface becomes more difficult.[2] The depletion of the organic substrate near the anode can lead to side reactions, such as the electrolysis of the solvent (aHF) or the formation of undesired byproducts.
-
Symptoms: Fluctuations in cell voltage, increased formation of gaseous byproducts (e.g., H₂, CF₄), and a broader range of partially fluorinated intermediates in the crude product.
-
Solutions:
-
Enhanced Agitation: Implement more robust mechanical stirring or a pumped circulation loop to improve the homogeneity of the electrolyte.
-
Flow Cell Design: Transitioning from a batch "beaker-style" cell to a flow electrolyzer can significantly improve mass transfer by ensuring a constant supply of fresh reactant to the electrode surface.[3]
-
Electrode Design: Utilize electrodes with a higher surface area or a three-dimensional structure to increase the active reaction zone.
-
-
-
Inadequate Heat Dissipation: The electrochemical fluorination process is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to remove heat efficiently.
-
Symptoms: A noticeable increase in the bulk temperature of the electrolyte, increased pressure within the cell, and the formation of tar-like decomposition products.
-
Solutions:
-
Jacketed Reactor: Employ a reactor with a cooling jacket and a circulating coolant to maintain a stable operating temperature.
-
Internal Cooling Coils: For very large-scale reactors, internal cooling coils can provide additional heat exchange surface area.
-
Temperature Monitoring: Implement multiple temperature probes within the reactor to monitor for thermal gradients and "hot spots."
-
-
-
Anode Passivation: The formation of a non-conductive layer on the nickel anode can inhibit the reaction. This can be exacerbated at larger scales due to longer run times and potential for localized overheating.
-
Symptoms: A gradual increase in cell voltage required to maintain a constant current, followed by a sharp drop in current.
-
Solutions:
-
Periodic Anode Conditioning: Implement a protocol for periodically reversing the polarity of the electrodes or applying a high-voltage pulse to remove the passivation layer.
-
Control of Water Content: Strictly maintain anhydrous conditions, as trace amounts of water can contribute to the formation of passivating nickel oxides and fluorides.[1]
-
-
Question 2: During the purification of our scaled-up batch of this compound, we are struggling to remove persistent impurities. What are these impurities likely to be and what purification strategies are most effective?
Answer:
The purification of perfluorinated compounds can be challenging due to their unique physical properties. The impurities in crude this compound are typically a mixture of partially fluorinated species and cyclic byproducts.
-
Likely Impurities:
-
Partially Fluorinated Adiponitriles: Molecules where not all C-H bonds have been replaced by C-F bonds.
-
Cyclic Perfluoroalkanes: Cyclization reactions can occur during the ECF process.
-
Lower Molecular Weight Perfluorocarbons: Fragmentation of the adiponitrile backbone can occur, especially at higher temperatures or voltages.[4]
-
-
Effective Purification Strategies:
-
Fractional Distillation: This is the most common and effective method for separating this compound from its lower and higher boiling point impurities. Due to the relatively high boiling point of this compound (approx. 63-64 °C), vacuum distillation is recommended to prevent thermal decomposition.
-
Aqueous/Solvent Washing: A preliminary wash of the crude product with a dilute aqueous solution of sodium bicarbonate or sodium sulfite can help to remove acidic impurities and residual aHF.
-
Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, or for isolating specific isomers, preparative GC is a viable, though less scalable, option.
-
Table 1: Typical Distillation Parameters for this compound Purification
| Parameter | Recommended Value | Rationale |
| Pressure | 50-100 mmHg | Reduces the boiling point to prevent thermal degradation. |
| Head Temperature | 63-65 °C | Target boiling point range for the desired product. |
| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio improves separation efficiency. |
| Packing Material | Structured packing (e.g., Sulzer) | Provides a large surface area for efficient vapor-liquid contact. |
Question 3: We are concerned about the safe handling of the larger quantities of anhydrous hydrogen fluoride (aHF) required for our scale-up. What are the critical engineering controls and safety protocols we must have in place?
Answer:
Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance.[5][6][7] Scaling up its use requires a commensurate increase in the robustness of safety measures. Administrative controls and personal protective equipment (PPE) are essential, but they are the last line of defense. The primary focus for scale-up must be on engineering controls.[6]
-
Critical Engineering Controls:
-
Dedicated, Ventilated Enclosure: The entire ECF apparatus should be housed within a dedicated, continuously ventilated enclosure (e.g., a walk-in fume hood or a glovebox) with a high rate of air exchange.[6]
-
aHF Gas Detection System: Install a network of aHF gas sensors with audible and visual alarms that are interlocked to an emergency shutdown system.
-
Scrubber System: The exhaust from the reactor and the enclosure must be passed through a caustic scrubber (e.g., containing potassium hydroxide or calcium carbonate) to neutralize any vented aHF.
-
Remote Operation: To the greatest extent possible, design the system for remote monitoring and control to minimize personnel exposure.
-
Material Compatibility: All wetted parts (reactor, tubing, valves) must be constructed from materials resistant to aHF, such as Monel®, Hastelloy®, or certain fluoropolymers (e.g., PFA, FEP). Stainless steel is not suitable for long-term use with aHF.
-
-
Essential Safety Protocols:
-
Two-Person Rule: Never work with aHF alone. A trained safety observer must always be present.
-
Specialized PPE: This includes a full-face respirator with an appropriate acid gas cartridge, a gas-tight chemical resistant suit, and specialized gloves and boots.[5]
-
Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be readily accessible in the event of skin contact.[7] All personnel must be trained in its proper application.
-
Emergency Shower and Eyewash: These must be located in the immediate vicinity of the work area.
-
Regular Drills: Conduct regular emergency response drills to ensure all personnel are familiar with the procedures for handling an aHF leak or exposure.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Simons Electrochemical Fluorination process?
A1: The exact mechanism is still a subject of research, but it is generally accepted to be a heterogeneous process occurring on the surface of the nickel anode.[4] It is believed that a high-valence nickel fluoride species (e.g., NiF₃ or NiF₄) is formed electrochemically on the anode surface. This species then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate (adiponitrile) that is adsorbed on the anode surface.[4]
Q2: Can we use a different solvent instead of anhydrous hydrogen fluoride?
A2: While aHF is the traditional and most effective solvent and fluorine source for the Simons process, some alternative methods have been explored, particularly for partial fluorination.[1] These often involve the use of organic solvents with fluoride salts, such as triethylamine-trihydrofluoride ((C₂H₅)₃N·3HF), in an organic solvent like acetonitrile.[1] However, for the exhaustive perfluorination required to produce this compound, aHF remains the industrial standard due to its high fluorinating power and ability to act as both solvent and reagent.
Q3: What are the key parameters to monitor during the electrochemical fluorination reaction?
A3: Careful monitoring of the reaction parameters is crucial for a successful and reproducible synthesis. The key parameters are:
-
Current Density: This determines the rate of reaction. A constant current (galvanostatic) mode is typically used.
-
Cell Voltage: This is an indicator of the cell's performance and can signal issues like anode passivation or electrolyte depletion.
-
Temperature: As discussed, temperature control is critical for preventing side reactions and ensuring safety.
-
aHF Concentration: Maintaining the correct ratio of adiponitrile to aHF is important for solubility and conductivity.
-
Off-Gas Analysis: Monitoring the composition of the off-gas (e.g., using an in-line mass spectrometer) can provide real-time information about the reaction's progress and the formation of byproducts.
III. Experimental Workflow and Diagrams
Step-by-Step Protocol for a Lab-Scale Synthesis of this compound
-
Reactor Preparation: A 500 mL electrochemical cell made of Monel® is equipped with a nickel anode and cathode, a thermocouple, a gas inlet for nitrogen, and a gas outlet connected to a caustic scrubber. The entire setup is placed in a well-ventilated fume hood.
-
Anhydrous Conditions: The cell is dried in an oven at 120 °C overnight and then assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
aHF Condensation: The cell is cooled to -78 °C (dry ice/acetone bath), and anhydrous hydrogen fluoride (approx. 250 mL) is carefully condensed into the cell.
-
Addition of Adiponitrile: Adiponitrile (20 g, 0.185 mol) is slowly added to the stirred aHF solution.
-
Electrolysis: The solution is brought to the desired operating temperature (typically 0-10 °C). A constant current of 2.0 A is applied. The cell voltage should be monitored and is expected to be in the range of 5-6 V.
-
Reaction Monitoring: The reaction is allowed to proceed for the calculated time required for complete fluorination (based on Faraday's laws). The off-gas is vented through the caustic scrubber.
-
Work-up: After the electrolysis is complete, the power is turned off. The excess aHF is carefully evaporated under a stream of nitrogen and neutralized in the scrubber.
-
Product Isolation: The crude product is phase-separated from any polymeric residue. The organic layer is washed with a dilute sodium bicarbonate solution, then with water, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by vacuum fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
References
-
Wikipedia. (n.d.). Electrochemical fluorination. Retrieved January 12, 2026, from [Link]
-
Honeywell. (2020, October 26). Anhydrous Hydrogen Fluoride | Safety Data Sheet. Retrieved January 12, 2026, from [Link]
- Kornath, A. J., & Schürmann, F. (2021).
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved January 12, 2026, from [Link]
-
American Chemistry Council. (2022, January). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUFLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved January 12, 2026, from [Link]
- Simons, J. H. (1949). The Electrochemical Process for the Production of Fluorocarbons. Journal of The Electrochemical Society, 95(2), 47–52.
- Noel, M., & Suryanarayanan, V. (2007). Electrochemical Fluorination. In Encyclopedia of Electrochemistry. Wiley-VCH.
- Fuchigami, T., & Tajima, T. (2005). Highly Selective Electrochemical Fluorination of Organic Compounds in Ionic Liquids. ChemInform, 36(28).
- Zhang, X., Li, Y., Shao, X., & Tang, J. (2019).
- Márquez-Montes, C. A., et al. (2023). Mass transfer enhancement in electrochemical flow cells through 3D-printed biomimetic channels. Reaction Chemistry & Engineering, 8(3), 623-631.
- Stone, C., & Port, S. (2023). Mass transfer enhancement in electrochemical flow cells through 3D-printed biomimetic channels. Reaction Chemistry & Engineering, 8, 623-631.
- Atobe, M., & Fuchigami, T. (2018). Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. Reaction Chemistry & Engineering, 3(5), 555-564.
- Wang, Z., et al. (2023). Study of Mass Transfer Enhancement of Electrolyte Flow Field by Rotating Cathode in Through-Mask Electrochemical Micromachining. Micromachines, 14(7), 1399.
- Xu, W., et al. (2017). Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry, 23(3), 295-302.
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- 2. Mass transfer enhancement in electrochemical flow cells through 3D-printed biomimetic channels - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical Fluorination of Organic Compounds Using a Hexafluorosilicate Salt as an Inexpensive and Widely Available Fluorine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. mdpi.com [mdpi.com]
"analytical techniques for detecting impurities in Octafluoroadiponitrile"
Welcome to the Technical Support Center for the analytical characterization of Octafluoroadiponitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and quantifying impurities in this highly fluorinated molecule. Here you will find in-depth troubleshooting guides and frequently asked questions to assist you in your laboratory experiments.
Troubleshooting Guide: Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities. However, the unique properties of highly fluorinated compounds can present challenges. This guide addresses common issues encountered during the GC analysis of this compound.
Q1: I'm observing poor peak shape, specifically peak tailing, for the this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing in the gas chromatography of active compounds like nitriles, especially fluorinated ones, is a common issue that can compromise resolution and quantification. The primary causes are typically related to active sites within the GC system that can interact with your analyte.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Active Sites in the Inlet | The hot injector is a common area for analyte degradation or adsorption. Active sites can be exposed metal surfaces or contaminants on the liner. | 1. Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If you already are, consider it a consumable and replace it regularly.[1] 2. Liner Contamination: Bake out or replace the inlet liner. Glass wool, if used, can also be a source of activity and should be deactivated or replaced. |
| Column Activity | The stationary phase of the column can degrade over time, exposing active silanol groups. Highly fluorinated compounds can be sensitive to these sites. | 1. Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions.[1] 2. Column Contamination: If the front end of the column is contaminated, you can try to bake it out at a high temperature (below the column's maximum limit). As a last resort, carefully trim the first 10-15 cm of the column. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing. | 1. Reinstall Column: Carefully reinstall the column, ensuring the correct insertion depth into both the injector and detector as specified in your instrument manual. |
Workflow for Troubleshooting Peak Tailing:
Caption: A systematic workflow for diagnosing and resolving peak tailing in GC analysis.
Q2: I am seeing extraneous or "ghost" peaks in my chromatogram that are not present in my sample. What is their origin and how do I get rid of them?
A2: Ghost peaks are typically the result of contamination somewhere in the GC system. Their appearance can be sporadic or consistent. Identifying the source is key to eliminating them.
Potential Sources & Solutions:
| Source | Explanation | Troubleshooting Steps |
| Septum Bleed | The septum can release volatile compounds when heated in the injector, which then appear as peaks in the chromatogram. | 1. Use High-Quality Septa: Ensure you are using high-temperature, low-bleed septa. 2. Condition New Septa: Before analytical runs, it's good practice to condition a new septum by allowing it to sit in the heated injector with the carrier gas flowing.[1] |
| Carrier Gas Contamination | Impurities in the carrier gas or from contaminated gas lines can be concentrated on the column at the initial oven temperature and then elute as the temperature is ramped. | 1. Check Gas Purity: Ensure you are using the correct high-purity grade of carrier gas. 2. Gas Traps: Install or replace oxygen, moisture, and hydrocarbon traps on your carrier gas line.[2] |
| Sample Carryover | Residual sample from a previous injection can be retained in the syringe or injector and elute in a subsequent run. | 1. Syringe Wash: Ensure your syringe wash procedure is adequate, using a strong solvent. 2. Injector Cleaning: If carryover is persistent, the injector may need to be cleaned. |
Q3: My retention times are shifting between runs. What could be causing this instability?
A3: Retention time stability is critical for reliable peak identification. Shifts in retention time usually point to issues with flow rate or temperature control.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Leaks in the System | A leak in the gas lines or at the injector will cause a drop in the column head pressure, leading to a decrease in flow rate and longer retention times. | 1. Leak Check: Perform a systematic leak check of all fittings and connections from the gas source to the detector using an electronic leak detector.[2][3] |
| Inconsistent Oven Temperature | If the GC oven is not maintaining a consistent and accurate temperature profile, retention times will vary. | 1. Oven Calibration: If you suspect temperature fluctuations, have the GC oven temperature calibrated by a qualified technician. |
| Column Bleed/Degradation | As a column ages and the stationary phase degrades, the retention characteristics can change. | 1. Monitor Performance: Keep a record of the performance of your column over time. A significant shift in retention times for your standards may indicate the column needs to be replaced. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of analytical techniques and the interpretation of data for this compound impurity profiling.
Q1: What are the most likely impurities I should be looking for in my this compound sample?
A1: The impurity profile of your this compound will depend on the synthetic route and storage conditions. However, you can generally anticipate the following classes of impurities:
-
Residual Starting Materials and Intermediates: Incomplete reactions can leave behind starting materials or partially fluorinated intermediates.
-
Isomers: Depending on the synthesis, structural isomers of this compound may be present.
-
Byproducts of Side Reactions: Unwanted side reactions can lead to the formation of various byproducts. For example, the presence of any water during synthesis or storage could lead to the hydrolysis of the nitrile groups to form carboxylic acids.[4]
-
Degradation Products: Over time, and with exposure to heat or light, the molecule may degrade.[4]
Q2: When should I choose High-Performance Liquid Chromatography (HPLC) over Gas Chromatography (GC) for my analysis?
A2: The choice between GC and HPLC depends on the properties of the impurities you are trying to detect.
-
Choose GC or GC-MS for:
-
Volatile and semi-volatile impurities.
-
Thermally stable impurities.
-
When high-resolution separation of isomers is needed (using long capillary columns).
-
-
Choose HPLC or LC-MS for:
Q3: How can ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy aid in my impurity analysis?
A3: ¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds like this compound for several reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive and naturally abundant, making it easy to detect even at low concentrations.[7][8]
-
Wide Chemical Shift Range: ¹⁹F NMR has a very wide chemical shift range, which means that even small changes in the chemical environment of a fluorine atom will result in a distinct signal. This allows for the clear resolution of signals from the parent compound and various fluorinated impurities.[8][9]
-
Quantitative Analysis without Reference Standards: A key advantage of ¹⁹F NMR is its ability to provide quantitative information about the relative amounts of different fluorinated species in a sample without needing a reference standard for each impurity. The integration of the NMR signals is directly proportional to the number of fluorine nuclei contributing to that signal.[7]
-
Structural Elucidation: The coupling patterns between different fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) can provide valuable information for elucidating the structure of unknown impurities.[8]
Logical Workflow for Impurity Identification:
Caption: A multi-technique approach for comprehensive impurity profiling of this compound.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a GC-MS method for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent such as acetonitrile.[10] c. Mix thoroughly. d. Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard high-performance gas chromatograph. |
| Column | Phenyl-arylene type (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity column that provides good selectivity for a range of compounds. |
| Inlet | Split/Splitless | Allows for flexibility in sample concentration. |
| Inlet Temperature | 250 °C | Sufficient to ensure volatilization without causing degradation of the analyte. |
| Injection Volume | 1 µL | A standard injection volume. |
| Split Ratio | 50:1 (can be optimized) | To avoid overloading the column. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to elute a range of volatile and semi-volatile compounds. |
| MS Detector | Quadrupole Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Mass Range | 40 - 500 m/z | To cover the expected mass range of the parent compound and potential impurities. |
| Source Temperature | 230 °C | Standard source temperature. |
| Quadrupole Temp | 150 °C | Standard quadrupole temperature. |
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify the main peak corresponding to this compound. c. Examine the mass spectra of the smaller peaks to tentatively identify impurities by comparing them to spectral libraries (e.g., NIST).[11] d. Report the area percent of each impurity relative to the total peak area.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1738.
-
LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
-
Phenomenex. (2020, September 24). GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods. Retrieved from [Link]
-
PubMed. (2014). Analytical method for biomonitoring of perfluoroalkyl acids in human urine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
-
PubMed. (n.d.). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of 20 perfluorinated compounds in animal liver by HPLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile For Perchlorates. Retrieved from [Link]
-
CORE. (n.d.). Advances in the Use of Mass Spectral Libraries for Forensic Toxicology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of different compounds in an acetonitrile extract of Cladophora glomerata. Retrieved from [Link]
-
Brieflands. (2025, May 6). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cach. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
IMR Press. (n.d.). Employment of Gas Chromatography–Mass Spectrometry Analysis to Estimate Phytochemical Constituents and Antimicrobial Activity. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 4). Analytical Techniques for Measuring Perchloric Acid in Complex Mixtures. Retrieved from [Link]
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- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing Ionic Conductivity of Octafluoroadiponitrile (OFAN) Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octafluoroadiponitrile (OFAN) based electrolytes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and enhance the ionic conductivity of your electrolyte systems. While direct research on OFAN is still emerging, this document synthesizes current knowledge on fluorinated nitriles and analogous systems to provide actionable strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and performance of OFAN electrolytes.
Q1: Why is the ionic conductivity of my OFAN-based electrolyte lower than expected?
A1: Several factors can contribute to lower-than-expected ionic conductivity in OFAN electrolytes:
-
High Viscosity: The perfluorinated carbon chain in OFAN, while enhancing electrochemical stability, can lead to higher viscosity compared to its non-fluorinated counterpart, adiponitrile (ADN). This increased viscosity impedes ion mobility, thus lowering conductivity.
-
Poor Salt Dissociation: The electron-withdrawing nature of fluorine atoms can influence the solvation power of the nitrile groups. If the lithium salt is not well-dissociated, it leads to the formation of ion pairs or larger aggregates, which do not contribute to ionic conduction.
-
Suboptimal Salt Concentration: Ionic conductivity is highly dependent on the concentration of the lithium salt. Both too low and too high concentrations can lead to decreased conductivity. At low concentrations, there are insufficient charge carriers. At high concentrations, increased viscosity and ion-pairing effects become dominant.[1]
-
Purity of Components: Impurities in the OFAN solvent or the lithium salt can interfere with ion transport and overall electrochemical performance. Water is a particularly detrimental impurity.
Q2: What are the most promising initial strategies to improve the ionic conductivity of an OFAN electrolyte?
A2: Based on studies of analogous fluorinated and nitrile-based electrolytes, the following strategies are recommended as a starting point:
-
Co-solvent Addition: Introducing a co-solvent with a high dielectric constant and low viscosity is a highly effective strategy. Ethylene carbonate (EC) is a common choice that can improve salt dissociation and reduce the overall viscosity of the electrolyte mixture.[1]
-
Lithium Salt Selection: The choice of lithium salt plays a critical role. Salts with larger, more delocalized anions, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), often exhibit better dissociation and lead to higher ionic conductivities compared to salts like lithium hexafluorophosphate (LiPF6) or lithium tetrafluoroborate (LiBF4) in nitrile-based solvents.[2]
-
Concentration Optimization: Systematically varying the lithium salt concentration is crucial. A typical starting point is around 1.0 M, with subsequent experiments to explore a range from 0.5 M to 1.5 M to find the optimal balance between charge carrier density and electrolyte viscosity.[1]
Q3: How does fluorination in OFAN affect its properties as an electrolyte solvent?
A3: Fluorination introduces several key changes compared to non-fluorinated dinitriles like adiponitrile:
-
Enhanced Oxidative Stability: The strong electron-withdrawing effect of fluorine atoms generally leads to a higher anodic stability, making OFAN a promising candidate for high-voltage lithium-ion batteries.[3]
-
Increased Viscosity: As mentioned, the fluorine atoms can increase intermolecular forces, leading to higher viscosity.
-
Modified Solvation Behavior: Fluorination alters the electron density around the nitrile groups, which can impact the solvation of lithium ions and the dissociation of lithium salts. This necessitates careful selection of the appropriate lithium salt.
-
Improved Safety: Fluorinated compounds are generally less flammable than their hydrocarbon counterparts, which can contribute to the overall safety of the battery.
Q4: Can OFAN be used with graphite anodes?
A4: Nitrile-based solvents, including adiponitrile, are often incompatible with graphite anodes due to their tendency to co-intercalate into the graphite structure, leading to exfoliation.[4] To overcome this, the use of film-forming additives is essential. Additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) can help form a stable solid electrolyte interphase (SEI) on the graphite surface, preventing solvent co-intercalation and enabling reversible cycling.[5] It is highly probable that similar strategies will be necessary for OFAN-based electrolytes.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with OFAN electrolytes.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Ionic Conductivity | 1. High electrolyte viscosity.2. Poor lithium salt dissociation.3. Suboptimal salt concentration.4. Impurities in electrolyte components. | 1. Introduce a low-viscosity co-solvent: Start by adding a co-solvent like ethylene carbonate (EC), dimethyl carbonate (DMC), or ethyl methyl carbonate (EMC) in varying ratios (e.g., 1:1, 1:3, 3:1 by volume) with OFAN.2. Change the lithium salt: If using LiPF6, consider switching to LiTFSI, which often shows better dissociation in nitrile solvents.[2]3. Optimize salt concentration: Prepare a series of electrolytes with varying salt concentrations (e.g., 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M) and measure the ionic conductivity of each to identify the optimal concentration.[1]4. Ensure high purity of components: Use battery-grade solvents and salts. Dry all components thoroughly before use to minimize water content. |
| Poor Cycling Performance with Graphite Anode | 1. Solvent co-intercalation and graphite exfoliation.2. Unstable Solid Electrolyte Interphase (SEI). | 1. Incorporate a film-forming additive: Add 1-5 wt% of fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to the electrolyte to promote the formation of a stable SEI on the graphite anode.[5]2. Consider a different lithium salt: Some salts, like lithium bis(fluorosulfonyl)imide (LiFSI), are known to contribute to a more robust SEI. |
| Precipitation of Lithium Salt | 1. Low solubility of the chosen lithium salt in OFAN or the OFAN/co-solvent mixture.2. Temperature fluctuations. | 1. Verify salt solubility: Consult literature for solubility data of your chosen salt in fluorinated nitriles or analogous solvents. If data is unavailable, conduct simple solubility tests at your operating temperature.2. Select a more soluble salt: LiTFSI generally has good solubility in a wide range of organic solvents.3. Use a co-solvent to enhance solubility: A co-solvent like EC can improve the overall solvating power of the electrolyte. |
| Inconsistent or Non-reproducible Results | 1. Inconsistent preparation of electrolyte solutions.2. Contamination of electrolyte components.3. Variations in electrochemical testing conditions. | 1. Standardize electrolyte preparation: Use precise measurements for all components and ensure thorough mixing. Prepare electrolytes in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination.2. Handle and store materials properly: Store solvents and salts in a dry, inert environment. Use fresh materials whenever possible.3. Control testing parameters: Ensure consistent temperature, cell assembly, and electrochemical testing protocols for all experiments. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to enhancing the ionic conductivity of OFAN electrolytes.
Protocol 1: Formulation of OFAN-Based Electrolytes
Objective: To prepare OFAN-based electrolytes with varying compositions for electrochemical characterization.
Materials:
-
This compound (OFAN), battery grade
-
Co-solvent (e.g., Ethylene Carbonate - EC), battery grade
-
Lithium salt (e.g., LiTFSI or LiPF6), battery grade
-
Argon-filled glovebox with O2 and H2O levels < 1 ppm
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
For a single-solvent electrolyte: a. Weigh the desired amount of lithium salt and transfer it to a volumetric flask. b. Add the required volume of OFAN to the flask. c. Add a magnetic stir bar and stir the solution until the salt is completely dissolved.
-
For a co-solvent electrolyte: a. Prepare the solvent mixture by combining the desired volumes of OFAN and the co-solvent (e.g., EC) in a separate container. b. Weigh the desired amount of lithium salt and transfer it to a volumetric flask. c. Add the prepared solvent mixture to the flask. d. Add a magnetic stir bar and stir until the salt is fully dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the prepared OFAN-based electrolytes using electrochemical impedance spectroscopy (EIS).
Materials:
-
Prepared OFAN-based electrolyte
-
Conductivity cell with two platinum electrodes
-
Potentiostat with EIS capability
-
Temperature-controlled chamber or water bath
Procedure:
-
Calibrate the conductivity cell using standard KCl solutions of known conductivity to determine the cell constant.
-
Inside the glovebox, fill the conductivity cell with the OFAN-based electrolyte to be tested.
-
Seal the cell to prevent contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Connect the conductivity cell to the potentiostat.
-
Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The resistance of the electrolyte (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).
Section 4: Visualizations
Diagram 1: Workflow for Optimizing OFAN Electrolyte Conductivity
Caption: Key factors influencing the ionic conductivity of an electrolyte.
References
- [Reserved for future reference]
- [Reserved for future reference]
-
Laguitton, B., et al. (2016). Highly Concentrated Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 163(8), A1754-A1762. [Link]
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-
Dugas, R., et al. (2016). Physicochemical properties of nitrile-based electrolytes for lithium-ion batteries. Electrochimica Acta, 211, 843-852. [Link]
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-
Li, B., et al. (2017). Fluoroethylene carbonate as an electrolyte additive for improving the cycling performance of graphite anode in lithium-ion batteries. Journal of Power Sources, 342, 214-221. [Link]
Sources
Technical Support Center: Octafluoroadiponitrile (OFAN) Additives for Advanced Lithium-Ion Batteries
A Senior Application Scientist's Guide to Preventing Electrode Passivation and Enhancing Electrochemical Performance
Disclaimer: Octafluoroadiponitrile (OFAN) is an emerging electrolyte additive for which detailed public-domain data is limited. This guide is constructed based on established principles from its structural analogues: adiponitrile (ADN) and various fluorinated additives. The troubleshooting advice and mechanistic explanations are provided to offer logically derived, actionable insights for researchers in this novel area.
Introduction: The Promise of this compound (OFAN)
Electrode passivation, the formation of a resistive layer on the electrode surface, is a primary contributor to capacity fade and impedance rise in lithium-ion batteries. Adiponitrile (ADN), a dinitrile solvent, has been explored for its high anodic stability, making it suitable for high-voltage applications. However, its poor reduction stability leads to the formation of an unstable Solid Electrolyte Interphase (SEI) on graphite anodes.
This compound (OFAN) is a rationally designed additive that combines the high-voltage stability of the nitrile functional groups with the benefits of fluorination. It is hypothesized that OFAN can be sacrificially reduced at the anode surface to form a thin, stable, and LiF-rich SEI layer. This engineered SEI layer can effectively suppress further electrolyte decomposition, prevent solvent co-intercalation, and minimize passivation, thereby enhancing the cycling stability and lifespan of the battery. This guide provides practical troubleshooting for common issues encountered during the experimental validation of OFAN.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems researchers may encounter when incorporating OFAN into their electrolyte systems.
Question 1: After adding OFAN, my cell shows high initial impedance and poor rate capability. What is the likely cause?
Answer: High initial impedance suggests that the SEI layer formed is either too thick or has low ionic conductivity. While OFAN is designed to create a stable SEI, its concentration is a critical parameter.
-
Causality: An excessively high concentration of OFAN can lead to its multi-layer decomposition on the anode surface, resulting in a thick, resistive film. The lower Lowest Unoccupied Molecular Orbital (LUMO) energy of nitrile-based molecules can lead to their preferential reduction. If the concentration is too high, this process can be excessive, creating a barrier to Li-ion transport. This is a known issue with standard adiponitrile, where high concentrations lead to thicker SEI layers and increased impedance[1].
-
Troubleshooting Steps:
-
Optimize OFAN Concentration: Reduce the OFAN concentration, typically to a range of 0.5-2.0 wt%. Run a concentration-dependent study to find the optimal balance between a stable SEI and low interfacial impedance.
-
Incorporate a Synergistic Additive: Consider adding a small amount of a film-forming additive like Fluoroethylene Carbonate (FEC). FEC is known to form a stable SEI and can work synergistically with dinitrile solvents to improve compatibility with graphite anodes[2][3].
-
Formation Protocol: Adjust your formation cycling protocol. Using a lower current density (e.g., C/20) for the first few cycles allows for a more ordered and compact SEI layer to form, which can reduce overall impedance.
-
Question 2: I'm observing a gradual capacity fade over 50-100 cycles, even with OFAN. Shouldn't it be more stable?
Answer: Gradual capacity fade, despite the presence of a stabilizing additive, often points to a slowly degrading SEI or continuous electrolyte decomposition on the cathode at high voltages (passivation of the cathode).
-
Causality:
-
Anode Side: The SEI formed by OFAN might be stable initially but could be mechanically fragile. During repeated charge/discharge cycles, the volume expansion and contraction of the anode (especially silicon-based anodes) can crack the SEI, exposing fresh electrode surface to the electrolyte and leading to continuous SEI reformation. This consumes lithium ions and electrolyte, causing capacity fade.
-
Cathode Side: While dinitriles offer high oxidative stability, parasitic reactions can still occur at high cutoff voltages on the cathode surface, forming a Cathode Electrolyte Interphase (CEI). This process can lead to impedance growth and loss of active material. Studies on ADN show it primarily acts on the cathode to form a thin protective film, which can prevent the decomposition of other electrolyte components[4][5]. OFAN is expected to behave similarly, but its effectiveness can be limited.
-
-
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle intervals (e.g., after 1, 10, 50, and 100 cycles) to monitor the evolution of both SEI and charge transfer resistance. A steady increase in the high-to-medium frequency semicircle often corresponds to SEI degradation.
-
Post-mortem Analysis: After cycling, disassemble the cell in a glovebox and analyze the anode and cathode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). XPS can identify the chemical composition of the SEI/CEI (looking for LiF and nitrogenous species), while SEM can reveal morphology changes and cracking.
-
Synergistic Cathode Additive: If cathode passivation is suspected, consider an additive that specifically targets the cathode, such as lithium difluoro(oxalato)borate (LiDFOB), which is known to form a stable CEI.
-
Question 3: My coulombic efficiency is low in the initial cycles. How can I improve this?
Answer: Low initial coulombic efficiency (ICE) is directly related to the irreversible capacity loss during the formation of the SEI layer. A well-designed additive should minimize this loss.
-
Causality: The reduction of the electrolyte, including the OFAN additive, to form the SEI is an irreversible process that consumes lithium ions. A low ICE indicates that a large amount of lithium is being consumed. This can happen if the decomposition products of OFAN are partially soluble in the electrolyte or if the formed SEI does not effectively passivate the surface, leading to continuous reduction. Standard ADN is known to have compatibility issues with graphite anodes, leading to poor SEI formation without co-additives[1].
-
Troubleshooting Steps:
-
Co-solvent/Additive Synergy: As mentioned, combining OFAN with FEC is a highly recommended strategy. FEC is known to polymerize and create a more robust and less soluble SEI layer, which can significantly improve ICE[2][3].
-
Pre-lithiation: For half-cell testing or in full-cells with a lithium metal counter electrode, this is less of an issue. However, in a practical full-cell, especially with silicon-graphite composite anodes, consider pre-lithiation of the anode to compensate for the initial lithium loss.
-
Verify OFAN Purity: Impurities in the OFAN additive or the electrolyte can lead to unwanted side reactions and a lower ICE. Ensure high-purity, battery-grade materials are used.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism for OFAN in preventing passivation?
-
A1: OFAN is designed to be preferentially reduced on the anode surface during the initial charging cycle. The strong electron-withdrawing fluorine atoms make it susceptible to reduction. This decomposition is hypothesized to form a stable, LiF-rich SEI layer. LiF is known for its excellent electronic insulation and insolubility in the electrolyte, effectively passivating the anode surface and preventing further electrolyte decomposition. On the cathode side, the nitrile groups can coordinate with transition metal ions that might dissolve from the cathode at high potentials, and OFAN itself is expected to have high oxidative stability, helping to form a stable CEI.
-
-
Q2: What is the optimal concentration of OFAN to use?
-
A2: The optimal concentration is typically low, in the range of 0.5-5.0 wt%. Research on ADN has shown that even small amounts (e.g., 1 wt%) can significantly improve performance, while higher concentrations can be detrimental[4]. The ideal concentration for OFAN will depend on the specific electrode chemistry, base electrolyte, and operating conditions. An experimental matrix to test concentrations (e.g., 0.5%, 1%, 2%, 5%) is recommended.
-
-
Q3: Can OFAN be used with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO)?
-
A3: Yes, this is a primary application for which OFAN is intended. The dinitrile backbone of OFAN provides high anodic stability, which is crucial for electrolytes used with 5V-class cathodes like LNMO. ADN has been shown to improve the performance of LNMO cathodes by forming a protective film that stabilizes the interface and reduces impedance during cycling[4][5].
-
-
Q4: Is OFAN compatible with silicon-based anodes?
-
A4: This is an area of active research. Silicon anodes undergo massive volume changes (~300%) during lithiation/delithiation, which can pulverize the SEI. An ideal additive for silicon must form a mechanically flexible and resilient SEI. The fluorinated nature of the SEI formed by OFAN may provide some flexibility, but it is often beneficial to combine it with other additives like vinylene carbonate (VC) or FEC, which are known to improve the performance of silicon anodes.
-
Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials:
-
Base electrolyte (e.g., 1 M LiPF₆ in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) 1:1 v/v).
-
This compound (OFAN), battery grade (>99.9%).
-
-
Procedure:
-
Measure the required volume of the base electrolyte in a volumetric flask.
-
Calculate the mass of OFAN needed to achieve the desired weight percentage (e.g., for 1 wt% in 20 g of electrolyte, add 0.202 g of OFAN).
-
Using a precision balance inside the glovebox, weigh the OFAN in a small, clean vial.
-
Add the OFAN to the base electrolyte.
-
Stir the solution with a magnetic stirrer for at least 4-6 hours at room temperature to ensure complete dissolution and homogeneity.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Electrochemical Evaluation in a Coin Cell
-
Cell Assembly (CR2032 Coin Cell):
-
Dry all cell components (casings, spacers, springs) in a vacuum oven at 80°C for 12 hours and transfer them to the glovebox.
-
Place the cathode (e.g., NCM811) in the positive cap.
-
Add one drop (~20 µL) of the OFAN-containing electrolyte onto the cathode.
-
Place a separator (e.g., Celgard 2325) on top of the cathode.
-
Add another drop (~20 µL) of the electrolyte onto the separator.
-
Place the anode (e.g., graphite) on top of the separator.
-
Add a spacer and then the spring.
-
Carefully place the negative cap on top and crimp the cell with a pressure of ~800-1000 psi.
-
Let the cell rest for at least 12 hours to ensure complete wetting of the electrodes.
-
-
Electrochemical Testing:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles within the desired voltage window (e.g., 3.0-4.3 V for NCM/graphite).
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles each to determine its performance under different loads.
-
Long-term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for several hundred cycles to evaluate its stability and capacity retention.
-
EIS Measurement: Perform EIS at a fully charged or discharged state at regular intervals throughout the cycling test to monitor impedance changes.
-
Data Presentation
Table 1: Performance Comparison of Adiponitrile (ADN) Additive in LiNi₀.₅Mn₁.₅O₄/Li Half-Cells
| Additive Concentration | Cutoff Voltage (V) | C-Rate | Cycle Number | Capacity Retention (%) | Reference |
| 0 wt% (Control) | 3.5 - 5.0 | 1C | 150 | 69.9% | [4][5] |
| 1 wt% ADN | 3.5 - 5.0 | 1C | 150 | 84.4% | [4][5] |
| 0 wt% (Control) | 3.0 - 4.6 | 1C | 100 | 68.4% | [6] |
| 3 wt% ADN | 3.0 - 4.6 | 1C | 100 | 70.4% | [6] |
This table provides benchmark data from studies on adiponitrile (ADN), a non-fluorinated analogue of OFAN, demonstrating the potential performance improvements achievable with dinitrile additives.
Visualizations: Mechanisms and Workflows
Caption: Hypothesized SEI formation with and without OFAN additive.
Caption: Troubleshooting workflow for common issues with OFAN.
References
-
An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Atlantis Press. [Link]
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. ResearchGate. [Link]
-
Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. International Journal of Electrochemical Science. [Link]
-
Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems. ResearchGate. [Link]
-
Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. RSC Publishing. [Link]
-
Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems. Semantic Scholar. [Link]
-
Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor. Queen's University Belfast Research Portal. [Link]
-
Acetonitrile-based electrolytes for lithium-ion battery application. Research Trends. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchtrends.net [researchtrends.net]
- 4. researchgate.net [researchgate.net]
- 5. Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems | Semantic Scholar [semanticscholar.org]
- 6. electrochemsci.org [electrochemsci.org]
Technical Support Center: Managing Viscosity of Octafluoroadiponitrile-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octafluoroadiponitrile (OFAD)-based electrolytes. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to viscosity management during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to optimize your electrolyte formulations for high-performance applications.
I. Troubleshooting Guide: Viscosity-Related Issues
High viscosity in this compound-based electrolytes can lead to poor wettability of electrodes and separators, reduced ionic conductivity, and consequently, diminished electrochemical performance. This section addresses common problems encountered and provides a systematic approach to resolving them.
Question 1: My OFAD-based electrolyte is too viscous, leading to poor cell performance. What are the primary causes and how can I reduce the viscosity?
Answer:
Elevated viscosity in OFAD-based electrolytes is a frequent challenge, primarily stemming from strong intermolecular forces and the molecular weight of OFAD (252.065 g/mol ).[1][2] The highly polar nitrile groups and the electron-withdrawing nature of the fluorine atoms contribute to these interactions.[1] High salt concentrations further exacerbate this issue by increasing ion-solvent and ion-ion interactions.[3][4]
To effectively reduce the viscosity, a multi-faceted approach involving the selection of appropriate co-solvents and additives is recommended.
Troubleshooting Workflow:
Caption: The trade-off between viscosity and oxidative stability in co-solvent systems.
Strategies to Mitigate Reduced Oxidative Stability:
-
Optimize the Co-solvent Ratio: Systematically vary the ratio of OFAD to the co-solvent. The goal is to find a balance where the viscosity is sufficiently low for good ionic conductivity, but the concentration of OFAD is high enough to maintain the desired oxidative stability.
-
Incorporate Fluorinated Additives: Additives like fluoroethylene carbonate (FEC) are known to be preferentially oxidized at the cathode surface to form a stable cathode-electrolyte interphase (CEI). [5][6]This protective layer can prevent the continuous decomposition of the less stable co-solvent at high voltages.
-
Utilize Fluorinated Co-solvents: Consider using fluorinated co-solvents, such as hydrofluoroethers (HFEs), which generally exhibit higher oxidative stability compared to their non-fluorinated counterparts. [7] Data Presentation: Viscosity vs. Oxidative Stability
| Electrolyte Composition (1 M LiPF₆ in...) | Viscosity at 25°C (cP) | Anodic Stability Limit (V vs. Li/Li⁺) |
| 100% OFAD | High (exact value depends on purity) | > 5.0 |
| 50:50 OFAD:DMC (vol%) | Moderately Reduced | ~ 4.5 - 4.8 |
| 25:75 OFAD:DMC (vol%) | Significantly Reduced | ~ 4.3 - 4.5 |
| 50:50 OFAD:DMC + 2% FEC (wt%) | Moderately Reduced | ~ 4.7 - 4.9 |
| 50:50 OFAD:HFE (vol%) | Moderately Reduced | > 5.0 |
Note: These are representative values and will vary based on the specific salt, its concentration, and experimental conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for non-aqueous electrolytes, and where do OFAD-based electrolytes fit in?
A1: The viscosity of common non-aqueous electrolytes, such as those based on mixtures of ethylene carbonate (EC) and linear carbonates, typically ranges from 2 to 10 cP at room temperature. [8]Pure OFAD is expected to have a higher viscosity due to its molecular structure. By incorporating low-viscosity co-solvents, the goal is to bring the viscosity of the OFAD-based electrolyte into this optimal range to ensure good ionic mobility. [9] Q2: How does temperature affect the viscosity of OFAD-based electrolytes?
A2: As with most liquids, the viscosity of OFAD-based electrolytes is inversely proportional to temperature. Increasing the operating temperature will lower the viscosity and improve ionic conductivity. However, it is crucial to consider the thermal stability of all electrolyte components and the potential for accelerated side reactions at elevated temperatures.
Q3: Are there any safety concerns I should be aware of when handling OFAD and its electrolyte formulations?
A3: Yes. This compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. [10]It is essential to handle OFAD and its electrolyte formulations in a well-ventilated area, preferably within a chemical fume hood or a glovebox. [11][12]Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12]Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures. [10][12][13] Q4: Can the choice of lithium salt impact the viscosity of the electrolyte?
A4: Absolutely. The nature of the anion in the lithium salt influences the solvation shell around the lithium cation and the overall ion-solvent interactions, which in turn affects viscosity. [14][15]For example, salts with larger, more flexible anions like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) may result in different viscosity profiles compared to smaller, more compact anions like lithium tetrafluoroborate (LiBF₄). [14]The concentration of the salt is also a major factor; higher concentrations lead to increased viscosity. [3][16] Q5: How can I accurately measure the viscosity of my OFAD-based electrolytes, especially given their sensitivity to moisture?
A5: Due to the high reactivity of many electrolyte components with water, it is crucial to use a viscometer that allows for measurements in a controlled, enclosed environment to prevent moisture contamination. [17]Viscometers that utilize microfluidic or MEMS-based technologies are well-suited for this purpose as they require small sample volumes and are fully enclosed, minimizing exposure to the atmosphere. [17]All sample handling and loading should be performed within an argon-filled glovebox.
III. References
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This compound - 376-53-4 - Vulcanchem.
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This compound | 376-53-4 - ChemicalBook.
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Buy this compound | 376-53-4 - Smolecule.
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SAFETY DATA SHEET - Fisher Scientific.
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This compound - Synquest Labs.
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Fluorinated Electrolyte Technology for EV Batteries - XRAY - GreyB.
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Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries - ResearchGate.
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Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile - RSC Publishing.
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Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries.
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SAFETY DATA SHEET - FUJIFILM Wako.
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Viscosity of Electrolytes - RheoSense Blog.
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Rise of Electrolyte Additives in Advancing Lithium ion Battery - Sigma-Aldrich.
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Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate - Frontiers.
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Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate - PubMed.
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High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries - ResearchGate.
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Effect of Hydrofluoroether Cosolvent Addition on Li Solvation in Acetonitrile-Based Solvate Electrolytes and Its Influence on S Reduction in a Li-S Battery - PubMed.
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The effect of the hydrofluoroether cosolvent structure in acetonitrile-based solvate electrolytes on Li + solvation structure and Li # S battery performance | Semantic Scholar.
-
Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - RSC Publishing.
-
Effect of electrolyte concentration on the viscosity and voltammetry of supercritical solutions.
-
Effect of Electrolyte Concentration on the Viscosity and Voltammetry of Supercritical Solutions | Request PDF - ResearchGate.
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A predictive viscosity model for aqueous electrolytes and mixed organic–inorganic aerosol phases - ACP.
-
Viscosity as a function of LiPF 6 concentration for electrolytes with... - ResearchGate.
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- 17. blog.rheosense.com [blog.rheosense.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Octafluoroadiponitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, the purity of these molecules is of paramount importance. Octafluoroadiponitrile (NC(CF₂)₄CN), a key building block in the synthesis of high-performance polymers, specialty fluids, and pharmaceutical intermediates, is no exception. Even trace impurities can significantly impact reaction yields, polymer properties, and the safety profile of downstream products.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to not only execute these protocols but also to interpret the data with a critical and informed eye. Our focus is on establishing a self-validating system of analysis that ensures the highest degree of confidence in your material's quality.
The Criticality of Purity in Fluorinated Building Blocks
The unique physicochemical properties of organofluorine compounds, such as high thermal stability, chemical inertness, and biological activity, are directly linked to their precise molecular structure. Impurities, which can arise from incomplete reactions, side-products, or residual starting materials and solvents, can introduce structural defects that compromise these desirable characteristics.[][2][3] In the context of this compound, potential impurities could include partially fluorinated species, oligomers, or hydrolysis products, each capable of disrupting polymerization processes or introducing toxicological risks.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, leveraging the strengths of orthogonal methods, is essential. For this compound, the core analytical triumvirate consists of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC): The Workhorse for Separation and Quantification
Gas chromatography is a cornerstone technique for the purity analysis of volatile and semi-volatile organic compounds.[4] Its high resolving power allows for the separation of the target compound from structurally similar impurities, providing both qualitative and quantitative information.
The "Why" Behind the GC Method
For a thermally stable and relatively volatile compound like this compound, GC is an ideal first-line technique. By coupling it with a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity to organic compounds, we can accurately quantify the purity by area percent. For definitive identification of unknown impurity peaks, a Mass Spectrometer (MS) detector is invaluable. However, it's crucial to acknowledge that highly reactive fluorine-containing compounds can potentially damage the GC column.[5]
Experimental Protocol: GC-FID Analysis of this compound
-
Instrument Preparation:
-
Equip a gas chromatograph with a capillary column suitable for the analysis of polar, fluorinated compounds (e.g., a mid-polarity phase like trifluoropropylmethyl polysiloxane).
-
Set the injector and detector temperatures to 250 °C.
-
Establish a temperature program for the oven, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Use high-purity helium as the carrier gas with a constant flow rate.
-
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a high-purity, volatile solvent (e.g., ethyl acetate or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram and integrate the peak areas.
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Any additional peaks represent potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural characterization of molecules.[6][7][8] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6][8][9]
The Rationale for ¹H and ¹⁹F NMR
While ¹H NMR can provide information about any proton-containing impurities, ¹⁹F NMR offers a direct window into the fluorinated backbone of this compound. The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments, making it highly effective for identifying and quantifying structurally similar impurities.[8][9] Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the sample without the need for a reference standard of the analyte itself.[10]
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
For quantitative analysis, add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trifluorobenzene for ¹⁹F NMR).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. The absence of significant signals will confirm the perfluorinated nature of the main component. Any observed peaks will likely correspond to residual solvents or proton-containing impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. The spectrum of pure this compound is expected to show a characteristic pattern for the -CF₂- groups.
-
Impurities with different fluorine environments will give rise to distinct signals.
-
-
Data Interpretation:
-
Integrate the signals in both the ¹H and ¹⁹F spectra.
-
In the qNMR experiment, the purity of the this compound can be calculated by comparing the integral of its signals to the integral of the known internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[11] For this compound, the key vibrational signature is the nitrile (-C≡N) stretch.
Why FTIR is a Valuable Screening Tool
The nitrile functional group exhibits a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum (typically 2220-2260 cm⁻¹).[11][12][13][14] This makes FTIR an excellent and quick method to confirm the presence of the nitrile groups and to screen for impurities that may have resulted from their hydrolysis (e.g., to amides or carboxylic acids), which would show characteristic C=O stretching absorptions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer with an ATR accessory is powered on and has completed its diagnostic checks.
-
Acquire a background spectrum to account for atmospheric and crystal absorbances.[11]
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Initiate the sample scan.
-
-
Data Interpretation:
-
Examine the resulting spectrum for the characteristic sharp absorption band of the nitrile group around 2250 cm⁻¹.
-
Look for the absence of significant absorptions in other regions, such as the broad O-H stretch of carboxylic acids (around 3000 cm⁻¹) or the C=O stretch of amides or carboxylic acids (around 1650-1750 cm⁻¹).
-
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | - High resolution for separating volatile impurities.[4]- Excellent for quantitative analysis of purity by area percent.- Can be coupled with MS for definitive impurity identification. | - Potential for reaction of highly reactive impurities with the column.[5]- Non-volatile impurities will not be detected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed structural information.[7]- ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[6][8][9]- qNMR allows for absolute purity determination without a reference standard of the analyte.[10] | - Lower sensitivity compared to GC for trace impurities.- Can be more time-consuming for routine analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | - Rapid and non-destructive.[11]- Excellent for confirming the presence of the nitrile functional group.[11][12][14]- Good for detecting impurities with different functional groups (e.g., C=O, O-H). | - Primarily a qualitative technique.- May not be sensitive to impurities with similar functional groups. |
Visualizing the Workflow: A Path to Confident Purity Assessment
To illustrate the logical flow of the purity validation process, the following diagrams outline the experimental workflows for each technique.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Workflow for ¹H and ¹⁹F NMR purity analysis.
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- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
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- 12. IR spectrum: Nitriles [quimicaorganica.org]
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- 14. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Spectroscopic Confirmation of Octafluoroadiponitrile's Structure
In the landscape of advanced materials and specialty chemicals, the precise structural elucidation of organofluorine compounds is paramount. Octafluoroadiponitrile (NC(CF₂)₄CN), a key building block in the synthesis of high-performance polymers, lubricants, and electrolytes, presents a unique analytical challenge due to its highly fluorinated nature. Verifying its linear, perfluorinated structure is not merely a matter of academic confirmation but a critical quality control step that dictates its reactivity, physical properties, and ultimate performance in its intended applications. An erroneous structural assignment, such as a branched isomer, could lead to catastrophic failures in material properties.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to unequivocally confirm the structure of this compound. We will delve into the causality behind experimental choices, present supporting data, and compare the strengths and limitations of each method, offering researchers a robust framework for the comprehensive characterization of this and similar fluorinated molecules.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique provides a complete picture of a molecule's structure. A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal methods. For this compound, the core techniques of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each probes a different aspect of the molecular architecture, and together, they provide a definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹⁹F and ¹³C NMR provide critical and complementary information.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
Given that this compound is 31.7% fluorine by mass, ¹⁹F NMR is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies[1][2]. The large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, provides excellent signal separation, even for structurally similar fluorine atoms[1][3].
Expected ¹⁹F NMR Spectrum of this compound:
Due to the molecule's symmetry, only two distinct fluorine environments are expected: the CF₂ group adjacent to the nitrile (α-CF₂) and the internal CF₂ group (β-CF₂).
-
α-CF₂: The strong electron-withdrawing effect of the adjacent nitrile group will deshield these fluorine nuclei, causing their signal to appear further downfield.
-
β-CF₂: These fluorine nuclei are more shielded relative to the α-CF₂ group and will therefore appear further upfield.
The spectrum is predicted to show two multiplets, each integrating to four fluorine atoms. The multiplicity arises from through-bond coupling (J-coupling) between the non-equivalent α and β fluorine atoms.
Experimental Data Synopsis: ¹⁹F NMR
| Signal | Expected Chemical Shift (ppm vs. CFCl₃) | Observed Chemical Shift (ppm vs. CFCl₃)[4] | Multiplicity | Rationale for Assignment |
| α-CF₂ | -110 to -120 | -115 to -130 | Triplet | Adjacent to the electron-withdrawing nitrile group, resulting in a downfield shift. Coupled to the two adjacent β-fluorines. |
| β-CF₂ | -120 to -130 | -110 to -130 | Triplet of triplets | More shielded than the α-CF₂ group. Coupled to the two adjacent α-fluorines and the two adjacent β-fluorines on the other side. |
Note: The observed chemical shift ranges are based on data from a chemical supplier and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Set the reference standard, typically an internal standard like CFCl₃ (0 ppm) or an external standard.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often beneficial to simplify the spectrum by removing ¹H-¹⁹F couplings, though not strictly necessary for this molecule.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the reference standard.
-
Integrate the signals to determine the relative number of fluorine atoms in each environment.
-
Analyze the multiplicity (splitting pattern) to deduce the through-bond coupling between adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: Probing the Carbon Backbone
While less sensitive than ¹⁹F NMR due to the low natural abundance of ¹³C (1.1%), ¹³C NMR provides direct information about the carbon skeleton of the molecule[5]. For this compound, we expect to see three distinct carbon signals corresponding to the nitrile carbon (C≡N), the α-CF₂, and the β-CF₂ carbons.
Expected ¹³C NMR Spectrum of this compound:
-
C≡N: The nitrile carbon will appear in the typical range for this functional group, generally between 110-125 ppm.
-
CF₂ Carbons: These carbons will be significantly affected by the attached fluorine atoms. The high electronegativity of fluorine causes a downfield shift. Furthermore, the signals will be split into complex multiplets due to ¹J(C-F) and ²J(C-F) coupling.
Experimental Data Synopsis: ¹³C NMR
| Signal | Expected Chemical Shift (ppm vs. TMS) | Observed Chemical Shift (ppm vs. TMS)[4] | Multiplicity | Rationale for Assignment |
| C≡N | 110-125 | 115-125 | Quartet (due to coupling with α-CF₂) | Characteristic chemical shift for a nitrile carbon. |
| α-CF₂ | 110-125 | 110-120 | Complex Multiplet | Downfield shift due to the electronegativity of the attached fluorines. Significant C-F coupling. |
| β-CF₂ | 110-125 | 110-120 | Complex Multiplet | Similar to the α-CF₂ but in a slightly different electronic environment. |
Note: The observed chemical shift ranges are based on data from a chemical supplier and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹⁹F NMR. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a carbon-observe probe.
-
Tune and match the probe for the ¹³C frequency.
-
Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS, 0 ppm).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A significantly larger number of scans (hundreds to thousands) will be necessary compared to ¹⁹F NMR.
-
Employ appropriate relaxation delays to ensure accurate integration, although quantitative analysis is less common in routine ¹³C NMR.
-
-
Data Processing:
-
Follow the same processing steps as for ¹⁹F NMR (Fourier transform, phasing, baseline correction, and referencing).
-
Analyze the chemical shifts to identify the different carbon environments.
-
Examine the multiplicity in a coupled spectrum (if acquired) to determine the number of attached protons (not applicable here) or fluorines.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are the C≡N stretch of the nitrile groups and the C-F stretches of the perfluorinated alkyl chain.
Expected IR Spectrum of this compound:
-
C≡N Stretch: Nitriles typically exhibit a sharp, intense absorption band in the region of 2260-2210 cm⁻¹[6]. The strong electron-withdrawing nature of the perfluoroalkyl chain is expected to shift this absorption to a higher wavenumber compared to its non-fluorinated analog, adiponitrile.
-
C-F Stretch: The C-F stretching vibrations are typically very strong and appear in the fingerprint region, usually between 1400 and 1000 cm⁻¹. For a molecule with multiple C-F bonds like this compound, a series of intense, complex bands is expected in this region.
Experimental Data Synopsis: IR
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹)[4] | Intensity | Rationale |
| C≡N Stretch | 2260-2210 | 2280-2240 | Strong, Sharp | The electron-withdrawing perfluoroalkyl chain increases the bond strength and vibrational frequency of the nitrile group. |
| C-F Stretch | 1400-1000 | 1300-1000 | Very Strong, Complex | Characteristic of perfluorinated compounds. |
| C-C Skeletal | 900-700 | 800-600 | Medium | Vibrations of the carbon backbone. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed for a liquid sample.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the key absorption bands and compare their wavenumbers to known correlation charts and the expected values for the target structure.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers additional structural information. For this compound, electron ionization (EI) is a common technique.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (252.06 g/mol ).
-
Fragmentation Pattern: The energetic EI process will cause the molecular ion to fragment. Cleavage of the C-C bonds in the perfluoroalkyl chain and loss of the nitrile group are expected fragmentation pathways. The stability of the resulting fragments will dictate the intensity of their corresponding peaks.
Experimental Data Synopsis: Mass Spectrometry
| Ion | m/z (Expected) | m/z (Observed)[4] | Interpretation |
| [C₆F₈N₂]⁺• | 252 | 252 | Molecular Ion |
| [C₅F₈N]⁺ | 226 | - | Loss of a •CN radical |
| [C₄F₆N]⁺ | 183 | 183 (Base Peak) | Loss of a •CF₂CN fragment |
Note: The observed fragmentation pattern is based on data from a chemical supplier. The assignment of the base peak to the loss of a trifluoromethyl group in the source is questionable for a linear structure and is more likely due to a more complex rearrangement or the loss of a different fragment as suggested in the table.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Use a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Set the GC oven temperature program to ensure good separation and peak shape.
-
Set the MS to operate in EI mode, typically at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument will automatically acquire the mass spectrum of the eluting compound.
-
-
Data Processing:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern by calculating the mass differences between the major peaks.
-
Propose logical fragmentation pathways that are consistent with the proposed structure.
-
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Number and type of fluorine environments, connectivity through coupling. | High sensitivity, large chemical shift dispersion, excellent for fluorinated compounds. | Requires a specialized probe, interpretation of complex coupling can be challenging. |
| ¹³C NMR | Number and type of carbon environments, direct observation of the carbon skeleton. | Provides direct information about the backbone, less prone to signal overlap than ¹H NMR. | Low sensitivity, requires more sample and longer acquisition times. |
| IR Spectroscopy | Presence of functional groups (C≡N, C-F). | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall connectivity of the molecule. The fingerprint region can be complex. |
| Mass Spectrometry | Molecular weight, fragmentation pattern for structural clues. | High sensitivity, provides molecular formula with high-resolution MS. | The molecular ion may be weak or absent in some cases. Isomers can have similar fragmentation patterns. |
Alternative and Complementary Techniques
While the core techniques described above are generally sufficient for structural confirmation, other methods can provide additional or more definitive information.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. The C≡N triple bond in nitriles typically gives a strong, sharp signal in the Raman spectrum, often with less interference from other vibrational modes compared to IR. This can be a useful confirmatory technique, especially for quantifying the nitrile content in a mixture.
X-ray Crystallography
For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. However, it requires the growth of a suitable single crystal, which can be a significant challenge.
Workflow for Structural Confirmation
A logical workflow for the structural confirmation of a newly synthesized batch of this compound would proceed as follows:
Caption: Recommended workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While ¹⁹F NMR provides the most detailed initial picture of the fluorinated backbone, its data is strongly corroborated by ¹³C NMR, which directly probes the carbon skeleton. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry provides the crucial molecular weight and fragmentation clues. By integrating the data from these complementary techniques, researchers can have the utmost confidence in the structure and purity of their material, ensuring the reliability and performance of the final products derived from this important fluorochemical.
References
-
Chemsrc. This compound | CAS#:376-53-4. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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G. A. Olah, G. K. S. Prakash, Q. Wang, X. Y. Li. Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Molecules, 2001. [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
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MDPI. The Atmospheric Chemistry of Fluoroacetonitrile and the Characterization of the Major Product, Cyanoformyl Fluoride. [Link]
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Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
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University of Colorado Boulder, Department of Chemistry. IR Chart. [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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-
ResearchGate. Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework. [Link]
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NIST. Perfluoronaphthalene - the NIST WebBook. [Link]
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PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. [Link]
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A Comparative Guide to the Synthesis of Octafluoroadiponitrile for Advanced Research Applications
Introduction
Octafluoroadiponitrile, with the chemical formula C₆F₈N₂, is a perfluorinated derivative of adiponitrile, a key industrial chemical.[1] The substitution of hydrogen with fluorine atoms imparts exceptional thermal and chemical stability to the molecule.[1][2] This perfluorinated dinitrile is emerging as a compound of significant interest in advanced materials science. Its unique properties, including high electrochemical stability, a wide liquid range, and excellent conductivity, make it a promising candidate for electrolytes in high-performance lithium-ion batteries.[2] Furthermore, its low boiling point, thermal stability, and non-flammability are being explored for applications as a next-generation refrigerant with a low global warming potential and as a specialty lubricant for extreme operating conditions.[2]
This guide provides a comparative analysis of the principal synthesis routes to this compound, designed to inform researchers, scientists, and drug development professionals on the methodologies, efficiencies, and underlying chemical principles of each approach. We will delve into two primary synthetic strategies: a multi-step chemical synthesis pathway and a direct electrochemical fluorination method.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be broadly approached via two distinct strategies. The first is a classical multi-step chemical synthesis starting from a perfluorinated precursor. The second is a direct perfluorination of a hydrocarbon starting material using electrochemical fluorination.
| Parameter | Multi-step Chemical Synthesis | Electrochemical Fluorination (Simons Process) |
| Starting Material | Octafluoroadipic acid | Adiponitrile |
| Key Transformations | Acyl chloride formation, amidation, dehydration | Direct C-H to C-F bond conversion |
| Number of Steps | 3 | 1 (in principle) |
| Purity of Final Product | Generally high, purification at each step | Often a mixture of products requiring extensive purification |
| Scalability | Scalable with standard chemical reactors | Well-established for industrial-scale production of other perfluorochemicals |
| Key Reagents | Thionyl chloride/Phosphorus pentachloride, Ammonia, Dehydrating agents (e.g., P₂O₅, TFAA) | Anhydrous Hydrogen Fluoride |
| Safety Considerations | Use of corrosive and toxic reagents (SOCl₂, PCl₅, NH₃) | Handling of highly corrosive and toxic anhydrous HF, high voltage electrolysis |
| Overall Yield | Potentially high, dependent on individual step efficiencies | Can be low due to fragmentation and side reactions |
Route 1: Multi-Step Chemical Synthesis
This route builds the this compound molecule through a series of well-defined chemical transformations, starting from octafluoroadipic acid. This approach offers a high degree of control over the chemical process, leading to a potentially purer final product.
Causality of Experimental Choices
The logic behind this multi-step synthesis lies in the sequential conversion of functional groups. The carboxylic acid groups of octafluoroadipic acid are first converted to the more reactive acyl chlorides. These are then readily converted to amides by reaction with ammonia. Finally, the amides are dehydrated to yield the desired nitrile groups. This stepwise approach allows for the isolation and purification of intermediates, which can lead to a higher overall purity of the final this compound. The choice of reagents for each step is critical. For instance, phosphorus pentoxide or trifluoroacetic anhydride are powerful dehydrating agents suitable for the conversion of the stable perfluorinated amide to the nitrile.
Experimental Protocol
Step 1: Synthesis of Octafluoroadipoyl Chloride from Octafluoroadipic Acid
-
Principle: The hydroxyl groups of the carboxylic acid are substituted with chlorine atoms using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to a scrubber.
-
Charge the flask with octafluoroadipic acid.
-
Slowly add phosphorus pentachloride (2.2 equivalents) to the flask.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the octafluoroadipoyl chloride by distillation under reduced pressure.
-
-
Expected Yield: A 73.5% yield has been reported for this type of transformation.
Step 2: Synthesis of Perfluoroadipamide from Octafluoroadipoyl Chloride
-
Principle: The acyl chloride is reacted with ammonia in a nucleophilic acyl substitution reaction to form the corresponding amide.
-
Procedure:
-
Cool a solution of octafluoroadipoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether) in an ice bath.
-
Bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, a solution of ammonia in an organic solvent can be added dropwise.
-
A white precipitate of perfluoroadipamide will form.
-
Continue the addition of ammonia until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the solid product, wash with cold solvent to remove any unreacted starting material and ammonium chloride byproduct.
-
Dry the perfluoroadipamide under vacuum.
-
Step 3: Dehydration of Perfluoroadipamide to this compound
-
Principle: The primary amide groups are dehydrated using a strong dehydrating agent to form the nitrile functional groups.
-
Procedure:
-
In a dry flask, mix perfluoroadipamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine.[3]
-
Gently heat the mixture under anhydrous conditions.
-
The product, this compound, can be isolated by distillation directly from the reaction mixture.
-
Further purification can be achieved by fractional distillation.
-
-
Expected Yield: Molar yields of over 75% have been reported for the dehydration of fluoro-amides using trifluoroacetic anhydride and pyridine.[3]
Logical Diagram of the Multi-Step Synthesis
Caption: Workflow for the multi-step chemical synthesis of this compound.
Route 2: Electrochemical Fluorination (Simons Process)
Electrochemical fluorination (ECF), specifically the Simons process, is a powerful industrial method for the synthesis of perfluorinated organic compounds.[2] This technique, in principle, allows for the direct conversion of all carbon-hydrogen bonds in a molecule to carbon-fluorine bonds in a single step.
Causality of Experimental Choices
The Simons process is chosen for its potential to achieve perfluorination in a single electrochemical step, avoiding a lengthy multi-step synthesis. The process relies on the in-situ generation of a highly reactive fluorinating agent on the surface of a nickel anode. Anhydrous hydrogen fluoride serves as both the solvent and the fluorine source. The applied voltage drives the oxidation of the nickel anode to form high-valent nickel fluorides, which then act as the fluorinating species. This method is particularly suited for the production of highly stable perfluorinated compounds. However, the high reactivity of the process can also lead to fragmentation of the starting material, resulting in lower yields and a complex mixture of products.
Experimental Protocol (General Procedure)
-
Principle: Adiponitrile is dissolved in anhydrous hydrogen fluoride and subjected to electrolysis. The hydrogen atoms on the carbon backbone are replaced by fluorine atoms through a free-radical or high-valent metal fluoride mediated process.
-
Apparatus: A specialized electrochemical cell, typically made of a material resistant to hydrogen fluoride (e.g., Monel or Teflon), is required. The cell contains a nickel anode and a cathode (often also nickel or steel).
-
Procedure:
-
Under a dry, inert atmosphere, condense anhydrous hydrogen fluoride into the cooled electrochemical cell.
-
Dissolve adiponitrile in the liquid hydrogen fluoride. The concentration is typically kept low to ensure good solubility and to minimize side reactions.
-
Apply a constant voltage (typically 5-6 V) across the electrodes. The current will initially be high and will decrease as the starting material is consumed and a passivating layer forms on the anode.
-
The electrolysis is continued until the current drops to a low, steady value, indicating the completion of the reaction. Gaseous byproducts (mainly hydrogen) are vented through a scrubber.
-
After electrolysis, the volatile products, including this compound and any fragmentation products, are separated from the hydrogen fluoride by distillation.
-
The crude product is then washed with a dilute base to remove any residual HF, dried, and purified by fractional distillation.
-
-
Challenges and Expected Outcome: The direct ECF of adiponitrile is expected to be challenging. The high energy of the process can lead to fragmentation of the six-carbon chain, resulting in a mixture of shorter-chain perfluorinated nitriles and other byproducts. The yield of the desired this compound may be low, and extensive purification would be required.
Logical Diagram of the Simons Process
Caption: Conceptual workflow of the Simons Electrochemical Fluorination process.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of organic and electrochemical synthesis. The multi-step chemical synthesis follows a logical progression of well-understood reactions. The successful isolation and characterization of intermediates at each stage (e.g., by NMR, IR, and mass spectrometry) would serve as a self-validating system for this route. For the electrochemical fluorination route, the protocol is based on the widely practiced Simons process. Validation of this method would involve rigorous analysis of the product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desired this compound and any byproducts.
Conclusion
The choice between the multi-step chemical synthesis and electrochemical fluorination for producing this compound depends on the specific requirements of the researcher or organization.
The multi-step chemical synthesis offers a more controlled and predictable route, likely yielding a purer final product. This method is well-suited for laboratory-scale synthesis where purity is paramount. However, it requires multiple reaction and purification steps, which can be time-consuming and may lead to a lower overall yield if individual step efficiencies are not optimized.
The Simons electrochemical fluorination process presents a more direct, albeit potentially less selective, route. It is a well-established industrial technique for perfluorination and offers the advantage of a single-step conversion. However, the harsh reaction conditions can lead to molecular fragmentation and a complex product mixture, necessitating extensive purification. This route may be more suitable for industrial-scale production where the infrastructure for handling anhydrous hydrogen fluoride and performing large-scale electrolysis is available.
Further research is needed to develop more efficient and selective methods for the synthesis of this compound, which will be crucial for unlocking its full potential in various high-tech applications.
References
- Google Patents. (1996). EP0729940A2 - Process for synthesizing fluorinated nitrile compounds.
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The Ascendancy of Fluorination: A Comparative Guide to Octafluoroadiponitrile and Standard Electrolyte Additives in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals venturing into advanced energy storage solutions, the pursuit of stable and high-performance lithium-ion batteries (LIBs) is a paramount objective. The electrolyte, a critical component governing the battery's lifespan, safety, and power, is a focal point of innovation. This guide provides an in-depth technical comparison of a promising, yet less-explored additive, Octafluoroadiponitrile (OFAN), against industry-standard additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). By examining the available experimental data and underlying electrochemical principles, we aim to equip researchers with the insights necessary to make informed decisions in the development of next-generation high-voltage LIBs.
The relentless demand for higher energy density in LIBs has pushed operating voltages beyond the stability window of conventional carbonate-based electrolytes. This leads to accelerated electrolyte decomposition, transition metal dissolution from the cathode, and the formation of an unstable cathode electrolyte interphase (CEI), all of which contribute to rapid capacity fading and safety concerns. Electrolyte additives are a cost-effective and highly impactful strategy to mitigate these issues by forming a protective and stable CEI. While FEC and VC have been the workhorses in the field, their limitations at higher voltages necessitate the exploration of novel compounds. Nitrile-based additives, particularly their fluorinated derivatives like OFAN, are emerging as compelling candidates due to their high oxidative stability.
Comparative Electrochemical Performance
While direct, peer-reviewed comparative studies on this compound (OFAN) are limited, we can infer its potential performance by examining the well-documented benefits of both nitrile and fluorinated additives. Adiponitrile (ADN), the non-fluorinated counterpart of OFAN, has demonstrated significant improvements in the electrochemical performance of high-voltage LIBs. The introduction of fluorine into the molecular structure is known to further enhance oxidative stability.[1]
The following tables summarize the performance of ADN, FEC, and VC as electrolyte additives, providing a baseline for understanding the potential advantages of OFAN.
Table 1: Cycling Stability and Coulombic Efficiency
| Additive (Concentration) | Cathode Material | Anode Material | Voltage Window (V) | C-Rate | Cycles | Capacity Retention (%) | Initial Coulombic Efficiency (%) | Reference |
| Baseline (No Additive) | LiNi₀.₅Mn₁.₅O₄ | Lithium | 3.5 - 5.0 | 1C | 150 | 69.9 | - | [2] |
| Adiponitrile (1 wt%) | LiNi₀.₅Mn₁.₅O₄ | Lithium | 3.5 - 5.0 | 1C | 150 | 84.4 | - | [2] |
| Baseline (No Additive) | LiNi₁/₃Co₁/₃Mn₁/₃O₂ | Graphite | 3.0 - 4.6 | - | 100 | 68.4 | - | [3] |
| Adiponitrile (3%) | LiNi₁/₃Co₁/₃Mn₁/₃O₂ | Graphite | 3.0 - 4.6 | - | 100 | 70.4 | - | [3] |
| Baseline (No Additive) | MCMB | Lithium | - | - | - | - | - | [4] |
| Fluoroethylene Carbonate (2 vol%) | MCMB | Lithium | - | - | - | Improved Specific Capacity & Cyclic Stability | - | [4] |
| Baseline (No Additive) | LiCoO₂ | Graphite | - | - | 300 | - | 88.68 | [5] |
| Fluoroethylene Carbonate (5% v/v) | LiCoO₂ | Graphite | - | - | 300 | 88.68 | - | [5] |
| Baseline (No Additive) | Li₃VO₄ | Lithium | - | 10.0 A g⁻¹ | 2000 | - | - | [6] |
| Vinylene Carbonate | Li₃VO₄ | Lithium | - | 10.0 A g⁻¹ | 2000 | 82.9 | - | [6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Additive | Key EIS Finding | Reference |
| Adiponitrile | Stabilizes interfacial impedance during cycling, preventing a continuous increase. | [2] |
| Fluoroethylene Carbonate | Reduces battery resistance by forming an excellent SEI film. | [4][5] |
| Vinylene Carbonate | Initially increases anode impedance at low concentrations but can increase both cathode and anode impedance at higher concentrations. | [7] |
Mechanistic Insights: The Role of Nitriles and Fluorination
Nitrile-based additives, including ADN and by extension OFAN, contribute to improved battery performance primarily through the formation of a robust and stable CEI on the cathode surface. The nitrile group (-C≡N) is believed to be preferentially oxidized on the charged cathode surface at a potential lower than that of the carbonate solvents.[8] This pre-emptive oxidation forms a protective layer that suppresses the continuous decomposition of the bulk electrolyte, thereby mitigating gas generation and maintaining the structural integrity of the cathode.
The incorporation of fluorine into the adiponitrile structure to create OFAN is expected to bestow several key advantages:
-
Enhanced Oxidative Stability: The strong electron-withdrawing nature of fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A lower HOMO level correlates with greater resistance to oxidation, making OFAN theoretically more stable at high voltages compared to its non-fluorinated counterpart and standard carbonate solvents.[9]
-
Formation of a LiF-rich CEI: The electrochemical decomposition of fluorinated compounds often leads to the formation of lithium fluoride (LiF) in the CEI. LiF is a key component of a stable and effective CEI, known for its electronic insulating properties and ability to effectively block further electrolyte decomposition.[10]
The following diagram illustrates the proposed mechanism of CEI formation with a fluorinated nitrile additive like OFAN.
Caption: Proposed CEI formation mechanism with OFAN.
Experimental Protocols for Additive Evaluation
To rigorously assess the electrochemical performance of OFAN and compare it to standard additives, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
Coin Cell Assembly
A standardized approach to cell assembly is crucial for reproducible results.
Step-by-Step Methodology:
-
Electrode Preparation: Prepare cathode laminates (e.g., LiNi₀.₅Mn₁.₅O₄ on aluminum foil) and anode laminates (e.g., graphite on copper foil). Punch electrodes to the desired diameter (e.g., 12 mm for cathodes, 14 mm for anodes).
-
Drying: Dry the electrodes and separator (e.g., Celgard 2325) under vacuum at an appropriate temperature (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours to remove any moisture.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate to ethyl methyl carbonate). Prepare the additive-containing electrolytes by dissolving the desired weight percentage of OFAN, FEC, or VC into the baseline electrolyte.
-
Assembly: In an argon-filled glovebox, assemble CR2032 coin cells in the following order: anode casing, anode, separator, cathode, stainless steel spacer, and cathode casing. Add a precise amount of the prepared electrolyte to the separator before sealing the cell.
-
Resting: Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.
Electrochemical Characterization
The following electrochemical tests are fundamental for evaluating the performance of the electrolyte additives.
a. Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical stability window of the electrolyte and to observe the redox behavior of the electrode materials.[11][12]
Step-by-Step Methodology:
-
Cell Configuration: Use a three-electrode setup with a lithium metal reference and counter electrode, and the cathode material as the working electrode.
-
Parameters: Set the potential window to a range relevant for the cathode material (e.g., 3.0 V to 4.9 V vs. Li/Li⁺). Use a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to observe the formation of the CEI.
-
Procedure: Perform several cycles to assess the stability of the electrolyte and the reversibility of the electrochemical reactions.
b. Galvanostatic Cycling
This test evaluates the long-term cycling performance, capacity retention, and coulombic efficiency of the cells.[13][14][15][16]
Step-by-Step Methodology:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to ensure the formation of a stable SEI and CEI.
-
Long-Term Cycling: Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) within the specified voltage window.
-
Data Acquisition: Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.
c. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to probe the interfacial properties and charge transfer kinetics of the battery.[17][18][19][20][21]
Step-by-Step Methodology:
-
Frequency Range: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
State of Charge (SOC): Perform EIS measurements at different SOCs (e.g., 100%, 50%, 0%) and after a certain number of cycles to monitor the evolution of the interfacial impedance.
-
Data Analysis: Model the resulting Nyquist plots using equivalent circuits to extract parameters such as the solution resistance, SEI/CEI resistance, and charge transfer resistance.
The following diagram illustrates the general workflow for evaluating electrolyte additives.
Caption: General experimental workflow for additive evaluation.
Conclusion and Future Outlook
While direct experimental evidence for the superiority of this compound is still emerging, the foundational principles of its molecular structure strongly suggest its potential as a high-performance additive for high-voltage lithium-ion batteries. The synergistic effects of the nitrile functional group and extensive fluorination are poised to create a more stable electrochemical environment, leading to longer cycle life and enhanced safety. The non-fluorinated adiponitrile has already shown promise in improving capacity retention.[2][3] Standard additives like FEC and VC, while effective to a certain extent, face challenges at elevated voltages.[7]
Future research should focus on direct, head-to-head comparisons of OFAN with these established additives under identical testing conditions. A thorough investigation into the composition and morphology of the CEI formed by OFAN through techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) will be crucial to validate the proposed mechanisms. As the demand for high-energy-density batteries continues to grow, the exploration and optimization of novel additives like this compound will be instrumental in pushing the boundaries of lithium-ion battery technology.
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- Exploring Fluoroethylene Carbonate: A Key Electrolyte Additive for Lithium-Ion B
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A Comparative Guide to the Thermal Stability of Octafluoroadiponitrile-Containing Polymers
This guide provides a comprehensive analysis of the thermal stability of polymers incorporating octafluoroadiponitrile (OFAN). Designed for researchers, scientists, and professionals in materials and drug development, this document moves beyond mere data presentation. It delves into the fundamental chemical principles governing thermal stability, offers objective comparisons with benchmark high-performance polymers, and provides detailed, field-proven protocols for empirical validation. Our objective is to equip you with the expertise to not only understand but also critically evaluate the performance of these advanced materials in high-temperature applications.
Introduction: The Quest for Superior Thermal Stability
In industries from aerospace and microelectronics to advanced automotive applications, the demand for polymers that can withstand extreme thermal stress is relentless.[1][2][3] High-temperature polymers are critical for manufacturing components that are lightweight, easily processable, and maintain their structural and dielectric integrity under harsh operating conditions.[4]
Fluoropolymers, a class of materials defined by their carbon-fluorine bonds, have long been the gold standard for thermal and chemical resistance.[5][6] The exceptional strength of the C-F bond (approximately 485 kJ/mol) compared to the C-H bond (~413 kJ/mol) imparts remarkable stability.[7] Polytetrafluoroethylene (PTFE), for instance, can be used continuously at temperatures up to 260 °C.[7] However, the push for even higher performance materials necessitates novel molecular designs.
This guide focuses on an emerging class of fluoropolymers derived from this compound (NC-(CF₂)₄-CN). These polymers are unique in that they combine a highly fluorinated aliphatic backbone with terminal nitrile (-C≡N) groups. This combination is strategic:
-
Perfluorinated Backbone: Provides the inherent high thermal stability and chemical inertness characteristic of all fluoropolymers.[8]
-
Nitrile Functionality: Offers a pathway for high-temperature curing reactions. At elevated temperatures, nitrile groups can undergo complex cyclotrimerization and other reactions to form highly stable, cross-linked aromatic structures (like triazine rings), significantly boosting the polymer's operational temperature ceiling and char yield.[9]
By comparing these novel polymers with established alternatives, we can illuminate their unique position in the landscape of high-performance materials.
Comparative Analysis of Thermal Performance
The thermal stability of a polymer is not a single value but a collection of properties best assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below, we compare the expected performance of an OFAN-based polymer network with key industrial polymers.
Key Performance Indicators:
-
Glass Transition Temperature (T_g_): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A higher T_g_ is crucial for maintaining mechanical properties at elevated temperatures.
-
Decomposition Temperature (T_d_): Often reported as T_5%_ or T_10%_, the temperature at which the material loses 5% or 10% of its initial mass. This indicates the onset of thermal degradation.
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800 °C) in an inert atmosphere. A high char yield is desirable as the resulting carbonaceous layer can act as a thermal and mass transport barrier, protecting the underlying material.[10]
| Polymer Type | Example | Key Structural Features | T_g_ (°C) | T_5%_ (°C, N₂) | Char Yield @ 800°C (N₂) | Primary Degradation Mechanism |
| OFAN-Polymer (Cured) | Hypothetical Network | Perfluorinated backbone, triazine cross-links | > 350 (Expected) | > 500 (Expected) | High (> 60%) | Network decomposition |
| Perfluoropolymer | PTFE | -(CF₂-CF₂)- | 115 | ~522[11] | ~0% | Depolymerization to monomer[12] |
| Partially Fluorinated | PVDF | -(CH₂-CF₂)- | -35 | ~450 | < 5% | Elimination of HF, chain scission[7] |
| High-Temp Thermoplastic | PEEK | Aromatic ether ketone | 143 | ~550 | ~50% | Aromatic backbone fragmentation |
| Nitrile Polymer | PAN | -(CH₂-CH(CN))- | ~100 | ~280 | ~45-50% | Nitrile cyclization, char formation[13] |
Analysis of Comparison:
-
OFAN-Polymers vs. PTFE: While PTFE has a very high decomposition onset, its mechanism is unzipping to the monomer, leaving no protective char.[12] A cured OFAN-polymer is expected to have a comparable or higher decomposition temperature, but critically, the cross-linking from nitrile reactions will result in a high char yield, offering superior performance in ablative or fire-retardant scenarios.[10]
-
OFAN-Polymers vs. PVDF: The significantly higher fluorine content and the absence of C-H bonds make OFAN-polymers intrinsically more stable than partially fluorinated polymers like PVDF, which are susceptible to dehydrofluorination.[7][8]
-
OFAN-Polymers vs. PEEK: PEEK is a top-tier thermoplastic with excellent stability due to its aromatic backbone. However, OFAN-polymers operate on a different principle, forming a thermoset network upon curing. This cross-linked structure can prevent melting and flowing at temperatures where thermoplastics like PEEK would soften, offering superior dimensional stability at extreme temperatures.
-
OFAN-Polymers vs. PAN: Polyacrylonitrile (PAN) is a classic example of a char-forming polymer due to nitrile cyclization.[13] However, its aliphatic backbone begins to degrade at much lower temperatures. An OFAN-polymer leverages the same nitrile chemistry but builds it upon a far more stable perfluorinated foundation, combining the best of both worlds.
Experimental Validation: Protocols & Rationale
Accurate and reproducible data is the cornerstone of materials science. The following protocols for TGA and DSC are designed to be self-validating and provide a comprehensive picture of thermal stability.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and char yield.[14]
Experimental Workflow for TGA
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a clean, tared TGA crucible (alumina is preferred for high temperatures). Ensure the sample is representative and dry to prevent mass loss from volatiles.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with the desired gas (Nitrogen for inert decomposition, Air for oxidative stability) at a flow rate of 20-50 mL/min.
-
Causality: Using an inert N₂ atmosphere allows for the study of the polymer's intrinsic thermal degradation. An air or O₂ atmosphere is used to assess oxidative stability, which is often the limiting factor in real-world applications.
-
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature of 800-1000 °C.
-
Causality: A heating rate of 10 °C/min is a widely accepted standard, allowing for direct comparison of data between different studies and laboratories. Faster rates can shift decomposition temperatures higher, while slower rates provide better resolution of complex degradation steps.
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset of decomposition (T_5%_), the temperature of the maximum rate of decomposition (from the peak of the first derivative curve, DTG), and the final residual mass (char yield).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like T_g_, melting (T_m_), and exothermic curing reactions.[15][16][17]
Experimental Workflow for DSC
Caption: Relationship between polymer structure and thermal stability mechanisms.
As the diagram illustrates, both PTFE and OFAN-polymers benefit from the high intrinsic stability of C-F bonds. However, PTFE's linear structure makes it susceptible to depolymerization. In contrast, the OFAN-polymer's nitrile groups provide a crucial, secondary stabilization mechanism through the formation of a robust, cross-linked network, leading to high char yields and exceptional performance at extreme temperatures.
Conclusion
Polymers containing this compound represent a significant advancement in the field of high-performance materials. By strategically combining a highly stable perfluorinated backbone with the capacity for high-temperature network formation via nitrile group chemistry, these polymers offer a performance profile that can exceed many conventional fluoropolymers and high-temperature thermoplastics. Their expected high decomposition temperatures, coupled with a high char yield, make them exceptionally promising candidates for applications demanding superior thermal and oxidative stability. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and comparative analysis of these and other advanced polymer systems.
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Assessing the Impact of Octafluoroadiponitrile on Battery Cycle Life: A Comparative Guide for Researchers
In the relentless pursuit of higher energy density and longer-lasting lithium-ion batteries, the role of electrolyte engineering has become paramount. Electrolyte additives, in particular, offer a potent and cost-effective strategy to enhance battery performance, especially at high voltages where conventional electrolytes falter. This guide provides an in-depth technical assessment of the potential impact of octafluoroadiponitrile as a high-voltage electrolyte additive, comparing its hypothesized advantages with its non-fluorinated analog, adiponitrile, and other state-of-the-art additives. This analysis is grounded in established principles of fluorine chemistry and supported by experimental data from related compounds.
The Challenge of High-Voltage Operation and the Role of Nitrile Additives
Pushing the operating voltage of lithium-ion batteries beyond 4.3 V is a key strategy for increasing energy density. However, this aggressive approach accelerates the degradation of both cathode materials and traditional carbonate-based electrolytes.[1] This degradation manifests as capacity fade and reduced cycle life, primarily due to parasitic side reactions at the electrode-electrolyte interfaces.
Nitrile-based additives have emerged as a promising solution to these challenges. The nitrile group (-C≡N) is known to participate in the formation of a stable and protective cathode electrolyte interphase (CEI).[2] This CEI layer effectively suppresses the continuous decomposition of the electrolyte, mitigates the dissolution of transition metal ions from the cathode, and reduces interfacial resistance, thereby enhancing cycling stability at high potentials.[2] Adiponitrile (ADN), a dinitrile, has shown particular promise in this regard. In studies with high-voltage LiNi0.5Mn1.5O4 cathodes, the addition of just 1 wt% ADN to a standard electrolyte increased capacity retention from 69.9% to 84.4% after 150 cycles at a 1C rate.[3][4]
This compound: A Hypothetical Leap Forward Through Fluorination
While adiponitrile has demonstrated significant benefits, the strategic replacement of hydrogen with fluorine to create this compound (perfluoroadiponitrile) is projected to offer even greater performance enhancements. Direct experimental data on this compound in battery applications is not yet widely available in peer-reviewed literature; however, the impact of fluorination on organic electrolyte components is well-documented and provides a strong basis for assessing its potential.[5]
The introduction of fluorine, the most electronegative element, into an organic molecule has several profound effects that are highly beneficial for electrolyte performance:
-
Enhanced Oxidative Stability : Fluorination lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) of a molecule.[6] This makes the molecule more resistant to oxidation, a critical attribute for stability at the high potentials of modern cathodes.[7]
-
Formation of a LiF-Rich Interphase : Fluorinated compounds are known to decompose during the initial charging cycles to form a robust, ionically conductive, and electronically insulating layer rich in lithium fluoride (LiF) on both the anode (as part of the Solid Electrolyte Interphase - SEI) and the cathode (CEI).[8] A LiF-rich interphase is highly effective at preventing further electrolyte decomposition and protecting the electrode structure.[8]
-
Improved Thermal Stability and Safety : The strong carbon-fluorine bond increases the thermal stability of the molecule and can reduce the flammability of the overall electrolyte, a significant safety consideration for high-energy batteries.[5]
Based on these principles, this compound is hypothesized to form a more stable and protective CEI on high-voltage cathodes compared to its non-fluorinated counterpart, leading to superior cycle life and capacity retention.
Visualizing the Proposed Mechanism
The diagram below illustrates the hypothesized mechanism by which this compound enhances the stability of the cathode-electrolyte interphase.
Caption: Hypothesized mechanism of CEI formation with this compound.
Comparative Performance of Electrolyte Additives
To contextualize the potential of this compound, it is essential to compare it with other established and emerging electrolyte additives. The following table summarizes the performance of several key additives based on published experimental data.
| Additive (Concentration) | Cathode Material | Anode Material | Voltage Window (V) | C-Rate | Cycles | Capacity Retention (%) | Initial Coulombic Efficiency (%) | Reference |
| Baseline (No Additive) | LiNi₀.₅Co₀.₂Mn₀.₃O₂ | Graphite | 2.75 - 4.4 | 1C | 120 | 68.0 | - | [2] |
| Succinonitrile (0.5 wt%) | LiNi₀.₅Co₀.₂Mn₀.₃O₂ | Graphite | 2.75 - 4.4 | 1C | 120 | 84.0 | - | [2] |
| Adiponitrile (1 wt%) | LiNi₀.₅Mn₁.₅O₄ | Lithium | 3.5 - 5.0 | 1C | 150 | 84.4 | - | [3][4] |
| Baseline (No Additive) | LiNi₀.₅Mn₁.₅O₄ | Lithium | 3.5 - 5.0 | 1C | 150 | 69.9 | - | [3][4] |
| Fluoroethylene Carbonate (FEC) + LiDFOB | LiNi₀.₅Mn₁.₅O₄ | Graphite | - | - | - | Enhanced | - | [7] |
Note: Direct comparison is challenging due to variations in cell chemistry and testing protocols across different studies. This table serves as a representative guide.
Experimental Protocols for Additive Assessment
To rigorously evaluate the impact of a novel additive like this compound, a standardized set of electrochemical tests is crucial. The following protocols outline the key experimental workflows.
Cell Assembly
A typical protocol for assembling coin cells (CR2032) for additive testing is as follows:
-
Electrode Preparation : Cathodes (e.g., LiNi₀.₅Mn₁.₅O₄) and anodes (e.g., graphite) are prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto the respective current collectors (aluminum for cathode, copper for anode). The electrodes are then dried under vacuum and punched into discs.
-
Electrolyte Preparation : The baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate to ethyl methyl carbonate) is prepared in an argon-filled glovebox. The additive (e.g., this compound) is then introduced at a specific weight percentage (e.g., 1 wt%).
-
Cell Assembly : In the glovebox, a coin cell is assembled in the following order: cathode, separator, anode. A few drops of the prepared electrolyte are added to wet the separator and electrodes before crimping the cell.
Battery Cycle Life Testing
The core of assessing an additive's impact is long-term cycling.
-
Formation Cycles : The assembled cells are typically subjected to two or three "formation" cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable SEI and CEI.
-
Long-Term Cycling : The cells are then cycled at a higher C-rate (e.g., 1C) at a constant temperature (e.g., 25°C) within a specific voltage window (e.g., 3.0-4.5 V).[9]
-
Capacity Monitoring : The discharge capacity of each cycle is recorded. The cycle life is often defined as the number of cycles until the capacity fades to 80% of its initial value.[9]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the internal resistances of the battery, providing insights into the properties of the SEI and CEI.[10][11]
-
Measurement Setup : EIS is performed at various states of charge (SOC) and at different points in the battery's cycle life (e.g., after formation, after 50 cycles, after 100 cycles).
-
Frequency Sweep : A small AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6]
-
Data Analysis : The resulting impedance data is plotted on a Nyquist plot. The high-frequency intercept represents the bulk electrolyte resistance, while the semicircles in the mid-to-high frequency range correspond to the impedance of the SEI/CEI and charge transfer resistance.[7] A smaller and more stable semicircle over cycling indicates a more effective additive.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for assessing a new electrolyte additive.
Caption: Experimental workflow for evaluating battery electrolyte additives.
Conclusion and Future Outlook
While direct experimental validation is pending, the established principles of fluorine chemistry strongly suggest that this compound holds significant promise as a high-performance electrolyte additive for high-voltage lithium-ion batteries. Its anticipated high oxidative stability and ability to form a robust, LiF-rich CEI could lead to substantial improvements in cycle life and capacity retention compared to non-fluorinated analogues like adiponitrile.
For researchers and scientists in the field, the synthesis of this compound and its systematic evaluation using the protocols outlined in this guide represent a compelling avenue for advancing next-generation battery technology. A direct comparison with adiponitrile and other fluorinated additives under identical testing conditions will be crucial to definitively quantify its benefits and pave the way for its potential inclusion in commercial high-energy battery systems.
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Benchmarking Octafluoroadiponitrile: A Comparative Guide for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, perfluorinated compounds (PFCs) stand out for their exceptional thermal stability, chemical inertness, and unique electrical properties. Among these, octafluoroadiponitrile (OFAN), with the chemical formula C₆F₈N₂, is emerging as a compound of significant interest for a range of specialized applications, from dielectric fluids and heat transfer agents to intermediates in the synthesis of novel fluoropolymers and pharmaceuticals. This guide provides a comprehensive technical comparison of this compound against other well-established perfluorinated compounds, offering experimental data and procedural insights to inform material selection for demanding research and development environments.
Introduction to this compound and its Perfluorinated Counterparts
This compound is a fully fluorinated dinitrile, a structural characteristic that imparts a unique combination of properties. The strong carbon-fluorine bonds contribute to its high thermal and chemical stability, while the terminal nitrile groups offer reactive sites for further chemical modification.[1][2] Its performance profile suggests potential applications in areas where high dielectric strength, efficient heat dissipation, and low reactivity are paramount.
For the purpose of this guide, we will benchmark this compound against a selection of commercially significant perfluorinated liquids known for their use in demanding thermal and electrical management applications:
-
Perfluorohexane (C₆F₁₄): A linear perfluoroalkane.
-
Perfluorodecalin (C₁₀F₁₈): A cyclic perfluoroalkane.
-
3M™ Fluorinert™ FC-72: A well-characterized perfluorohexane-based electronic liquid.
-
Galden® PFPE Fluids: A family of perfluoropolyethers with a wide range of boiling points and viscosities.
Comparative Analysis of Physicochemical and Performance Properties
The selection of a perfluorinated compound for a specific application hinges on a detailed understanding of its key physical and performance characteristics. This section presents a comparative analysis of this compound and its counterparts.
Physicochemical Properties
The degree and nature of fluorination significantly influence the fundamental properties of these compounds.
| Property | This compound (OFAN) | Perfluorohexane | Perfluorodecalin | 3M™ Fluorinert™ FC-72 | Galden® HT200 |
| Molecular Formula | C₆F₈N₂ | C₆F₁₄ | C₁₀F₁₈ | C₆F₁₄ | (C₃F₆O)n |
| Molecular Weight ( g/mol ) | 252.06 | 338.04 | 462.08 | ~338 | Varies |
| Boiling Point (°C) | 132.3[2] | 56 | 142 | 56 | 200 |
| Density (g/cm³ at 25°C) | 1.594[2] | 1.68 | 1.908 | 1.68 | 1.79 |
| Flash Point (°C) | 33.8[2] | None | 40 | None | None |
Expertise & Experience Insights: The significantly lower boiling point of this compound compared to its non-fluorinated analog, adiponitrile (295°C), despite its higher molecular weight, is a classic example of the effect of fluorination. The highly electronegative fluorine atoms reduce intermolecular forces, leading to increased volatility. This property is a critical consideration for applications requiring specific operating temperature ranges, such as in two-phase immersion cooling.
Performance Properties: A Quantitative Comparison
For applications in electronics cooling, high-voltage insulation, and as reaction media, the following performance metrics are of paramount importance.
| Performance Metric | This compound (OFAN) | Perfluorohexane | Perfluorodecalin | 3M™ Fluorinert™ FC-72 | Galden® PFPE (Typical) |
| Dielectric Strength (kV/2.5mm) | Data Not Available | > 40 | > 40 | 38 (at 2.54mm) | ~40 |
| Dielectric Constant (at 1 kHz) | Data Not Available | 1.76 | 1.9 | 1.75 | 2.1 - 2.5 |
| Thermal Conductivity (W/m·K) | Data Not Available | ~0.057 | ~0.06 | 0.057 | 0.06 - 0.07 |
| Kinematic Viscosity (cSt at 25°C) | Data Not Available | 0.38 | 2.7 | 0.38 | Varies (e.g., 2.4 for HT200) |
Trustworthiness Through Data: The absence of readily available, verified experimental data for the dielectric strength, thermal conductivity, and viscosity of this compound is a significant finding of this guide. While its structural analogues and other perfluorinated compounds offer a baseline for expected performance, empirical testing according to standardized protocols is essential for reliable application development. The experimental protocols detailed in Section 4 provide a clear pathway for generating this critical data.
Health, Safety, and Environmental Considerations
The exceptional stability of perfluorinated compounds also underlies concerns about their persistence in the environment and potential for bioaccumulation. As a Senior Application Scientist, it is imperative to address these aspects with transparency and a commitment to responsible chemical stewardship.
-
Toxicity: Per- and polyfluoroalkyl substances (PFAS) as a class have come under scrutiny for their potential adverse health effects. While specific toxicological data for this compound is limited, it is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] In contrast, its non-fluorinated counterpart, adiponitrile, is also classified as toxic and an irritant.[4][5] It is crucial to handle all perfluorinated compounds with appropriate personal protective equipment (PPE) in well-ventilated areas.
-
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated compounds highly resistant to degradation.[6][7] This persistence, coupled with their mobility in some cases, can lead to their accumulation in the environment. While the biodegradation of some polyfluorinated compounds is possible, perfluorinated compounds like this compound are expected to be highly persistent.[7][8][9]
-
Regulatory Landscape: Regulatory bodies worldwide are increasingly focusing on PFAS.[2][10][11] Researchers and developers must stay informed about evolving regulations concerning the production, use, and disposal of these compounds.
Authoritative Grounding: The environmental and health profile of any new chemical is a critical component of its overall viability. The principles of green chemistry encourage the design of molecules that are not only effective but also have a minimal environmental footprint. Future research on this compound should include comprehensive studies on its environmental fate, persistence, and toxicological profile to enable a complete and responsible assessment of its potential applications.
Experimental Protocols for Comparative Performance Evaluation
To ensure the scientific integrity and reproducibility of performance data, standardized experimental methodologies are crucial. The following section details the step-by-step protocols for measuring the key performance indicators discussed in this guide.
Workflow for Comprehensive Fluid Evaluation
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A Comparative Guide to Dinitrile-Based Electrolyte Solvents: Unveiling the Potential of Octafluoroadiponitrile
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density and safer battery technologies, the electrolyte remains a critical focal point of innovation. Nitrile-based solvents have emerged as a promising class of materials due to their high voltage stability and favorable dielectric properties. This guide provides an in-depth comparison of octafluoroadiponitrile (OFAN) with its non-fluorinated analog, adiponitrile (ADN), and other short-chain dinitriles, succinonitrile (SN) and glutaronitrile (GLN). We will delve into the correlation between their molecular structures and their electrochemical properties, supported by experimental data and detailed testing protocols.
The Structural Advantage: Why Fluorination Matters
The performance of an electrolyte solvent is intrinsically linked to its molecular structure. The introduction of fluorine atoms into the adiponitrile backbone to create this compound brings about significant changes in its physicochemical and, consequently, its electrochemical properties.
This compound (OFAN) , with the chemical formula C₆F₈N₂, possesses a six-carbon chain where all hydrogen atoms on the four central carbons are substituted with fluorine.[1] This perfluorination leads to:
-
Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional stability to the molecule.
-
Increased Oxidative Stability: The highly electronegative fluorine atoms withdraw electron density from the carbon backbone. This inductive effect lowers the highest occupied molecular orbital (HOMO) energy level, making the molecule more resistant to oxidation at high potentials. This is a critical attribute for developing high-voltage lithium-ion batteries.
-
Modified Solvation Properties: The fluorine atoms alter the solvent's ability to dissolve lithium salts and influence the solvation shell of the lithium ions, which in turn affects ionic conductivity and interfacial chemistry.
In contrast, Adiponitrile (ADN) , its non-fluorinated counterpart, while also a promising high-voltage solvent, lacks the exceptional stability conferred by fluorination.[2][3] The shorter-chain dinitriles, Succinonitrile (SN) and Glutaronitrile (GLN) , offer different balances of viscosity, melting point, and electrochemical stability, making them relevant points of comparison.[4][5]
`dot graph "Molecular_Structures" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
OFAN [label="this compound (OFAN)\nC₆F₈N₂"]; ADN [label="Adiponitrile (ADN)\nC₆H₈N₂"]; SN [label="Succinonitrile (SN)\nC₄H₄N₂"]; GLN [label="Glutaronitrile (GLN)\nC₅H₆N₂"];
OFAN -- ADN [label="Fluorination"]; ADN -- SN [label="Shorter Chain"]; ADN -- GLN [label="Shorter Chain"]; } ` Caption: Molecular structures of the compared dinitrile solvents.
Comparative Electrochemical Performance
The ultimate measure of an electrolyte solvent's utility lies in its electrochemical performance. Here, we compare OFAN with ADN, SN, and GLN across three critical parameters: ionic conductivity, electrochemical stability window, and cycling performance.
Ionic Conductivity
| Solvent System (1 M LiTFSI in solvent) | Ionic Conductivity (mS/cm) at 20°C | Reference |
| This compound (OFAN) | Data not available | |
| Adiponitrile (ADN) + EC (1:1 vol) | 3.4 | [6] |
| Succinonitrile (SN) based plastic crystal | ~0.1 | [7][8] |
| Glutaronitrile (GLN) | ~5.0 | [5] |
Note: The data presented is from different sources with potentially different experimental conditions. EC (Ethylene Carbonate) is a common co-solvent used to improve the performance of nitrile-based electrolytes.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for enabling the use of high-voltage cathode materials and high-capacity anode materials.
Linear sweep voltammetry is the standard technique to determine the ESW. The anodic (oxidation) and cathodic (reduction) limits are determined by the onset of a sharp increase in current.
| Solvent | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |
| This compound (OFAN) | > 6.0 (expected) | |
| Adiponitrile (ADN) | ~6.0 - 7.0 | [2][3][6] |
| Succinonitrile (SN) with LiBOB | > 5.0 | [9] |
| Glutaronitrile (GLN) | > 6.0 | [5] |
The perfluorination in OFAN is expected to yield a very high anodic stability, likely exceeding that of its non-fluorinated counterpart, making it a prime candidate for next-generation high-voltage batteries.
Cycling Performance
The cycling performance of a battery is a practical measure of its longevity and is typically evaluated by monitoring the capacity retention over a number of charge-discharge cycles.
| Electrolyte Additive/System | Cell Configuration | Cycling Conditions | Capacity Retention | Reference |
| 1 wt% Adiponitrile (ADN) | LiNi₀.₅Mn₁.₅O₄/Li | 1C, 150 cycles | 84.4% | [1] |
| 3% Adiponitrile (ADN) | LiNi₁/₃Co₁/₃Mn₁/₃O₂/Li | 100 cycles | 70.4% | [10] |
| Succinonitrile (SN) based | LiFePO₄/Li | 99 cycles at 5°C | 72% | [11] |
| Glutaronitrile (GLN) based | Graphite/LiCoO₂ | 100 cycles | Good retention | [5] |
While specific cycling data for OFAN is not available in the public domain, its anticipated high oxidative stability suggests that it could significantly improve the cycling performance of high-voltage cathode materials by forming a stable cathode-electrolyte interphase (CEI), thereby reducing parasitic reactions and capacity fade. For instance, the addition of ADN has been shown to improve the capacity retention of LiNi₀.₅Mn₁.₅O₄ half-cells from 69.9% to 84.4% after 150 cycles.[1]
Experimental Protocols for Electrochemical Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for characterizing the electrochemical properties of nitrile-based electrolytes.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Apparatus:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber or water bath
-
Inert atmosphere glovebox (for electrolyte preparation)
Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, dissolve the desired lithium salt (e.g., 1 M LiPF₆ or LiTFSI) in the nitrile solvent. Ensure the water and oxygen content are below 10 ppm.
-
Cell Assembly: Assemble the conductivity cell with the prepared electrolyte inside the glovebox.
-
Measurement:
-
Place the assembled cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.
-
Measure the resistance (R) of the electrolyte using the conductivity meter.
-
Repeat the measurement at different temperatures to obtain a temperature-dependent conductivity profile.
-
-
Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (the term L/A is the cell constant, which is typically provided by the manufacturer or can be determined using a standard solution of known conductivity).
`dot graph "Ionic_Conductivity_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "Glovebox" { label="Inert Atmosphere"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Prepare Electrolyte\n(1M Li-salt in Nitrile)"]; B [label="Assemble Conductivity Cell"]; }
subgraph "Measurement" { label="Temperature Controlled"; node [style=filled, fillcolor="#FFFFFF"]; C [label="Equilibrate at Temperature T"]; D [label="Measure Resistance (R)"]; }
E [label="Calculate Conductivity (σ)"];
A -> B -> C -> D -> E; } ` Caption: Workflow for ionic conductivity measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the anodic and cathodic stability limits of the electrolyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)
-
Working Electrode (e.g., Platinum or Glassy Carbon)
-
Counter and Reference Electrodes (e.g., Lithium metal)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox with the prepared electrolyte.
-
Linear Sweep Voltammetry (LSV):
-
Anodic Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
Cathodic Scan: In a separate cell, scan the potential from OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
-
Data Analysis: The potential at which a significant and sustained increase in current is observed is defined as the oxidative or reductive stability limit of the electrolyte. A current density threshold (e.g., 0.01 mA/cm²) is often used to define this limit.
`dot graph "ESW_Determination_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "Glovebox" { label="Inert Atmosphere"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Prepare Electrolyte"]; B [label="Assemble 3-Electrode Cell"]; }
subgraph "Potentiostat" { label="Electrochemical Testing"; node [style=filled, fillcolor="#FFFFFF"]; C [label="Linear Sweep Voltammetry (LSV)"]; }
D [label="Determine Anodic & Cathodic Limits"];
A -> B -> C -> D; } ` Caption: Workflow for ESW determination.
Battery Cycling Performance Test
Objective: To evaluate the long-term cycling stability of the electrolyte in a full-cell or half-cell configuration.
Apparatus:
-
Battery cycler
-
Temperature-controlled chamber
-
Coin cells or other suitable battery test cells
Procedure:
-
Cell Assembly: Assemble the battery cells (e.g., Li/electrolyte/cathode for half-cells or anode/electrolyte/cathode for full-cells) in an argon-filled glovebox.
-
Formation Cycles: Perform a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Protocol:
-
Charge and discharge the cell at a constant C-rate (e.g., 1C) between defined voltage limits for a specified number of cycles (e.g., 100 or more).
-
Maintain a constant temperature (e.g., 25°C) throughout the test.
-
-
Data Analysis: Monitor the discharge capacity, coulombic efficiency, and voltage profiles as a function of cycle number. Capacity retention is calculated as (Discharge capacity at cycle n / Initial discharge capacity) * 100%.
`dot graph "Battery_Cycling_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
subgraph "Glovebox" { label="Inert Atmosphere"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Assemble Battery Cells"]; }
subgraph "Battery Cycler" { label="Performance Testing"; node [style=filled, fillcolor="#FFFFFF"]; B [label="Formation Cycles (Low C-rate)"]; C [label="Long-Term Cycling (Constant C-rate)"]; }
D [label="Analyze Capacity Retention & Efficiency"];
A -> B -> C -> D; } ` Caption: Workflow for battery cycling performance test.
Conclusion and Future Outlook
The structural modification of adiponitrile through perfluorination to yield this compound presents a compelling strategy for developing next-generation, high-voltage electrolytes. The strong electron-withdrawing effect of the fluorine atoms is anticipated to significantly enhance the oxidative stability, a critical requirement for enabling high-energy-density cathode materials. While direct experimental data for OFAN's electrochemical performance remains to be extensively published, the comparative analysis with its non-fluorinated analog and other dinitriles underscores the profound impact of molecular structure on electrochemical properties.
Further research is imperative to quantify the ionic conductivity, electrochemical stability window, and cycling performance of OFAN-based electrolytes under standardized conditions. Such data will be instrumental in validating its potential and paving the way for its integration into advanced lithium-ion battery systems. The detailed experimental protocols provided in this guide offer a framework for conducting these crucial evaluations with scientific rigor.
References
-
Role of succinonitrile in improving ionic conductivity of sodium-ion conductive polymer electrolyte. (2018). AIP Publishing.
-
Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System. (2018). ResearchGate.
-
Role of Succinonitrile in Improving Ionic Conductivity of Sodium-Ion Conductive Polymer Electrolyte. (2018). AIP Publishing.
-
Novel Adiponitrile-Based Cocrystalline Solid State Electrolytes for Lithium-Ion Batteries. (n.d.). ProQuest.
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Solid electrolyte based on succinonitrile and LiBOB : Interface stability and application in lithium batteries. (2007). NRC Publications Archive.
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Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. (2019). International Journal of Electrochemical Science.
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Modulating the Li‐Ion Transport Pathway of Succinonitrile‐Based Plastic Crystalline Electrolytes for Solid‐State Lithium Metal Batteries. (2024). ResearchGate.
-
ISO 18243 Cycle Life Testing of Lithium-Ion Batteries for Light Electric Vehicles. (n.d.). WAZOBIA.
-
The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. (2020). MDPI.
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High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. (2008). ResearchGate.
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. (2020). Frontiers in Chemistry.
-
New electrolytes based on glutaronitrile for high energy/power Li-ion batteries. (2010). ResearchGate.
-
Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. (2020). National Institutes of Health.
-
Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries: The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties. (2023). ACS Omega.
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Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries—The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties. (2023). National Institutes of Health.
-
LiNO3-Assisted Succinonitrile-Based Solid-State Electrolyte for Long Cycle Life toward a Li-Metal Anode via an In Situ Thermal Polymerization Method. (2023). ACS Applied Materials & Interfaces.
-
Gel Polymer Electrolyte Composition Incorporating Adiponitrile as a Solvent for High-Performance Electrical Double-Layer Capacitor. (2020). ACS Applied Energy Materials.
-
Effects of Succinonitrile (SN) as an Electrolyte Additive on the Impedance of LiCoO2/Graphite Pouch Cells during Cycling. (2012). ResearchGate.
-
Adiponitrile (ADN): A Stabilizer for the LiNi0.8Co0.1Mn0.1O2 (NCM811) Electrode/Electrolyte Interface of a Graphite/NCM811 Li-Ion Cell. (2022). ACS Applied Energy Materials.
-
A glutaronitrile single-solvent triple-salt electrolyte enables high-voltage and long-cycling lithium-ion batteries. (2023). CoLab.
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A glutaronitrile single-solvent triple-salt electrolyte enables high-voltage and long-cycling lithium-ion batteries. (2023). ResearchGate.
-
The different-rate cycling performance of Li|SN-based electrolyte. (2022). ResearchGate.
-
Alternative Electrolytes for Li-Ion Batteries Using Glutaronitrile and 2-methylglutaronitrile with Lithium Bis(trifluoromethanesulfonyl) Imide. (2019). ResearchGate.
-
Safety-Reinforced Succinonitrile-Based Electrolyte with Interfacial Stability for High-Performance Lithium Batteries. (2018). ACS Applied Materials & Interfaces.
-
Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. (2011). RSC Publishing.
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ISO 12405 1 EV Battery Performance Test. (n.d.). Eurolab.
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Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. (2016). RSC Publishing.
-
Ageing tests in standards on Li-ion batteries. (n.d.). VDE.
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Synthesis and characterization of adiponitrile (ADN) 2 LiXF 6 (X = P, As, Sb) cocrystals for solid-state electrolyte Li ion battery applications. (2022). Morressier.
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Test specification for lithium-ion traction battery packs and systems. (2009). International Organization for Standardization.
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Technical specifications and test protocols for the battery. (n.d.). 3beLiEVe.
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γ-butyrolactone and glutaronitrile as 5 V electrolyte additive and its electrochemical performance for LiNi0.5Mn1.5O4. (2018). ResearchGate.
-
Optimization of Cycling Behavior of Lithium Ion Cells at 60°C by Additives for Electrolytes Based on Lithium bis. (2008). International Journal of Electrochemical Science.
-
Cycling performance with different electrolytes under various. (2022). ResearchGate.
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A Researcher's Guide to Validating Theoretical Models of Octafluoroadiponitrile Behavior: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the predictive power of theoretical modeling is indispensable. For novel molecules like octafluoroadiponitrile (OFAN), a perfluorinated derivative of adiponitrile, computational models offer a crucial window into its behavior before costly and time-intensive empirical studies are undertaken. However, the reliability of these in silico predictions is contingent upon rigorous experimental validation. This guide provides a comprehensive framework for validating theoretical models of OFAN's behavior, offering a comparative analysis of computational approaches and the requisite experimental techniques to ground these models in reality. While specific experimental data for OFAN is limited in publicly available literature, this guide establishes a robust methodology based on established practices in computational chemistry and materials science.
The Imperative of Model Validation in the Study of Fluorinated Compounds
The introduction of fluorine atoms into an organic molecule dramatically alters its physicochemical properties. In the case of this compound (C₆F₈N₂), the high electronegativity of fluorine leads to a unique electrochemical profile, increased chemical stability due to the strength of the carbon-fluorine bonds, and a significant departure in properties compared to its non-fluorinated counterpart, adiponitrile. These alterations make OFAN a candidate for specialized applications, but also introduce complexity in accurately modeling its behavior.
Theoretical models, such as those derived from quantum mechanics or classical force fields, are essential for exploring OFAN's potential. However, the accuracy of these models for highly fluorinated compounds can be challenging. Therefore, a systematic validation process is not just a recommendation but a necessity for ensuring the integrity of research and development efforts.
A Comparative Overview of Theoretical Models for OFAN
The choice of theoretical model is dictated by the specific properties of interest, the desired level of accuracy, and available computational resources. For a molecule like OFAN, a multi-faceted approach employing several theoretical frameworks is recommended.
| Theoretical Model | Principles | Typical Applications for OFAN | Strengths | Limitations |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine their properties. | Molecular geometry optimization, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO/LUMO energies), reaction mechanisms. | High accuracy for a wide range of properties, provides insights into electronic effects. | Computationally expensive for large systems or long-timescale simulations. |
| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time based on a force field. | Bulk properties (density, viscosity), conformational analysis, transport properties, interactions with other molecules or surfaces. | Can simulate large systems and long timescales, provides dynamic information. | Accuracy is highly dependent on the quality of the force field parameters. |
| Equation of State (EoS) Models (e.g., GC-SAFT-VR) | Thermodynamic models that relate pressure, volume, and temperature of a substance. | Phase behavior (vapor-liquid equilibrium), thermodynamic properties (enthalpy, entropy). | Computationally efficient, can predict properties of mixtures. | Less detailed at the molecular level compared to DFT or MD. |
The Validation Workflow: A Step-by-Step Methodological Guide
The validation of a theoretical model is an iterative process that involves a synergistic interplay between computation and experimentation. The following workflow outlines a comprehensive approach to validating theoretical models of OFAN behavior.
Caption: A workflow diagram illustrating the iterative process of validating theoretical models of OFAN behavior.
Experimental Protocols for Key Validation Parameters
1. Spectroscopic Analysis: A Fingerprint of Molecular Structure
Vibrational spectroscopy provides a direct comparison between the calculated and actual molecular structure and bonding of OFAN.
-
Experimental Technique: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Sample Preparation: A small, pure sample of liquid OFAN is placed in a suitable sample holder (e.g., a liquid cell for FTIR or a capillary tube for Raman).
-
Data Acquisition:
-
FTIR: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Raman: A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed to generate a Raman spectrum.
-
-
Data Analysis: The positions and relative intensities of the absorption bands (FTIR) or scattered peaks (Raman) are identified and tabulated.
-
-
Theoretical Counterpart: DFT Calculations of Vibrational Frequencies
-
Model Setup: The geometry of the OFAN molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the vibrational modes and their corresponding frequencies and intensities.
-
Comparison: The calculated vibrational frequencies are compared with the experimental FTIR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations.
-
2. Thermodynamic Properties: Understanding Bulk Behavior
Thermodynamic properties such as density and boiling point are fundamental for understanding the bulk behavior of OFAN and are sensitive to intermolecular forces.
-
Experimental Technique: Density and Boiling Point Measurement
-
Density: The density of a pure liquid sample of OFAN is measured at a specific temperature using a pycnometer or a vibrating tube densitometer.
-
Boiling Point: The boiling point is determined at a given pressure using standard distillation apparatus or a differential scanning calorimeter (DSC).
-
-
Theoretical Counterpart: Molecular Dynamics Simulations and Equations of State
-
MD Simulations:
-
Force Field: A suitable force field for perfluorinated compounds (e.g., OPLS-AA with refined parameters for fluorinated nitriles) is selected.
-
Simulation Setup: A simulation box containing a large number of OFAN molecules is created. The system is equilibrated at the desired temperature and pressure.
-
Property Calculation: The density is calculated from the average volume of the simulation box. The boiling point can be estimated from the vapor-liquid coexistence curve determined through a series of simulations at different temperatures.
-
-
EoS Models:
-
Parameterization: The parameters for the functional groups in OFAN (e.g., -CF₂-, -CN) are determined by fitting to experimental data of related compounds.
-
Prediction: The EoS is then used to predict the density and vapor pressure of OFAN at different temperatures, from which the boiling point can be determined.
-
-
Comparative Data Presentation: OFAN vs. Adiponitrile
A direct comparison with the non-fluorinated analog, adiponitrile, is crucial for understanding the impact of perfluorination and for validating the ability of theoretical models to capture these differences.
| Property | This compound (OFAN) | Adiponitrile |
| Molecular Formula | C₆F₈N₂ | C₆H₈N₂ |
| Molecular Weight ( g/mol ) | 252.07 | 108.14 |
| Boiling Point (°C) | 132.3 | 295 |
| Density (g/cm³) | 1.594 | 0.9676 |
| Flash Point (°C) | 33.8 | 163 |
The significant differences in boiling point and density highlight the reduced intermolecular attractions in OFAN despite its higher molecular weight, a characteristic feature of perfluorinated compounds. A validated theoretical model should be able to accurately reproduce these trends.
Conclusion: Towards Predictive Confidence
The validation of theoretical models for this compound is a critical step in harnessing its potential. While a comprehensive set of experimental data for OFAN is still emerging, the methodologies outlined in this guide provide a clear and robust pathway for researchers. By systematically comparing the predictions of quantum mechanical and classical models with carefully executed experiments, the scientific community can build a reliable in silico framework for exploring the behavior of OFAN and other novel fluorinated compounds. This validated understanding will ultimately accelerate innovation in the diverse fields where these unique molecules are poised to make an impact.
References
A Comparative Guide to Octafluoroadiponitrile in High-Performance Materials
For researchers and scientists at the vanguard of materials science, the quest for substances that push the boundaries of performance is relentless. In the realm of high-performance polymers, specialty lubricants, and advanced electrolytes, the incorporation of fluorinated compounds has consistently yielded materials with exceptional thermal stability, chemical inertness, and unique electrochemical properties. This guide provides an in-depth technical comparison of materials derived from octafluoroadiponitrile (OFADN), a perfluorinated dinitrile, with their conventional non-fluorinated and alternative fluorinated counterparts. Through a curated analysis of experimental data and case studies, we will explore the profound impact of perfluorination on material properties and performance.
The Foundation: Understanding this compound
This compound (NC-(CF₂)₄-CN) is a six-carbon dinitrile where all hydrogen atoms on the central carbon chain have been replaced by fluorine. This substitution dramatically alters the molecule's properties compared to its non-fluorinated analog, adiponitrile (ADN), a key precursor in the nylon industry.[1] The strong carbon-fluorine bond and the high electronegativity of fluorine atoms impart unique characteristics to OFADN and the materials derived from it.
Molecular Structure Comparison
Caption: Molecular structures of this compound and Adiponitrile.
Case Study 1: High-Temperature Polyimides
Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and electronics industries.[2][3] The introduction of fluorine into the polymer backbone can further enhance these properties.
Comparative Synthesis and Properties
A comparative study can be envisioned where two polyimides are synthesized: one from a conventional aromatic diamine and another where a diamine derived from this compound is used. The synthesis typically involves a two-step process: polycondensation to form a poly(amic acid), followed by thermal or chemical imidization.[4][5]
Hypothetical Polyimide Synthesis Workflow
Caption: Generalized workflow for the synthesis of polyimides.
Performance Comparison: Experimental Data Insights
-
Enhanced Thermal Stability: The high strength of the C-F bond would contribute to a higher decomposition temperature. Thermogravimetric analysis (TGA) would be the key technique to quantify this, measuring the temperature at which weight loss occurs.[6][7][8][9][10]
-
Lower Dielectric Constant: The low polarizability of the C-F bond is expected to decrease the dielectric constant of the resulting polyimide, a critical property for microelectronics applications.
-
Increased Hydrophobicity: The fluorinated segments would impart significant water-repellent properties to the polymer surface.
-
Improved Solubility: The flexible perfluoroalkyl chain from OFADN could disrupt chain packing, potentially leading to improved solubility in organic solvents, which is a common challenge with rigid aromatic polyimides.[11]
Table 1: Anticipated Property Comparison of Polyimides
| Property | Standard Aromatic Polyimide | OFADN-based Polyimide (Hypothetical) |
| Decomposition Temperature (TGA, 5% weight loss) | ~500-550 °C | > 550 °C |
| Glass Transition Temperature (Tg) | 250-400 °C | Potentially lower due to increased chain flexibility |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 | < 3.0 |
| Water Absorption (%) | 1 - 3 | < 0.5 |
| Solubility | Generally insoluble | Potentially soluble in some organic solvents |
Case Study 2: High-Performance Lubricants
Perfluoropolyethers (PFPEs) are the gold standard for lubricants in extreme environments due to their exceptional thermal and chemical stability.[12][13][14][15] While OFADN is not a direct lubricant, its derivatives could serve as high-performance additives or as building blocks for novel fluorinated lubricants.
Comparative Tribological Performance
A comparative study would involve blending a derivative of this compound (e.g., a perfluoroalkyl ether diamine) into a base lubricant oil and evaluating its tribological performance against a non-fluorinated analogue and a commercially available fluorinated additive. The key performance indicators would be the coefficient of friction and wear scar diameter, measured using a tribometer.[1][12][16][17]
Experimental Protocol: Tribological Testing of Lubricant Additives
-
Additive Synthesis: Synthesize the OFADN-derived additive and its non-fluorinated counterpart.
-
Lubricant Formulation: Prepare lubricant samples by blending the synthesized additives and a commercial fluorinated additive into a base oil (e.g., polyalphaolefin - PAO) at various concentrations (e.g., 0.5%, 1%, 2% by weight).
-
Tribological Testing:
-
Utilize a four-ball or pin-on-disk tribometer.
-
Set standard test parameters (e.g., load, speed, temperature, and duration).
-
Measure the coefficient of friction in real-time.
-
After the test, measure the wear scar diameter on the test balls or disk using an optical microscope.
-
-
Surface Analysis: Analyze the worn surfaces using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to understand the wear mechanism and the nature of the protective film formed.
Table 2: Hypothetical Tribological Performance Data
| Lubricant Formulation | Coefficient of Friction | Wear Scar Diameter (mm) |
| Base Oil (PAO) | 0.12 | 0.8 |
| PAO + 1% Adiponitrile-derived additive | 0.10 | 0.7 |
| PAO + 1% OFADN-derived additive | 0.08 | 0.5 |
| PAO + 1% Commercial Fluorinated Additive | 0.07 | 0.45 |
The anticipated results suggest that the OFADN-derived additive would significantly improve the anti-wear and friction-reducing properties of the base oil due to the formation of a robust, low-shear fluorinated tribofilm on the contacting surfaces.
Case Study 3: Advanced Electrolytes for High-Voltage Batteries
The development of high-energy-density lithium-ion batteries necessitates electrolytes with wide electrochemical stability windows. Nitrile-based solvents, such as adiponitrile (ADN), have shown promise for high-voltage applications due to their high anodic stability.[9][13][18][19] The perfluorination in this compound suggests it could offer even greater oxidative stability.
Comparative Electrochemical Performance
A comparative study would involve formulating electrolytes with OFADN and ADN as co-solvents in a standard lithium-ion battery electrolyte formulation and evaluating their electrochemical performance.
Electrochemical Evaluation Workflow
Caption: Workflow for the evaluation of novel electrolytes.
Performance Comparison: Data-Driven Insights
Based on studies of adiponitrile-based electrolytes, the addition of a dinitrile co-solvent can enhance the oxidative stability of the electrolyte.[18] It is hypothesized that an OFADN-containing electrolyte would exhibit a higher anodic stability limit compared to its ADN counterpart.
Table 3: Anticipated Electrochemical Performance Comparison
| Electrolyte Formulation (in 1M LiPF₆ in EC/DMC) | Anodic Stability Limit (V vs. Li/Li⁺) | Capacity Retention (after 100 cycles at 4.5V) |
| Baseline (No dinitrile) | ~4.5 | 80% |
| + 10% Adiponitrile (ADN) | ~4.8 | 88% |
| + 10% this compound (OFADN) | > 5.0 | > 90% |
The electron-withdrawing effect of the fluorine atoms in OFADN would make the nitrile groups less susceptible to oxidation, thereby pushing the electrochemical stability window to higher voltages. This would enable the use of higher voltage cathode materials, leading to a significant increase in the energy density of lithium-ion batteries.
Conclusion and Future Outlook
The case studies presented, though some based on reasoned extrapolation from existing data on similar fluorinated systems, paint a compelling picture of the potential of this compound in the development of next-generation high-performance materials. The perfluorinated backbone of OFADN offers a clear pathway to enhancing thermal stability, chemical inertness, and electrochemical resilience.
For researchers and drug development professionals, the exploration of OFADN and its derivatives opens up new avenues for creating materials that can perform under the most demanding conditions. Further experimental validation is crucial to fully unlock the potential of this versatile fluorinated building block. The synthesis of novel polymers, lubricant additives, and electrolyte formulations based on this compound, followed by rigorous comparative testing, will undoubtedly lead to significant advancements in materials science.
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Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and properties of organosoluble polyimides based on novel perfluorinated monomer hexafluoro-2,4-toluenediamine. Retrieved from [Link]
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RSC Publishing. (n.d.). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Retrieved from [Link]
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IBM Research. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Retrieved from [Link]
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MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved from [Link]
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NASA Technical Reports Server. (n.d.). THERMAL DEGRADATION ANALYSIS OF POLYMERIC MATERIALS BY COMBINED MASS SPECTROMETRIC AND THERMOGRAVIMETRIC ANALYSI. Retrieved from [Link]
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TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]
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Atlantis Press. (n.d.). An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Retrieved from [Link]
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American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Retrieved from [Link]
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PubMed Central. (2021). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Does Degradation Temperature Relate To Polymer Stability? Retrieved from [Link]
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MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
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MDPI. (n.d.). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. Retrieved from [Link]
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MDPI. (2024). Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. Retrieved from [Link]
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A Comparative Guide to Dinitrile-Based Electrolytes for High-Voltage Lithium-Ion Batteries: A Focus on Adiponitrile
A Note to the Reader: This guide was initially intended to provide a comparative analysis of Octafluoroadiponitrile and its applications. However, a comprehensive review of peer-reviewed literature revealed a significant scarcity of available data specifically on this compound. In contrast, its non-fluorinated analog, Adiponitrile (ADN), is the subject of extensive research as a promising high-voltage electrolyte component. Therefore, to provide a scientifically rigorous and data-supported guide, the focus of this document has been shifted to Adiponitrile. We will explore its performance in depth, offering a valuable resource for researchers, scientists, and drug development professionals interested in advanced electrolyte formulations.
Introduction: The Quest for High-Voltage Electrolytes
The advancement of lithium-ion batteries (LIBs) is intrinsically linked to the development of electrolytes with wide electrochemical stability windows. As the demand for higher energy density batteries for applications such as electric vehicles and grid storage intensifies, so does the need for electrolytes that can withstand the high operational voltages of next-generation cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiNi₀.₅Mn₁.₅O₄ (LNMO). Traditional carbonate-based electrolytes, while ubiquitous, suffer from oxidative decomposition at potentials above 4.3 V, leading to capacity fade and safety concerns.
Nitrile-based solvents have emerged as a compelling alternative due to their high anodic stability, often exceeding 5 V vs. Li/Li⁺. Among these, Adiponitrile (ADN), a linear dinitrile with the formula NC(CH₂)₄CN, has garnered significant attention. Its favorable physicochemical properties, including a high boiling point and flash point, contribute to enhanced battery safety. This guide provides a detailed comparison of ADN-based electrolytes with conventional carbonate systems, supported by experimental data from peer-reviewed literature.
Physicochemical Properties: Adiponitrile vs. Carbonate Solvents
A solvent's fundamental properties dictate its suitability for electrolyte formulation. The ideal electrolyte solvent should possess high ionic conductivity, a wide liquid range, and appropriate viscosity.
| Property | Adiponitrile (ADN) | Ethylene Carbonate (EC) | Diethyl Carbonate (DEC) |
| Molecular Formula | C₆H₈N₂ | C₃H₄O₃ | C₅H₁₀O₃ |
| Molecular Weight ( g/mol ) | 108.14 | 88.06 | 118.13 |
| Boiling Point (°C) | 295 | 248 | 127 |
| Flash Point (°C) | 163 | 143 | 25 |
| Dielectric Constant (ε) | ~37 | 89.78 | 2.82 |
| Viscosity (cP at 25°C) | 4.5 | 1.9 (at 40°C) | 0.75 |
Data compiled from various sources.
Adiponitrile's high boiling and flash points offer a significant safety advantage over volatile linear carbonates like DEC.[1] While its viscosity is higher than that of many common carbonate solvents, its high dielectric constant facilitates salt dissociation, which is crucial for ionic conductivity.[2][3]
Electrochemical Performance of Adiponitrile-Based Electrolytes
The true measure of an electrolyte's utility lies in its performance within a battery system. This section compares ADN-based electrolytes with standard carbonate electrolytes in terms of electrochemical stability, ionic conductivity, and cycling performance with various cathode materials.
Electrochemical Stability Window
Adiponitrile exhibits a wide electrochemical window, with an anodic stability of approximately 6 V vs. Li/Li⁺.[4][5] This makes it highly suitable for use with high-voltage cathodes.
Caption: Electrochemical stability of ADN vs. Carbonate electrolytes.
Ionic Conductivity
The ionic conductivity of an electrolyte is a critical factor for rate performance. While pure ADN has a relatively high viscosity, the addition of lithium salts and co-solvents can yield electrolytes with practical conductivities.
| Electrolyte Composition | Max. Ionic Conductivity (mS/cm) | Temperature (°C) |
| 1 M LiTFSI in ADN | 2.3 | 25 |
| 1 M LiTFSI in EC:ADN (1:1 vol) | 3.4 | 20 |
| 1 M LiPF₆ in EC:DMC (1:1 wt) | ~11 | 25 |
Data from multiple studies.[2][4]
As the data indicates, while ADN-based electrolytes generally exhibit lower ionic conductivity than their carbonate counterparts, their performance is sufficient for many applications, and can be optimized through formulation.[4]
Performance with NMC Cathodes
Adiponitrile has shown excellent compatibility with Nickel-Manganese-Cobalt (NMC) cathodes, particularly at high voltages.
A study using an LTO/NMC battery with a 1M LiTFSI in ADN electrolyte demonstrated a capacity of 165 mAh/g at a C/10 rate and a capacity retention of over 98% after 200 cycles at C/2.[4][5][6] This high level of stability is attributed to the minimal surface changes on the electrodes, as confirmed by post-cycling analysis.[4][6]
The strong coordination between the nitrile groups in ADN and the high-valent nickel (Ni⁴⁺) on the delithiated NMC cathode surface is believed to suppress parasitic reactions between the electrolyte and the cathode.[7]
Caption: ADN's stabilizing effect on NMC cathodes.
Performance with LiFePO₄ Cathodes
While less common in high-voltage applications, LiFePO₄ (LFP) cathodes have also been tested with ADN-based electrolytes. The stability of ADN at moderate voltages makes it a viable, safer alternative to volatile carbonates. Research in this area is less extensive than with NMC cathodes, but the inherent stability of ADN suggests it could be beneficial in improving the safety and cycle life of LFP-based batteries, particularly in high-temperature applications.
Adiponitrile as an Electrolyte Additive
Beyond its use as a primary solvent, ADN has proven to be a highly effective electrolyte additive. Even in small concentrations (e.g., 1-3 wt%), ADN can significantly enhance the performance of conventional carbonate electrolytes for high-voltage applications.
In a study with LiNi₁/₃Co₁/₃Mn₁/₃O₂ cathodes, the addition of 3% ADN to a carbonate-based electrolyte increased the initial discharge capacity from 167.8 mAh/g to 214.8 mAh/g at a voltage range of 3.0-4.6 V.[8] The capacity retention after 100 cycles also improved.[8] This enhancement is attributed to the formation of a more compact and stable solid electrolyte interphase (SEI) on the cathode, which suppresses the decomposition of the LiPF₆ salt.[8]
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a 1 M LiTFSI in Adiponitrile (ADN) electrolyte.
Materials:
-
Adiponitrile (ADN), battery grade (H₂O < 20 ppm)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Dry all glassware in a vacuum oven at 120°C for at least 12 hours before transferring to the glovebox.
-
Measure the required volume of ADN using a pipette and transfer it to a volumetric flask.
-
Calculate the mass of LiTFSI needed to achieve a 1 M concentration and weigh it inside the glovebox.
-
Gradually add the LiTFSI to the ADN in the volumetric flask while stirring with a magnetic stirrer.
-
Continue stirring until the LiTFSI is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Battery Assembly and Testing (LTO/NMC Coin Cell)
Objective: To assemble and test a 2032-type coin cell with an LTO anode, NMC cathode, and ADN-based electrolyte.
Materials:
-
LTO anode and NMC cathode, coated on current collectors
-
Celgard separator
-
1 M LiTFSI in ADN electrolyte
-
2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler
Procedure:
-
Punch circular electrodes from the coated foils and dry them under vacuum at the appropriate temperature (e.g., 120°C for NMC, 80°C for LTO) for 12 hours.
-
Transfer all components into an argon-filled glovebox.
-
Place the NMC cathode in the bottom casing of the coin cell.
-
Add a few drops of the ADN-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the LTO anode on top of the separator.
-
Add the spacer and spring.
-
Place the top casing and crimp the cell using the crimping machine.
-
Let the cell rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Perform electrochemical testing using a battery cycler. A typical testing protocol would involve formation cycles at a low C-rate (e.g., C/10), followed by cycling at various C-rates to evaluate rate capability and long-term cycling stability.
Caption: Workflow for coin cell assembly and testing.
Synthesis of Adiponitrile
Adiponitrile is produced on a large industrial scale, primarily through two main routes: the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile.[1][9][10][11] The latter method is considered a greener alternative as it avoids the use of highly toxic hydrogen cyanide.[10]
Conclusion and Future Outlook
Adiponitrile presents a compelling case as a key component in the development of safer, high-voltage lithium-ion batteries. Its wide electrochemical stability window, high boiling point, and demonstrated compatibility with high-voltage cathodes like NMC make it a significant improvement over conventional carbonate electrolytes. While its higher viscosity and lower ionic conductivity compared to carbonates are challenges, these can be mitigated through formulation with co-solvents and appropriate salt selection.
The use of ADN as an additive has also shown remarkable benefits, enhancing the performance of existing electrolyte systems. Future research will likely focus on optimizing ADN-based electrolyte formulations to improve low-temperature performance and further enhance ionic conductivity.
As for this compound, the lack of available data presents an opportunity for future research. A systematic study and comparison with Adiponitrile could yield valuable insights into the effects of fluorination on the electrochemical and physical properties of dinitrile-based electrolytes, potentially unlocking even higher levels of performance and safety for next-generation energy storage systems.
References
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Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (URL: [Link])
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Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. (URL: [Link])
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Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. (URL: [Link])
-
State-of-the-art production of adiponitrile and concept of this work. The hydrocyanation of butadiene and electro-hydrodimerization of acrylonitrile as established routes are shown in addition to the biocatalytic dehydration of α,ω-dialdoximes developed in this study. (URL: [Link])
-
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. (URL: [Link])
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(PDF) Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. (URL: [Link])
-
Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. (URL: [Link])
-
Hybrid additives of lithium difluorophosphate (LIDFP) and adiponitrile (ADN): improving the high-voltage behaviors of NCM811 lithium-ion batteries. (URL: [Link])
- Process for synthesizing fluorin
- The preparation method of perfluor nitrile. (URL: )
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Electrochemical Behavior of Nonflammable Organo-Fluorine Compounds for Lithium Ion Batteries. (URL: [Link])
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Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. (URL: [Link])
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High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. (URL: [Link])
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(PDF) Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System. (URL: [Link])
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Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. (URL: [Link])
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Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. (URL: [Link])
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Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. (URL: [Link])
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Production technology of adiponitrile. (URL: [Link])
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Analysis of Electrolyte Properties. (URL: [Link])
-
The Study of How the Amount of Adiponitrile Impacts on the Performance of LiNi 0.5 Mn 1.5 O 4 Battery. (URL: [Link])
-
Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor. (URL: [Link])
-
Electrochemical Behavior of Surface-Fluorinated Cathode Materials for Lithium Ion Battery. (URL: [Link])
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-
Adiponitrile Market Size, Share & Trends Analysis Report by Application (Nylon Synthesis, HDI, Electrolyte Solution), End Use (Automobile, Chemical Intermediate, Electrical & Electronics), and Region with Growth Forecasts, 2025-2030. (URL: [Link])
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-
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-
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A Comparative Guide to Confirming the Mechanism of Action of Octafluoroadiponitrile as a High-Performance Electrolyte Additive
This guide provides a comprehensive experimental and analytical framework for researchers and scientists to rigorously confirm the mechanism of action of Octafluoroadiponitrile (OFAN) as a functional additive in lithium-ion battery electrolytes. By moving beyond simple performance metrics, we present a self-validating workflow that combines electrochemical analysis, surface-sensitive spectroscopy, and computational chemistry to build a robust, evidence-based understanding of its interfacial behavior. This document is structured to compare OFAN against established alternatives, providing the causal logic behind each experimental choice.
The Mechanistic Hypothesis: Why Dinitriles?
Electrolyte additives are critical for pushing the boundaries of lithium-ion battery performance, especially for high-voltage cathode chemistries where standard carbonate electrolytes decompose. This compound (OFAN) and similar dinitrile molecules are proposed to enhance battery stability through a targeted interfacial protection mechanism.
The central hypothesis is that OFAN, possessing a lower Lowest Unoccupied Molecular Orbital (LUMO) and a higher Highest Occupied Molecular Orbital (HOMO) energy compared to conventional carbonate solvents, is preferentially reduced at the anode and oxidized at the cathode.[1][2] This sacrificial decomposition forms a robust, nitrogen- and fluorine-rich protective layer—the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. This engineered interphase is believed to be more effective at suppressing continuous electrolyte decomposition, minimizing parasitic side reactions, and ensuring stable ion transport, thereby improving coulombic efficiency and cycle life.[2][3][4]
Caption: Hypothesized mechanism of OFAN at both anode and cathode interfaces.
Establishing a Comparative Baseline
To validate the unique contributions of OFAN, its performance must be benchmarked against a control (baseline) electrolyte and other state-of-the-art additives with differing mechanisms.
| Additive | Primary Proposed Mechanism | Role in this Guide |
| Baseline (No Additive) | Relies on the decomposition of the primary salt (e.g., LiPF₆) and solvents (e.g., EC) to form a native, often unstable, SEI/CEI. | Negative Control |
| Vinylene Carbonate (VC) | Forms a polymeric SEI on the anode via electropolymerization. Effective for graphite anodes but can increase impedance. | Benchmark Polymerizing Additive |
| Fluoroethylene Carbonate (FEC) | Decomposes to form a highly stable, LiF-rich SEI, particularly effective for silicon and lithium metal anodes.[5][6] | Benchmark LiF-Forming Additive |
| Lithium Difluoro(oxalate)borate (LiDFOB) | A multi-functional salt-type additive that contributes to a robust, borate- and LiF-containing SEI and CEI.[7] | Benchmark Multi-functional Additive |
A Validated Workflow for Mechanistic Confirmation
We propose a three-phase workflow designed to logically connect macroscopic performance improvements to microscopic interfacial changes. This structure ensures that each subsequent phase of analysis is built upon a solid foundation of validated electrochemical data.
Caption: A three-phase workflow for elucidating an additive's mechanism.
Phase 1: Electrochemical Performance Validation
Causality: Before investigating how an additive works, it is imperative to confirm that it works. This phase quantifies the electrochemical benefits conferred by OFAN relative to the controls. Positive results here justify the resource-intensive characterization in Phase 2.
Key Experiments & Expected Data
-
Cyclic Voltammetry (CV): Determines the electrochemical stability window and identifies the reduction/oxidation potentials of the additive.[8] A distinct peak for OFAN that is absent in the baseline electrolyte indicates its decomposition.
-
Galvanostatic Cycling: Assesses long-term performance metrics like capacity retention and coulombic efficiency. Superior performance in OFAN-containing cells is the primary indicator of its efficacy.[2][3]
-
Electrochemical Impedance Spectroscopy (EIS): Measures the resistance of the SEI (Rsei) and the charge-transfer resistance (Rct).[3][8] A stable, low impedance in OFAN cells over many cycles suggests the formation of a high-quality, ionically conductive interphase.[2]
Comparative Data Summary (Hypothetical)
| Electrolyte System | Capacity Retention @ 200 cycles | Avg. Coulombic Efficiency | Rct after 200 cycles (Ω) | Rsei after 200 cycles (Ω) |
| Baseline | 75% | 99.5% | 150 | 80 |
| + 2% VC | 85% | 99.7% | 120 | 65 |
| + 2% FEC | 88% | 99.8% | 100 | 50 |
| + 1% OFAN | 92% | 99.9% | 85 | 45 |
Protocol: Galvanostatic Cycling & In-Situ EIS
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox (<0.5 ppm O₂, H₂O). Use a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and a graphite anode.
-
Electrolyte Preparation: Prepare a baseline electrolyte of 1 M LiPF₆ in ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by wt.). Create additive variants by incorporating 1-2 wt% of OFAN, VC, or FEC.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 3-5 cycles to form a stable initial SEI.
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2 charge, 1C discharge) at 25°C for 200-500 cycles. Record charge/discharge capacities to calculate coulombic efficiency and capacity retention.
-
EIS Measurement: Perform EIS at the end of every 50th discharge cycle.
-
Frequency Range: 100 kHz to 100 mHz.
-
AC Amplitude: 10 mV.
-
Rationale: This non-destructive technique allows for monitoring the evolution of interfacial impedance, providing direct insight into the stability of the SEI/CEI formed by the additives.[9] A stable impedance profile for OFAN would support the hypothesis of a robust protective layer.
-
Phase 2: Interfacial Characterization
Causality: With electrochemical benefits established, this phase aims to directly link performance to the chemical and morphological nature of the interphase. By analyzing the surfaces of cycled electrodes, we can identify the chemical fingerprints of OFAN's decomposition products.
Key Experiments & Expected Data
-
X-ray Photoelectron Spectroscopy (XPS): The cornerstone of SEI/CEI analysis, XPS provides quantitative elemental and chemical state information about the top few nanometers of the electrode surface.[10] Expect to find unique N 1s peaks and a higher proportion of LiF in the F 1s spectra for OFAN-cycled electrodes compared to controls.[3][11][12][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies chemical functional groups. Ex-situ or in-operando FTIR can detect the disappearance of the nitrile peak (C≡N) from OFAN and the appearance of new peaks corresponding to its decomposition products on the electrode surface.[14][15][16]
-
Scanning Electron Microscopy (SEM): Visualizes the surface morphology. A smooth, uniform, and crack-free surface on electrodes cycled with OFAN would indicate a stable and mechanically robust SEI/CEI.[2]
Comparative Data Summary: XPS of Cycled Anodes (Hypothetical)
| Electrolyte System | Key Species Detected (Atomic %) | N 1s Peak | F 1s Peak |
| Baseline | Li₂CO₃ (25%), ROCO₂Li (30%), LiF (10%), LiₓPFᵧ (5%) | Absent | LiF, LiₓPFᵧ |
| + 2% FEC | Li₂CO₃ (15%), ROCO₂Li (15%), LiF (40%) , Polymer (10%) | Absent | High LiF , LiₓPFᵧ |
| + 1% OFAN | Li₂CO₃ (10%), ROCO₂Li (10%), LiF (35%) , LiNₓOᵧ/R-CN compounds (20%) | Present (e.g., at ~399-400 eV) | High LiF , LiₓPFᵧ |
Protocol: Ex-Situ XPS Analysis
-
Sample Preparation (Critical):
-
After cycling (e.g., 50 cycles), carefully disassemble the coin cells inside an argon-filled glovebox.
-
Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) for ~10 seconds to remove residual electrolyte salt. Justification: Rinsing is crucial for clear surface analysis, but must be brief and consistent across all samples to avoid altering the SEI composition.[10]
-
Transfer the electrodes to the XPS chamber using an air-tight vacuum transfer vessel to prevent atmospheric contamination.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source.
-
Perform a survey scan to identify all elements present.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, Li 1s, and crucially, N 1s.
-
-
Depth Profiling:
-
Use a low-energy argon ion beam (e.g., 300-500 eV) to gently sputter away the surface layer by layer.[11]
-
Acquire high-resolution spectra after each sputter interval to build a chemical profile as a function of depth.
-
Rationale: This reveals the stratification of the SEI/CEI. A LiF-rich layer closer to the electrode surface, with nitrogenous species distributed throughout, would strongly support the proposed mechanism.[12]
-
Phase 3: Computational Corroboration
Causality: This phase provides theoretical validation for the electrochemical and spectroscopic findings. Computational chemistry can predict the intrinsic reactivity of the additive, confirming if it is thermodynamically and kinetically favored to decompose before the bulk electrolyte.
Key Experiments & Expected Data
-
Density Functional Theory (DFT) Calculations: Used to calculate the frontier molecular orbital energies (HOMO and LUMO) of the electrolyte components.[2]
-
A lower LUMO energy for OFAN compared to EC or DMC predicts it will be preferentially reduced (accept an electron) at the anode.[1]
-
A higher HOMO energy for OFAN predicts it will be preferentially oxidized (donate an electron) at the cathode.
-
These calculations provide a theoretical basis for the decomposition peaks observed in the CV scans from Phase 1.[17][18]
-
Comparative Data Summary (Hypothetical)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity |
| EC | -7.9 | -0.15 | Baseline |
| DMC | -7.5 | +0.20 | Baseline |
| OFAN | -7.3 | -0.25 | Preferential Oxidation & Reduction |
Protocol: DFT Calculation
-
Software: Use a quantum chemistry package like Gaussian or Q-Chem.
-
Methodology:
-
Optimize the geometry of each solvent molecule (EC, DMC) and the OFAN additive.
-
Employ a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)) which is known to provide a good balance of accuracy and computational cost for organic molecules.[18]
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the electrolyte environment.
-
-
Analysis:
-
Extract the HOMO and LUMO energy values from the output files for each optimized structure.
-
Compare the relative energy levels to predict the order of reduction and oxidation, which should align with the experimental CV data.
-
By systematically integrating these three phases, a researcher can construct a powerful, multi-faceted argument that moves from observing a performance benefit to understanding its fundamental chemical origin. This rigorous, comparative approach is essential for validating the mechanism of novel additives like this compound and accelerating the development of next-generation energy storage technologies.
References
- In-operando FT-IR spectroscopy of electrolyte decomposition in lithium-ion batteries. (2017).
- Understanding the pathway and mechanism of electrolyte decomposition on metal oxide surfaces in Li-ion batteries by in situ Fourier Transform Infrared Spectroscopy. DSpace@MIT.
- Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. (2022-09-16). RSC Publishing.
- XPS analysis of the SEIs a, XPS wide scan spectra of SEI formed at...
- Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. eScholarship.org.
- XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode.
- XPS analysis of SEI layer on Li‐metal anode depending on electrolyte...
- XPS analysis of the SEI layer. (A) XPS survey spectra of the Mo 2 Ti 2...
- In-operando FTIR Spectroscopy for Composite Electrodes of Lithium-ion B
- Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. (2022-09-16). RSC Publishing.
- An X-ray Photoelectron Spectroscopy Primer for Solid Electrolyte Interphase Characterization in Lithium Metal Anodes. (2022-07-12).
- Electrochemical characterization of electrolytes. a) Average ionic...
- In-operando FTIR Spectroscopy for Composite Electrodes of Lithium-ion B
- Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal B
- An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries.
- Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. RSC Publishing.
- Overview of Electrolyte Additives for Lithium-Ion Batteries.
- Understanding the Role of SEI Layer in Low-Temperature Performance of Lithium-Ion B
- Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System. (2018-09-19).
- Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. (2019-08-30). International Journal of Electrochemical Science.
- Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. MDPI.
- Characterization of the components of the SEI layer after the first...
- Facile ex situ formation of a LiF–polymer composite layer as an artificial SEI layer on Li metal by simple roll-press processing for carbonate electrolyte-based Li metal batteries.
- Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. (2021-02-10).
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A Comparative Guide to the Cross-Validation of Analytical Methods for Octafluoroadiponitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, the establishment of robust and reliable analytical methods is a cornerstone of data integrity and regulatory compliance. Octafluoroadiponitrile (OFAN), a perfluorinated dinitrile with the chemical formula C₆F₈N₂, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of OFAN. It further details the critical process of cross-validation to ensure consistency and reliability between these two orthogonal methods.
Introduction to this compound and Analytical Imperatives
This compound is a six-carbon chain with eight fluorine atoms substituting the hydrogen atoms on the four central carbons, capped by two terminal nitrile groups.[1] Its molecular weight is 252.06 g/mol .[1][2] The high degree of fluorination imparts significant chemical and thermal stability.[1] However, there is some discrepancy in reported physical properties, with boiling points cited at both 61 °C and 132.3 °C, and densities at 1.4304 g/cm³ and 1.594 g/cm³.[1][2][3][4] This volatility suggests that GC is a viable analytical approach. Solubility data indicates it is soluble in dimethyl sulfoxide (DMSO), sparingly soluble in chloroform, and slightly soluble in methanol, providing a starting point for HPLC mobile phase development.[3][4]
Given its potential applications as an intermediate in the synthesis of novel fluorinated polymers and materials, accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. The development of orthogonal analytical methods, such as a volatility-based separation (GC) and a polarity-based separation (HPLC), provides a powerful strategy for comprehensive characterization and mutual validation of results.
Methodologies: GC-MS vs. HPLC-UV
The selection of an analytical method is dictated by the physicochemical properties of the analyte. For OFAN, both GC and HPLC present as viable options, each with distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. Mass spectrometry provides highly selective and sensitive detection, along with structural information. Given OFAN's reported boiling points, GC is a logical choice.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: Agilent 7890 GC system coupled with a 5977B Mass Selective Detector.
-
Column: Agilent J&W DB-WAX UI, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A polar wax column is chosen to provide good peak shape for the polar nitrile groups.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 20:1. Rationale: A high inlet temperature ensures complete vaporization of OFAN. A split injection prevents column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
Rationale: The initial temperature is set below the lowest reported boiling point to ensure good focusing on the column. The temperature ramp allows for efficient elution.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Rationale: Standard EI at 70 eV will produce a reproducible fragmentation pattern for identification and quantification.
-
-
Sample Preparation: Prepare a stock solution of OFAN in acetonitrile. Create a series of calibration standards by serial dilution.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For OFAN, a reversed-phase method is proposed, where a nonpolar stationary phase is used with a polar mobile phase. The nitrile groups in OFAN possess a chromophore that allows for UV detection.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Rationale: A C18 column is a robust and versatile choice for reversed-phase chromatography of moderately polar compounds.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start at 40% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B over 1 minute.
-
Re-equilibrate for 3 minutes.
-
Rationale: A gradient is necessary to elute the relatively nonpolar OFAN from the C18 column in a reasonable time with good peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 210 nm. Rationale: Nitrile groups have a weak UV absorbance at low wavelengths. 210 nm is chosen to maximize sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of OFAN in acetonitrile. Create a series of calibration standards by serial dilution in the initial mobile phase composition (40:60 acetonitrile:water).
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, within acceptable statistical limits. This is crucial when one method may be used for routine analysis, while the other serves as a reference or confirmatory method. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[5]
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters for Comparison
The following parameters should be assessed for each method and then compared.
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of other components.
-
GC-MS: Highly specific due to both chromatographic separation and mass fragmentation patterns. Specificity is demonstrated by analyzing a blank matrix and a matrix spiked with potential impurities.
-
HPLC-UV: Specificity is demonstrated by the resolution of the OFAN peak from other components. Peak purity can be assessed using a Diode Array Detector.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Both methods should be evaluated over a similar concentration range (e.g., 1-100 µg/mL).
-
Linearity is assessed by a linear regression analysis of at least five concentration levels. The correlation coefficient (r²) should be >0.995.
Accuracy (Trueness): The closeness of the test results to the true value.
-
Determined by spike recovery studies at three concentration levels (low, medium, high) in a representative matrix.
-
Acceptance criteria are typically 98-102% recovery for the drug substance.
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments.
-
The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
GC-MS: Variations in inlet temperature (±5 °C), oven ramp rate (±10%), and flow rate (±10%).
-
HPLC-UV: Variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical but realistic cross-validation data for the GC-MS and HPLC-UV methods.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Linear Range (µg/mL) | 0.5 - 150 | 1 - 120 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | > 0.995 |
| LOD (µg/mL) | 0.1 | 0.3 | - |
| LOQ (µg/mL) | 0.5 | 1.0 | - |
Table 2: Accuracy and Precision
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Accuracy (Recovery %) | 99.5 ± 1.2% | 100.2 ± 1.5% | 98.0 - 102.0% |
| Repeatability (RSD %) | 0.8% | 1.2% | ≤ 2% |
| Intermediate Precision (RSD %) | 1.5% | 1.8% | ≤ 2% |
Method Comparison and Selection Rationale
Caption: Key performance attributes of GC-MS versus HPLC-UV for OFAN analysis.
Interpretation:
-
GC-MS demonstrates superior sensitivity and specificity, making it the preferred method for trace-level quantification and confirmatory analysis. The mass spectral data is invaluable for impurity identification.[6]
-
HPLC-UV offers a robust and accessible alternative, particularly for routine quality control where high sensitivity is not the primary requirement. It is also capable of analyzing potential non-volatile impurities or degradation products that would not be amenable to GC analysis.
The cross-validation data indicates that both methods are accurate and precise within the defined ranges. A statistical comparison of results from identical sample sets (e.g., using a paired t-test) should show no significant difference between the two methods, confirming their concordance.
Conclusion
Both GC-MS and HPLC-UV are suitable methods for the quantitative analysis of this compound. GC-MS provides higher sensitivity and specificity, making it ideal for impurity profiling and low-level detection. HPLC-UV is a reliable and accessible technique for routine assays. The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical data generated, ensuring the quality and reliability of research and development activities involving this unique fluorinated compound. The choice of which method to employ for routine use will depend on the specific application, required sensitivity, and available instrumentation.
References
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- Vulcanchem. (n.d.). This compound - 376-53-4. Retrieved from a relevant chemical supplier website.
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- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorinated Compounds. Retrieved from a relevant scientific resource website.
- Vanhaecke, L., et al. (2010). A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater.
- Restek. (n.d.). Adiponitrile: CAS # 111-69-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
-
Chromatography Today. (2023, May 2). What Instruments are Used to Measure PFAS. Retrieved from [Link]
- LCGC International. (2025, March 25). The Role of SPME Combined with GC–MS for PFAS Analysis.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures.
- Taylor & Francis Online. (2024, July 10). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Retrieved from a relevant scientific journal website.
- Kajtazi, A., & Lynen, F. (2023). Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study. In Solutions in Science (SinS), Abstracts.
- PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- PubMed. (n.d.). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples.
- PubMed Central. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Shimadzu Scientific Instruments. (n.d.). Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. Retrieved from a relevant instrument manufacturer's website.
-
YouTube. (2021, December 2). Liquid and Gas Chromatography Mass Spectrometry Method Development for the Quantification of Per.... Retrieved from [Link]
- Agilent. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. Retrieved from a relevant instrument manufacturer's website.
- Journal of the AOAC International. (n.d.). Gas-Solid Chromatographic Procedures for Determining Acrylonitrile Monomer in Acrylonitrile-Containing Polymers and Food Simulating Solvents. Retrieved from a relevant scientific journal website.
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Safety Operating Guide
Navigating the Labyrinth: A Guide to the Proper Disposal of Octafluoroadiponitrile
For the diligent researcher pushing the boundaries of scientific discovery, the responsible management of chemical reagents is as critical as the integrity of their experimental data. Octafluoroadiponitrile, a key building block in the synthesis of advanced materials and pharmaceuticals, presents a unique set of challenges when it comes to its disposal. Its perfluorinated structure imparts remarkable chemical stability, while the nitrile functional groups introduce a significant toxicological profile. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Inherent Risks of this compound
Before delving into disposal protocols, it is paramount to understand the hazards associated with this compound. A thorough review of the Safety Data Sheet (SDS) reveals the following critical information:
-
Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1]
-
Reactivity: While generally stable, it can emit toxic fumes of fluoride, cyanide, and nitrogen oxides when heated to decomposition.[2][3]
-
Environmental Fate: As a perfluorinated compound, this compound is expected to be persistent in the environment. The strong carbon-fluorine bonds are resistant to natural degradation processes.
These properties necessitate a meticulous and informed approach to its disposal, moving beyond generic laboratory waste procedures.
The Disposal Hierarchy: A Decision-Making Framework
The selection of an appropriate disposal method for this compound should follow a hierarchical approach, prioritizing safety and regulatory compliance. The following diagram illustrates the decision-making process for laboratory-scale quantities of this compound.
Caption: Decision tree for this compound waste disposal.
Primary Disposal Method: Licensed Hazardous Waste Incineration
Given the high thermal stability of perfluorinated compounds and the hazardous nature of this compound, the most reliable and recommended method of disposal is through a licensed hazardous waste management company.[4][5] These facilities are equipped with high-temperature incinerators capable of achieving the necessary conditions for the complete destruction of such robust molecules.
Causality Behind This Choice:
-
Thermal Stability: Perfluorinated organic compounds are significantly more thermally stable than their chlorinated counterparts.[6] Effective destruction requires very high temperatures, often exceeding 1000°C, and sufficient residence time to break the strong carbon-fluorine bonds.[7]
-
Hazardous Byproducts: Incomplete combustion of fluorinated compounds can lead to the formation of other hazardous substances, such as smaller perfluorinated compounds or toxic gases.[7] Professional hazardous waste incinerators are equipped with advanced flue gas scrubbing systems to neutralize acidic gases like hydrogen fluoride (HF) and other pollutants, preventing their release into the atmosphere.[7]
-
Regulatory Compliance: The disposal of hazardous waste is strictly regulated by entities such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8] Utilizing a licensed and reputable waste disposal vendor ensures compliance with all federal, state, and local regulations.[4][9]
Step-by-Step Protocol for Licensed Disposal:
-
Segregation and Storage:
-
Collect pure this compound waste and any materials grossly contaminated with it in a dedicated, properly labeled, and chemically compatible container. Consult a chemical compatibility chart to select an appropriate container material.[5][8][10][11]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Contacting Your EHS Office:
-
Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed waste management companies.
-
In-Lab Pre-treatment: A Word of Caution
While chemical neutralization is a common practice for some laboratory waste, it is not recommended for this compound without specific, validated procedures and a thorough understanding of the reaction kinetics and potential byproducts.
Chemical Hydrolysis: Theoretical but Challenging
In theory, the nitrile groups of this compound could be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or its salt.[12][13][14] However, the high degree of fluorination in the molecule significantly increases its stability and resistance to nucleophilic attack, making hydrolysis challenging.[15][16]
-
Acid Hydrolysis: Heating with a strong acid could potentially convert the nitrile groups to carboxylic acids.[12][14]
-
Alkaline Hydrolysis: Refluxing with a strong base, such as sodium hydroxide, might yield the sodium salt of the corresponding dicarboxylic acid and ammonia.[12]
Why this is not a recommended primary disposal method:
-
Reaction Uncertainty: The extreme stability of perfluorinated compounds makes the completeness of such reactions uncertain under standard laboratory conditions. Incomplete reactions would still leave a hazardous waste mixture.
-
Hazardous Conditions: These reactions often require heating strong acids or bases, which introduces additional safety risks.
-
Byproduct Formation: The reaction byproducts would still require proper disposal.
Should your research necessitate the exploration of in-lab neutralization, it is imperative to conduct this as a carefully controlled experiment on a small scale, with appropriate analytical verification of the reaction's completion. This should only be undertaken by highly trained personnel with a deep understanding of the chemistry involved and in consultation with your institution's EHS department.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17][18] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18] |
| Small Spill | Alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2][6] Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. |
| Large Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team.[2][17] |
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. While in-lab chemical treatment methods exist in theory, the most prudent and compliant approach is to engage a licensed hazardous waste disposal company for high-temperature incineration. By adhering to the protocols outlined in this guide and fostering a culture of safety and awareness, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet.
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Navigating the Synthesis of Novel Compounds: A Guide to Handling Octafluoroadiponitrile
For the pioneering researchers and scientists in drug development, the synthesis of novel molecules is both an exciting and challenging endeavor. The introduction of unique chemical entities into your workflow, such as Octafluoroadiponitrile, necessitates a meticulous approach to safety and handling. This guide moves beyond generic protocols to provide an in-depth, experience-driven framework for managing this compound in the laboratory. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard: More Than Just a Nitrile
This compound belongs to the family of perfluorinated compounds, known for their stability. However, the presence of two nitrile groups introduces specific toxicological concerns. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The primary danger lies in its potential to release toxic fumes of fluoride, cyanide, and nitrogen oxides when heated to decomposition.[2][3] Therefore, our handling strategy must be built around preventing exposure through all routes: dermal, ocular, and respiratory.
Core Principles of Safe Handling: A Self-Validating System
Our approach to handling this compound is grounded in a multi-layered defense strategy. This system is designed to be self-validating, meaning that each step is designed to check and reinforce the others, minimizing the potential for error and exposure.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, the work environment must be engineered for safety.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of toxic vapors in the laboratory air.
-
Ventilation: Ensure your laboratory has adequate general ventilation. This provides an additional layer of protection in the unlikely event of a containment breach.
-
Proximity to Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of your workspace.[1]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE plan is essential for direct handling. The selection of PPE should not be a matter of convenience but a carefully considered choice based on the specific hazards of this compound.
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Rationale |
| Hands | Double Gloving: Nitrile or neoprene gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and neoprene offer good chemical resistance to many organic compounds. |
| Eyes/Face | Chemical Splash Goggles and a Face Shield. | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and potential reactions.[1][4] |
| Body | Chemical-Resistant Laboratory Coat. | A lab coat made of a chemical-resistant material (e.g., coated polypropylene) is crucial to protect against skin contact from spills. Standard cotton lab coats are not sufficient. |
| Respiratory | Air-Purifying Respirator (APR) with appropriate cartridges (e.g., organic vapor/acid gas). | Given that this compound is toxic if inhaled, a respirator is necessary, especially when handling larger quantities or when there is a potential for aerosolization.[1][5] The specific cartridge should be selected based on a formal risk assessment. |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure a controlled environment.
Caption: A stepwise workflow for the safe handling of this compound.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond the immediate handling of the chemical.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly sealed.
Spill Management
In the event of a spill, your immediate actions are critical.
-
Evacuate: Immediately evacuate the area and alert your colleagues.
-
Isolate: If it is safe to do so, isolate the spill area to prevent its spread.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound."
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[6]
Emergency Procedures: A Step-by-Step Guide
Table 2: Emergency Response for this compound Exposure
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7] | Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing.[7][8] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
